Silica
Description
Structure
3D Structure
Properties
IUPAC Name |
dioxosilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O2Si/c1-3-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPSYNLAJGMNEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Si]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SiO2, O2Si | |
| Record name | SILICA, AMORPHOUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25061 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | silica | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silica | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Silicon dioxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silicon_dioxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31392-49-1 | |
| Record name | Silica, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31392-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1029677 | |
| Record name | Silica | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.084 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Transparent to gray, odorless powder. Irritating to the skin and eyes on contact. Inhalation will cause irritation in the respiratory tract. [Note: Amorphous silica is the non-crystalline form of SiO2.], Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, NKRA; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Other Solid, White, fluffy powder or granules. Hygroscopic, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.]; [NIOSH], Solid, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.] | |
| Record name | SILICA, AMORPHOUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25061 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Silica | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | SILICON DIOXIDE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Silica, amorphous | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/620 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Silica | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Silica, amorphous | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
4046 °F at 760 mmHg (NIOSH, 2023), 4046 °F | |
| Record name | SILICA, AMORPHOUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25061 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMORPHOUS SILICA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Silica, amorphous | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/, Insoluble, Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core., AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED | |
| Record name | SILICA, AMORPHOUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25061 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMORPHOUS SILICA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Silica, amorphous | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
2.2 (NIOSH, 2023) - Denser than water; will sink, 2.2 @ 25 °C, 2.20 | |
| Record name | SILICA, AMORPHOUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25061 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMORPHOUS SILICA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Silica, amorphous | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), approx 0 mm Hg, 0 mmHg (approx) | |
| Record name | SILICA, AMORPHOUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25061 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMORPHOUS SILICA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Silica, amorphous | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Amorphous powder, Transparent to gray powder (Note: Amorphous silica is the non-crystalline form of O2Si). ... solid, Silica gel is a coherent, rigid, continuous three-dimensional network of spherical particles of colloidal microporous silica. | |
CAS No. |
7631-86-9, 14639-89-5, 14808-60-7, 13778-37-5, 15468-32-3, 14464-46-1, 20243-18-9, 13778-38-6, 15723-40-7, 17679-64-0, 60676-86-0, 92283-58-4, 99439-28-8, 112945-52-5 | |
| Record name | SILICA, AMORPHOUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25061 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chalcedony (SiO2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14639-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quartz (SiO2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14808-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stishovite (SiO2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13778-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridymite (SiO2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15468-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silica | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7631-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cristobalite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14464-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lussatite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20243-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silicon dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stishovite (SiO2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coesite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cristobalite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chalcedony | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014639895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quartz | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014808607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tridymite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015468323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Agate (SiO2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015723407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Keatite (SiO2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017679640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silica, vitreous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060676860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092283584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quartz-beta | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099439288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aquafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112945525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicon dioxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11132 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Silica | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silica | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | silicon dioxide; synthetic amorphous silicon dioxide (nano) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILICON DIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETJ7Z6XBU4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Silica | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
3110 °F (NIOSH, 2023), 3110 °F, 1716 - 1736 °C | |
| Record name | SILICA, AMORPHOUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25061 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMORPHOUS SILICA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Silica | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Silica, amorphous | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Silica-Based Nanomaterials for Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
Silica-based nanomaterials have emerged as a versatile and promising platform in the field of drug delivery and nanomedicine. Their unique physicochemical properties, including high biocompatibility, tunable particle size and porosity, large surface area, and ease of functionalization, make them ideal candidates for overcoming many of the challenges associated with traditional therapeutic agents. This in-depth technical guide provides a comprehensive overview of this compound-based nanomaterials, with a focus on their synthesis, characterization, and application in advanced drug delivery systems.
Core Concepts and Material Properties
This compound (B1680970) nanoparticles (SiNPs) are primarily composed of silicon dioxide (SiO₂) and can be synthesized in various forms, including solid (non-porous), mesoporous (2-50 nm pore diameter), and hollow structures.[1][2][3] The mesoporous variants, particularly Mesoporous this compound Nanoparticles (MSNs), have garnered significant attention due to their exceptionally high surface area and large pore volume, which allow for high drug loading capacities.[4][5]
The surface of this compound nanoparticles is rich in silanol (B1196071) groups (Si-OH), which facilitates straightforward surface modification and functionalization with a wide range of organic and inorganic moieties.[4][6] This adaptability is crucial for engineering "smart" drug delivery systems that can respond to specific physiological or external stimuli, enabling targeted drug release and improved therapeutic efficacy.[6]
Data Presentation: Physicochemical Properties of this compound-Based Nanomaterials
The following table summarizes key quantitative data for different types of this compound-based nanomaterials, offering a comparative look at their physical characteristics and drug loading capabilities.
| Nanomaterial Type | Particle Size (nm) | Surface Area (m²/g) | Pore Volume (cm³/g) | Drug Loading Capacity (%) | References |
| Solid this compound Nanoparticles | 10 - 500 | 50 - 400 | N/A | 1 - 10 | [2] |
| Mesoporous this compound (MCM-41) | 50 - 200 | 700 - 1000 | 0.6 - 1.4 | 20 - 40 | [7] |
| Mesoporous this compound (SBA-15) | 200 - 1000 | 600 - 900 | 0.8 - 1.5 | 15 - 35 | [7] |
| Hollow Mesoporous this compound | 100 - 800 | 400 - 900 | 1.0 - 2.5 | up to 60 | [4] |
| Functionalized MSNs | 50 - 300 | Varies with functionalization | Varies with functionalization | Varies with drug and functionalization | [8] |
Synthesis and Experimental Protocols
The synthesis of this compound-based nanomaterials is predominantly achieved through sol-gel methods, with the Stöber process being a foundational technique for producing monodisperse solid this compound nanoparticles.[4][9] Modifications to these methods allow for the creation of mesoporous and functionalized nanoparticles.
Experimental Protocol: Stöber Method for Solid this compound Nanoparticles
This protocol describes the synthesis of uniform, non-porous this compound nanoparticles.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ethanol (B145695) (absolute)
-
Ammonia (B1221849) solution (25-28%)
-
Deionized water
Procedure:
-
In a round-bottom flask, prepare a solution of ethanol, deionized water, and ammonia solution under vigorous stirring.[3]
-
Allow the mixture to reach a constant temperature (e.g., 60°C for smaller particles).[3]
-
Rapidly add the desired volume of TEOS to the solution while maintaining vigorous stirring.[3]
-
An opalescent suspension will form, indicating the nucleation and growth of this compound nanoparticles.
-
Continue the reaction for a set period (e.g., 1-2 hours) to allow for complete particle growth.[3]
-
Collect the this compound nanoparticles by centrifugation.
-
Wash the particles multiple times with ethanol and then deionized water to remove unreacted reagents.
-
Dry the purified this compound nanoparticles for storage and further use.
Experimental Protocol: Synthesis of Mesoporous this compound Nanoparticles (MSNs)
This protocol outlines a common method for synthesizing MSNs using a surfactant template.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Cetyltrimethylammonium bromide (CTAB) - surfactant template
-
Sodium hydroxide (B78521) (NaOH) or ammonia solution - catalyst
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve the surfactant (CTAB) in a mixture of deionized water and catalyst (NaOH or ammonia) with stirring until a clear solution is formed.[10]
-
Heat the solution to a specific temperature (e.g., 80°C).[10]
-
Add TEOS dropwise to the surfactant solution under vigorous stirring.[10]
-
A white precipitate will form as the this compound framework grows around the surfactant micelles.
-
Continue the reaction for several hours to ensure complete condensation.
-
Collect the as-synthesized nanoparticles by filtration or centrifugation.
-
Wash the particles with deionized water and ethanol.
-
Remove the surfactant template by calcination (heating at high temperatures, e.g., 550°C) or solvent extraction to create the mesoporous structure.
Stimuli-Responsive Drug Delivery Systems
A key advantage of this compound-based nanomaterials is the ability to create "smart" drug delivery systems that release their therapeutic cargo in response to specific triggers present in the tumor microenvironment or applied externally.[6][11]
Endogenous Stimuli-Responsive Systems
These systems are designed to respond to the unique physiological conditions found in cancerous tissues.
-
pH-Responsive: The acidic microenvironment of tumors (pH 6.5-7.2) and endosomes/lysosomes (pH 4.5-6.0) can be exploited to trigger drug release.[12] This is often achieved by incorporating acid-labile linkers or pH-sensitive polymers as "gatekeepers" on the surface of MSNs.[12][13]
-
Redox-Responsive: The significantly higher concentration of glutathione (B108866) (GSH) inside cancer cells compared to the extracellular environment can be used to cleave disulfide bonds, leading to the release of the drug payload.[12][14]
-
Enzyme-Responsive: The overexpression of certain enzymes, such as matrix metalloproteinases (MMPs) and cathepsins, in the tumor microenvironment can be utilized to degrade enzyme-cleavable linkers and trigger drug release.[15][16]
Exogenous Stimuli-Responsive Systems
These systems rely on externally applied triggers to control drug release, offering spatial and temporal control over the therapy.
-
Light-Responsive: Incorporation of photosensitive molecules allows for drug release upon irradiation with light of a specific wavelength, often in the near-infrared (NIR) region for deeper tissue penetration.[17][18]
-
Magnetic Field-Responsive: By incorporating magnetic nanoparticles into the this compound framework, an alternating magnetic field can be used to generate localized heat (hyperthermia) or induce mechanical disruption to trigger drug release.[19][20]
-
Ultrasound-Responsive: High-intensity focused ultrasound can be used to induce cavitation or thermal effects, leading to the disruption of the nanoparticle structure and subsequent drug release.[21][22][23]
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the context of this compound-based nanomaterial drug delivery.
Caption: General experimental workflow for developing this compound nanoparticle-based drug delivery systems.
Caption: Mechanism of pH-responsive drug release from a gatekeeper-capped MSN.
Caption: Redox-responsive drug release mechanism mediated by high intracellular glutathione (GSH).
Biocompatibility and Cellular Interactions
The biocompatibility of this compound nanoparticles is a critical factor for their clinical translation. Amorphous this compound is generally recognized as safe (GRAS) by the FDA.[1] However, the cytotoxicity of SiNPs can be influenced by factors such as particle size, surface charge, and the presence of functional groups.[7][24] Smaller nanoparticles (<100 nm) generally exhibit greater cellular uptake.[7] Surface functionalization, for instance with polyethylene (B3416737) glycol (PEG), can enhance biocompatibility and prolong circulation times.[25]
Cellular uptake of this compound nanoparticles is an active, energy-dependent process, often occurring through endocytosis.[26][27] The surface charge plays a significant role, with positively charged nanoparticles often showing higher cellular uptake due to electrostatic interactions with the negatively charged cell membrane.[24]
Conclusion and Future Perspectives
This compound-based nanomaterials represent a highly versatile and powerful platform for the development of advanced drug delivery systems. Their tunable properties and the ability to incorporate stimuli-responsive functionalities offer unprecedented control over drug release, paving the way for more effective and targeted therapies with reduced side effects. While significant progress has been made, further research is needed to fully understand the long-term in vivo fate and potential toxicity of these nanomaterials to ensure their safe and successful clinical translation. The continued development of novel synthesis and functionalization strategies will undoubtedly expand the biomedical applications of this compound nanoparticles in the years to come.
References
- 1. A magnetic, reversible pH-responsive nanogated ensemble based on Fe3O4 nanoparticles-capped mesoporous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in pH- or/and Photo-Responsive Nanovehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile control of this compound nanoparticles using a novel solvent varying method for the fabrication of artificial opal photonic crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and surface functionalization of this compound nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Current Developments in Functionalized Mesoporous this compound Nanoparticles: From Synthesis to Biosensing Applications [mdpi.com]
- 6. This compound-Based Stimuli-Responsive Systems for Antitumor Drug Delivery and Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stöber process - Wikipedia [en.wikipedia.org]
- 10. Functionalized Mesoporous this compound Nanoparticles for Drug-Delivery to Multidrug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijarbs.com [ijarbs.com]
- 12. Mesoporous this compound nanoparticles for stimuli-responsive controlled drug delivery: advances, challenges, and outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pH-responsive mesoporous this compound nanoparticles employed in controlled drug delivery systems for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redox-Responsive Mesoporous this compound Nanoparticles for Cancer Treatment: Recent Updates - ProQuest [proquest.com]
- 15. Enzyme responsive mesoporous this compound nanoparticles for targeted tumor therapy in vitro and in vivo - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 16. Enzyme-responsive mesoporous this compound nanoparticles for tumor cells and mitochondria multistage-targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Light- and pH-activated intracellular drug release from polymeric mesoporous this compound nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Near-infrared light triggered drug release from mesoporous this compound nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Magnetic-Field Responsive Drug Release from Mesoporous this compound Nanoparticles [ebrary.net]
- 20. Magnetic mesoporous this compound nanoparticles for potential delivery of chemotherapeutic drugs and hyperthermia - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 21. academic.oup.com [academic.oup.com]
- 22. Ultrasound-triggered dual-drug release from poly(lactic-co-glycolic acid)/mesoporous this compound nanoparticles electrospun composite fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Cellular Uptake of this compound and Gold Nanoparticles Induces Early Activation of Nuclear Receptor NR4A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
The Cornerstone of Innovation: A Technical Guide to the Fundamental Properties of Amorphous Silica
For Researchers, Scientists, and Drug Development Professionals
Amorphous silica (B1680970), a non-crystalline form of silicon dioxide (SiO₂), stands as a material of profound scientific and technological importance. Its unique combination of physical and chemical properties has established it as a critical component in fields ranging from microelectronics to advanced drug delivery systems. This in-depth technical guide provides a comprehensive overview of the core fundamental properties of amorphous this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug development and other cutting-edge applications. The information herein is presented to facilitate a deeper understanding and to serve as a practical resource for experimental design and material evaluation.
Structural Properties: The Disordered Network
Unlike its crystalline counterparts, such as quartz, amorphous this compound lacks long-range periodic order in its atomic arrangement.[1] Its structure is best described as a continuous random network of silicon-oxygen (Si-O) tetrahedra, where each silicon atom is bonded to four oxygen atoms, and each oxygen atom bridges two silicon atoms.[2] This disordered arrangement is the primary determinant of its unique properties.
Key Structural Features:
-
Short-Range Order: While lacking long-range periodicity, amorphous this compound exhibits a high degree of short-range order, with consistent Si-O bond lengths (approximately 1.62 Å) and O-Si-O bond angles (tetrahedral, ~109.5°).[1]
-
Variable Bond Angles: The Si-O-Si bond angle, however, shows a broad distribution, which is a key characteristic of the amorphous state.[2]
-
Porosity: Depending on the synthesis method (e.g., fumed, precipitated, gel), amorphous this compound can possess a highly porous structure with a large surface area.[3] This porosity is crucial for applications such as drug delivery and catalysis.
Quantitative Properties of Amorphous this compound
The following tables summarize the key quantitative properties of amorphous this compound, providing a comparative overview for easy reference.
Table 1: Mechanical and Physical Properties
| Property | Value | Unit | Notes |
| Density | 2.196 - 2.2 | g/cm³ | Lower than crystalline quartz (2.65 g/cm³).[4][5] |
| Young's Modulus | 69 - 80 | GPa | Can vary depending on the preparation method and presence of porosity.[6] |
| Poisson's Ratio | 0.17 | - | A measure of the transverse strain to the axial strain.[7] |
| Mohs Hardness | 5.5 - 6.5 | - | Provides good scratch resistance. |
Table 2: Thermal Properties
| Property | Value | Unit | Notes |
| Thermal Conductivity | 1.3 - 1.5 | W/(m·K) | Relatively low, making it a good thermal insulator.[8][9] |
| Coefficient of Thermal Expansion | 0.55 x 10⁻⁶ | /°C | Extremely low, leading to excellent thermal shock resistance. |
| Melting Point | ~1713 | °C | [5] |
Table 3: Optical and Chemical Properties
| Property | Value | Unit | Notes |
| Refractive Index (at 589 nm) | ~1.458 | - | Varies slightly with wavelength.[10][11] |
| Surface Area (BET) | 50 - 800+ | m²/g | Highly dependent on the type (fumed, precipitated, gel) and synthesis.[3][12] |
| Water Solubility | Very Low | - | Generally considered insoluble in water. |
Biocompatibility and Interactions with Biological Systems
Amorphous this compound, particularly in its nanoparticle form, has been extensively studied for its biocompatibility and interactions with biological systems. While generally considered biocompatible, its interaction with cells can trigger specific signaling pathways, primarily related to inflammation and oxidative stress.
Inflammatory Response Pathways
Exposure of cells, particularly immune cells like macrophages, to amorphous this compound nanoparticles can initiate an inflammatory cascade. Key signaling pathways involved include:
-
TNF-α and MAPK Signaling: Studies have shown that this compound nanoparticles can upregulate genes involved in the Tumor Necrosis Factor (TNF) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in various cell types, including human aortic endothelial cells and mouse macrophages.[8][10]
-
NF-κB Signaling: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a central regulator of inflammation, can be activated by amorphous this compound nanoparticles.[13] This activation is often downstream of the TLR4/MYD88 pathway.[13]
-
NLRP3 Inflammasome Activation: Amorphous this compound particles can induce the activation of the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome, a multiprotein complex that triggers the production of pro-inflammatory cytokines like IL-1β.[4][13]
Oxidative Stress Pathway
Amorphous this compound nanoparticles can induce the generation of reactive oxygen species (ROS) within cells, leading to oxidative stress. This can subsequently trigger cellular damage and apoptosis.
Role in Drug Development: Amorphous Solid Dispersions
A significant application of amorphous this compound in the pharmaceutical industry is its use as a carrier in amorphous solid dispersions (ASDs). ASDs are a strategy to improve the solubility and bioavailability of poorly water-soluble drugs.
Mechanism of Action:
-
Drug Loading: The high surface area and porous nature of amorphous this compound allow for the loading of drug molecules onto its surface or within its pores.
-
Amorphization: The drug is loaded in its amorphous, higher-energy state, which enhances its solubility compared to the crystalline form.
-
Stabilization: The this compound matrix physically separates the drug molecules, preventing recrystallization and maintaining the amorphous state.
-
Enhanced Dissolution: Upon administration, the high surface area of the this compound facilitates rapid dissolution of the amorphous drug, leading to improved absorption.
Experimental Protocols for Characterization
Accurate characterization of amorphous this compound is paramount for its effective application. The following sections provide detailed methodologies for key analytical techniques.
X-Ray Diffraction (XRD)
Objective: To confirm the amorphous nature of the this compound.
Methodology:
-
Sample Preparation: A small amount of the amorphous this compound powder is gently pressed into a sample holder to create a flat, level surface.
-
Instrument Setup:
-
X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).
-
Goniometer Scan: A continuous scan over a wide 2θ range (e.g., 10-80°) is performed.
-
Step Size and Dwell Time: A small step size (e.g., 0.02°) and a sufficient dwell time per step are used to ensure good data quality.
-
-
Data Analysis: The resulting diffractogram is analyzed. An amorphous material will exhibit a broad, diffuse halo or hump, typically centered around 20-30° 2θ for this compound, and will lack the sharp, well-defined Bragg peaks characteristic of crystalline materials.[1]
Transmission Electron Microscopy (TEM)
Objective: To visualize the morphology, particle size, and porous structure of amorphous this compound nanoparticles.
Methodology:
-
Sample Preparation:
-
A dilute suspension of the this compound nanoparticles is prepared in a suitable solvent (e.g., ethanol (B145695) or deionized water).
-
The suspension is sonicated for a few minutes to ensure good dispersion and break up agglomerates.
-
A drop of the suspension is placed onto a carbon-coated TEM grid and allowed to air-dry completely.[14][15]
-
-
Imaging:
-
The TEM is operated at a suitable accelerating voltage (e.g., 100-200 kV).
-
Images are acquired at various magnifications to observe the overall morphology and individual particle details.
-
For porous this compound, imaging at high magnification can reveal the pore structure.
-
-
Data Analysis: Image analysis software can be used to measure particle size distribution and analyze morphological features.
Atomic Force Microscopy (AFM)
Objective: To characterize the surface topography and roughness of amorphous this compound films or coatings.
Methodology:
-
Sample Preparation: The amorphous this compound film on a substrate is securely mounted on the AFM sample stage.
-
Instrument Setup:
-
Data Acquisition: The AFM tip is scanned across the sample surface, and the vertical movement of the tip is recorded to generate a three-dimensional topographic map.
-
Data Analysis: The AFM software is used to analyze the topography image and calculate surface roughness parameters, such as the root mean square (RMS) roughness.[18]
Raman Spectroscopy
Objective: To confirm the amorphous structure and investigate the presence of specific chemical bonds or functional groups.
Methodology:
-
Sample Preparation: A small amount of the amorphous this compound sample is placed on a microscope slide.
-
Instrument Setup:
-
A Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm) is used.
-
The laser power is optimized to obtain a good signal without causing sample damage or inducing crystallization.
-
The spectrum is collected over a relevant Raman shift range.
-
-
Data Analysis: The Raman spectrum of amorphous this compound is characterized by broad bands, in contrast to the sharp peaks of crystalline this compound. The main broad features are typically observed around 440 cm⁻¹ and 800 cm⁻¹.[19][20]
Brunauer-Emmett-Teller (BET) Analysis
Objective: To determine the specific surface area and pore size distribution of porous amorphous this compound.
Methodology:
-
Sample Preparation: A known mass of the amorphous this compound sample is placed in a sample tube and degassed under vacuum at an elevated temperature to remove adsorbed moisture and other contaminants.[3][21]
-
Analysis:
-
The sample tube is cooled to liquid nitrogen temperature (77 K).
-
Nitrogen gas is incrementally introduced into the sample tube, and the amount of gas adsorbed at each pressure point is measured.
-
-
Data Analysis: The BET equation is applied to the adsorption isotherm data to calculate the specific surface area.[7] The Barrett-Joyner-Halenda (BJH) method can be used to determine the pore size distribution from the desorption isotherm.[22]
Conclusion
Amorphous this compound is a remarkably versatile material with a unique set of fundamental properties that make it indispensable in a wide array of research and industrial applications. Its disordered atomic structure gives rise to its characteristic low density, excellent thermal stability, and valuable optical transparency. For drug development professionals, the high surface area and porous nature of certain forms of amorphous this compound offer a powerful platform for enhancing the bioavailability of poorly soluble drugs through amorphous solid dispersions. A thorough understanding of its properties, coupled with robust characterization using the experimental protocols detailed in this guide, is essential for harnessing the full potential of this remarkable material in advancing scientific discovery and technological innovation.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. bsdsorption.com [bsdsorption.com]
- 4. Effect of this compound Particle Size on Macrophage Inflammatory Responses | PLOS One [journals.plos.org]
- 5. wiley.com [wiley.com]
- 6. Amorphous this compound Particles Relevant in Food Industry Influence Cellular Growth and Associated Signaling Pathways in Hum… [ouci.dntb.gov.ua]
- 7. BET Theory | Anton Paar Wiki [wiki.anton-paar.com]
- 8. Signaling Pathways Regulated by this compound Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Signaling Pathways Regulated by this compound Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Can AFM Measure Surface Roughness? - ICSPI [icspicorp.com]
- 12. particletechlabs.com [particletechlabs.com]
- 13. Amorphous this compound nanoparticles induce inflammation via activation of NLRP3 inflammasome and HMGB1/TLR4/MYD88/NF-kb signaling pathway in HUVEC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. microscopyinnovations.com [microscopyinnovations.com]
- 16. nanosurf.com [nanosurf.com]
- 17. m.youtube.com [m.youtube.com]
- 18. details | Park Systems [parksystems.com]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. pubs.aip.org [pubs.aip.org]
- 21. Surface Area | Pore Size | BET and DFT | EAG Laboratories [eag.com]
- 22. drawellanalytical.com [drawellanalytical.com]
exploring the different types of silica used in laboratories
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the diverse world of silica (B1680970) utilized in laboratory settings. From fundamental purification techniques to advanced drug delivery systems, this compound stands out as a versatile and indispensable material. This document provides a detailed overview of the primary types of this compound, their key properties, and their applications, with a focus on practical experimental protocols and comparative data.
Overview of Laboratory this compound Types
This compound, or silicon dioxide (SiO₂), is a compound that exists in numerous forms, each with unique physical and chemical properties tailored for specific laboratory applications. The primary forms discussed in this guide are:
-
This compound Gel: A porous, amorphous form of this compound, widely used as a desiccant and as the stationary phase in chromatography.
-
Fused this compound & Fused Quartz: High-purity, non-crystalline forms of silicon dioxide used in labware and optical components due to their thermal and chemical resistance.
-
Fumed this compound: A very fine, amorphous this compound with a high surface area, used as a thickening agent, anticaking agent, and desiccant.
-
Precipitated this compound: A synthetic amorphous this compound produced by precipitation, often used as a reinforcing filler, abrasive, and thickening agent.
-
Colloidal this compound: A stable dispersion of amorphous this compound nanoparticles in a liquid, used as a binder, surface modifier, and polishing agent.
-
Mesoporous this compound Nanoparticles (MSNs): Engineered nanoparticles with a highly ordered porous structure, primarily investigated for advanced drug delivery applications.[1][2]
-
Diatomaceous Earth (DE): A naturally occurring siliceous sedimentary rock, used as a filter aid in laboratory and industrial processes.
Comparative Data of Laboratory this compound Types
The selection of a specific type of this compound is dictated by its physical and chemical properties. The following tables summarize key quantitative data for easy comparison.
Table 1: Physical and Chemical Properties of Different this compound Types
| Property | This compound Gel | Fused this compound | Fused Quartz | Fumed this compound | Precipitated this compound | Colloidal this compound | Mesoporous this compound Nanoparticles (MSNs) | Diatomaceous Earth (DE) |
| Chemical Formula | SiO₂·nH₂O | SiO₂ | SiO₂ | SiO₂ | SiO₂·nH₂O | SiO₂ in liquid | SiO₂ | SiO₂ |
| Appearance | White/translucent beads or powder | Transparent solid | Transparent solid | White, fluffy powder | White, fine powder | Opalescent liquid | White powder | White to off-white powder |
| Purity (% SiO₂) ** | >99% | >99.95%[3] | 95-99.9%[3] | 96-99.8%[3] | ~90% | Varies | High | >80%[4] |
| Density (g/cm³) ** | 2.1 | 2.20[3] | 2.15-2.25[3] | ~2.3-4.5[3] | 1.9-2.1[5] | 2.1-2.3[6] | ~2.0 | 0.51-0.55 (bulk)[7] |
| Melting Point (°C) | >1600 | ~1730 | ~1730 | ~1600[3] | >1700[5] | N/A | >1600 | High |
| Structure | Amorphous, porous | Amorphous, non-porous | Amorphous, non-porous | Amorphous, non-porous[8] | Amorphous, porous | Amorphous nanoparticles in dispersion | Amorphous, ordered mesopores | Amorphous, porous skeletons |
Table 2: Key Performance-Related Properties of Different this compound Types
| Property | This compound Gel (Chromatography Grade) | Fumed this compound | Precipitated this compound | Mesoporous this compound Nanoparticles (MSNs) | Diatomaceous Earth (DE) |
| Primary Particle Size | 10-300 µm[9] | 5-50 nm[10] | 5-100 nm[5] | 50-300 nm[11] | 5-15 µm[12] |
| Pore Size (Å) | 30-4500 Å[9] | Non-porous | >300 Å[5] | 20-60 Å[13] | 1500-6000 Å[12] |
| Surface Area (m²/g) | 300-800[4] | 50-600[10] | 5-100[5] | 700-1000[13] | 18.9 ± 9.46[7] |
| pH (in aqueous suspension) | ~7 | Varies | Varies | Varies | ~8.5[14] |
Experimental Protocols
This section provides detailed methodologies for key laboratory applications of this compound.
This compound Gel Column Chromatography for Compound Purification
Column chromatography is a fundamental technique for separating and purifying compounds from a mixture. This compound gel is the most common stationary phase for normal-phase chromatography.[15]
Methodology:
-
Column Preparation:
-
Securely clamp a glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[16]
-
Add a thin layer of sand (~0.5 cm) over the plug.[17]
-
In a separate beaker, create a slurry of this compound gel with the initial, least polar eluting solvent.[16]
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.[18]
-
Add another thin layer of sand on top of the this compound gel bed to prevent disruption during solvent addition.[17]
-
Drain the excess solvent until the solvent level is just above the top layer of sand.[18]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the eluting solvent. Using a pipette, carefully add the sample solution to the top of the this compound gel bed.[17]
-
Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of this compound gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[17]
-
-
Elution:
-
Carefully add the eluting solvent to the top of the column.
-
Open the stopcock to allow the solvent to flow through the column. The flow can be driven by gravity or by applying gentle pressure (flash chromatography).[18]
-
Collect the eluting solvent (eluate) in fractions (e.g., in test tubes).[18]
-
If necessary, gradually increase the polarity of the eluting solvent (gradient elution) to elute more strongly adsorbed compounds.[17]
-
-
Fraction Analysis:
-
Analyze the collected fractions using a suitable technique, such as Thin Layer Chromatography (TLC), to identify the fractions containing the desired compound(s).
-
Combine the pure fractions and evaporate the solvent to isolate the purified compound.[18]
-
Solid-Phase Extraction (SPE) for Sample Cleanup
Solid-phase extraction is a sample preparation technique that uses a solid adsorbent, often this compound-based, to separate components of a liquid sample.[19]
Methodology:
-
Conditioning:
-
Pass a volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) for reversed-phase SPE) through the SPE cartridge to activate the sorbent.[20]
-
Equilibrate the cartridge by passing a volume of a liquid similar in composition to the sample matrix (e.g., deionized water for aqueous samples).[19]
-
-
Sample Loading:
-
Load the sample solution onto the conditioned SPE cartridge. The analytes of interest will be retained on the sorbent.[20]
-
-
Washing:
-
Pass a specific wash solution through the cartridge to remove interfering substances while the analytes of interest remain bound to the sorbent.[19]
-
-
Elution:
-
Elute the analytes of interest from the cartridge using a small volume of an appropriate elution solvent.[20]
-
Collect the eluate for further analysis.
-
Synthesis of Mesoporous this compound Nanoparticles (MCM-41)
MCM-41 is a well-known type of mesoporous this compound nanoparticle with a hexagonal arrangement of uniform pores.[21]
Methodology (Modified Stöber Method):
-
Preparation of the Template Solution:
-
In a flask, dissolve 1.0 g of cetyltrimethylammonium bromide (CTAB) in 500 mL of deionized water.
-
Add 3.5 mL of 2 M sodium hydroxide (B78521) (NaOH) solution to the CTAB solution.
-
Heat the solution to 80 °C with stirring until the CTAB is fully dissolved and the solution is clear.[21]
-
-
Addition of this compound Precursor:
-
While maintaining the temperature at 80 °C and stirring vigorously, add 5.0 mL of tetraethyl orthosilicate (B98303) (TEOS) dropwise to the template solution.[21]
-
-
Reaction and Particle Formation:
-
Continue stirring the mixture at 80 °C for 2 hours to allow for the hydrolysis and condensation of TEOS, leading to the formation of this compound nanoparticles.[21]
-
-
Particle Collection and Washing:
-
Collect the synthesized nanoparticles by centrifugation or filtration.
-
Wash the particles repeatedly with deionized water and ethanol (B145695) to remove residual reactants.
-
-
Template Removal (Calcination):
-
To create the porous structure, the CTAB template must be removed. This is typically achieved by calcination.
-
Heat the dried nanoparticles in a furnace to 550 °C for 5-6 hours in the presence of air to burn off the organic template.[13]
-
Laboratory Filtration with Diatomaceous Earth (DE)
Diatomaceous earth is often used as a filter aid to improve the efficiency of filtration by forming a porous filter cake.[14]
Methodology (Body Feed Filtration):
-
Preparation of the Slurry:
-
Filtration Setup:
-
Set up a filtration apparatus, such as a Büchner funnel with filter paper connected to a vacuum flask.
-
-
Filtration:
-
Pour the slurry into the filtration funnel.
-
Apply a vacuum to draw the liquid through the filter. The DE and the solid particles from the sample will form a permeable filter cake on the filter paper.[23]
-
-
Collection:
-
The clarified liquid (filtrate) is collected in the vacuum flask.
-
Visualizing Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key logical relationships and experimental workflows involving laboratory this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 4.1. Synthesis of Mesoporous this compound Nanoparticles (MCM-41 Generation) [bio-protocol.org]
- 3. Fumed this compound: Properties, Synthesis and Uses_Chemicalbook [chemicalbook.com]
- 4. sjzhuabangkc.com [sjzhuabangkc.com]
- 5. en.hifull.com [en.hifull.com]
- 6. chromtech.com [chromtech.com]
- 7. researchgate.net [researchgate.net]
- 8. drkilligans.com [drkilligans.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Frontiers | Structure-Property Relationship for Different Mesoporous this compound Nanoparticles and its Drug Delivery Applications: A Review [frontiersin.org]
- 12. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 13. mdpi.com [mdpi.com]
- 14. Biopharmaceutical Filtration: How Diatomaceous Earth and Perlite Are Used · Dicalite Management Group [dicalite.com]
- 15. nbinno.com [nbinno.com]
- 16. web.uvic.ca [web.uvic.ca]
- 17. Running a this compound Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 19. Sample preparation with solid-phase extraction - Scharlab Internacional [scharlab.com]
- 20. waters.com [waters.com]
- 21. Production of MCM-41 Nanoparticles with Control of Particle Size and Structural Properties: Optimizing Operational Conditions during Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bioprocessintl.com [bioprocessintl.com]
- 23. researchgate.net [researchgate.net]
A Technical Guide to Mesoporous Silica Nanoparticles in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of mesoporous silica (B1680970) nanoparticles (MSNs), from their fundamental synthesis and characterization to their advanced applications in drug delivery. This document details the core principles, experimental methodologies, and critical data points necessary for the effective design and utilization of MSN-based therapeutic systems.
Introduction to Mesoporous this compound Nanoparticles (MSNs)
Mesoporous this compound nanoparticles (MSNs) have emerged as a versatile and promising platform in nanomedicine, particularly for drug delivery.[1][2][3] Discovered in the early 1990s, these materials are characterized by a honeycomb-like porous structure, which provides a high surface area and large pore volume, making them ideal carriers for a variety of therapeutic agents.[2][3][4] Their particle size, pore size, and surface chemistry can be readily tuned, allowing for precise control over drug loading and release kinetics.[2][3] Furthermore, the this compound framework is generally recognized as biocompatible and biodegradable, breaking down into silicic acid, a naturally occurring substance in the human body.[5][6] These unique properties make MSNs highly attractive for overcoming challenges associated with conventional drug delivery, such as poor drug solubility, lack of targeting, and systemic toxicity.[1][7]
Synthesis of Mesoporous this compound Nanoparticles
The synthesis of MSNs is most commonly achieved through a sol-gel process, often in the presence of a structure-directing agent or template.[1][8][9][10] This process involves the hydrolysis and condensation of this compound precursors, such as tetraethyl orthosilicate (B98303) (TEOS) or sodium silicate, to form a this compound network around surfactant micelles.[8][9] The subsequent removal of the surfactant template, typically through calcination or solvent extraction, reveals the ordered mesoporous structure.[8][9]
Key Synthesis Methodologies
Several variations of the sol-gel method are employed to control the physicochemical properties of the resulting MSNs:
-
Stöber Method: A widely used method for producing monodisperse, spherical this compound nanoparticles of controlled size.
-
Modified Sol-Gel Methods: These often involve the use of co-solvents or varying reaction conditions to fine-tune particle size and morphology.[11]
-
Hydrothermal Synthesis: This method utilizes elevated temperatures and pressures to promote the formation of highly ordered mesoporous structures.[12]
-
Micro-emulsion Process: This technique allows for the synthesis of MSNs with well-defined sizes and shapes by creating nano-sized reaction compartments.[12]
Experimental Protocol: Sol-Gel Synthesis of MSNs
This protocol describes a typical synthesis of MSNs using cetyltrimethylammonium bromide (CTAB) as the template and TEOS as the this compound source.
Materials:
-
Cetyltrimethylammonium bromide (CTAB)
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) solution (2 M)
-
Tetraethyl orthosilicate (TEOS)
-
Hydrochloric acid (for template removal, optional)
-
Ammonium (B1175870) nitrate (B79036) (for template removal, optional)
Procedure:
-
Surfactant Solution Preparation: Dissolve a specific amount of CTAB in deionized water with stirring. Add the NaOH solution to create a basic environment and heat the mixture to a specified temperature (e.g., 80°C).
-
This compound Precursor Addition: Add TEOS dropwise to the surfactant solution under vigorous stirring.
-
Condensation: Continue stirring the mixture for a set period (e.g., 2 hours) to allow for the hydrolysis and condensation of TEOS, leading to the formation of a white precipitate.
-
Particle Collection and Washing: Collect the as-synthesized MSNs by filtration or centrifugation. Wash the particles thoroughly with deionized water and ethanol to remove any unreacted reagents.
-
Drying: Dry the washed particles in an oven or under vacuum.
-
Template Removal:
-
Calcination: Heat the dried particles in a furnace at a high temperature (e.g., 550-600°C) for several hours to burn off the organic template.[8]
-
Solvent Extraction: Alternatively, resuspend the particles in a solvent mixture, such as an acidic ethanol solution or an ammonium nitrate solution in ethanol, and reflux to extract the surfactant. This method is often preferred when organic functional groups on the this compound surface need to be preserved.
-
Below is a diagram illustrating the general workflow for the sol-gel synthesis of MSNs.
Caption: A flowchart of the sol-gel synthesis process for MSNs.
Characterization of Mesoporous this compound Nanoparticles
Thorough characterization is crucial to ensure that the synthesized MSNs possess the desired properties for drug delivery applications. A suite of analytical techniques is employed to evaluate their morphology, porosity, and surface characteristics.
| Property | Characterization Technique(s) | Information Obtained |
| Particle Size & Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Visualization of particle shape, size, and mesoporous structure. |
| Hydrodynamic Size & Size Distribution | Dynamic Light Scattering (DLS) | Measurement of the effective particle size in a liquid dispersion. |
| Surface Area & Pore Characteristics | Nitrogen Adsorption-Desorption (BET Analysis) | Determination of specific surface area, pore volume, and pore size distribution. |
| Surface Charge | Zeta Potential Measurement | Quantification of the surface charge of the particles in a specific medium. |
| Chemical Composition & Functionalization | Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS) | Identification of chemical bonds and elemental composition of the surface. |
| Crystallinity | X-ray Diffraction (XRD) | Assessment of the amorphous or crystalline nature of the this compound framework. |
Functionalization of MSNs for Targeted Delivery
Bare MSNs can be effective drug carriers, but their performance can be significantly enhanced through surface functionalization.[13] This process involves modifying the surface of the MSNs with various organic or inorganic moieties to impart specific functionalities.[13]
Key Goals of Functionalization:
-
Improved Biocompatibility and Stability: Coating MSNs with polymers like polyethylene (B3416737) glycol (PEG) can reduce protein adsorption, prevent aggregation, and prolong circulation time in the bloodstream.[13][14]
-
Targeted Delivery: Attaching targeting ligands that bind to specific receptors overexpressed on diseased cells (e.g., cancer cells) can enhance the accumulation of the nanoparticles at the target site, thereby increasing therapeutic efficacy and reducing off-target effects.[14][15]
-
Stimuli-Responsive Release: Introducing "gatekeepers" or stimuli-responsive molecules on the surface can control the release of the drug cargo in response to specific triggers present in the target microenvironment (e.g., acidic pH, redox potential, enzymes) or applied externally (e.g., light, magnetic field).[16]
Common Targeting Ligands:
| Ligand Type | Example(s) | Target Receptor/Cell |
| Antibodies | Trastuzumab | HER2 receptor on breast cancer cells[14] |
| Peptides | RGD peptide | Integrin αvβ3 on tumor cells[17] |
| TAT peptide | Promotes cellular uptake and nuclear targeting[14] | |
| Small Molecules | Folic Acid | Folate receptor overexpressed on various cancer cells[17] |
| Carbohydrates | Galactose, Hyaluronic Acid | Asialoglycoprotein receptor on hepatocytes, CD44 receptor on cancer cells[14] |
The following diagram illustrates the concept of MSN functionalization for targeted drug delivery.
Caption: Strategies for the surface functionalization of MSNs.
Drug Loading and Release
The high porosity of MSNs allows for efficient loading of a wide range of therapeutic molecules, from small-molecule drugs to larger biomolecules like proteins and nucleic acids.[2][3]
Drug Loading Techniques
The choice of drug loading method depends on the properties of the drug and the MSN carrier.
| Method | Description |
| Adsorption/Solvent Immersion | MSNs are incubated in a concentrated solution of the drug, allowing the drug molecules to adsorb onto the pore surfaces through diffusion.[1][18] |
| Incipient Wetness Impregnation | A volume of drug solution equal to the pore volume of the MSNs is added, ensuring the drug is primarily located within the pores.[1][18] |
| Solvent Evaporation | The drug and MSNs are dissolved/suspended in a volatile solvent, which is then evaporated, leaving the drug deposited on and within the nanoparticles.[1][18] |
| Melt Method | The drug is melted, and the MSNs are mixed with the molten drug, allowing it to infiltrate the pores.[1][18] |
| Covalent Grafting | The drug is chemically bonded to the surface of the MSNs, providing more control over its release.[1] |
Drug Loading and Encapsulation Efficiency
Two key parameters are used to quantify the success of drug loading:
-
Drug Loading Capacity (LC %): The weight percentage of the drug relative to the total weight of the drug-loaded nanoparticles.
-
Encapsulation Efficiency (EE %): The percentage of the initial amount of drug that is successfully loaded into the nanoparticles.
Quantitative Data for Doxorubicin Loading:
| MSN System | Drug Loading Capacity (LC %) | Encapsulation Efficiency (EE %) | Reference |
| DOX@MSN | Not specified | ~12% | [4] |
| DOX@MSN-PLH | Not specified | 12.2% | [4] |
| DOX@MSN-PLH-TAM | Not specified | 12.1% | [4] |
| MSN-SS (10% disulfide) | Not specified | 39.82% | [19] |
| MSN-DOX-Ce6 | 10.53% | 50% | [20] |
| Thiol-functionalized MSN | High | High | [21] |
Note: LC and EE values are highly dependent on the specific MSN formulation, drug, and loading conditions.
Drug Release Mechanisms
The release of drugs from MSNs can be passive, based on diffusion, or actively controlled by stimuli.
-
Passive Diffusion: The drug molecules diffuse out of the pores down a concentration gradient. The release rate can be modulated by pore size and drug-silica interactions.
-
Stimuli-Responsive Release: This "smart" release strategy is often employed in targeted drug delivery.
Examples of Stimuli-Responsive Release:
| Stimulus | Mechanism |
| pH | In acidic environments (e.g., tumors, endosomes), pH-sensitive bonds can be cleaved or gatekeepers can change conformation, opening the pores and releasing the drug.[4][22] |
| Redox | The higher concentration of glutathione (B108866) in cancer cells can cleave disulfide bonds used to tether gatekeepers, triggering drug release.[16] |
| Enzymes | Enzymes that are overexpressed in the target tissue can degrade specific gatekeeper molecules.[16] |
| Light | Light-sensitive molecules can undergo a conformational change or bond cleavage upon irradiation, leading to drug release.[16][22] |
The diagram below illustrates the process of drug loading and stimuli-responsive release.
Caption: The process of MSN drug delivery from loading to release.
Experimental Protocol: In Vitro Drug Release Assay
This protocol describes a common method for evaluating the release kinetics of a drug from MSNs using a dialysis bag.
Materials:
-
Drug-loaded MSNs
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.0 to simulate the endosomal environment)
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Stir plate and stir bars
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Preparation: Disperse a known amount of drug-loaded MSNs in a small volume of release medium (e.g., PBS pH 7.4).
-
Dialysis Setup: Transfer the dispersion into a dialysis bag and securely seal both ends.
-
Release Study: Place the dialysis bag into a larger container with a known volume of the same release medium. Place the container on a stir plate and maintain a constant temperature (e.g., 37°C).
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Measure the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the release profile.
Applications in Drug and Gene Delivery
The tunable properties of MSNs have led to their exploration in a wide range of biomedical applications.
Cancer Therapy
MSNs are extensively studied for cancer therapy due to their ability to:
-
Improve the solubility and stability of hydrophobic anticancer drugs. [7]
-
Passively target tumors through the enhanced permeability and retention (EPR) effect.
-
Actively target cancer cells via surface functionalization with specific ligands.[7][23]
-
Overcome multidrug resistance (MDR) by delivering high concentrations of drugs directly into cancer cells.[23]
-
Enable combination therapies, such as co-delivery of chemotherapeutics and photosensitizers for photodynamic therapy.[7]
Gene Delivery
MSNs are also being developed as non-viral vectors for gene therapy.[5][6][24] Their positively charged surfaces (after functionalization with cationic polymers) can effectively bind and protect negatively charged nucleic acids (e.g., siRNA, DNA, CRISPR-Cas systems) from degradation.[24][25] They can then facilitate the delivery of these genetic materials into cells to modulate gene expression.[24][25]
Biocompatibility and Toxicity
While amorphous this compound is generally considered biocompatible, the in vivo behavior and potential toxicity of MSNs are critical considerations for clinical translation.[26][27][28] Factors such as particle size, concentration, surface charge, and the presence of functional groups can influence their biocompatibility.[26][28] Unfunctionalized MSNs can sometimes induce cytotoxicity at high concentrations, but surface modifications, particularly with biocompatible polymers like PEG or chitosan, have been shown to significantly reduce toxicity.[26][29] Extensive in vitro and in vivo studies are necessary to evaluate the safety profile of any new MSN formulation.[29]
Conclusion
Mesoporous this compound nanoparticles represent a powerful and highly adaptable platform for advanced drug delivery. Their well-defined structure, high loading capacity, and versatile surface chemistry allow for the design of sophisticated nanocarriers that can address many of the limitations of conventional therapies. As research continues to advance, particularly in the areas of stimuli-responsive systems and targeted delivery, MSNs hold great promise for the future of personalized and precision medicine.
References
- 1. Frontiers | Recent advances in mesoporous this compound nanoparticle: synthesis, drug loading, release mechanisms, and diverse applications [frontiersin.org]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. journals.co.za [journals.co.za]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Application of Mesoporous this compound Nanoparticles in Cancer Therapy and Delivery of Repurposed Anthelmintics for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sol-Gel this compound Nanoparticles in Medicine: A Natural Choice. Design, Synthesis and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mesoporous this compound nanoparticles prepared by different methods for biomedical applications: Comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Influence of the Surface Functionalization on the Fate and Performance of Mesoporous this compound Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mesoporous this compound Nanoparticles: Properties and Strategies for Enhancing Clinical Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Mesoporous this compound Particles as Drug Delivery Systems—The State of the Art in Loading Methods and the Recent Progress in Analytical Techniques for Monitoring These Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Therapeutic Effect of Doxorubicin-Chlorin E6-Loaded Mesoporous this compound Nanoparticles Combined with Ultrasound on Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Functionalized Mesoporous this compound as Doxorubicin Carriers and Cytotoxicity Boosters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Functionalized Mesoporous this compound Nanoparticles for Drug-Delivery to Multidrug-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Recent Applications of Mesoporous this compound Nanoparticles in Gene Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. THE BIOCOMPATIBILITY OF MESOPOROUS SILICATES - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Applications and Biocompatibility of Mesoporous this compound Nanocarriers in the Field of Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Toxicity Assessment of Mesoporous this compound Nanoparticles upon Intravenous Injection in Mice: Implications for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
basic principles of silica's role in catalysis
An In-depth Technical Guide on the Core Principles of Silica's Role in Catalysis
Introduction
This compound (B1680970) (silicon dioxide, SiO₂), is a cornerstone material in the field of heterogeneous catalysis, prized for its unique combination of physical and chemical properties.[1] It is widely employed not as a primary catalyst but as a robust support material upon which catalytically active species are dispersed.[2] Its high surface area, tunable pore structure, thermal stability, and chemical inertness make it an ideal platform for enhancing the efficiency, selectivity, and reusability of catalysts in a vast number of chemical transformations, including those critical to the pharmaceutical and fine chemical industries.[1][3][4] This guide delves into the fundamental principles governing this compound's role in catalysis, outlining its synthesis, modification, characterization, and the mechanisms by which it influences catalytic performance.
Core Principles of this compound as a Catalyst Support
The effectiveness of this compound as a catalyst carrier stems from several key characteristics that can be precisely controlled during synthesis. These properties ensure maximum efficiency of the active catalytic phase.
-
High Surface Area and Porosity: this compound materials, particularly mesoporous variants like MCM-41 and SBA-15, possess exceptionally large specific surface areas (often exceeding 1000 m²/g) and high pore volumes.[5][6][7] This porous network allows for a high degree of dispersion of active metal or metal oxide nanoparticles, maximizing the number of accessible active sites for reactants.[1][4] The tunable pore size is crucial for controlling reactant and product diffusion, which is especially beneficial for reactions involving large molecules.[1][8]
-
Chemical Inertness and Stability: this compound is generally considered chemically inert, meaning it does not typically participate in or interfere with the desired chemical reaction.[1][9] This preserves the selectivity of the catalyst. Furthermore, its high thermal stability makes it suitable for reactions conducted at elevated temperatures.[3]
-
Surface Chemistry (Silanol Groups): The surface of amorphous this compound is populated by silanol (B1196071) groups (Si-OH) and siloxane bridges (Si-O-Si).[9][10] These silanol groups are pivotal, serving as anchor points for grafting or immobilizing catalytically active species through various functionalization techniques.[8][11] The density and type of these groups can be modified through thermal or chemical treatments, influencing the interaction between the support and the active phase.[10]
Synthesis of this compound Catalyst Supports
The morphology, particle size, and porous structure of this compound can be tailored through various synthesis methods.
-
Sol-Gel Method: This is one of the most common techniques for preparing porous this compound.[12] It involves the hydrolysis and polycondensation of silicon alkoxide precursors, such as tetraethyl orthosilicate (B98303) (TEOS), in the presence of an acid or base catalyst.[13][14] The process transitions from a colloidal suspension (sol) to a continuous solid network (gel), which is then dried to produce the final material.[15]
-
Stöber Method: This modified sol-gel process is used to synthesize monodisperse, spherical this compound nanoparticles.[15] It involves the hydrolysis of TEOS in an alcohol medium with ammonia (B1221849) acting as a catalyst.[15] The particle size can be controlled by adjusting reactant concentrations.[15]
-
Template-Assisted Synthesis: To create ordered mesoporous structures like MCM-41 or SBA-15, surfactants or polymeric templates are used during the sol-gel process.[8][12] The this compound framework forms around micelles of these templates, which are later removed by calcination or solvent extraction to leave behind a uniform, porous structure.
Surface Modification and Functionalization
To create an active catalyst, the this compound support is typically modified to incorporate acidic/basic sites or to anchor metal complexes and nanoparticles.[9][16]
-
Impregnation: This is a straightforward method where the porous this compound support is treated with a solution containing a precursor of the active species (e.g., a metal salt). The solvent is then evaporated, and a final calcination or reduction step deposits the active phase onto the this compound surface.[6][17]
-
Silanization: The surface silanol groups can be reacted with organosilanes to introduce a wide variety of functional groups.[18] For example, using aminopropyltriethoxysilane (APTES) introduces amine groups, which can then chelate metal ions or serve as basic catalytic sites.[18][19] This covalent attachment provides strong anchoring of the active species, reducing leaching during reactions.[18]
Data Presentation: Properties of this compound-Based Materials
Quantitative data is essential for comparing the physical and catalytic properties of different this compound-based materials. The tables below summarize typical values found in the literature.
Table 1: Textural Properties of Various this compound Supports
| This compound Type | Synthesis Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) | Reference(s) |
|---|---|---|---|---|---|
| This compound Gel (Type B) | Not Specified | - | 0.50 - 0.80 | 5.0 - 8.0 | [1] |
| MCM-41 | Sol-Gel | Up to 1080 | - | - | [6] |
| Amorphous this compound-Alumina (AS-40) | Hydrothermal | 625 | 0.53 | - | [17] |
| Amorphous this compound-Alumina (AS-62) | Hydrothermal | 516 | 0.44 | - | [17] |
| Fe-Oxalate on this compound Gel | Impregnation | 400 | 0.70 | 7.0 | [20] |
| Co-Oxalate on this compound Gel | Impregnation | 404 | 0.82 | 8.1 | [20] |
| FeCo-Oxalate on this compound Gel | Impregnation | 330 | 0.63 | 7.6 |[20] |
Table 2: Characterization and Performance of Modified this compound Catalysts
| Catalyst System | Modification | Application | Key Finding | Reference(s) |
|---|---|---|---|---|
| HPW/M-silica | Silanization & H₃PW₁₂O₄₀ Impregnation | Cyclohexane Oxidation | High conversion of >60% achieved with O₂ as the oxidizer. | [18] |
| Co on this compound-Modified Polystyrene | Impregnation | Fischer-Tropsch Synthesis | Three-fold increase in CO conversion compared to unmodified support. | [19] |
| Pt/AS-62 | Impregnation | n-Decane Hydrocracking | High selectivity for iso-paraffin production. |[17] |
Experimental Protocols
Detailed methodologies are critical for the reproducible synthesis and analysis of catalysts.
Protocol 1: Hydrothermal Synthesis of Amorphous this compound-Alumina (ASA) [17]
-
Gel Preparation: Prepare an initial gel with a molar ratio of 1.0 Al₂O₃ / 50 SiO₂ / 5.1 NaOH / 10.7 TPAOH / 2000 H₂O.
-
Mixing: Sequentially add sodium hydroxide (B78521) (NaOH) and tetrapropylammonium (B79313) hydroxide (TPAOH) to distilled water with stirring until fully dissolved.
-
Addition of Precursors: Add sodium aluminate to the solution, followed by this compound sol, under vigorous stirring at 25 °C overnight.
-
Crystallization: Transfer the resulting gel to an autoclave for static crystallization at 115 °C for a specified time (e.g., 20-96 hours).
-
Recovery: Filter the solid product, wash thoroughly with distilled water, and dry overnight at 100 °C.
-
Calcination: Calcine the dried solid in air for 5 hours at 550 °C to remove the template and organic residues.
Protocol 2: Surface Modification via Silanization [18]
-
Dispersion: Disperse 0.5 g of nano-silica powder in 100 mL of toluene (B28343) and sonicate for 30 minutes to create a uniform suspension.
-
Silane (B1218182) Addition: Add 2.2 mL of (3-aminopropyl)triethoxysilane (APTES) dropwise to the suspension.
-
Reaction: Stir the mixture in a saturated water atmosphere for 24 hours. The water vapor is necessary to facilitate the hydrolysis of the silane molecules.
-
Separation: Separate the solid product from the solution by centrifugation.
-
Washing and Drying: Wash the product three times with ethanol (B145695) and dry in a vacuum.
-
Curing: Calcine the modified this compound at 140 °C for 3 hours under an Argon atmosphere to yield the final functionalized support (M-silica).
Protocol 3: Characterization of Textural Properties (BET Analysis) [17]
-
Degassing: Degas the catalyst sample at 350 °C for 6 hours under vacuum to remove adsorbed moisture and impurities from the surface.
-
Analysis: Perform nitrogen (N₂) adsorption-desorption analysis at liquid nitrogen temperature (-196 °C).
-
Surface Area Calculation: Calculate the total specific surface area (S_BET) using the Brunauer–Emmett–Teller (BET) equation from the adsorption data.
-
Pore Volume Calculation: Determine the total pore volume (V_Pore) using the single-point method from the amount of nitrogen adsorbed at a relative pressure (P/P₀) near unity (e.g., 0.97).
-
Pore Size Distribution: Calculate the pore size distribution using the Barrett-Joyner-Halenda (BJH) method from the desorption branch of the isotherm.
Mandatory Visualization
Diagrams illustrating key processes provide a clear conceptual understanding of the principles involved.
Caption: Workflow of the sol-gel method for this compound synthesis.
Caption: General workflow for surface functionalization via silanization.
Caption: Logical workflow for catalyst characterization.
References
- 1. nbinno.com [nbinno.com]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in the applications of mesoporous this compound in heterogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and characterization of catalysts based on mesoporous this compound partially hydrophobized for technological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the applications of mesoporous this compound in heterogeneous catalysis | CoLab [colab.ws]
- 8. mdpi.com [mdpi.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pnas.org [pnas.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Innovative Applications of Mesoporous this compound Microspheres in Drug Delivery and Catalysis - nanomicronspheres [nanomicronspheres.com]
- 13. Porous this compound-Based Organic-Inorganic Hybrid Catalysts: A Review | MDPI [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. cetjournal.it [cetjournal.it]
- 20. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
Navigating Biocompatibility: An In-Depth Technical Guide to Silica Nanoparticles for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of nanomedicine has seen a surge in the use of silica (B1680970) nanoparticles as versatile platforms for drug delivery, diagnostics, and therapeutic applications. Their tunable size, high surface area, and ease of functionalization make them prime candidates for in vivo use. However, a thorough understanding of their biocompatibility is paramount to ensure their safe and effective translation from the laboratory to clinical settings. This technical guide provides a comprehensive overview of the in vivo biocompatibility of this compound nanoparticles, with a focus on quantitative data, detailed experimental protocols, and the underlying biological signaling pathways.
In Vivo Toxicity and Biodistribution of this compound Nanoparticles
The in vivo response to this compound nanoparticles is highly dependent on their physicochemical properties, including size, porosity, and surface modifications. Understanding these relationships is crucial for designing biocompatible this compound-based nanomaterials.
Acute Toxicity
Acute toxicity studies are fundamental in determining the potential immediate adverse effects of this compound nanoparticles. The median lethal dose (LD50) is a common metric used to quantify this.
| Nanoparticle Type | Animal Model | Administration Route | LD50 | Reference |
| Amorphous this compound Nanoparticles | ICR Mice | Intravenous | 262.45 ± 33.78 mg/kg | [1] |
| Uncoated Silicon Nanoparticles | Danio rerio (zebrafish) larvae | Incubation in medium | 180 mg/L (LC50) | [2][3] |
| Mesoporous this compound Nanoparticles (500 nm) | BALB/c Mice (male) | Intravenous | 40 ± 2 mg/kg (MTD) | [4] |
| Mesoporous this compound Nanoparticles (500 nm) | BALB/c Mice (female) | Intravenous | 95 ± 2 mg/kg (MTD) | [4] |
| Nonporous "Stöber" this compound Nanoparticles (50 nm) | BALB/c Mice | Intravenous | 100-103 ± 6-11 mg/kg (MTD) | [4] |
| Nonporous "Stöber" this compound Nanoparticles (500 nm) | BALB/c Mice | Intravenous | 300-303 ± 4-13 mg/kg (MTD) | [4] |
| MTD: Maximum Tolerated Dose |
Biodistribution
The biodistribution profile of this compound nanoparticles dictates their therapeutic efficacy and potential off-target toxicity. The reticuloendothelial system (RES), primarily the liver and spleen, plays a significant role in the clearance of nanoparticles from circulation.[5]
| Nanoparticle Type | Size | Animal Model | Time Point | Major Accumulation Organs (% Injected Dose/gram) | Reference |
| Amorphous this compound Nanoparticles | - | ICR Mice | 14 days | Spleen (34.78%), Liver (10.24%), Lung (1.96%) | [1] |
| Organically Modified this compound (ORMOSIL) | 20-25 nm | Nude Mice | 24 hours | Liver & Spleen (~75% of total fluorescence) | [6] |
| Mesoporous this compound Nanospheres (pristine) | ~100 nm | CD-1 Mice | 30 min | Lung (~25%), Liver (~15%), Spleen (~10%) | [7] |
| Nonporous "Stöber" Nanospheres | ~100 nm | CD-1 Mice | 30 min | Liver (~25%), Spleen (~15%) | [7] |
| Amine-modified Mesoporous Nanospheres | ~100 nm | CD-1 Mice | 30 min | Liver (~20%), Spleen (~15%) | [7] |
| Mesoporous this compound Nanoparticles (Folic Acid modified) | - | Nude Mice | 24 hours | Tumor (~170 ng Si/mg tissue), Kidney (~40 ng Si/mg tissue), Lung (~40 ng Si/mg tissue) | [8] |
Inflammatory and Immune Response to this compound Nanoparticles
This compound nanoparticles can trigger inflammatory and immune responses, a critical consideration for their in vivo application. The nature and magnitude of this response are influenced by the nanoparticle's characteristics.
Cytokine and Chemokine Production
The interaction of this compound nanoparticles with immune cells can lead to the release of various signaling molecules, such as cytokines and chemokines, which mediate inflammation.
| Nanoparticle Type | Cell Type/Animal Model | Concentration/Dose | Key Cytokines/Chemokines Induced | Reference |
| Amorphous this compound Nanoparticles (30 nm) | Human Peripheral Blood Mononuclear Cells | - | IL-1β, IL-8 | |
| This compound Nanoparticles (20 nm) | Murine Bone Marrow-Derived Dendritic Cells | - | IL-6, TNF-α | [9] |
| Nonporous this compound Nanoparticles (50 nm & 100 nm) | Human Peripheral Blood Mononuclear Cells | 100-500 µg/mL | TNF-α, IL-10 | [10] |
| This compound Nanoparticles (20 nm, positively charged) | Mice (fed) | - | Increased IL-1β, TNF-α, IL-12p70, IFN-γ | [11] |
| This compound Nanoparticles (20 nm & 100 nm, negatively charged) | Mice (fed) | - | Decreased IL-1β, TNF-α, IL-12p70, IFN-γ | [11] |
| This compound Nanoparticles (50 nm) | Human Lung Epithelial Cells (BEAS-2B) | 200 µg/mL | CXCL8, IL-6 | [12] |
| This compound Nanoparticles (10 nm & 100 nm) | Human Peripheral Blood Mononuclear Cells | > 100 µg/mL | IL-1β, IL-6 | [13] |
Key Signaling Pathways in this compound Nanoparticle Biocompatibility
The cellular responses to this compound nanoparticles are orchestrated by complex signaling pathways. Understanding these pathways is crucial for predicting and mitigating potential adverse effects.
MAPK/Nrf2 Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways are key players in the cellular response to oxidative stress and inflammation induced by this compound nanoparticles.[14] Toxicogenomic analysis has revealed that the MAPK and TNF signaling pathways are commonly upregulated across different cell types upon exposure to this compound nanoparticles.[15][16][17]
NLRP3 Inflammasome Activation
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune response. Its activation by this compound nanoparticles can lead to the production of pro-inflammatory cytokines like IL-1β and IL-18.[18][19]
Experimental Protocols for In Vivo Biocompatibility Assessment
Standardized and detailed experimental protocols are essential for the reliable evaluation of this compound nanoparticle biocompatibility.
General Workflow for In Vivo Biocompatibility Testing
The following diagram outlines a typical workflow for assessing the in vivo biocompatibility of this compound nanoparticles.
Detailed Methodologies
4.2.1. In Vivo Biodistribution Study (Adapted from[6][20][21])
-
Nanoparticle Preparation: Disperse fluorescently-labeled or radiolabeled this compound nanoparticles in a sterile vehicle (e.g., saline) suitable for injection.
-
Animal Administration: Administer a defined dose of the nanoparticle suspension to the animal model (e.g., mouse) via the desired route (e.g., intravenous tail vein injection).
-
In Vivo Imaging (Optional): At predetermined time points, image the live, anesthetized animal using an in vivo imaging system (IVIS) to track the fluorescence signal.
-
Tissue Harvesting: At the end of the study, euthanize the animals and carefully dissect the organs of interest (e.g., liver, spleen, lungs, kidneys, heart, brain).
-
Quantification:
-
For fluorescent nanoparticles: Homogenize the tissues and measure the fluorescence intensity using a plate reader. Alternatively, image the excised organs with an IVIS and quantify the signal.
-
For non-labeled nanoparticles: Digest the tissue samples and analyze the silicon content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
-
Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
4.2.2. Histopathological Analysis (Adapted from[22][23])
-
Tissue Fixation: Immediately after harvesting, fix the tissue samples in a suitable fixative, such as 10% neutral buffered formalin.
-
Tissue Processing: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut thin sections (e.g., 5 µm) of the paraffin-embedded tissues using a microtome.
-
Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E) to visualize the general tissue morphology and identify any signs of inflammation, necrosis, or other pathological changes.
-
Microscopic Examination: Examine the stained sections under a light microscope and document any histological alterations.
4.2.3. OECD Guidelines for Nanomaterial Toxicity Testing
For regulatory purposes, it is crucial to adhere to standardized testing guidelines. The Organisation for Economic Co-operation and Development (OECD) has developed and adapted several test guidelines (TGs) for nanomaterials.[24][25][26] Key considerations for in vivo studies include:
-
TG 407 (Repeated Dose 28-day Oral Toxicity Study in Rodents): Provides information on the potential health hazards likely to arise from repeated exposure over a relatively limited period of time.
-
TG 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents): A longer-term study to characterize the toxicity profile of a substance.
-
TG 412 & 413 (Subacute and Subchronic Inhalation Toxicity Studies): Relevant for assessing the toxicity of inhalable nanoparticles.
When applying these guidelines to nanomaterials, special attention must be paid to material characterization, dispersion protocols, and dose metrics.
Conclusion
The in vivo biocompatibility of this compound nanoparticles is a multifaceted issue that requires a comprehensive and systematic approach to evaluation. By carefully considering the physicochemical properties of the nanoparticles, employing robust and standardized experimental protocols, and understanding the underlying biological signaling pathways, researchers and drug developers can design safer and more effective this compound-based nanomedicines. This guide provides a foundational framework for navigating the complexities of in vivo biocompatibility testing, ultimately facilitating the responsible and successful clinical translation of these promising nanomaterials.
References
- 1. Acute toxicity of amorphous this compound nanoparticles in intravenously exposed ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Subchronic Toxicity of this compound Nanoparticles as a Function of Size and Porosity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Biodistribution and Pharmacokinetics of this compound Nanoparticles as a Function of Geometry, Porosity and Surface Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biocompatibility, Biodistribution, and Drug-Delivery Efficiency of Mesoporous this compound Nanoparticles for Cancer Therapy in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of Physicochemical Properties in this compound Nanoparticle-Mediated Immunostimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Concentration-dependent cytokine responses of this compound nanoparticles and role of ROS in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Signaling Pathways Regulated by this compound Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Signaling Pathways Regulated by this compound Nanoparticles [pubmed.ncbi.nlm.nih.gov]
- 18. escholarship.org [escholarship.org]
- 19. Amorphous this compound nanoparticles induce inflammation via activation of NLRP3 inflammasome and HMGB1/TLR4/MYD88/NF-kb signaling pathway in HUVEC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Biodistribution of Nanoparticles in vivo [bio-protocol.org]
- 21. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Histological Effects of Gold Nanoparticles on the Lung Tissue of Adult Male Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dovepress.com [dovepress.com]
- 24. azonano.com [azonano.com]
- 25. Frontiers | Nanomaterials in the Environment: Perspectives on in Vivo Terrestrial Toxicity Testing [frontiersin.org]
- 26. Developing OECD test guidelines for regulatory testing of nanomaterials to ensure mutual acceptance of test data - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Critical Influence of Pore Size and Surface Area in Silica for Advanced Scientific Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Silica (B1680970), particularly in its porous form, is a cornerstone material in numerous advanced scientific fields, including drug delivery, chromatography, and catalysis. Its efficacy is not merely a function of its chemical composition (SiO₂) but is profoundly dictated by its physical architecture. Two of the most critical structural parameters are specific surface area and pore size . These properties govern the interactions between the this compound matrix and external molecules, determining everything from drug loading capacity and release kinetics to chromatographic separation efficiency and catalytic activity. This technical guide provides an in-depth exploration of the significance of these properties, outlines the methodologies for their characterization, and presents quantitative data to inform material design and application.
Core Concepts: Surface Area and Porosity
The utility of porous this compound stems from its vast internal network of voids.
-
Specific Surface Area: Defined as the total surface area of the material per unit of mass (typically expressed in m²/g), this property is a direct measure of the extent of the surface available for molecular interaction. A larger surface area generally allows for greater loading capacity in drug delivery and more extensive interaction with analytes in chromatography, which enhances separation power.[1][2] Most of the surface area in this compound particles is contained within the internal pore structure.[3] For instance, typical high-performance liquid chromatography (HPLC) packing materials exhibit surface areas between 150 and 400 m²/g.[2]
-
Pore Size (Pore Diameter): The average diameter of the pores within the this compound matrix is crucial for determining which molecules can access the internal surface area. Pores are generally classified as:
-
Micropores: < 2 nm
-
Mesopores: 2 - 50 nm[4]
-
Macropores: > 50 nm
-
The selection of an appropriate pore size is critical; it must be large enough to allow target molecules to enter but tailored to achieve the desired interaction and release characteristics.[5] For example, in protein analysis, the pore diameter typically needs to be at least three times the hydrodynamic diameter of the analyte to be accessible.[3]
These two properties are often inversely related; for a given particle volume, increasing the pore size will generally lead to a decrease in the specific surface area.[1][6]
Applications Driven by this compound's Physical Properties
Drug Delivery Systems
Mesoporous this compound nanoparticles (MSNs) have emerged as highly versatile carriers for therapeutic agents due to their high surface area, large pore volume, tunable pore sizes, and excellent biocompatibility.[7][8][9]
-
Drug Loading: The amount of a drug that can be loaded into MSNs is directly influenced by the available surface area and pore volume.[10] A higher surface area provides more sites for drug adsorption. The pore size must be sufficiently large to accommodate the drug molecules. Studies have shown that for the anticancer drug doxorubicin (B1662922) (DOX), MSNs with larger pore sizes exhibit a greater loading capacity.[10]
-
Controlled Release: The pore network provides a mechanism for sustained and controlled drug release.[11][12] The rate of release is influenced by the pore diameter, with smaller pores often leading to slower diffusion and more sustained release profiles. Furthermore, the high surface area allows for surface functionalization with "gatekeeper" molecules that can trigger drug release in response to specific stimuli like pH, temperature, or enzymes, preventing premature release and reducing off-target toxicity.[12][13]
-
Enhanced Bioavailability: For poorly water-soluble drugs, loading them into the mesopores of this compound can stabilize the drug in an amorphous state.[4][14] This prevents crystallization and, combined with the large surface area, significantly enhances the drug's dissolution rate and bioavailability.[14]
Chromatographic Separation
Porous this compound is the most common stationary phase material used in chromatography.[15] Its physical properties are fundamental to its separation performance.
-
Separation Efficiency: A large surface area is directly correlated with column efficiency and analyte retention.[2] It provides a greater number of interaction sites (e.g., silanol (B1196071) groups in normal-phase or bonded alkyl chains in reversed-phase chromatography), leading to better separation of complex mixtures.[1][16]
-
Analyte Accessibility and Selectivity: The pore size dictates which molecules can access the bulk of the stationary phase surface. For small molecules (< 3,000 Da), pore diameters of 8-12 nm are typically used.[3] For larger molecules like peptides and proteins, wider-pore silicas (e.g., 30 nm or 300 Å) are necessary to prevent size exclusion, where the molecules are too large to enter the pores and thus elute quickly with minimal interaction and poor resolution.[5][6] The relationship between surface area, pore volume, and the density of the bonded phase (carbon loading) also affects the selectivity of the separation.[2]
Catalysis
In heterogeneous catalysis, porous this compound serves as a stable and inert support for active catalytic species (e.g., metal nanoparticles).[17][18]
-
Active Site Accessibility: The high surface area allows for a high dispersion of catalyst particles, maximizing the number of active sites available to reactants.[17] The pore size and structure are critical for ensuring that reactant molecules can diffuse to the active sites and that product molecules can diffuse out.[19] Hindered mass transport within small pores can significantly limit the overall reaction rate, especially for bulky molecules.[20][21]
-
Catalyst Stability and Selectivity: The confinement of catalyst nanoparticles within the this compound pores can prevent them from sintering (aggregating) at high temperatures, thereby enhancing the catalyst's stability and lifespan.[19] Furthermore, the defined pore structure can impart shape selectivity to a reaction, favoring the formation of certain products that fit within the pores.[22]
Quantitative Data Summary
The following tables summarize the quantitative impact of this compound's physical properties across different applications.
| Parameter | Pore Size (nm) | Surface Area (m²/g) | Effect on Drug Delivery | Reference(s) |
| Drug Loading | 2 - 13 | 600 - 1200 | Increased pore size and surface area generally lead to higher drug loading capacity. | [10],[9] |
| Drug Release | ~3.2 vs. ~29 | 500 - 1000 | Smaller pores can confine drug molecules, leading to more sustained release profiles. | [14] |
| Biocompatibility | Varied | Varied | Pore size can impact cellular toxicity, though effects are cell-type dependent. | [13] |
Table 1: Influence of Pore Size and Surface Area on Drug Loading and Release.
| Application | Analyte Size | Typical Pore Size (Å) | Typical Surface Area (m²/g) | Significance | Reference(s) |
| Small Molecule Analysis | < 3,000 Da | 90 - 120 | ~300 - 500 | High surface area for maximum interaction; pores large enough for access. | [3],[6] |
| Peptide/Protein Separation | > 3,000 Da | 300 | < 100 | Wide pores are essential to prevent size exclusion and allow interaction. | [5],[6] |
| General Flash Chromatography | Varied | 50 - 60 | ~500 | Standard for normal-phase separation of small organic compounds. | [6] |
Table 2: Typical this compound Properties for Different HPLC Applications.
| Technique | Property Measured | Typical Range | Principle | Reference(s) |
| Gas Physisorption (N₂) | Specific Surface Area, Pore Volume, Pore Size Distribution | Pores: ~0.35 to >100 nm | Measures the amount of gas adsorbed onto a surface at cryogenic temperatures. | [23],[24] |
| Mercury Intrusion Porosimetry | Pore Size Distribution, Pore Volume, Porosity | Pores: ~0.003 to >900 µm | Measures the volume of mercury forced into pores under pressure. | [25],[26],[27] |
Table 3: Comparison of Key Characterization Techniques.
Experimental Protocols
Accurate characterization of pore size and surface area is paramount. The two most common techniques are Gas Physisorption and Mercury Intrusion Porosimetry.
Protocol: Surface Area and Mesopore Analysis via Gas Physisorption (BET Method)
Objective: To determine the specific surface area, pore volume, and pore size distribution of a this compound sample.
Principle: The method is based on the physical adsorption of a gas (typically nitrogen) onto the surface of the material at a constant temperature (typically that of liquid nitrogen, 77 K). The amount of gas adsorbed at different partial pressures is measured. The Brunauer-Emmett-Teller (BET) theory is applied to calculate the specific surface area. Pore size distribution is often calculated using the Barrett-Joyner-Halenda (BJH) model or Density Functional Theory (DFT).[24]
Methodology:
-
Sample Preparation & Degassing:
-
Accurately weigh a known mass of the this compound sample into a sample tube.
-
Heat the sample under vacuum or a flow of inert gas (e.g., N₂) to remove any physisorbed contaminants (like water) from the surface. The temperature and duration depend on the material's stability but are typically >100°C for several hours. This step is critical for accurate measurements.
-
-
Analysis:
-
Transfer the sample tube (still under vacuum or inert atmosphere) to the analysis port of the physisorption analyzer.
-
Immerse the sample tube in a liquid nitrogen dewar.
-
The instrument introduces controlled, incremental doses of the analysis gas (N₂) into the sample tube.
-
At each increment, the system is allowed to equilibrate, and the pressure is measured.
-
This process is repeated to generate an adsorption isotherm (volume of gas adsorbed vs. relative pressure).
-
Subsequently, the pressure can be incrementally lowered to generate a desorption isotherm.
-
-
Data Interpretation:
-
BET Surface Area: Calculated from the adsorption data in the relative pressure (P/P₀) range of approximately 0.05 to 0.35.
-
Pore Volume: The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to 1.0.[24]
-
Pore Size Distribution: Calculated from the desorption branch of the isotherm using the BJH model, which relates the amount of adsorbate removed from the pores during a pressure decrease to the size of the pores.
-
Protocol: Pore Size Analysis via Mercury Intrusion Porosimetry (MIP)
Objective: To determine the pore size distribution, particularly for macropores and larger mesopores.
Principle: MIP is based on the principle that a non-wetting liquid (mercury) will not penetrate pores until sufficient external pressure is applied.[26] The Washburn equation relates the applied pressure to the size of the pores into which the mercury can intrude; higher pressure is required to force mercury into smaller pores.[27]
Methodology:
-
Sample Preparation:
-
Accurately weigh the this compound sample and place it in a sample cup (penetrometer).
-
Evacuate the penetrometer to remove air from the sample.
-
-
Analysis:
-
Fill the penetrometer with mercury under vacuum.
-
Place the filled penetrometer into the porosimeter's pressure chamber.
-
Increase the pressure in a controlled, stepwise manner. At each step, the volume of mercury that intrudes into the sample's pores is measured by a capacitance change.[27]
-
The analysis typically involves a low-pressure run (for larger pores) followed by a high-pressure run (up to ~60,000 psi) to probe smaller pores.
-
-
Data Interpretation:
-
The instrument software uses the Washburn equation to convert the pressure data into a pore size diameter.
-
The output is a cumulative intrusion curve (total volume of intruded mercury vs. pressure/pore size) and a differential curve showing the pore volume at each pore size increment. This provides a detailed pore size distribution.
-
Visualized Workflows and Concepts
Caption: Workflow for this compound porosity characterization.
Caption: Mechanism of controlled drug release from MSNs.
References
- 1. silicycle.com [silicycle.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. mdpi.com [mdpi.com]
- 5. ymcamerica.com [ymcamerica.com]
- 6. biotage.com [biotage.com]
- 7. Frontiers | Recent advances in mesoporous this compound nanoparticle: synthesis, drug loading, release mechanisms, and diverse applications [frontiersin.org]
- 8. A systemic review on development of mesoporous nanoparticles as a vehicle for transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Pore-Size-Tunable Mesoporous this compound Nanoparticles by Simultaneous Sol-Gel and Radical Polymerization to Enhance Silibinin Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mesoporous this compound Nanoparticles with Controllable Pore Size: Preparation and Drug Release | Scientific.Net [scientific.net]
- 11. researchgate.net [researchgate.net]
- 12. Mesoporous this compound nanoparticles as a drug delivery mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. This compound Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 16. Khan Academy [khanacademy.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Immobilized Grubbs catalysts on mesoporous this compound materials: insight into support characteristics and their impact on catalytic activity and product selectivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. diva-portal.org [diva-portal.org]
- 24. Characterization of Drug Release from Mesoporous SiO2-Based Membranes with Variable Pore Structure and Geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. particletechlabs.com [particletechlabs.com]
- 27. infinitalab.com [infinitalab.com]
an overview of fumed silica's applications in pharmaceuticals.
An In-depth Technical Guide to the Applications of Fumed Silica (B1680970) in Pharmaceuticals
Fumed this compound, also known as pyrogenic this compound, is a synthetic, amorphous, and colloidal form of silicon dioxide (SiO₂) with the CAS number 7631-86-9.[1] It is produced by the vapor-phase hydrolysis of a silicon compound, typically silicon tetrachloride, in a high-temperature flame.[2] This process results in microscopic, non-porous droplets of amorphous this compound that fuse into branched, chain-like three-dimensional secondary particles, which then agglomerate.[2] The final product is a white, fluffy powder characterized by an extremely low bulk density, high purity (typically >99.8%), and a large specific surface area (ranging from 50 to 600 m²/g).[2][3]
Its unique physicochemical properties—including its high surface area, particle morphology, and surface chemistry—make fumed this compound a highly versatile and valuable excipient in the pharmaceutical industry.[1] It addresses numerous challenges in drug formulation and manufacturing, from improving the manufacturability of solid dosage forms to enhancing the stability and performance of semi-solid and liquid formulations.[4][5] Fumed this compound is available in two primary forms: hydrophilic (untreated) and hydrophobic (surface-treated), each offering distinct functionalities tailored to different formulation requirements.[1][6]
Core Applications in Pharmaceutical Technology
Fumed this compound performs a multitude of functions in pharmaceutical products, acting as a glidant, anti-caking agent, tablet disintegrant, viscosity-modifying agent, suspending agent, and a carrier for enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs).
Glidant and Anti-Caking Agent for Improved Powder Flow
One of the most critical applications of fumed this compound in solid dosage manufacturing is to improve the flow properties of powders.[7][8] Many pharmaceutical powders, particularly fine or micronized APIs, exhibit poor flowability and cohesiveness due to interparticle friction and van der Waals forces.[9][10] This poor flow can lead to significant manufacturing issues, including inconsistent tablet weight, non-uniform die filling, and reduced production speed.[1][11]
Fumed this compound particles adhere to the surface of the host powder particles, acting as physical spacers that reduce interparticle cohesion.[9][10] This "dry coating" mechanism minimizes friction and allows particles to move more freely relative to one another, thereby improving the overall flowability of the powder blend.[9][10] This enhancement is crucial for both batch and continuous manufacturing processes, ensuring uniform and consistent powder feed into tablet presses and capsule fillers.[1][5] As an anti-caking agent, fumed this compound adsorbs moisture from the powder's surface, preventing the formation of liquid bridges and particle agglomeration, which maintains the free-flowing nature of the formulation during storage.[8]
Tablet Disintegrant
In addition to improving pre-compression powder properties, fumed this compound can also act as a disintegrant in tablet formulations.[4] Disintegrants are added to tablets to facilitate their breakup into smaller particles upon contact with aqueous fluids in the gastrointestinal tract, which is a prerequisite for drug dissolution and subsequent absorption.[12][13] Fumed this compound's high affinity for water and its ability to facilitate water penetration into the tablet matrix (a process known as wicking) contribute to its disintegrating properties.[4] It helps to disrupt the cohesive forces holding the tablet together, leading to faster disintegration times.[4]
Rheology Modifier and Stabilizer in Semi-Solid and Liquid Systems
In liquid and semi-solid formulations such as gels, creams, ointments, and suspensions, fumed this compound is a highly effective rheology modifier.[4][14] When dispersed in a liquid, the fumed this compound particles form a three-dimensional hydrogen-bonded network.[14] This network structure imparts a significant increase in viscosity and provides thixotropic, shear-thinning behavior.[14][15] This means the formulation is thick and stable at rest but flows easily when shear stress is applied (e.g., shaking, spreading, or syringing), returning to its high-viscosity state once the stress is removed.[15]
This property is invaluable for:
-
Thickening: Adjusting the viscosity of creams and gels to achieve the desired consistency.[4]
-
Suspending Agent: Preventing the settling of active ingredients or other solid particles in liquid suspensions, ensuring uniform dosage throughout the product's shelf life.[4][15]
-
Stabilization: Preventing phase separation in emulsions and maintaining the consistency of ointments over a wide range of temperatures.[4]
Carrier for Poorly Soluble Drugs
A significant challenge in modern drug development is the poor aqueous solubility of many new chemical entities, which limits their oral bioavailability.[16] Fumed this compound, with its high surface area and porosity, serves as an effective carrier to enhance the solubility and dissolution rate of these drugs.[7][16] When a poorly soluble drug is loaded onto fumed this compound, typically via a solvent evaporation method, it is adsorbed onto the surface in a molecularly dispersed or amorphous state.[7][17] This prevents the drug from crystallizing and presents it to the dissolution medium in a high-energy, more soluble form.[7][17] Upon contact with gastrointestinal fluids, the drug molecules readily desorb from the this compound surface, leading to a higher concentration of dissolved drug and potentially enhanced absorption.[7][16] Studies have shown significant increases in the dissolution rates of drugs like ibuprofen (B1674241) and raloxifene (B1678788) when formulated with fumed this compound.[7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the properties and applications of fumed this compound in pharmaceuticals.
Table 1: Physicochemical Properties of Common Pharmaceutical Fumed this compound Grades
| Property | AEROSIL® 200 Pharma | CAB-O-SIL® M-5P | Unit |
|---|---|---|---|
| Specific Surface Area (BET) | 200 ± 25 | ~200 | m²/g |
| Tamped/Bulk Density | ~50 / ~20 | ~50 / <60 | g/L |
| Primary Particle Size | 12 | 14 | nm |
| Silicon Dioxide Content | > 99.8 | > 99.8 | % |
| pH (4% aqueous suspension) | 3.7 - 4.5 | 3.7 - 4.3 | - |
Data sourced from manufacturer technical datasheets and literature.[3][18]
Table 2: Typical Concentration of Fumed this compound in Pharmaceutical Formulations
| Application | Formulation Type | Typical Concentration (% w/w) | Reference(s) |
|---|---|---|---|
| Glidant / Flow Aid | Tablets, Capsules | 0.1 - 1.0 | [4] |
| Anti-Caking Agent | Powders | 0.1 - 2.0 | [19] |
| Tablet Disintegrant | Tablets | 1.0 - 5.0 | [4] |
| Viscosity Control | Gels, Creams, Ointments | 1.0 - 10.0 | [14][15] |
| Anti-Settling Agent | Suspensions | 0.5 - 1.5 |[4] |
Table 3: Impact of Fumed this compound on Pharmaceutical Formulation Properties
| Parameter | Effect of Fumed this compound Addition | Quantitative Example | Reference(s) |
|---|---|---|---|
| Angle of Repose | Decrease (Improved Flowability) | Addition of 0.6 wt% fumed this compound can reduce the angle of repose by 5-10°. | [20][21] |
| Tablet Hardness | Can increase or decrease depending on concentration and formulation. | Addition of >20% fumed this compound can decrease tablet tensile strength. | [22] |
| Drug Solubility | Increase for poorly soluble drugs | 33-37% increase in Ibuprofen solubility in phosphate (B84403) buffer. | [7] |
| Viscosity of Gels | Significant Increase | Suspensions with >3 vol.% fumed this compound exhibit gel-like microstructures. |[9] |
Table 4: Comparison of Hydrophilic and Hydrophobic Fumed this compound
| Feature | Hydrophilic Fumed this compound | Hydrophobic Fumed this compound | Reference(s) |
|---|---|---|---|
| Surface Chemistry | Dense silanol (B1196071) (Si-OH) groups | Surface silanols are replaced with non-polar groups (e.g., methyl) | [1][6] |
| Wettability | Wetted by water; dispersible in polar systems | Repels water; not dispersible in water | [1][6] |
| Hygroscopicity | High moisture absorption | Low moisture absorption | [6] |
| Primary Applications | Thickening non-polar liquids, powder flow aid, drug carrier | Thickening polar liquids (e.g., epoxy resins), water-repellent formulations, improving corrosion resistance |[6][23] |
Detailed Experimental Protocols
Measurement of Powder Flowability by Angle of Repose (Based on USP <1174>)
This method determines the static angle of repose, which is a measure of a powder's interparticulate friction.[24][25]
Apparatus:
-
Funnel with a specified orifice diameter.
-
Stand and clamp to hold the funnel at a fixed height.
-
Flat, circular base with a fixed diameter, free from vibration.
-
Ruler or caliper.
Methodology:
-
Position the funnel using the stand and clamp at a fixed height (e.g., 2 cm) above the center of the flat base.[26]
-
Carefully pour the powder blend into the funnel until it is full.
-
Allow the powder to flow freely through the orifice onto the base, forming a conical pile.
-
Continue pouring until the apex of the powder cone just touches the tip of the funnel.
-
Carefully measure the height (h) of the cone and the radius (r) of its base.
-
Calculate the angle of repose (θ) using the following equation: θ = tan⁻¹(h/r)
-
Perform the measurement in triplicate and report the average value. The flowability can be classified based on the angle (e.g., <30° indicates excellent flow, while >55° indicates very poor flow).[27]
Tablet Disintegration Test (Based on USP <701>)
This test determines whether tablets disintegrate within a prescribed time when placed in a liquid medium.[4][28]
Apparatus:
-
Basket-rack assembly consisting of six transparent tubes with a 10-mesh stainless steel wire screen at the bottom.
-
A 1000-mL low-form beaker to hold the immersion fluid.
-
A thermostatic system to maintain the fluid temperature at 37 ± 2°C.
-
A device to raise and lower the basket assembly at a constant frequency of 29-32 cycles per minute over a distance of 53-57 mm.
Methodology:
-
Fill the beaker with the specified immersion fluid (e.g., purified water or simulated gastric fluid) and equilibrate the temperature to 37 ± 2°C.[28][29]
-
Place one tablet in each of the six tubes of the basket-rack assembly.
-
If specified in the monograph, add a perforated plastic disk on top of each tablet.
-
Lower the basket into the immersion fluid and start the apparatus.
-
Operate the apparatus for the time specified in the monograph (typically 30 minutes for uncoated tablets).[28]
-
At the end of the specified time, lift the basket from the fluid and observe the tablets.
-
Acceptance Criteria: The tablets pass the test if all six have completely disintegrated. Complete disintegration is defined as the state where any residue, except for fragments of insoluble coating, is a soft mass with no firm core. If 1 or 2 tablets fail to disintegrate, the test is repeated on 12 additional tablets; not fewer than 16 of the total 18 tablets must disintegrate.[28][29]
Preparation of Drug-Loaded Fumed this compound via Solvent Evaporation
This method is commonly used to load poorly soluble drugs onto fumed this compound in an amorphous state.[7][30]
Materials:
-
Active Pharmaceutical Ingredient (API).
-
Fumed this compound (e.g., AEROSIL® 200).
-
A volatile organic solvent in which the API is soluble (e.g., ethanol, methanol, chloroform).[7][13]
Methodology:
-
Dissolve a known amount of the API completely in the selected organic solvent.
-
Disperse a pre-weighed amount of fumed this compound into the API solution.
-
Sonicate the suspension for a short period (e.g., 3-5 minutes) to ensure uniform dispersion of the this compound particles.[13]
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 30-40°C).[13][31]
-
Once the solvent is removed, a dry powder will remain.
-
Collect the resulting powder and place it in a vacuum dryer for an extended period (e.g., 24-48 hours) to remove any residual solvent.[13][31]
-
The final drug-loaded this compound powder can then be characterized for drug content, amorphization (via PXRD and DSC), and dissolution performance.
In-Vitro Drug Dissolution Test (Based on USP <711>)
This test measures the rate and extent of drug release from a dosage form, such as a tablet containing drug-loaded fumed this compound.[32][33]
Apparatus:
-
USP Apparatus 2 (Paddle Apparatus) is commonly used.
-
Dissolution vessels (typically 1000 mL).
-
A water bath to maintain the temperature at 37 ± 0.5°C.
-
A motor to rotate the paddles at a specified speed (e.g., 50 or 75 rpm).
Methodology:
-
Prepare the dissolution medium (e.g., phosphate buffer pH 6.8, simulated gastric fluid) and deaerate it.[32][34]
-
Fill each dissolution vessel with a specified volume (e.g., 900 mL) of the medium and allow it to equilibrate to 37 ± 0.5°C.
-
Place one dosage unit (e.g., one tablet or a quantity of drug-loaded powder) into each vessel.
-
Immediately start the apparatus and rotate the paddles at the specified speed.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium if necessary.
-
Filter the samples and analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.
Visualizations: Mechanisms and Workflows
Figure 1. Mechanism of fumed this compound as a glidant to improve powder flow.
Figure 2. Experimental workflow for preparing and testing drug-loaded fumed this compound.
Figure 3. Role of fumed this compound in enhancing tablet disintegration.
Figure 4. Surface chemistry of hydrophilic vs. hydrophobic fumed this compound.
Conclusion
Fumed this compound is a multifunctional excipient that provides significant advantages in pharmaceutical formulation and manufacturing. Its ability to act as a glidant and anti-caking agent ensures efficient production of solid dosage forms with consistent quality.[1][5] In liquid and semi-solid systems, it offers precise rheology control, enhancing stability and user experience.[4] Furthermore, its application as a carrier for poorly soluble drugs presents a valuable strategy to overcome bioavailability challenges, a critical hurdle in modern drug development.[16] The availability of different grades, particularly hydrophilic and hydrophobic variants, allows formulators to select the optimal material for their specific application needs. A thorough understanding of its properties, combined with standardized characterization methods, enables researchers and drug development professionals to leverage fumed this compound to its full potential, leading to the creation of safer, more effective, and robust pharmaceutical products.
References
- 1. Difference Between Hydrophilic this compound and Hydrophobic Fumed this compound | Evergreen [evergreenchemicals.cn]
- 2. Fumed this compound - Wikipedia [en.wikipedia.org]
- 3. stobec.com [stobec.com]
- 4. usp.org [usp.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Hydrophobic vs. Hydrophilic Fumed this compound: A Complete Guide - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 7. journaljpri.com [journaljpri.com]
- 8. Hydrophilic vs. Hydrophobic Fumed this compound: Which One Fits Your Needs? [minmetalseast.com]
- 9. mdpi.com [mdpi.com]
- 10. A concise summary of powder processing methodologies for flow enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. EP0928818A2 - Method for preparing hydrophobic fumed this compound - Google Patents [patents.google.com]
- 13. Encapsulation of drug into mesoporous this compound by solvent evaporation: A comparative study of drug characterization in mesoporous this compound with various molecular weights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. azom.com [azom.com]
- 15. rawsource.com [rawsource.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. chem-on.com.sg [chem-on.com.sg]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Investigation of the Performance of Fumed this compound as Flow Additive in Polyester Powder Coatings | MDPI [mdpi.com]
- 22. Tableting properties of this compound aerogel and other silicates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. en.hifull.com [en.hifull.com]
- 24. uspnf.com [uspnf.com]
- 25. usp.org [usp.org]
- 26. youtube.com [youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. torontech.com [torontech.com]
- 29. drugfuture.com [drugfuture.com]
- 30. nva.sikt.no [nva.sikt.no]
- 31. Mesoporous this compound Particles as Drug Delivery Systems—The State of the Art in Loading Methods and the Recent Progress in Analytical Techniques for Monitoring These Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 32. usp.org [usp.org]
- 33. m.youtube.com [m.youtube.com]
- 34. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
The Unseen Architects: A Technical Guide to the Role of Silanol Groups on Silica Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction to Silica (B1680970) and Surface Silanol (B1196071) Groups
This compound (silicon dioxide, SiO₂) is a cornerstone material in a vast array of scientific and industrial applications, from high-performance liquid chromatography (HPLC) to advanced drug delivery systems. Its utility is largely dictated by its surface chemistry, which is dominated by the presence of silanol groups (Si-OH). These functional groups are the primary sites for interaction with surrounding molecules, governing the material's hydrophilicity, acidity, and reactivity.[1] For researchers in drug development and the broader scientific community, a deep understanding of the types of silanol groups, their physicochemical properties, and their impact on material performance is critical for the rational design of new materials and the optimization of existing technologies. This technical guide provides an in-depth exploration of the role of silanol groups on the surface of this compound, offering a comprehensive overview of their classification, characterization, and influence in key applications.
Types of Silanol Groups on the this compound Surface
The surface of this compound is not a uniform landscape of identical hydroxyl groups. Instead, several distinct types of silanol groups have been identified, each with unique structural arrangements and reactivity.[2][3] The relative abundance of these groups depends on the this compound's synthesis method and subsequent thermal or chemical treatments.[3] The primary classifications are isolated, vicinal, and geminal silanols.
-
Isolated Silanols (or Free Silanols): These are single hydroxyl groups that are sufficiently separated from their neighbors to prevent hydrogen bonding between them.[4] They are considered to be the most acidic type of silanol group and can act as strong hydrogen bond donors.[5][6] In applications like chromatography, these "lone" or "acidic" silanols are often responsible for undesirable interactions with polar and basic analytes, leading to issues like peak tailing.[5][6]
-
Vicinal Silanols: These consist of two silanol groups on adjacent silicon atoms that are close enough to form hydrogen bonds with each other.[3] This intramolecular hydrogen bonding reduces their acidity compared to isolated silanols.[7] Thermal treatment can convert vicinal silanols into siloxane bridges (Si-O-Si) through a condensation reaction, a process known as dehydroxylation.[8] Conversely, hydrothermal treatment can increase the concentration of vicinal silanols.[3]
-
Geminal Silanols: These are characterized by two hydroxyl groups attached to the same silicon atom (Si(OH)₂).[3] They are generally less reactive than isolated silanols.
The interconversion and relative populations of these silanol types profoundly influence the surface properties of this compound.
Physicochemical Properties of Surface Silanols
The utility of this compound in various applications is directly tied to the physicochemical properties of its surface silanol groups. Key among these are acidity, reactivity, and thermal stability.
Acidity and pKa Values
Silanol groups are acidic and can deprotonate to form silanolate anions (Si-O⁻), particularly at higher pH values.[5][6] The acidity, quantified by the pKa value, varies significantly among the different types of silanols. This pH-dependent ionization is a critical factor in chromatography, where it can lead to ion-exchange interactions with basic analytes.[9]
| Silanol Type | Typical pKa Range | Reference(s) |
| Isolated (Acidic) Silanols | 3.8 - 5.6 | [5][7][10] |
| Vicinal (H-bonded) Silanols | ~8.5 | [7][10][11] |
| In-plane Silanols (Quartz) | 8.5 | [7][10] |
| Out-of-plane Silanols (Quartz) | 5.6 | [7][10] |
Table 1: Acidity of Different Silanol Groups
Surface Density
The concentration of silanol groups on the this compound surface, often expressed as the number of OH groups per square nanometer (OH/nm²) or in mmol/g, is a crucial parameter. A fully hydroxylated this compound surface is generally considered to have a silanol density of about 4.6 to 4.9 OH/nm².[8][12] However, this value can be significantly altered by thermal treatment.[8]
| This compound Type / Condition | Silanol Density | Reference(s) |
| Fully Hydroxylated Surface | ~4.6 - 4.9 OH/nm² | [8][12] |
| Precipitated this compound (max. coverage) | ~8 OH/nm² | [3][7] |
| MCM-41 this compound | ~4 OH/nm² | [3][7] |
| Surface heated to <200°C | ~4.6 SiOH/nm² | [8] |
| Surface heated to ~1000°C | <0.5 SiOH/nm² | [8] |
| Amorphous this compound NPs (14 nm) | 3.5 ± 1.0 OH/nm² | [13] |
| Fumed this compound (hydrophobized) | 0.60-0.62 mmol/g | [14] |
| Precipitated this compound (dried at RT) | 3.6 - 7.0 mmol/g | [3][7] |
Table 2: Surface Density of Silanol Groups
Reactivity and Modification
The Si-OH group is a reactive site that can undergo various chemical transformations. This reactivity is harnessed to functionalize the this compound surface, tailoring its properties for specific applications. A common modification strategy is silylation , where silanol groups react with organosilanes, such as chlorosilanes or alkoxysilanes.[3] In chromatography, this is used to bond hydrophobic ligands (e.g., C18) to the this compound support and to "end-cap" residual acidic silanols to minimize their undesirable effects.[6] In drug delivery, silylation is used to attach targeting ligands, polymers, or stimuli-responsive gates to mesoporous this compound nanoparticles.[15][16]
Characterization of Surface Silanol Groups
A variety of analytical techniques are employed to identify, quantify, and characterize the silanol groups on a this compound surface.
Spectroscopic Methods
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying different types of silanol groups. Isolated silanols typically show a sharp absorption band around 3745-3750 cm⁻¹, while hydrogen-bonded (vicinal) silanols exhibit a broader band at lower frequencies (around 3200-3600 cm⁻¹).[13][14] Deuterium (B1214612) exchange, where Si-OH is converted to Si-OD, can be used for quantitative analysis.[5][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ²⁹Si NMR is particularly valuable for distinguishing the silicon environments. It can differentiate between silicon atoms in siloxane bridges (Q⁴), single silanols (Q³), and geminal silanols (Q²).[11][16] ¹H NMR can also be used, often in conjunction with deuterium exchange, to quantify the total number of silanol protons.[8]
Thermal and Gravimetric Methods
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For this compound, two main weight loss steps are typically observed: the first, at temperatures below ~150-200°C, corresponds to the removal of physisorbed water, and the second, at higher temperatures, is due to the condensation of silanol groups to form siloxane bridges (dehydroxylation).[8][17] The mass loss in the second step can be used to calculate the silanol group content.[8][18]
Titration Methods
-
Acid-Base Titration: The acidic nature of silanol groups allows for their quantification via titration. Potentiometric titration, where a this compound suspension is titrated with a base (e.g., NaOH), can be used to determine the number of acidic sites on the surface.[9] The Sears' method is a classic example where this compound is titrated with NaOH in a concentrated salt solution to determine the specific surface area based on silanol group consumption.[9]
The Role of Silanol Groups in Key Applications
High-Performance Liquid Chromatography (HPLC)
In reversed-phase HPLC, the stationary phase typically consists of a this compound support functionalized with hydrophobic alkyl chains (e.g., C8 or C18). However, due to steric hindrance, a significant number of silanol groups remain on the surface after the bonding process.[6] These residual silanols can have a profound impact on chromatographic performance.
-
Undesirable Interactions: Acidic (isolated) silanol groups can interact strongly with polar and basic analytes through hydrogen bonding or, at higher pH, ion-exchange mechanisms.[5][19] This leads to a phenomenon known as "peak tailing," which reduces separation efficiency and resolution.[5][6]
-
Beneficial Polarity: Not all silanol interactions are detrimental. The less acidic, hydrogen-bonded vicinal silanols can provide a degree of polar selectivity, which can be advantageous for separating compounds that are structurally similar but differ in their functional groups.[5]
-
Mitigation Strategies: To minimize the negative effects of acidic silanols, a process called end-capping is employed. After the primary bonding of the hydrophobic phase, the this compound is treated with a small, reactive silane (B1218182) (like trimethylchlorosilane) to cap the remaining accessible silanol groups.[6] This deactivates the highly acidic sites and improves peak shape for basic compounds.
Drug Delivery
Mesoporous this compound nanoparticles (MSNs) have emerged as highly promising platforms for drug delivery, owing to their high surface area, large pore volume, and biocompatibility.[16] The surface of MSNs is rich in silanol groups, which are pivotal for their function as drug carriers.
-
Surface Functionalization: The abundant silanol groups provide reactive handles for the covalent attachment of various molecules.[15] This allows for the precise engineering of the nanoparticle surface to:
-
Load Drugs: Drugs can be conjugated to the surface via cleavable linkers, enabling controlled release.[15]
-
Improve Biocompatibility: Grafting polymers like polyethylene (B3416737) glycol (PEG) can reduce non-specific protein adsorption and prolong circulation time.
-
Target Specific Cells: Attaching targeting ligands (e.g., antibodies, peptides) can direct the nanoparticles to diseased tissues.
-
Control Release: Stimuli-responsive "gatekeepers" can be attached to the pore openings, which open to release the drug cargo in response to specific triggers like pH, temperature, or enzymes.[15]
-
-
Drug Adsorption: Even without covalent conjugation, the silanol groups influence drug loading through electrostatic interactions and hydrogen bonding.[16] The negatively charged surface (at physiological pH) can facilitate the adsorption of positively charged drug molecules.[16]
Experimental Protocols
Quantification of Silanols by Deuterium Exchange and FTIR
This method relies on the exchange of the proton in the Si-OH group with deuterium from D₂O, which causes a predictable shift in the IR absorption frequency.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Dry the sample under vacuum at a temperature sufficient to remove physisorbed water without causing significant dehydroxylation (e.g., 150-200°C) for several hours.[5][12]
-
Transfer the dried sample to a sealed container under an inert atmosphere (e.g., a glovebox) to prevent rehydration.
-
-
Deuterium Exchange:
-
Add a known volume of deuterium oxide (D₂O) to the dried this compound sample.[5]
-
Seal the container and allow the exchange reaction to proceed for a set period (e.g., 24 hours) at a controlled temperature.
-
-
FTIR Analysis:
-
Prepare a self-supporting wafer of the D₂O-exchanged this compound or use a diffuse reflectance (DRIFTS) accessory.
-
Record the FTIR spectrum, paying close attention to the O-H stretching region (~3000-3800 cm⁻¹) and the O-D stretching region (~2200-2800 cm⁻¹).
-
-
Data Analysis:
-
Identify the absorption band corresponding to isolated Si-OH groups (around 3745 cm⁻¹) and the newly formed Si-OD groups.
-
Quantify the concentration of silanol groups by relating the decrease in the Si-OH peak area (or the increase in the Si-OD peak area) to a calibration curve or by using a known molar absorption coefficient.[3]
-
Quantification of Silanols by Thermogravimetric Analysis (TGA)
This protocol determines the silanol content by measuring the mass loss due to their condensation at high temperatures.
-
Sample Preparation:
-
Accurately weigh 15-30 mg of the this compound sample into a TGA crucible.[8]
-
-
TGA Measurement:
-
Data Analysis:
-
Analyze the resulting TGA curve (mass vs. temperature).
-
Identify the initial mass loss below ~200°C, which corresponds to the removal of physisorbed water.[17]
-
The subsequent mass loss at higher temperatures (e.g., 200°C to 1200°C) is attributed to the dehydroxylation of silanol groups (2 Si-OH → Si-O-Si + H₂O).[8]
-
Calculate the number of moles of water lost during dehydroxylation from the mass loss in this second step.
-
The number of moles of silanol groups is twice the number of moles of water lost.
-
The silanol concentration can then be expressed in mmol/g of this compound.
-
Determination of Surface Acidity by Potentiometric Titration
This protocol quantifies the number of acidic silanol sites on the this compound surface.
-
Sample Preparation:
-
Prepare a suspension of a known mass of this compound in a high ionic strength electrolyte solution (e.g., 1 M NaCl).[8] The high salt concentration helps to stabilize the pH reading.
-
Purge the suspension with an inert gas (e.g., N₂) to remove dissolved CO₂.
-
-
Titration Procedure:
-
Place the suspension in a titration vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Allow the system to equilibrate while stirring and maintaining the inert atmosphere.
-
Titrate the suspension with a standardized, carbonate-free NaOH solution, adding small, precise aliquots.[9]
-
Record the pH after each addition, ensuring the reading has stabilized. Continue the titration from an initial pH (e.g., pH 3-4) to a final pH (e.g., pH 9-10).[9]
-
-
Data Analysis:
-
Plot the titration curve (pH vs. volume of NaOH added).
-
The amount of NaOH consumed by the silanol groups is determined by comparing the sample titration curve to a blank titration curve (electrolyte solution without this compound).
-
The number of acidic sites can be calculated from the volume of titrant consumed at a specific pH or over a pH range.
-
Conclusion
The silanol groups on the surface of this compound are not mere passive terminators of the bulk structure; they are the active sites that define the material's personality and performance. From the highly acidic isolated silanols that challenge chromatographers to the versatile reactive sites that enable advanced drug delivery systems, their role is multifaceted and critical. A thorough characterization of the type, density, and reactivity of these surface groups is essential for any scientist or engineer working with this compound-based materials. By leveraging the analytical techniques and understanding the principles outlined in this guide, researchers can better control and exploit the surface chemistry of this compound, paving the way for innovations in separation science, drug development, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. kb.osu.edu [kb.osu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of surface silanol groups in silicagel by deuterium exchange combined with infrared spectroscopy and chemometrics - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantification of water and silanol species on various silicas by coupling IR spectroscopy and in-situ thermogravimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. zenodo.org [zenodo.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High-resolution 29Si solid-state NMR study of silicon functionality distribution on the surface of silicas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Solid state nmr for characterization of bio inspired this compound | Bruker [bruker.com]
- 16. researchgate.net [researchgate.net]
- 17. tainstruments.com [tainstruments.com]
- 18. TGA and NMR relaxation measurement of nonmesoporous this compound to investigate the amount of hydrolysis product in acetylsalicylic acid adsorbed on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rruff.net [rruff.net]
The Transformative Potential of Silica in Biomedical Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of nanomedicine is continually seeking versatile and biocompatible platforms to revolutionize disease diagnosis and therapy. Among the frontrunners, silica-based nanomaterials, particularly mesoporous This compound (B1680970) nanoparticles (MSNs), have emerged as a highly promising class of biomaterials. Their tunable particle size, large surface area, porous structure, and the ease of surface functionalization make them ideal candidates for a myriad of biomedical applications, including drug delivery, bioimaging, and tissue engineering. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data associated with the use of this compound in biomedicine, offering a foundational resource for researchers and professionals in the field.
Core Applications of this compound Nanoparticles in Biomedicine
This compound nanoparticles (SiNPs) and their mesoporous counterparts (MSNs) are at the forefront of nanomedical research due to their exceptional properties.[1][2] Their high biocompatibility and the fact that this compound is "generally recognized as safe" (GRAS) by the U.S. Food and Drug Administration (FDA) further bolster their potential for clinical translation.[3][4]
Drug Delivery and Therapy
The most extensively explored application of this compound nanoparticles is in the realm of drug delivery.[5][6] The porous structure of MSNs allows for the encapsulation of a wide variety of therapeutic agents, from small-molecule drugs to large biologics.[3][5] This encapsulation protects the drug from premature degradation and can improve the solubility of poorly water-soluble compounds by stabilizing them in an amorphous state within the nanopores.[3][5]
Furthermore, the surface of this compound nanoparticles can be readily functionalized with targeting ligands such as folic acid or peptides, enabling the specific delivery of therapeutic payloads to cancer cells while minimizing off-target effects.[7][8][9] This targeted approach enhances the therapeutic efficacy of anticancer drugs and reduces systemic toxicity.[9][10] The release of the encapsulated drug can be controlled by various internal or external stimuli, such as pH, temperature, or light, allowing for on-demand drug release at the disease site.[7][11]
Bioimaging and Diagnostics
This compound nanoparticles also serve as a versatile platform for bioimaging.[12][13] Fluorescent dyes or contrast agents for magnetic resonance imaging (MRI) and computed tomography (CT) can be incorporated into the this compound matrix.[12][14] This encapsulation enhances the photostability of fluorescent dyes and improves the relaxivity of MRI contrast agents.[15] The ability to functionalize the surface of these nanoparticles with targeting moieties allows for the specific visualization of diseased tissues, such as tumors.[13] This targeted imaging can aid in early disease diagnosis and monitoring treatment response.[16]
Tissue Engineering and Regenerative Medicine
In the field of tissue engineering, this compound-based biomaterials are being explored for the development of scaffolds that can support cell growth and tissue regeneration.[17][18][19] The porous nature of these materials can mimic the extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation.[18] Bioactive molecules, such as growth factors, can be loaded into the pores of this compound scaffolds to promote tissue repair.[20][21] Nanoengineered this compound biomaterials are being investigated for applications in bone regeneration, wound healing, and dental implants.[18][19]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound nanoparticles, providing a comparative overview of their physical properties and biological performance.
Table 1: Physicochemical Properties of this compound Nanoparticles
| Nanoparticle Type | Synthesis Method | Average Size (nm) | Surface Area (m²/g) | Pore Volume (cm³/g) | Reference(s) |
| Stöber this compound | Stöber Process | 50 - 2000 | N/A | N/A | [6] |
| MCM-41 | Modified Stöber | 100 - 300 | ~1000 | 0.6 - 1.0 | [11][22] |
| SBA-15 | Sol-Gel | 200 - 500 | 450 - 560 | 1.4 - 1.8 | [4][8] |
Table 2: Drug Loading and Release from Mesoporous this compound Nanoparticles
| Drug | Nanoparticle | Loading Capacity (wt%) | Release Condition | Cumulative Release (%) | Reference(s) |
| Doxorubicin (B1662922) | MSN-PLH-TAM | ~5-9 | pH 5, 72h | ~9 | [23] |
| Doxorubicin | MSN-PLH | ~18-23 | pH 5, 72h | ~23 | [23] |
| Doxorubicin | MSN | 7.22 ± 0.153 | pH 7.4 | - | [24] |
| Paclitaxel | FMSN | - | - | - | [25] |
Table 3: In Vitro Cytotoxicity of this compound Nanoparticles
| Nanoparticle Type | Cell Line | Concentration (µg/mL) | Viability (%) | Assay | Reference(s) |
| Amorphous this compound | HT29, HaCat, A549 | ≥ 1 | Decreased | - | [26] |
| MCM-41 | Human Cancer Cells | 50 - 200 | Dose-dependent decrease | - | [27] |
| SBA-15 | Human Cancer Cells | 50 - 200 | Dose-dependent decrease | - | [27] |
| Amino-functionalized SiNPs | RAW 264.7 | - | Lower than carboxyl-functionalized | MTT | [28] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis, functionalization, and biological evaluation of this compound nanoparticles.
Synthesis of this compound Nanoparticles
The Stöber process is a widely used method for synthesizing monodisperse this compound nanoparticles.[6]
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ethanol (B145695) (EtOH)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 29%)
-
Deionized (DI) water
Procedure: [5]
-
In a flask, mix ammonium hydroxide, DI water, and ethanol.
-
While stirring vigorously, rapidly add TEOS to the mixture.
-
Continue stirring for at least 12 hours at room temperature.
-
Collect the this compound particles by centrifugation.
-
Wash the particles multiple times with ethanol and then with water until the pH is neutral.
MCM-41 is a type of mesoporous this compound nanoparticle with a hexagonal arrangement of uniform pores.
Materials:
-
Cetyltrimethylammonium bromide (CTAB)
-
Sodium hydroxide (NaOH)
-
TEOS
-
DI water
Procedure: [22]
-
Dissolve CTAB and NaOH in DI water and heat the solution to 80°C with stirring.
-
Add TEOS dropwise to the solution under vigorous stirring.
-
Continue the reaction for 2 hours to allow for this compound condensation.
-
Collect the particles by filtration and wash with water and ethanol.
-
Dry the particles and then calcine at a high temperature (e.g., 550°C) to remove the CTAB template.
Surface Functionalization
Poly(ethylene glycol) (PEG) is often grafted onto the surface of this compound nanoparticles to improve their stability and biocompatibility.[15][29]
Materials:
-
This compound nanoparticles
-
Methoxy-PEG-silane
-
Ethanol
Procedure:
-
Disperse the this compound nanoparticles in ethanol.
-
Add methoxy-PEG-silane to the suspension.
-
Stir the mixture at room temperature for 24 hours.
-
Collect the PEGylated nanoparticles by centrifugation and wash with ethanol to remove unreacted PEG-silane.
Folic acid can be conjugated to the surface of this compound nanoparticles to target cancer cells that overexpress the folate receptor.[18][19]
Materials:
-
Amino-functionalized this compound nanoparticles (synthesized by co-condensation with (3-aminopropyl)triethoxysilane)
-
Folic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure: [18]
-
Activate the carboxylic acid group of folic acid by reacting it with EDC and NHS in DMSO.
-
Add the amino-functionalized this compound nanoparticles to the activated folic acid solution.
-
Stir the reaction mixture for 24 hours at room temperature in the dark.
-
Collect the folic acid-conjugated nanoparticles by centrifugation and wash with DMSO and water.
Drug Loading
Doxorubicin (DOX) is a common chemotherapy drug that can be loaded into MSNs.[21][24]
Materials:
-
Mesoporous this compound nanoparticles
-
Doxorubicin hydrochloride
-
Phosphate-buffered saline (PBS)
Procedure: [21]
-
Disperse the MSNs in a solution of doxorubicin in PBS (pH 7.4).
-
Stir the suspension for 24 hours at room temperature in the dark.
-
Collect the doxorubicin-loaded MSNs by centrifugation.
-
Wash the particles with PBS to remove unloaded doxorubicin.
-
The amount of loaded doxorubicin can be quantified by measuring the absorbance of the supernatant using a UV-Vis spectrophotometer.
In Vitro and In Vivo Evaluation
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of nanoparticles.[30][31]
Materials:
-
Cells (e.g., cancer cell line)
-
Cell culture medium
-
This compound nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in HCl)
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound nanoparticles for a specific duration (e.g., 24, 48, or 72 hours).
-
Remove the medium and add MTT solution to each well.
-
Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Biodistribution studies are essential to understand the fate of nanoparticles in a living organism.[17][32][33]
Materials:
-
This compound nanoparticles (often labeled with a radioactive isotope or fluorescent dye)
-
Mice
-
Saline solution
-
Disperse the labeled this compound nanoparticles in a sterile saline solution.
-
Inject the nanoparticle suspension intravenously into the tail vein of the mice.
-
At different time points post-injection, euthanize the mice.
-
Harvest major organs (e.g., liver, spleen, lungs, kidneys, heart, brain).
-
Measure the amount of nanoparticles in each organ using a gamma counter (for radioactive labels) or a fluorescence imaging system.
-
The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing Key Processes and Pathways
The following diagrams, generated using the DOT language, illustrate fundamental workflows and biological interactions of this compound nanoparticles.
References
- 1. scilit.com [scilit.com]
- 2. A Distinct Endocytic Mechanism of Functionalized-Silica Nanoparticles in Breast Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrothermal Synthesis of Mesoporous this compound MCM-41 Using Commercial Sodium Silicate [scielo.org.mx]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. mse.iastate.edu [mse.iastate.edu]
- 6. Stöber process - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. SBA-15 - Mesoporous this compound | ACS Material [acsmaterial.com]
- 9. 4.1. Synthesis of Mesoporous this compound Nanoparticles (MCM-41 Generation) [bio-protocol.org]
- 10. 4.1. Synthesis, Surface Modification, and Characterization of Stöber this compound Nanoparticles [bio-protocol.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. [PDF] Cellular membrane trafficking of mesoporous this compound nanoparticles | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of this compound-coated Iron Oxide Nanoparticles: Preventing Aggregation without Using Additives or Seed Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Folic acid-conjugated mesoporous this compound nanoparticles for enhanced therapeutic efficacy of topotecan in retina cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Frontiers | Doxorubicin and sorafenib release from mesoporous this compound nanoparticles coated with polydopamine – influence of mechanical and chemical stimuli on the process [frontiersin.org]
- 22. Production of MCM-41 Nanoparticles with Control of Particle Size and Structural Properties: Optimizing Operational Conditions during Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Functionalized Mesoporous this compound Nanoparticles as Delivery Systems for Doxorubicin: Drug Loading and Release | MDPI [mdpi.com]
- 25. Mesoporous this compound Nanoparticles for Cancer Therapy: Energy-Dependent Cellular Uptake and Delivery of Paclitaxel to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mechanism of cellular uptake of genotoxic this compound nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Design of PEGylated Three Ligands this compound Nanoparticles for Multi-Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 28. nanobioletters.com [nanobioletters.com]
- 29. al-kindipublishers.org [al-kindipublishers.org]
- 30. MTT assay protocol | Abcam [abcam.com]
- 31. merckmillipore.com [merckmillipore.com]
- 32. In Vivo Biodistribution and Pharmacokinetics of this compound Nanoparticles as a Function of Geometry, Porosity and Surface Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 33. ovid.com [ovid.com]
- 34. In Vitro and In Vivo Evaluation of Degradation, Toxicity, Biodistribution, and Clearance of this compound Nanoparticles as a Function of Size, Porosity, Density, and Composition - PMC [pmc.ncbi.nlm.nih.gov]
an introduction to the sol-gel method for silica synthesis.
An In-depth Technical Guide to the Sol-Gel Method for Silica (B1680970) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sol-gel process is a versatile and widely utilized wet-chemical technique for synthesizing this compound (SiO₂) materials with a high degree of control over their structural and chemical properties.[1] This method involves the transition of a system from a liquid "sol" (a colloidal suspension of solid particles) into a solid "gel" (a three-dimensional network).[2] The process begins with the hydrolysis of silicon alkoxide precursors, typically tetraethyl orthosilicate (B98303) (TEOS), followed by polycondensation reactions to form a this compound network.[3][4] The ability to manipulate reaction parameters allows for the precise tailoring of particle size, morphology, porosity, and surface functionality, making the sol-gel method highly attractive for applications in drug delivery, catalysis, sensing, and the fabrication of advanced materials.[5][6]
This technical guide provides a comprehensive overview of the core principles of the sol-gel method for this compound synthesis, detailed experimental protocols for producing various this compound structures, and quantitative data to inform experimental design.
Core Chemical Reactions: Hydrolysis and Condensation
The foundation of the sol-gel process for this compound synthesis lies in two fundamental chemical reactions: the hydrolysis of the silicon precursor and the subsequent condensation of the hydrolyzed species.[3] Tetraethyl orthosilicate (TEOS) is the most common precursor.[1]
-
Hydrolysis: In the presence of water, the alkoxy groups (-OR) of the TEOS molecule are replaced with hydroxyl groups (-OH). This reaction can be catalyzed by either an acid or a base.[4]
Si(OR)₄ + H₂O → (RO)₃Si-OH + ROH
-
Condensation: The resulting silanol (B1196071) groups (Si-OH) react with each other or with remaining alkoxide groups to form siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct. These condensation reactions lead to the formation of a three-dimensional this compound network.[2][7]
-
Water Condensation: (RO)₃Si-OH + HO-Si(OR)₃ → (RO)₃Si-O-Si(OR)₃ + H₂O
-
Alcohol Condensation: (RO)₃Si-OR + HO-Si(OR)₃ → (RO)₃Si-O-Si(OR)₃ + ROH
-
The rates of these reactions are significantly influenced by factors such as pH, water-to-precursor ratio, temperature, and the type of solvent and catalyst used.[4][8]
Catalysis in Sol-Gel Chemistry
Both acid and base catalysis are employed in sol-gel synthesis, each leading to different network structures.
-
Acid Catalysis: Under acidic conditions, the hydrolysis reaction is rapid, while the condensation is the rate-limiting step. This typically results in the formation of linear or weakly branched polymer chains, which can entangle to form a gel.[5]
-
Base Catalysis: In the presence of a base, the condensation reaction is faster than hydrolysis. This promotes the formation of highly branched clusters that grow and eventually link together to form a gel network, often composed of discrete, spherical particles.[5] The Stöber process is a well-known example of base-catalyzed sol-gel synthesis.[1]
Data Presentation: Quantitative Control of this compound Nanoparticle Size
The size of this compound nanoparticles synthesized via the sol-gel method, particularly the Stöber process, can be precisely controlled by manipulating the reaction parameters. The following tables summarize the effects of reactant concentrations and temperature on the final particle size.
Table 1: Effect of Reactant Concentration on this compound Nanoparticle Size
| TEOS Concentration (M) | NH₃ Concentration (M) | H₂O Concentration (M) | Ethanol (B145695) Concentration | Temperature (°C) | Resulting Particle Size (nm) | Reference |
| 0.28 | 0.11 | 6 | Not Specified | Not Specified | ~20 | [5] |
| 0.28 | 1.13 | 9 | Not Specified | Not Specified | ~824 | [5] |
| 0.26 | 0.29 | 5 | Not Specified | 25 | ~191 | [9] |
| 0.26 | 0.097 | 5 | Not Specified | 25 | ~28 | [9] |
| Not Specified | 2.85 | 61.6 | 75.9 (molar ratio to TEOS) | Not Specified | ~223 | [10] |
| Not Specified | 8.54 | 61.6 | 75.9 (molar ratio to TEOS) | Not Specified | ~227 | [10] |
| 0.2 | 0.2 | Not Specified | Not Specified | Not Specified | ~10 | [11] |
Table 2: Effect of Temperature on this compound Nanoparticle Size
| TEOS Concentration (M) | NH₃ Concentration (M) | H₂O Concentration (M) | Temperature (°C) | Resulting Particle Size (nm) | Reference |
| 0.26 | 0.194 | 5 | 25 | ~92 | [9] |
| 0.26 | 0.194 | 5 | 50 | ~32 | [9] |
| 0.17 | 0.5 | 11.0 | 25 | ~131 | [12] |
| 0.17 | 0.5 | 11.0 | 50 | ~54 | [12] |
| Not Specified | 0.2-0.35 | 30-55 (molar ratio to TEOS) | 55-65 | ~30 | [11] |
Experimental Protocols
Synthesis of Monodisperse this compound Nanoparticles (Stöber Method)
This protocol describes a typical procedure for synthesizing this compound nanoparticles with a controlled size.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (absolute)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
-
Deionized water
-
In a flask, prepare a solution of ethanol and deionized water.
-
While stirring vigorously, add the ammonium hydroxide solution to the ethanol-water mixture.
-
In a separate container, prepare a solution of TEOS in ethanol.
-
Add the TEOS solution to the stirred ammonia-ethanol-water mixture.
-
Continue stirring the reaction mixture at room temperature for a specified duration (e.g., 12-24 hours). The solution will become turbid as this compound particles form and grow.
-
To collect the nanoparticles, centrifuge the suspension.
-
Wash the collected particles by resuspending them in ethanol and centrifuging again. Repeat this washing step several times.
-
Finally, wash the particles with deionized water until the pH of the supernatant is neutral.
-
Dry the resulting this compound nanoparticles in an oven at a suitable temperature (e.g., 60-80°C).
Preparation of this compound Thin Films by Dip-Coating
This protocol outlines the fabrication of this compound thin films on a substrate.
Materials:
-
TEOS
-
Ethanol
-
Deionized water
-
Acid catalyst (e.g., HCl)
-
Substrates (e.g., glass slides, silicon wafers)
-
Prepare the sol by mixing TEOS, ethanol, deionized water, and the acid catalyst. Stir the solution for several hours to allow for partial hydrolysis and condensation.
-
Clean the substrates thoroughly to ensure a uniform coating.
-
Immerse the substrate into the prepared sol.
-
Withdraw the substrate from the sol at a constant, controlled speed. The thickness of the film is influenced by the withdrawal speed and the viscosity of the sol.
-
Dry the coated substrate in an oven at a low temperature (e.g., 100-150°C) to remove the solvent.
-
For densification and removal of organic residues, calcine the film at a higher temperature (e.g., 400-500°C).
Synthesis of this compound Aerogels via Supercritical Drying
This protocol describes the synthesis of highly porous and lightweight this compound aerogels.
Materials:
-
TEOS
-
Ethanol
-
Deionized water
-
Ammonium hydroxide solution
-
Liquid carbon dioxide (for supercritical drying)
-
Prepare a this compound alcogel using a procedure similar to the Stöber method, but typically with higher precursor concentrations to form a monolithic gel. Allow the sol to gel in a mold.
-
Age the wet gel in ethanol for several days to strengthen the this compound network. This involves soaking the gel in fresh ethanol periodically.
-
Place the aged alcogel in a high-pressure vessel (autoclave).
-
Flush the vessel with liquid carbon dioxide to replace the ethanol in the pores of the gel with liquid CO₂. This solvent exchange is typically carried out over several days.
-
After the solvent exchange is complete, heat and pressurize the vessel above the critical point of carbon dioxide (31.1°C and 73.8 bar).
-
Slowly and isothermally depressurize the vessel, allowing the supercritical CO₂ to be removed as a gas without creating a liquid-vapor interface that would cause the porous structure to collapse.
-
The resulting solid is a highly porous and lightweight this compound aerogel.
Visualizations
Chemical Pathway of Sol-Gel Process
Caption: Core chemical reactions in the sol-gel synthesis of this compound.
Experimental Workflow for Stöber Method
Caption: Step-by-step workflow for this compound nanoparticle synthesis via the Stöber method.
Logical Relationship of Parameters in Nanoparticle Synthesis
Caption: Influence of key reaction parameters on the final this compound nanoparticle size.
References
- 1. Stöber process - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. ijnnonline.net [ijnnonline.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Reaction Parameters on this compound Nanoparticles Synthesized by Sol-gel Method [powdermat.org]
- 13. mse.iastate.edu [mse.iastate.edu]
- 14. 4.1. Synthesis, Surface Modification, and Characterization of Stöber this compound Nanoparticles [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Hydrophobic Thin Films from Sol–Gel Processing: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. futurechemtech.com [futurechemtech.com]
- 18. Aerogel.org » Supercritical Drying [aerogel.org]
- 19. supercritical.appliedseparations.com [supercritical.appliedseparations.com]
The Double-Edged Sword: An In-depth Technical Guide to the Cytotoxicity of Silica Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of nanotechnology has introduced silica (B1680970) nanoparticles (SiNPs) as versatile tools in biomedical applications, from drug delivery to bioimaging. However, their increasing use necessitates a thorough understanding of their potential cytotoxic effects. This technical guide provides a comprehensive overview of the core mechanisms underlying SiNPs cytotoxicity, the influence of their physicochemical properties, and detailed protocols for assessing their toxicological impact.
Core Mechanisms of this compound Nanoparticle Cytotoxicity
The interaction of SiNPs with biological systems can trigger a cascade of cellular events, ultimately leading to cell death. The primary mechanisms implicated in SiNPs-induced cytotoxicity are oxidative stress, inflammatory responses, apoptosis, and autophagy.
Oxidative Stress: The Initial Insult
A primary and well-documented mechanism of SiNP toxicity is the induction of oxidative stress.[1][2] SiNPs can generate reactive oxygen species (ROS) through their surface reactivity or by disrupting mitochondrial function.[1] This surge in ROS overwhelms the cell's antioxidant defense systems, leading to damage of vital cellular components like lipids, proteins, and DNA.[1][2]
Inflammasome Activation: Fueling the Fire
SiNPs can activate the NLRP3 (NOD-like receptor protein 3) inflammasome, a key component of the innate immune system.[3][4] This activation can be triggered by lysosomal destabilization following nanoparticle uptake or by ROS production.[4] Activated NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms, propagating an inflammatory response.[3][4] Some studies suggest that this activation can also occur through pathways involving ATP, ADP, and adenosine (B11128) signaling.[3]
Apoptosis: Programmed Cell Demise
SiNPs are potent inducers of apoptosis, or programmed cell death, through multiple pathways.[3][5] Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways have been implicated.
-
Intrinsic Pathway: SiNPs can cause mitochondrial damage, leading to the release of cytochrome c into the cytoplasm.[6][7] This triggers the activation of caspase-9, which subsequently activates executioner caspases like caspase-3, leading to apoptosis.[7][8] The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial in this process, with SiNPs often upregulating Bax and downregulating Bcl-2.[5][9]
-
Extrinsic Pathway: In some cell types, SiNPs can induce the expression of death receptors like TNFR1 and Fas-associated death domain (FADD), leading to the activation of caspase-8 and subsequent apoptotic events.[5]
Autophagy: A Complex Role
Autophagy is a cellular process for degrading and recycling damaged organelles and proteins. SiNPs have been shown to induce autophagy in various cell lines.[3][10] The role of autophagy in SiNP cytotoxicity is complex and can be context-dependent. While it can act as a protective mechanism to remove damaged components and maintain cellular homeostasis, excessive or dysfunctional autophagy can lead to autophagic cell death.[11] The PI3K/Akt/mTOR pathway is one of the key signaling cascades involved in SiNP-induced autophagy.[3][12] Some evidence also points to the involvement of the EIF2AK3 and ATF6 unfolded protein response (UPR) pathways in SiNP-induced autophagosome accumulation.[1][10]
Physicochemical Properties Influencing Cytotoxicity
The cytotoxic effects of SiNPs are not inherent to this compound itself but are heavily influenced by their physicochemical properties.
-
Size: Generally, smaller SiNPs exhibit greater cytotoxicity than larger ones.[13][14][15] This is attributed to their larger surface area-to-volume ratio, which can lead to increased reactivity and more efficient cellular uptake.[15]
-
Surface Charge: The surface charge of SiNPs plays a critical role in their interaction with the negatively charged cell membrane. Positively charged SiNPs often exhibit higher cytotoxicity due to stronger electrostatic interactions, leading to increased cellular uptake.[16]
-
Concentration and Time: The cytotoxic effects of SiNPs are typically dose- and time-dependent.[17] Higher concentrations and longer exposure times generally lead to increased cell death.
Data Presentation: Quantitative Analysis of Cytotoxicity
The following tables summarize quantitative data from various studies on the cytotoxicity of this compound nanoparticles, highlighting the influence of size, concentration, and cell type.
| Nanoparticle Size | Cell Line | IC50 (µg/mL) | Exposure Time (h) | Reference |
| 20 nm | PC12 | 118.2 ± 7.3 | 24 | [18] |
| 50 nm | PC12 | 320.4 ± 9.8 | 24 | [18] |
| 80 nm | PC12 | 380.7 ± 10.5 | 24 | [18] |
| 20 nm | HEK293 | 80.2 ± 6.4 | 24 | [18] |
| 50 nm | HEK293 | 140.3 ± 9.6 | 24 | [18] |
| 80 nm | HEK293 | 309.2 ± 11.3 | 24 | [18] |
| 15 nm | A549 | ~15 | 24 | |
| 60 nm | A549 | ~50 | 24 | |
| 20-40 nm | A549 | ~1600 (1.6 mg/ml) | 72 | [19] |
| 7 nm | HepG2 | >640 | 48 | [20] |
| 20 nm | HepG2 | ~160 | 48 | [20] |
| 50 nm | HepG2 | >640 | 48 | [20] |
| 7 nm | RAW 264.7 | ~20 | 24 | [21] |
| 300 nm | RAW 264.7 | ~592 | 24 | [21] |
Table 1: Size- and Cell Type-Dependent IC50 Values of this compound Nanoparticles.
| Nanoparticle Size | Cell Line | Concentration (µg/mL) | Cell Viability (%) | Exposure Time (h) | Reference |
| 15 nm | A549 | 25 | ~80 | 24 | [8] |
| 15 nm | A549 | 50 | ~65 | 24 | [8] |
| 15 nm | A549 | 100 | ~50 | 24 | [8] |
| 15 nm | A549 | 200 | ~35 | 24 | [8] |
| 60 nm | HepG2 | 12.5 | 89.30 | 24 | [22] |
| 60 nm | HepG2 | 25 | 77.56 | 24 | [22] |
| 60 nm | HepG2 | 50 | 76.11 | 24 | [22] |
| 60 nm | HepG2 | 100 | 80.81 | 24 | [22] |
| 60 nm | HepG2 | 200 | 83.49 | 24 | [22] |
| Fumed this compound | RAW 264.7 | 20 | ~50 | 24 | [2] |
Table 2: Dose-Dependent Cytotoxicity of this compound Nanoparticles.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of SiNP cytotoxicity. The following sections provide step-by-step protocols for key in vitro assays.
Cell Viability and Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Nanoparticle Treatment: Expose cells to various concentrations of SiNPs for the desired time period. Include untreated control wells.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the untreated control.
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).
Oxidative Stress Assessment
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation by ROS.
Protocol:
-
Cell Seeding and Treatment: Plate cells and treat with SiNPs as described previously.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate them with a working solution of DCFH-DA (typically 10-20 µM) in serum-free medium for 30-60 minutes at 37°C.
-
Washing: Remove the DCFH-DA solution and wash the cells again with PBS to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity and express it as a fold change relative to the untreated control.
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Treat cells with SiNPs in a culture dish or plate.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC (or another fluorochrome) and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
Protocol:
-
Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with SiNPs.
-
Reagent Addition: After treatment, add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Incubation: Incubate at room temperature for the time specified by the manufacturer (typically 30-60 minutes).
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity relative to the untreated control.
Western Blotting for Apoptosis and Autophagy Markers
Western blotting is used to detect and quantify specific proteins involved in cell death pathways.
Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, LC3, p62) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin or GAPDH). For autophagy, the ratio of LC3-II to LC3-I is a key indicator.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Oxidative stress induction by this compound nanoparticles.
Caption: NLRP3 inflammasome activation by this compound nanoparticles.
Caption: Apoptosis signaling pathways induced by this compound nanoparticles.
Caption: Autophagy signaling pathway modulated by this compound nanoparticles.
Caption: General experimental workflow for assessing SiNP cytotoxicity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Toxicity to RAW264.7 Macrophages of this compound Nanoparticles and the E551 Food Additive, in Combination with Genotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound nanoparticles induce autophagy and endothelial dysfunction via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cellular pathways involved in this compound nanoparticles induced apoptosis: A systematic review of in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound nanoparticles induced endothelial apoptosis via endoplasmic reticulum stress-mitochondrial apoptotic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound nanoparticles induce cardiomyocyte apoptosis via the mitochondrial pathway in rats following intratracheal instillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound nanoparticles-induced cytotoxicity, oxidative stress and apoptosis in cultured A431 and A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Nanoparticles Induce Hepatotoxicity by Triggering Oxidative Damage, Apoptosis, and Bax-Bcl2 Signaling Pathway - ProQuest [proquest.com]
- 10. ccmu.edu.cn [ccmu.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. This compound nanoparticles induce autophagy and endothelial dysfunction via the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Size-dependent cytotoxicity of amorphous this compound nanoparticles in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toxicity of this compound nanoparticles depends on size, dose, and cell type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Size-dependent Cytotoxicity of Amorphous this compound Nanoparticles: A Systematic Review of in vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nanobioletters.com [nanobioletters.com]
- 17. Toxic Effect of this compound Nanoparticles on Endothelial Cells through DNA Damage Response via Chk1-Dependent G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Evaluation of this compound nanoparticles cytotoxicity (20-40 nm) on cancerous epithelial cell (A549) and fibroblasts cells of human normal lung fibroblast (MRC5) | Occupational Medicine [publish.kne-publishing.com]
- 20. In vitro cytotoxicity and induction of apoptosis by this compound nanoparticles in human HepG2 hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Macrophage Responses to this compound Nanoparticles are Highly Conserved Across Particle Sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Size-Dependent Cytotoxicity and Multi-Omic Changes Induced by Amorphous Silicon Nanoparticles in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of Silica's Application in Chromatography: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles governing the use of silica (B1680970) as a stationary phase in chromatography. From the synthesis and physical properties of this compound gel to detailed experimental protocols and the mechanisms of separation, this document serves as a core reference for chromatography practitioners.
Introduction to this compound in Chromatography
This compound gel, a porous and amorphous form of silicon dioxide (SiO₂), is the most widely used stationary phase in modern chromatography.[1] Its popularity stems from a combination of favorable properties including a high surface area, excellent mechanical stability, and the ability to be chemically modified for a wide range of applications.[2] These characteristics make this compound indispensable in various chromatographic techniques, including column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).[1][3]
The fundamental role of this compound in chromatography is to act as an adsorbent, providing a solid surface onto which components of a mixture can reversibly bind.[1][3] The separation of a mixture is achieved based on the differential affinities of its components for the this compound surface versus the mobile phase, a solvent that flows through the stationary phase.[3]
Synthesis and Properties of Chromatographic this compound
Synthesis of this compound Gel
The synthesis of irregular this compound gel typically involves the polymerization of sodium silicate.[4] By carefully controlling parameters such as the washing, aging, and drying conditions, the key physical properties of the resulting this compound gel, including its porosity, pore size, and surface area, can be precisely adjusted.[4]
Key Physical Properties of this compound Gel
The chromatographic performance of this compound is heavily influenced by its physical properties. The most critical of these are particle shape, particle size, pore size, and surface area.
Particle Shape: this compound particles can be either spherical or irregular.[5] Spherical particles generally provide more homogeneous packing, leading to higher resolution and efficiency, while irregular particles are a more economical option often used in preparative applications.[5]
Particle Size: The size of the this compound particles affects both the efficiency of the separation and the backpressure of the column.[6] Finer particles lead to better separations but also higher backpressure.[6]
Pore Size: The pore diameter of the this compound particles determines the accessibility of the surface area to the analyte molecules.[6] Larger molecules require larger pores to effectively interact with the stationary phase.[6]
Surface Area: A high surface area is crucial for providing sufficient interaction sites for the analyte molecules, which is essential for good retention and separation.[7]
| Property | Typical Range for Gravity/Flash Chromatography | Typical Range for HPLC | Significance |
| Particle Size (µm) | 40 - 200[8] | 1.6 - 10[6] | Smaller particles lead to higher efficiency and resolution but also higher backpressure.[6] |
| Pore Size (Å) | 60 - 120[8][9] | 80 - 300[9] | Determines the size of molecules that can access the internal surface area.[6] |
| Surface Area (m²/g) | 300 - 600 | 150 - 450 | A larger surface area provides more interaction sites for analytes, leading to better retention and separation.[6][10] |
The Mechanism of Separation on this compound
The separation of compounds on a this compound stationary phase is primarily governed by the principles of adsorption. The surface of this compound is rich in silanol (B1196071) groups (-Si-OH), which are polar and slightly acidic.[11] These silanol groups can interact with analyte molecules through various mechanisms, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.
Normal-Phase Chromatography
In normal-phase chromatography, the stationary phase (this compound) is polar, and the mobile phase is non-polar.[8] Polar compounds in the sample will interact more strongly with the polar silanol groups on the this compound surface and will therefore be retained longer on the column.[12] Non-polar compounds will have weaker interactions with the stationary phase and will be eluted more quickly by the non-polar mobile phase.[12]
Reversed-Phase Chromatography
Reversed-phase chromatography is the most common mode of HPLC. It utilizes a non-polar stationary phase and a polar mobile phase.[13] The non-polar stationary phase is created by chemically modifying the this compound surface through a process called silanization.
Silanization involves reacting the surface silanol groups with organosilane reagents, typically those with long alkyl chains (e.g., C8 or C18).[14] This process effectively covers the polar silanol groups and creates a hydrophobic surface.[15]
In reversed-phase chromatography, non-polar analyte molecules interact more strongly with the hydrophobic stationary phase and are retained longer.[16] Polar molecules have a greater affinity for the polar mobile phase and are eluted more quickly.[13]
Experimental Protocols for this compound Gel Chromatography
Column Packing
Proper column packing is crucial for achieving good separation. The goal is to create a homogeneous and stable bed of this compound gel. Two common methods are dry packing and slurry packing.
Dry Packing Protocol:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.[2]
-
Add a thin layer of sand on top of the plug.[17]
-
Slowly pour the dry this compound gel into the column while gently tapping the column to ensure even packing and remove air pockets.[2]
-
Add another layer of sand on top of the this compound gel bed to prevent disturbance during solvent addition.[17]
Slurry Packing Protocol:
-
Prepare a slurry by mixing the this compound gel with the initial mobile phase in a beaker.[7]
-
Pour the slurry into the column, which has been prepared with a cotton plug and a layer of sand.[7]
-
Allow the this compound to settle, and continuously add the slurry until the desired column height is reached.
-
Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the this compound bed.
-
Add a protective layer of sand on top of the packed this compound.[7]
Sample Loading
The sample should be introduced to the column in a concentrated band to ensure sharp peaks and good resolution.
Wet Loading Protocol:
-
Dissolve the sample in a minimal amount of a solvent that is less polar than the mobile phase.[7]
-
Carefully apply the sample solution to the top of the this compound gel bed using a pipette.[7]
-
Allow the sample to adsorb completely onto the this compound gel before adding the mobile phase.[7]
Dry Loading Protocol:
-
Dissolve the sample in a suitable solvent.
-
Add a small amount of this compound gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder of the sample adsorbed onto the this compound.[18]
-
Carefully add this powder to the top of the packed column.[18]
Elution
Elution is the process of passing the mobile phase through the column to separate the components of the mixture.
Isocratic Elution:
-
The composition of the mobile phase remains constant throughout the separation.
Gradient Elution:
-
The composition of the mobile phase is changed over time, typically by increasing the proportion of a more polar solvent (in normal-phase) or a less polar solvent (in reversed-phase).[7] This is often used to separate complex mixtures with a wide range of polarities.
Conclusion
This compound's versatility, robustness, and well-understood properties have solidified its position as the cornerstone of modern chromatographic separations. A thorough understanding of its fundamental characteristics and the principles of its application is essential for researchers and scientists in drug development and other analytical fields to develop efficient and reproducible separation methods. By carefully selecting the appropriate this compound type and optimizing the experimental conditions, high-purity compounds can be effectively isolated from complex mixtures.
References
- 1. sse.co.th [sse.co.th]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. silicycle.com [silicycle.com]
- 5. researchgate.net [researchgate.net]
- 6. agcchem.com [agcchem.com]
- 7. Running a this compound Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 8. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. bvchroma.com [bvchroma.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. columbia.edu [columbia.edu]
- 13. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. youtube.com [youtube.com]
- 16. biotage.com [biotage.com]
- 17. Chromatography [chem.rochester.edu]
- 18. How to set up and run a flash chromatography column. [reachdevices.com]
exploring the optical properties of silica nanoparticles
An In-depth Technical Guide to the Optical Properties of Silica (B1680970) Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound nanoparticles (SiNPs) have emerged as a cornerstone material in nanotechnology, particularly within the biomedical and pharmaceutical sciences. Their prominence is due to a unique combination of properties including high biocompatibility, excellent chemical and thermal stability, tunable particle size, and a highly versatile surface chemistry that allows for extensive functionalization.[1][2][3] These characteristics make them ideal candidates for a wide array of applications, from drug delivery and theranostics to bioimaging and biosensing.[4][5]
At the heart of their utility in these advanced applications are their distinct and highly engineerable optical properties. While bulk this compound is known for being optically transparent, at the nanoscale, these particles exhibit behaviors that can be precisely controlled and exploited.[6][7] This guide provides a comprehensive exploration of the optical properties of this compound nanoparticles, detailing their intrinsic characteristics, methods for engineering advanced optical functionalities, and the experimental protocols necessary for their synthesis and characterization.
Core Optical Properties of Intrinsic this compound Nanoparticles
Undoped, amorphous this compound nanoparticles possess fundamental optical properties that are primarily governed by their interaction with light through scattering and their inherent electronic structure.
Refractive Index (RI)
The refractive index is a critical parameter that dictates how light propagates through a material. For this compound nanoparticles, the RI is a key factor in light scattering phenomena. The RI of SiNPs synthesized via sol-gel methods is typically lower than that of bulk fused this compound (approx. 1.46).[8] Experimental measurements place the RI of SiNPs in the range of 1.41 to 1.48.[8][9][10] This value can be influenced by particle density and the degree of condensation during synthesis.[11] An accurate determination of the RI is crucial for size and concentration analysis using techniques based on light scattering.[9]
Light Scattering
This compound nanoparticles are effective light scatterers, a property that is strongly dependent on their size, shape, and the refractive index contrast with the surrounding medium.[12] This scattering behavior is described by Mie theory and can be harnessed for both characterization and practical applications.
-
Particle Sizing and Concentration: Techniques like Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) rely on the scattering properties of SiNPs to determine their hydrodynamic radius and size distribution in a suspension.[13] Turbidity measurements, which quantify the attenuation of light due to scattering, can also be used to determine particle size and concentration when the refractive index is known.[9]
-
Applications in Coatings and Composites: The light-scattering properties of SiNPs are utilized in applications such as enhancing the efficiency of dye-sensitized solar cells by creating a scattering layer that increases the optical path length of incident light.[14]
Intrinsic Photoluminescence and Absorption
Pure this compound nanoparticles can exhibit weak photoluminescence (PL), often observed as blue or green emission, which is attributed to structural defects such as oxygen-deficient centers or non-bridging oxygen hole centers within the amorphous this compound structure.[15] The intensity of this intrinsic luminescence tends to increase as the particle size decreases, which is linked to a higher surface-to-volume ratio and a greater concentration of surface silanol (B1196071) groups and defect sites.[15]
In terms of absorption, SiNPs are largely transparent in the visible range. Their optical bandgap is size-dependent, decreasing as the particle size increases. For instance, studies have shown the optical bandgap can decrease from 3.92 eV to 3.79 eV as particle size increases.[16][17]
Engineered Optical Properties for Advanced Applications
The true potential of this compound nanoparticles is unlocked through the incorporation of optically active moieties, creating hybrid materials with tailored functionalities for imaging, sensing, and therapy. The inert and transparent this compound matrix serves as an ideal host, protecting the active components and enhancing their optical performance.[18]
Fluorescent this compound Nanoparticles (F-SiNPs)
By physically entrapping or covalently bonding fluorescent organic dyes or quantum dots (QDs) within the this compound matrix, exceptionally bright and photostable nanoprobes can be created.[19] The this compound shell acts as a protective shield, preventing the encapsulated fluorophores from photobleaching and quenching by the external environment.[20] This encapsulation can lead to a significant increase in the quantum yield of the entrapped dye.[19][20]
-
Bioimaging: F-SiNPs are widely used as probes for in vitro and in vivo imaging, offering superior brightness and stability compared to free dyes.[19]
-
Multiplexed Detection: By co-encapsulating multiple dyes with distinct spectral signatures, F-SiNPs can be designed for multiplexed assays, allowing for the simultaneous detection of several targets.[21]
Upconverting Nanoparticles (UCNPs)
Upconversion is a non-linear optical process where low-energy near-infrared (NIR) light is converted into higher-energy visible light.[22][23] This is achieved by doping this compound nanoparticles with lanthanide ions (e.g., Yb³⁺, Er³⁺, Tm³⁺). A this compound coating on lanthanide-based nanocrystals (e.g., NaYF₄) enhances their stability, dispersibility in aqueous media, and biocompatibility, making them suitable for biological applications.[18][24]
-
Advantages in Bioimaging: UCNPs are ideal for deep-tissue imaging because the NIR excitation light minimizes autofluorescence from biological tissues and offers greater penetration depth.[22]
Plasmonic this compound Nanocomposites for SERS
Surface-Enhanced Raman Scattering (SERS) is a technique that provides enormous amplification of the Raman signal from molecules adsorbed on or near the surface of plasmonic nanostructures (typically gold or silver). This compound nanoparticles are used as inert cores to create core-shell structures (e.g., SiO₂@Au or SiO₂@Ag).[7] This architecture offers several advantages:
-
Reproducibility: The uniform this compound core ensures a consistent size and shape for the nanocomposites, leading to more reproducible SERS signals.[25]
-
Stability: The this compound core prevents the aggregation of the metal nanoparticles.[7] A thin this compound shell can also be grown over the metal layer (e.g., Au@SiO₂) to protect it and provide a surface for further functionalization.[26]
This compound Nanoparticles as Förster Resonance Energy Transfer (FRET) Platforms
FRET is a distance-dependent energy transfer mechanism between a donor fluorophore and an acceptor. This compound nanoparticles provide a robust scaffold to bring donor and acceptor pairs into close proximity, creating highly sensitive nanosensors.[27]
-
Biosensing: FRET-based SiNP systems can be designed to detect specific biomolecules. For example, a change in the conformation of a biomolecule attached to the nanoparticle surface can alter the distance between the donor and acceptor, leading to a measurable change in the FRET signal.[28][29]
-
Monitoring Drug Release: FRET pairs can be integrated into the drug release mechanism of mesoporous this compound nanoparticles. The release of a drug can trigger the separation of the donor and acceptor, causing a change in the FRET signal that allows for real-time monitoring of the release process.[30]
Quantitative Data on Optical Properties
The optical and physical properties of this compound nanoparticles are intrinsically linked to their synthesis parameters. The following tables summarize key quantitative data.
| Property | Typical Value | Influencing Factors | Reference(s) |
| Refractive Index | 1.41 - 1.48 | Particle density, synthesis method | [8][9][10] |
| Effective Density | ~1.9 - 2.0 g/cm³ | Degree of condensation | [8][11] |
| Optical Bandgap | 3.79 - 3.92 eV | Particle size (inversely related) | [16][17] |
| Fluorescence Quantum Yield (Dye-Doped) | Up to 61% (QD-doped) | Encapsulated dye, this compound matrix porosity | [31][32] |
| Scattering Cross-Section (24 nm SiNP) | 0.0063 nm² | Particle diameter (proportional to d⁶) | [12] |
| Upconversion Excitation Wavelength | ~975-980 nm | Lanthanide dopants (e.g., Yb³⁺) | [22][24] |
| Upconversion Emission Wavelengths | 545/660 nm (Green/Red) | Lanthanide dopants (e.g., Er³⁺) | [24] |
| SERS Enhancement Factor | Up to 1.5 x 10⁷ | Nanogap size, metal shell thickness | [25] |
Experimental Protocols
Detailed and reproducible protocols are essential for synthesizing and characterizing this compound nanoparticles with desired optical properties.
Synthesis of Monodisperse this compound Nanoparticles (Stöber Method)
The Stöber method is a widely used sol-gel approach for synthesizing spherical this compound nanoparticles with a narrow size distribution.[6][33] The particle size is controlled by adjusting the concentrations of the reactants.[33]
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Absolute Ethanol (B145695) (99.8%)
-
Ammonium (B1175870) Hydroxide (B78521) solution (25-28% aq.)
-
Deionized Water
Protocol:
-
In a flask, prepare a solution of ethanol and deionized water.
-
Add the ammonium hydroxide solution to the ethanol/water mixture and stir to ensure homogeneity. The final concentrations of water and ammonia (B1221849) will determine the particle size.[34]
-
While vigorously stirring, rapidly add the desired volume of TEOS to the solution.
-
Allow the reaction to proceed at room temperature under continuous stirring for at least 6-12 hours. The solution will become turbid as the nanoparticles form.
-
To collect the nanoparticles, centrifuge the suspension (e.g., 8000 rpm for 15 minutes).
-
Discard the supernatant and wash the nanoparticle pellet by resuspending it in ethanol or deionized water, followed by centrifugation. Repeat this washing step three times to remove unreacted reagents.
-
Finally, resuspend the purified this compound nanoparticles in the desired solvent (e.g., ethanol or water) for storage and characterization.
Synthesis of Dye-Doped Fluorescent this compound Nanoparticles (Modified Stöber)
This protocol adapts the Stöber method to incorporate a fluorescent dye within the this compound matrix. Covalent attachment of the dye to a silane (B1218182) coupling agent is required first.
Materials:
-
Fluorescent dye with an amine-reactive group (e.g., FITC, TRITC)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Materials from Protocol 4.1 (TEOS, Ethanol, Ammonia, Water)
-
Dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
Dye-Silane Conjugation: In a small, dry vial, dissolve the fluorescent dye and a slight molar excess of APTES in anhydrous DMSO. Let the reaction proceed in the dark for several hours to form the dye-APTES conjugate.
-
Nanoparticle Synthesis: Begin the Stöber synthesis as described in Protocol 4.1 by mixing ethanol, water, and ammonia.
-
Just before adding TEOS, add the dye-APTES conjugate solution to the reaction mixture.
-
Immediately add TEOS to the mixture while stirring vigorously. The dye-APTES will co-condense with the TEOS, incorporating the dye into the growing this compound network.
-
Follow steps 4-7 from Protocol 4.1 for reaction, purification, and storage. Perform all steps with minimal exposure to light to prevent photobleaching.
Characterization of Optical Properties
UV-Visible (UV-Vis) Spectroscopy:
-
Purpose: To measure absorbance and determine the optical bandgap.
-
Method: Disperse the SiNPs in a suitable solvent (e.g., water or ethanol) in a quartz cuvette. Record the absorbance spectrum over a range (e.g., 200-800 nm). The absorbance data can be used to construct a Tauc plot to estimate the optical bandgap.[17]
Photoluminescence (PL) Spectroscopy (Fluorimetry):
-
Purpose: To measure emission and excitation spectra and determine quantum yield.
-
Method: Disperse the fluorescent SiNPs in a suitable solvent. Record the emission spectrum by scanning emission wavelengths while using a fixed excitation wavelength. Record the excitation spectrum by scanning excitation wavelengths while monitoring at the peak emission wavelength. The quantum yield can be calculated relative to a known standard.[32]
Visualizing Functional Mechanisms
FRET-Based Biosensing
This compound nanoparticles serve as scaffolds for FRET-based biosensors. A donor fluorophore and an acceptor are attached to the nanoparticle. In the absence of the target analyte, they are in close proximity, allowing for efficient FRET. Binding of the analyte induces a conformational change, increasing the distance between the fluorophores and disrupting FRET, which can be measured as an increase in donor emission and a decrease in acceptor emission.[30]
Photon Upconversion in Lanthanide-Doped SiNPs
In upconversion, a sensitizer (B1316253) ion (like Yb³⁺) absorbs multiple low-energy NIR photons and sequentially transfers the energy to an activator ion (like Er³⁺ or Tm³⁺). The activator ion is promoted to higher excited states and then relaxes by emitting a single higher-energy visible photon. The this compound host provides a stable, low-phonon-energy environment that facilitates this process.[18][22]
Conclusion
The optical properties of this compound nanoparticles are remarkably versatile, extending far beyond the transparency of their bulk counterpart. From intrinsic light scattering to engineered functionalities like fluorescence, upconversion, and SERS, SiNPs provide a powerful and adaptable platform for biomedical research and drug development. Their robust and inert nature, combined with the ability to precisely tune their optical response, ensures their continued role in the advancement of diagnostics, imaging, and targeted therapies. A thorough understanding of the principles and experimental methodologies outlined in this guide is critical for harnessing the full potential of these nanomaterials to address complex challenges in science and medicine.
References
- 1. biomedres.us [biomedres.us]
- 2. Multifunctional Nanomedicine with this compound: Role of this compound in Nanoparticles for Theranostic, Imaging, and Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. worldscientific.com [worldscientific.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. This compound Nanoparticles: Methods of Fabrication and Multidisciplinary Applications [ebrary.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Determination of the size, concentration, and refractive index of this compound nanoparticles from turbidity spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nanocomposix.com [nanocomposix.com]
- 12. Light-Scattering Detection below the Level of Single Fluorescent Molecules for High-Resolution Characterization of Functional Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dynamic Light Scattering Method in Studies of this compound and Gold Nanoparticles | Physics [fizika.sgu.ru]
- 14. Hierarchical mesoporous this compound nanoparticles as superb light scattering materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. scilit.com [scilit.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. Coating of upconversion nanoparticles with this compound nanoshells of 5–250 nm thickness - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ultrabright Fluorescent this compound Nanoparticles for Multiplexed Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Absorption and emission spectra of fluorescent this compound nanoparticles from TD-DFT/MM/PCM calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 21. Multicolor FRET this compound nanoparticles by single wavelength excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of Highly Luminescent this compound-Coated Upconversion Nanoparticles from Lanthanide Oxides or Nitrates Using Co-Precipitation and Sol–Gel Methods [mdpi.com]
- 23. m.youtube.com [m.youtube.com]
- 24. This compound-Coated Upconverting Nanoparticles | ACS Material [acsmaterial.com]
- 25. Surface-enhanced Raman spectroscopy studies of orderly arranged this compound nanospheres-synthesis, characterization and dye detection - ProQuest [proquest.com]
- 26. SERS-ELISA using this compound-encapsulated Au core-satellite nanotags for sensitive detection of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Recent Advances in Nanoparticle-Based Förster Resonance Energy Transfer for Biosensing, Molecular Imaging and Drug Release Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A two-photon fluorescence this compound nanoparticle-based FRET nanoprobe platform for effective ratiometric bioimaging of intracellular endogenous adenosine triphosphate - Analyst (RSC Publishing) [pubs.rsc.org]
- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 30. kblee.rutgers.edu [kblee.rutgers.edu]
- 31. researchgate.net [researchgate.net]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Synthesis and surface functionalization of this compound nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 34. “DIY” this compound Nanoparticles: Exploring the Scope of a Simplified Synthetic Procedure and Absorbance-Based Diameter Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Protocols for the Functionalization of Silica Surfaces
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to the chemical modification of silica (B1680970) surfaces. Functionalization is a critical step for tailoring the properties of this compound-based materials—including nanoparticles, microparticles, and planar surfaces—for a vast range of applications such as drug delivery, bio-imaging, catalysis, and chromatography. By covalently attaching specific organic moieties, researchers can control surface charge, hydrophobicity, and biocompatibility, and introduce reactive handles for the immobilization of biomolecules, polymers, or therapeutic agents.
This document details several robust and widely adopted protocols, including silanization for the introduction of primary amine and carboxyl groups, versatile thiol-ene "click" chemistry, polymer grafting techniques, and specific biotinylation for bio-conjugation.
Silanization: The Foundation of this compound Surface Chemistry
Silanization is the most common method for functionalizing this compound surfaces. It leverages the reaction between organosilanes and the abundant silanol (B1196071) (Si-OH) groups present on the this compound surface to form stable covalent siloxane (Si-O-Si) bonds. The choice of organosilane determines the resulting surface functionality.
Amine Functionalization
Introducing primary amine groups is a fundamental first step for many subsequent modifications. 3-Aminopropyltriethoxysilane (APTES) is the most common reagent for this purpose. The resulting amine-terminated surface can be used for electrostatic interactions or as a reactive site for further derivatization.
This protocol is adapted from methodologies described for modifying this compound nanoparticles (SiNPs).[1][2]
Materials:
-
This compound Nanoparticles (SiNPs)
-
3-Aminopropyltriethoxysilane (APTES)
-
Ethanol (B145695) (anhydrous)
-
Deionized Water
-
Toluene (B28343) (anhydrous)
-
Centrifuge, Sonicator, Reflux Condenser, Magnetic Stirrer
Procedure:
-
Hydrolysis of APTES:
-
Dissolve 200 mg of APTES in 20 mL of deionized water.
-
Stir the solution continuously at room temperature for 2 hours to facilitate the hydrolysis of the ethoxy groups.[2]
-
-
Preparation of this compound Suspension:
-
Silanization Reaction:
-
Add the ethanolic this compound suspension to the hydrolyzed APTES solution.
-
Heat the reaction mixture to 70-80°C under continuous magnetic stirring. For flat substrates, immersion in a 1% silane (B1218182) solution for up to 4 hours is effective.[5]
-
-
Washing and Collection:
-
After the reaction, cool the mixture to room temperature.
-
Collect the functionalized nanoparticles by centrifugation (e.g., 6000 x g for 30 minutes).[2]
-
Discard the supernatant and wash the particle pellet three times with ethanol and then twice with deionized water to remove unreacted APTES and byproducts. Resuspend the particles using sonication for each wash.[3]
-
-
Drying and Storage:
Carboxyl Functionalization
Carboxyl groups provide a negative charge at neutral pH and are essential for various bioconjugation chemistries (e.g., EDC/NHS coupling). A common strategy is to first functionalize the surface with amines and then react them with a cyclic anhydride (B1165640), such as succinic anhydride or Meldrum's acid.[1][7]
This protocol starts with the amine-functionalized this compound (SiO2-NH2) produced in the previous step.[7]
Materials:
-
Amine-functionalized this compound nanoparticles (SiO2-NH2)
-
Succinic Anhydride
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Diethyl ether
-
Centrifuge, Magnetic Stirrer
Procedure:
-
Preparation of this compound Suspension:
-
Disperse 330 mg of SiO2-NH2 nanoparticles in 10 mL of anhydrous THF.
-
-
Ring-Opening Reaction:
-
Prepare a 1 M solution of succinic anhydride in anhydrous DMF.
-
Add the succinic anhydride solution (e.g., 0.42 mmol) to the this compound suspension. The primary amine of the functionalized this compound will attack the anhydride, opening the ring to form a terminal carboxylic acid.
-
Allow the reaction to stir at room temperature for 16-24 hours under a dry atmosphere (e.g., nitrogen or argon).[7]
-
-
Washing and Collection:
-
Precipitate the carboxyl-functionalized particles by adding the reaction mixture to a large volume of diethyl ether (e.g., 250 mL).[7]
-
Collect the particles by centrifugation (e.g., 5000 rpm for 10 minutes).
-
To ensure complete removal of unreacted reagents, redisperse the particles in ethanol and re-precipitate with diethyl ether. Repeat this washing procedure three times.[7]
-
-
Drying and Storage:
-
Dry the final product under vacuum.
-
Store the dried carboxyl-functionalized this compound (SiO2-COOH) in a desiccator.
-
Thiol-Ene "Click" Chemistry Functionalization
Thiol-ene "click" chemistry is a highly efficient and versatile method for surface modification.[8][9] The reaction involves the radical-initiated addition of a thiol (R-SH) to an alkene (a "vinyl" or "ene" group). This approach first requires the this compound surface to be functionalized with vinyl groups, typically using a vinyl-containing silane.
This protocol first installs a vinyl group on the this compound surface, followed by the thiol-ene reaction.[10]
Materials:
-
This compound Nanoparticles (or other this compound substrate)
-
Vinyltrimethoxysilane (VTMS) or a similar vinyl silane
-
Thiol-containing molecule of interest (e.g., thioglycolic acid for COOH termination)
-
Radical initiator (e.g., AIBN or a photoinitiator)
-
Toluene (anhydrous)
-
Ethanol
Procedure:
Step 1: Vinyl Functionalization
-
Surface Preparation: Ensure the this compound surface is clean and activated (rich in Si-OH groups), for example by treatment with Piranha solution or UV/Ozone.[11] For nanoparticles, ensure they are well-dispersed in an anhydrous solvent like toluene.
-
Silanization: Add VTMS to the this compound suspension in toluene. Reflux the mixture (e.g., at 110°C) for 12-24 hours under a nitrogen atmosphere to graft the vinyl groups onto the surface.[3]
-
Washing: Wash the vinyl-functionalized this compound thoroughly with toluene and ethanol to remove unreacted silane, followed by drying under vacuum.
Step 2: Thiol-Ene Reaction
-
Reaction Setup: Disperse the vinyl-functionalized this compound in a suitable solvent (e.g., toluene or THF).
-
Add Reagents: Add the desired thiol-containing molecule and a radical initiator.
-
Initiation: Initiate the reaction. If using a thermal initiator like AIBN, heat the mixture (e.g., to 70-80°C). If using a photoinitiator, expose the mixture to UV light. The reaction is often complete within a few hours.[12]
-
Washing and Drying: After the reaction, extensively wash the particles to remove unreacted thiol and initiator. Dry the final product under vacuum.
Biotinylation of this compound Surfaces
Biotinylation creates a surface with a high affinity for streptavidin and avidin, which is a cornerstone technique for immobilizing antibodies and other proteins in biosensors and diagnostic assays. The process typically involves reacting an amine-functionalized surface with an N-hydroxysuccinimide (NHS) ester of biotin.
This protocol is based on methods for modifying cantilever and this compound surfaces.[13][14]
Materials:
-
Amine-functionalized this compound substrate (SiO2-NH2)
-
Biotin-N-hydroxysuccinimide ester (NHS-biotin)
-
Dimethyl sulfoxide (B87167) (DMSO, anhydrous) or a suitable buffer (e.g., PBS)
-
Deionized water
Procedure:
-
Prepare NHS-Biotin Solution: Dissolve NHS-biotin in anhydrous DMSO to a concentration of approximately 1 mM.[13] Alternatively, for applications with cells or sensitive biomolecules, Sulfo-NHS-Biotin can be dissolved in PBS.[15]
-
Biotinylation Reaction:
-
Immerse the amine-functionalized this compound substrate in the NHS-biotin solution. Ensure the entire surface is covered.
-
Seal the reaction vessel to prevent evaporation and allow the reaction to proceed for 1-2 hours at room temperature.[13][16] The primary amines on the this compound surface will react with the NHS ester, forming a stable amide bond.
-
-
Washing:
-
Remove the substrate from the reaction solution.
-
Rinse the surface copiously with deionized water to remove unreacted NHS-biotin and byproducts.
-
For rigorous cleaning, sonicate the substrate briefly (5-10 minutes) in deionized water.[16]
-
-
Drying and Storage:
-
Dry the biotinylated surface under a stream of clean nitrogen gas.
-
Store in a clean, dry environment until use.
-
// Node Definitions Amine_this compound [label="Amine-Functionalized this compound\n(SiO2-NH2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NHS_Biotin [label="NHS-Biotin\n(in DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Amide Bond Formation\n(Room Temp, 1-2h)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Biotin_this compound [label="Biotinylated this compound\nSurface", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Washing [label="Rinsing & Sonication\n(DI Water)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="Final Product:\nReady for Streptavidin\nBinding", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Amine_this compound -> Reaction; NHS_Biotin -> Reaction; Reaction -> Biotin_this compound; Biotin_this compound -> Washing; Washing -> Final_Product; }
Data Presentation: Quantitative Analysis of Functionalization
Successful functionalization should be confirmed and quantified. The following table summarizes typical characterization data for modified this compound nanoparticles.
| Functionalization | Parameter | Unmodified this compound | Amine-Functionalized (SiO2-NH2) | Carboxyl-Functionalized (SiO2-COOH) | Reference |
| Surface Charge | Zeta Potential (mV) | -25.7 ± 0.5 | +33.4 ± 1.1 | -26.2 ± 1.8 | [2] |
| Surface Chemistry | pH of Aqueous Suspension | ~7.0 | ~8.5 | ~4.5 | [2] |
| Amine Density | Amine groups/nm² (Titration) | N/A | 2.7 | N/A | [17][18] |
| Amine Density | Amine groups/nm² (Reactive) | N/A | 0.44 | N/A | [17][18] |
| Hydrophobicity | Water Contact Angle (°) | 30.1° | N/A (generally more hydrophilic) | N/A (generally more hydrophilic) | [19] |
Note on Characterization Techniques:
-
Zeta Potential: Measures surface charge, which is a strong indicator of the terminal functional group. A shift from negative (bare this compound) to positive confirms amine functionalization, and a return to negative confirms subsequent carboxylation. [2]* Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of specific chemical bonds. For example, NH₂ bending (~1550 cm⁻¹) indicates amine groups, and C=O stretching (~1720 cm⁻¹) indicates carboxyl or methacrylate (B99206) groups. [1][3]* Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature. The mass loss corresponding to the decomposition of the organic functional groups can be used to quantify the grafting density. [20][21]* Acid-Base Titration: A quantitative method to determine the number of acidic (carboxyl) or basic (amine) groups on the surface. [17][18]* Contact Angle Measurement: Indicates changes in surface hydrophilicity/hydrophobicity.
References
- 1. Surface Functionalization of this compound Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. 2.2.4. Surface Functionalization of this compound Particles [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benicewiczgroup.com [benicewiczgroup.com]
- 8. Item - ThiolâEne Click Chemistry for Functionalizing this compound-Overcoated Gold Nanorods - American Chemical Society - Figshare [acs.figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Silanization of silicon and mica - Wikipedia [en.wikipedia.org]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Surface protein biotinylation [protocols.io]
- 16. Infrared Characterization of Biotinylated Silicon Oxide Surfaces, Surface Stability and Specific Attachment of Streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative Analysis and Efficient Surface Modification of this compound Nanoparticles - ProQuest [proquest.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Quantification of surface functional groups on this compound nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - Analyst (RSC Publishing) [pubs.rsc.org]
- 21. Synthesis and Characterization of Functionalized this compound Particles: A Course-Based Undergraduate Research Experience in Materials Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Drug Loading into Mesoporous Silica Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of common and advanced techniques for loading therapeutic agents into mesoporous silica (B1680970) nanoparticles (MSNs). It includes comprehensive application notes, step-by-step experimental protocols, and comparative data to assist researchers in selecting and implementing the most suitable drug loading strategy for their specific application.
Introduction
Mesoporous this compound nanoparticles have garnered significant attention as versatile drug delivery systems due to their unique properties, including high surface area, large pore volume, tunable pore size, and excellent biocompatibility.[1][2][3] The efficacy of MSNs as drug carriers is critically dependent on the successful loading of therapeutic molecules into their porous structure. The choice of loading technique can significantly influence the drug loading capacity, efficiency, and subsequent release profile.[4][5] This document outlines several widely used methods for drug loading, categorized into solvent-based, solvent-free, and advanced approaches.
Solvent-Based Loading Methods
Solvent-based methods are the most common approaches for loading drugs into MSNs. These techniques involve dissolving the drug in a suitable solvent and bringing it into contact with the MSNs.
Adsorption Method
The adsorption method is a straightforward and widely used technique where MSNs are incubated in a concentrated solution of the drug.[4][6] Drug molecules then adsorb onto the pore surfaces. This method is suitable for both hydrophilic and hydrophobic drugs and is particularly advantageous for thermally sensitive compounds as it does not require high temperatures.[4][6]
-
Preparation of Drug Solution: Dissolve the drug in a suitable solvent to create a concentrated solution. The choice of solvent is critical and should be based on the drug's solubility.
-
Incubation: Disperse a known amount of MSNs in the drug solution.
-
Stirring: Stir the mixture at a constant speed (e.g., 300 rpm) for a specified duration (typically 24 hours) at room temperature to facilitate drug adsorption into the mesopores.[7]
-
Separation: Separate the drug-loaded MSNs from the solution by centrifugation or filtration.[4]
-
Washing: Wash the collected MSNs with a small amount of fresh solvent to remove any drug molecules loosely attached to the external surface.
-
Drying: Dry the drug-loaded MSNs under vacuum or in an oven at a controlled temperature (e.g., 60°C) to remove the residual solvent.[7]
Caption: Workflow for the adsorption drug loading method.
Solvent Evaporation Method
This method involves dissolving the drug and suspending the MSNs in a volatile organic solvent, followed by rapid evaporation of the solvent.[4] This process leaves the drug molecules deposited within the mesopores. It is a versatile technique that can achieve high drug loadings.[5]
-
Solution Preparation: Dissolve the drug in a volatile organic solvent (e.g., ethanol, dichloromethane).[6]
-
Dispersion: Disperse a known quantity of MSNs into the drug solution.
-
Solvent Evaporation: Remove the solvent rapidly using a rotary evaporator or by heating.[4][6] This step is crucial to prevent drug crystallization on the outer surface of the MSNs.
-
Drying: Further dry the resulting powder under vacuum to remove any remaining solvent traces.
Caption: Workflow for the solvent evaporation drug loading method.
Incipient Wetness Impregnation
This technique involves adding a drug solution to the MSNs in a volume that is equal to or slightly less than the pore volume of the this compound.[4][6] This method is highly efficient as it minimizes the waste of expensive drugs.
-
Determine Pore Volume: Accurately determine the pore volume of the MSN batch to be used.
-
Prepare Drug Solution: Prepare a concentrated drug solution with a volume corresponding to the pore volume of the MSNs.
-
Impregnation: Add the drug solution dropwise to the MSNs while mixing to ensure uniform distribution.
-
Drying: Dry the wet powder for an extended period (e.g., 24 hours), followed by vacuum drying at a slightly elevated temperature (e.g., 40°C for 48 hours) to remove the solvent.[6]
Solvent-Free Loading Methods
Solvent-free methods are advantageous as they eliminate the need for potentially toxic organic solvents and the subsequent removal step.
Melt Method
The melt method involves heating a physical mixture of the drug and MSNs to a temperature above the drug's melting point.[6] The molten drug then flows into the mesopores. This technique is only suitable for thermally stable drugs.[6]
-
Physical Mixture: Prepare a uniform physical mixture of the drug and MSNs.
-
Heating: Heat the mixture to a temperature above the melting point of the drug.
-
Cooling: Allow the mixture to cool down, causing the drug to solidify within the pores.
-
Washing: Wash the sample with a solvent in which the drug is poorly soluble to remove excess drug from the exterior of the MSNs.
Advanced Loading Methods
Supercritical Fluid Technology
This method utilizes a supercritical fluid, most commonly carbon dioxide (scCO2), as a solvent to dissolve the drug and transport it into the mesopores of the MSNs.[4] Supercritical fluids have properties intermediate between those of a liquid and a gas, allowing for efficient penetration into the porous structure.[4][8] This technique is advantageous for its ability to load drugs deeply into the pores and for being a green alternative to organic solvents.[8]
-
Reactor Setup: Place the MSNs and the drug into a high-pressure reactor.
-
Pressurization and Heating: Introduce CO2 into the reactor and increase the pressure and temperature above its critical point (31.1 °C and 7.38 MPa).
-
Drug Solubilization and Loading: The supercritical CO2 dissolves the drug, and the solution permeates the mesopores of the MSNs.
-
Depressurization: Slowly depressurize the reactor, causing the CO2 to return to its gaseous state and leaving the drug deposited within the pores.
Caption: Workflow for the supercritical fluid drug loading method.
Stimuli-Responsive Loading
Stimuli-responsive systems utilize changes in the environment, such as pH or temperature, to control drug loading and release.
pH-Responsive Loading
In pH-responsive systems, the surface of the MSNs is often functionalized with polymers or molecules that change their charge or conformation in response to pH changes.[9] For example, a drug can be loaded at a specific pH where it has an electrostatic attraction to the functionalized MSN surface.
Caption: Logical relationship in pH-responsive drug loading and release.
Temperature-Responsive Loading
Temperature-responsive systems often employ polymers that exhibit a lower critical solution temperature (LCST). Below the LCST, the polymer is hydrophilic and allows drug diffusion into the pores. Above the LCST, the polymer becomes hydrophobic and collapses, trapping the drug inside.
Quantitative Data Summary
The following table summarizes representative quantitative data for different drug loading techniques. It is important to note that loading capacity and efficiency are highly dependent on the specific drug, type of MSN, and experimental conditions.
| Drug | MSN Type | Loading Method | Drug Loading Capacity (wt%) | Loading Efficiency (%) | Reference |
| Ibuprofen | SBA-15 | Solvent Evaporation | ~30 | - | [2] |
| Ibuprofen | MCM-41 | Melt Method | ~60 | - | [6] |
| Ibuprofen | Radially Porous this compound | pH- and Temperature-Responsive | ~270 | - | [10][11] |
| Doxorubicin (DOX) | PAA-grafted MSNs | Adsorption (pH-responsive) | up to 48 | up to 95 | [12] |
| Carbamazepine | MCM-41 | Supercritical CO2 | - | Increased vs. other methods | [13] |
Note: "-" indicates data not specified in the cited sources.
Conclusion
The selection of an appropriate drug loading technique for mesoporous this compound nanoparticles is a critical step in the development of effective drug delivery systems. This document has provided an overview of several key methods, complete with detailed protocols and comparative data. Researchers and drug development professionals should consider the physicochemical properties of the drug, the desired loading efficiency, and the intended application when choosing a loading strategy. The provided protocols and workflows offer a foundation for the practical implementation of these techniques in a laboratory setting.
References
- 1. discover.library.noaa.gov [discover.library.noaa.gov]
- 2. Mesoporous this compound nanoparticles for stimuli-responsive controlled drug delivery: advances, challenges, and outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in mesoporous this compound nanoparticles for targeted stimuli-responsive drug delivery: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mesoporous this compound Particles as Drug Delivery Systems—The State of the Art in Loading Methods and the Recent Progress in Analytical Techniques for Monitoring These Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nva.sikt.no [nva.sikt.no]
- 6. Frontiers | Recent advances in mesoporous this compound nanoparticle: synthesis, drug loading, release mechanisms, and diverse applications [frontiersin.org]
- 7. Synthesis of mesoporous this compound nanoparticles and drug loading of poorly water soluble drug cyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Diffusion-based Loading of Drugs on Mesoporous this compound from Supercritical Carbon dioxide | Chemical Engineering [che.iitb.ac.in]
- 9. pH-responsive mesoporous this compound nanoparticles employed in controlled drug delivery systems for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pH- and temperature-responsive radially porous this compound nanoparticles with high-capacity drug loading for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for Silica Nanoparticles in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of silica (B1680970) nanoparticles, particularly mesoporous this compound nanoparticles (MSNs), in the targeted delivery of therapeutic agents for cancer treatment. The unique properties of this compound nanoparticles, including their high surface area, tunable pore size, biocompatibility, and ease of surface functionalization, make them a versatile platform for overcoming challenges in conventional chemotherapy, such as poor drug solubility, systemic toxicity, and multidrug resistance.[1][2][3]
Introduction to this compound Nanoparticles in Oncology
This compound nanoparticles, especially MSNs, serve as efficient drug delivery systems (DDS).[1] Their porous structure allows for high drug loading capacity, while their surface can be modified with various molecules to control drug release and target cancer cells specifically.[2][4] The targeting strategies are broadly categorized into passive and active targeting.
-
Passive Targeting: This relies on the enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage.[2][5]
-
Active Targeting: This involves functionalizing the nanoparticle surface with ligands—such as antibodies, peptides, or small molecules like folic acid—that bind to specific receptors overexpressed on cancer cells.[4][6] This enhances cellular uptake and specificity.
Stimuli-responsive systems can also be engineered to trigger drug release in response to the tumor microenvironment (e.g., lower pH, higher glutathione (B108866) concentration) or external stimuli (e.g., light, magnetic fields).[2][7]
Data Presentation: Physicochemical and Biological Properties
The following tables summarize key quantitative data for this compound nanoparticle-based drug delivery systems.
Table 1: Physicochemical Characterization of Functionalized this compound Nanoparticles
| Nanoparticle Formulation | Average Diameter (nm) | Zeta Potential (mV) | Reference |
| Bare this compound Nanoparticles | 120 | -19.3 ± 1.7 | [8] |
| Amine-functionalized (APTES) | 150 | +32.5 ± 2.2 | [8] |
| Carboxyl-functionalized (Cysteine) | 130 | -26.6 ± 3.5 | [8] |
| PEGylated MSNs | 150 | Near-neutral | [1][2] |
| Folic Acid-functionalized MSNs | Not specified | Not specified | [3] |
Table 2: Doxorubicin (B1662922) (DOX) Loading and Release from Mesoporous this compound Nanoparticles
| Nanoparticle System | Drug Loading Capacity (% w/w) | Encapsulation Efficiency (%) | Cumulative Release (72h, pH 5.0) | Cumulative Release (72h, pH 7.4) | Reference |
| DOX@MSN | 7.22 ± 0.15 | 7.78 ± 0.18 | 42.3% | 33.6% | [9] |
| DOX@PNiPAM/AA@SiO₂ | 9.98 | 71.59 | ~60% (at 48h) | ~20% (at 48h) | [7] |
| Phosphonate-MSNP-DOX | 8.4 | Not specified | Not specified | Not specified | [10] |
| Carboxylate-MSNP-DOX | 4.2 | Not specified | Not specified | Not specified | [10] |
Table 3: In Vivo Biodistribution of Targeted this compound Nanoparticles in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue - %ID/g)
| Organ | ⁶⁴Cu-NOTA-mSiO₂-PEG-TRC105 (5h p.i.) | Folic Acid-FMSNs (24h p.i.) |
| Tumor | 5.4 ± 0.4 | ~17.0 |
| Liver | High | ~1.8 |
| Spleen | Moderate | ~1.2 |
| Kidneys | 7.2 ± 1.1 | ~1.5 |
| Lungs | Low | ~0.5 |
| Heart | Low | ~0.3 |
| Reference | [6] | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, functionalization, drug loading, and evaluation of this compound nanoparticles for targeted cancer therapy.
Protocol for Synthesis of Mesoporous this compound Nanoparticles (MSNs)
This protocol is adapted from the modified Stöber method for creating mesoporous structures using a surfactant template.[11][12]
Materials:
-
Cetyltrimethylammonium bromide (CTAB)
-
Sodium hydroxide (B78521) (NaOH) solution (2.0 M)
-
Deionized water
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Hydrochloric acid (HCl, concentrated)
Procedure:
-
Prepare a solution by dissolving 1.5 g of CTAB in 120 mL of deionized water.
-
Add 1.75 mL of 2.0 M NaOH solution to the CTAB solution and heat to 80°C with stirring for 30 minutes until the solution is clear.
-
Rapidly inject 2.335 g of TEOS into the hot solution with vigorous stirring (e.g., 550 rpm). A white precipitate should form within a few minutes.
-
Maintain the reaction at 80°C for 2 hours with continuous stirring.
-
Collect the nanoparticles by centrifugation or hot filtration.
-
Wash the collected particles thoroughly with deionized water and then with methanol.
-
To remove the CTAB template, resuspend the particles in a solution of 100 mL methanol and 1 mL concentrated HCl.
-
Heat the suspension at 60°C for 6 hours with stirring.
-
Collect the surfactant-removed MSNs by centrifugation.
-
Wash the final particles with methanol and water until the supernatant is clear.
-
Dry the purified MSNs in an oven at 60°C.
Protocol for Surface Functionalization
A. Amine Functionalization: [13] This protocol uses 3-aminopropyltriethoxysilane (B1664141) (APTES) to introduce primary amine groups to the this compound surface.
Materials:
-
Synthesized MSNs
-
3-aminopropyltriethoxysilane (APTES)
-
Deionized water
Procedure:
-
Hydrolyze APTES by dissolving 200 mg in 20 mL of deionized water and stirring at room temperature for 2 hours.
-
Disperse 1 g of MSNs in 25 mL of ethanol by sonication for approximately 30 minutes to obtain a homogenous suspension.
-
Add the MSN suspension to the hydrolyzed APTES solution.
-
Heat the mixture to 70°C and stir continuously for 23 hours.
-
Collect the functionalized MSNs by centrifugation.
-
Wash the particles with ethanol to remove unreacted APTES.
-
Dry the amine-functionalized MSNs at 80°C for 24 hours.
B. PEGylation: Poly(ethylene glycol) (PEG) is often attached to the surface to improve colloidal stability and increase circulation time in vivo.[1] This can be achieved by reacting PEG-silane with the synthesized nanoparticles.
Protocol for Doxorubicin (DOX) Loading
This protocol describes a common method for loading the chemotherapeutic drug doxorubicin into MSNs.[9][14]
Materials:
-
Amine-functionalized MSNs
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Disperse 10 mg of amine-functionalized MSNs in 1 mL of deionized water.
-
Prepare a 1 mg/mL DOX solution in PBS (pH 7.4).
-
Add 1 mL of the DOX solution to the MSN suspension.
-
Stir the mixture at room temperature for 24 hours, protected from light.
-
Collect the DOX-loaded MSNs (DOX@MSNs) by centrifugation (e.g., 12,000 rpm for 30 minutes).
-
Carefully collect the supernatant to quantify the unloaded DOX.
-
Wash the DOX@MSNs with deionized water until the supernatant is colorless.
-
Quantify the amount of unloaded DOX in the combined supernatants using UV-Vis spectroscopy or HPLC to determine the loading efficiency and drug content.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of drug-loaded nanoparticles against cancer cells.[15]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
DOX@MSNs, empty MSNs, and free DOX
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 2,500-5,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of DOX@MSNs, empty MSNs, and free DOX in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the nanoparticle/drug solutions to the respective wells. Include untreated cells as a control.
-
Incubate the cells for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol for In Vivo Tumor Targeting Study in Mice
This protocol outlines a general procedure for evaluating the tumor accumulation of targeted this compound nanoparticles in a mouse xenograft model.[5][6]
Materials:
-
Female athymic nude or SCID mice (4-6 weeks old)
-
Human cancer cells (e.g., 4T1 murine breast cancer cells)
-
Fluorescently-labeled or radiolabeled targeted MSNs (e.g., with a near-infrared dye or ⁶⁴Cu)
-
Saline solution
-
In vivo imaging system (e.g., IVIS for fluorescence, PET scanner for radioactivity)
Procedure:
-
Subcutaneously inject 1-5 x 10⁶ cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomly divide the mice into experimental groups (e.g., targeted MSNs, non-targeted MSNs, saline control).
-
Administer the nanoparticle formulations via tail vein injection (intravenous). A typical dose might be 200 mg/kg.[5]
-
At various time points post-injection (e.g., 4, 24, 48 hours), anesthetize the mice and perform in vivo imaging to visualize nanoparticle accumulation in the tumor and other organs.[3][6]
-
For biodistribution studies, euthanize the mice at the final time point.
-
Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Quantify the fluorescence or radioactivity in each organ using an imaging system or a gamma counter, respectively.
-
Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
Visualization of Workflows and Concepts
The following diagrams, created using the DOT language, illustrate key processes in the application of this compound nanoparticles for targeted cancer therapy.
References
- 1. Quantitative and correlative biodistribution analysis of 89Zr-labeled mesoporous this compound nanoparticles intravenously injected into tumor-bearing mice - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Biocompatibility, Biodistribution, and Drug-Delivery Efficiency of Mesoporous this compound Nanoparticles for Cancer Therapy in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances in mesoporous this compound nanoparticle: synthesis, drug loading, release mechanisms, and diverse applications [frontiersin.org]
- 5. Drug-Free Mesoporous this compound Nanoparticles Enable Suppression of Cancer Metastasis and Confer Survival Advantages to Mice with Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Tumor Targeting and Image-Guided Drug Delivery with Antibody-Conjugated, Radiolabeled Mesoporous this compound Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multifunctional hybrid this compound nanoparticles for controlled doxorubicin loading and release with thermal and pH dually response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Functionalized Mesoporous this compound Nanoparticles as Delivery Systems for Doxorubicin: Drug Loading and Release [mdpi.com]
- 10. Engineered Design of Mesoporous this compound Nanoparticles to Deliver Doxorubicin and Pgp siRNA to Overcome Drug Resistance in a Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of mesoporous this compound nanoparticles and drug loading of poorly water soluble drug cyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and surface functionalization of this compound nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. jmb.or.kr [jmb.or.kr]
Application Notes and Protocols for Utilizing Fumed Silica as a Rheology Modifier
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumed silica (B1680970), a high-purity, amorphous, non-porous silicon dioxide, is a highly effective rheology modifier used across a wide range of formulations, including pharmaceuticals, cosmetics, coatings, and adhesives.[1][2][3] Produced by a high-temperature flame hydrolysis process, it consists of microscopic primary particles (5–50 nm) that fuse into branched, chain-like aggregates.[2] These aggregates and their subsequent agglomerates provide a unique three-dimensional structure when dispersed in a liquid, resulting in viscosity control, shear-thinning behavior, and improved stability.[4][5] This document provides detailed application notes and protocols for the effective use of fumed this compound as a rheology modifier in research and development settings.
Mechanism of Action: Rheology Modification
The primary mechanism by which fumed this compound modifies rheology is through the formation of a three-dimensional network within the liquid phase.[4][5] The surface of fumed this compound particles is rich in silanol (B1196071) (Si-OH) groups. When dispersed in a liquid, these silanol groups interact with each other via hydrogen bonding, creating a reversible network of interconnected particles.[3]
This network structure immobilizes the liquid, leading to an increase in viscosity and the development of a yield stress—the minimum stress required to initiate flow.[5] When shear force is applied (e.g., stirring, pouring, or spraying), this network is temporarily and reversibly broken down, causing a decrease in viscosity, a phenomenon known as shear-thinning.[4][5] Once the shear is removed, the hydrogen bonds reform, and the network structure rebuilds, allowing the viscosity to recover over time. This time-dependent viscosity recovery is known as thixotropy.[4][5]
Types of Fumed this compound
Fumed this compound is available in two main grades: hydrophilic and hydrophobic. The choice between them is critical and depends primarily on the polarity of the liquid system.
-
Hydrophilic Fumed this compound: This is untreated fumed this compound with a surface covered in silanol groups, making it readily dispersible in polar systems.[5] However, it is most effective as a rheology modifier in non-polar to medium-polarity systems where the this compound particles have a stronger affinity for each other than for the solvent.[3]
-
Hydrophobic Fumed this compound: This type is produced by chemically treating the surface of hydrophilic this compound with silanes or siloxanes.[5] This treatment replaces the polar silanol groups with non-polar organic groups, making the this compound water-repellent and more compatible with non-polar systems.[5] Hydrophobic fumed this compound is generally recommended for polar systems to achieve effective rheological control.[6] It can also offer improved moisture resistance and better long-term stability in certain formulations.
Key Formulation and Processing Considerations
-
Dispersion: Achieving a proper dispersion is crucial for activating the rheological properties of fumed this compound. High shear is required to break down the agglomerates into their smaller aggregate structures. Insufficient shear will result in lower viscosity and poor stability.[7]
-
Equipment: High-speed mixers, dissolvers, rotor-stator mixers, or bead mills are recommended.[8] Low-shear mixing with a simple propeller is generally insufficient.
-
Process: Fumed this compound should be added to the liquid portion of the formulation under agitation. It is often recommended to add it early in the process, after the resin or vehicle, to ensure proper wetting before other components are introduced.[9]
-
-
Concentration: The concentration of fumed this compound required depends on the desired viscosity and the nature of the formulation. Typical loading levels can range from 0.5% to 10% by weight.[5][10]
-
pH and Additives: The efficiency of hydrophilic fumed this compound can be affected by the pH of the system and the presence of other additives like surfactants or polymers, which can interfere with the hydrogen bonding network.
Application Data and Typical Usage Levels
The following tables provide a summary of typical concentration ranges for fumed this compound in various applications and their general effect on viscosity. The optimal concentration for a specific formulation must be determined experimentally.
Table 1: Hydrophilic Fumed this compound in Non-Polar to Medium-Polarity Systems
| Application | Base Liquid | Fumed this compound Conc. (wt%) | Resulting Effect |
| Ointments/Creams | Mineral Oil / Silicone Oil | 3 - 8% | Forms stable, smooth gel |
| Coatings & Paints | Soybean Oil | 5 - 10% | Significant viscosity increase, anti-sagging |
| Adhesives | Epoxy Resin | 3 - 7% | Thixotropic, prevents sagging |
| Powder Formulations | N/A (Dry Powder) | 0.2 - 2% | Free-flow agent, anti-caking |
Data compiled from multiple sources.[5][8][10]
Table 2: Hydrophobic Fumed this compound in Polar Systems
| Application | Base Liquid | Fumed this compound Conc. (wt%) | Resulting Effect |
| W/O Emulsions | Cosmetic Emulsions | 1 - 4% | Stabilizes emulsion, increases viscosity |
| Sealants | Polyurethane | 3 - 7% | Sag resistance, thixotropy |
| Gels | Polyethylene (B3416737) Glycol (PEG) | 5 - 15% | Forms clear, stable gels |
| Crop Protection | Corn Oil | 2 - 6% | Prevents settling of active ingredients |
Data compiled from multiple sources.[8][10]
Detailed Experimental Protocols
Protocol: Preparation of a Fumed this compound Dispersion
Objective: To achieve a uniform dispersion of fumed this compound in a liquid vehicle to activate its rheological properties.
Materials & Equipment:
-
Fumed this compound (hydrophilic or hydrophobic grade)
-
Liquid Vehicle (e.g., mineral oil, polyethylene glycol)
-
Beaker or mixing vessel
-
High-shear mixer (e.g., rotor-stator homogenizer)
-
Analytical balance
Procedure:
-
Weigh the required amount of the liquid vehicle and transfer it to the mixing vessel.
-
Place the vessel under the high-shear mixer.
-
Start the mixer at a low speed (e.g., 500 rpm) to create a vortex.[8]
-
Gradually add the pre-weighed fumed this compound powder into the vortex. Avoid dumping the powder all at once to prevent clumping.
-
Once all the powder is added and wetted, increase the mixer speed to apply high shear. A tip speed of 9-10 m/s is often recommended.[9]
-
Continue mixing for a predetermined time (e.g., 10-15 minutes) until a homogenous dispersion is achieved.[8] Note: Mixing time should be optimized to avoid excessive heat buildup.
-
After mixing, allow the dispersion to rest and deaerate. If necessary, a vacuum can be applied to remove entrapped air bubbles.
Protocol: Rheological Characterization
Objective: To measure the viscosity and viscoelastic properties of the fumed this compound formulation.
Materials & Equipment:
-
Fumed this compound dispersion/formulation
-
Rotational rheometer with cone-and-plate or parallel-plate geometry
-
Temperature control unit (e.g., Peltier)
Procedure:
-
Sample Loading: Carefully place the sample onto the lower plate of the rheometer. Lower the upper geometry to the correct gap setting (e.g., 50-100 µm for cone-plate). Trim any excess sample.
-
Equilibration: Allow the sample to equilibrate at the test temperature (e.g., 25 °C) for a set period (e.g., 5 minutes) to ensure thermal and structural equilibrium.
-
Pre-Shear: Apply a high shear rate (e.g., 100 s⁻¹) for a short duration (e.g., 60 seconds) followed by a rest period (e.g., 5 minutes) to erase any loading history and ensure a consistent starting state for the measurement.
-
Flow Curve Measurement (Viscosity vs. Shear Rate):
-
Perform a shear rate sweep from a low shear rate to a high shear rate (e.g., 0.1 to 1000 s⁻¹).[6]
-
Record the viscosity at each shear rate to characterize the shear-thinning behavior.
-
Optionally, perform a down-ramp (from high to low shear rate) to assess thixotropic behavior.
-
-
Oscillatory Measurement (Viscoelastic Properties):
-
First, perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of strain.
-
Perform a frequency sweep within the LVER (e.g., 0.1 to 100 rad/s) to measure G' and G''. A gel-like structure is indicated when G' is greater than G'' and both are relatively independent of frequency.[4]
-
Protocol: Accelerated Stability Testing
Objective: To assess the physical stability of the formulation and the ability of fumed this compound to prevent settling or phase separation under stress conditions.
Materials & Equipment:
-
Fumed this compound formulation in sealed containers (e.g., glass vials)
-
Centrifuge
-
Temperature-controlled ovens/chambers for temperature cycling
Procedure:
-
Initial Characterization: Measure the initial viscosity and visually inspect the homogeneity of the samples.
-
Centrifugation Test:
-
Centrifuge the samples at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).
-
After centrifugation, visually inspect for any phase separation, sedimentation, or clarification of the supernatant. Quantify the height of any sediment layer.
-
-
Temperature Cycling Test:
-
Subject the samples to a series of temperature cycles. For example, 24 hours at 4 °C followed by 24 hours at 45 °C, repeated for a number of cycles (e.g., 5-10 cycles).[11]
-
After the cycling is complete, allow the samples to return to room temperature.
-
Visually inspect for any changes in appearance (e.g., phase separation, crystallization, aggregation).
-
Re-measure the rheological properties as described in Protocol 6.2 and compare with the initial measurements. A significant change in viscosity or viscoelastic properties may indicate instability.
-
-
Long-Term and Accelerated Storage:
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. rawsource.com [rawsource.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. products.evonik.com [products.evonik.com]
- 9. polymerinnovationblog.com [polymerinnovationblog.com]
- 10. glenncorp.com [glenncorp.com]
- 11. japsonline.com [japsonline.com]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Notes and Protocols for the Preparation of Silica-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data on the primary methods for synthesizing robust and efficient silica-based catalysts. The following sections cover four principal preparation techniques: sol-gel synthesis, impregnation, grafting, and precipitation. Each method offers distinct advantages and allows for the tailoring of catalytic properties to suit specific applications in organic synthesis, environmental catalysis, and drug development.
Sol-Gel Synthesis
The sol-gel process is a versatile method for producing This compound (B1680970) materials with high purity, homogeneity, and tunable textural properties, such as surface area and pore size.[1][2] This bottom-up approach involves the hydrolysis and condensation of silicon alkoxide precursors to form a "sol" (a colloidal suspension) that subsequently evolves into a "gel" (a solid three-dimensional network).[3]
Key Advantages:
-
Excellent control over catalyst texture and composition.[4]
-
High purity and homogeneity of the final material.[5]
-
Ability to incorporate other elements or functional groups in a single step (co-condensation).[1]
Experimental Protocol: Sol-Gel Synthesis of Mesoporous this compound (MCM-41 type)
This protocol describes the synthesis of MCM-41, a well-ordered mesoporous this compound, using tetraethyl orthosilicate (B98303) (TEOS) as the this compound precursor and cetyltrimethylammonium bromide (CTAB) as a templating agent.[1]
Materials:
-
Tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄)
-
Cetyltrimethylammonium bromide (CTAB, C₁₆H₃₃(CH₃)₃NBr)
-
Ammonia (B1221849) solution (25% NH₃ in H₂O)
-
Ethanol (B145695) (C₂H₅OH)
-
Distilled water
Procedure:
-
Template Solution Preparation: Dissolve 1.0 g of CTAB in a mixture of 385 mL of distilled water and ethanol (1:10 molar ratio of EtOH:H₂O).[6] Stir the solution vigorously until the CTAB is completely dissolved.
-
Hydrolysis and Condensation: While stirring, add a specific amount of TEOS to the template solution. The molar ratio of TEOS to CTAB is a critical parameter that influences the final properties of the material.[7]
-
Catalyst Addition: Add ammonia solution as a catalyst to promote the hydrolysis and condensation of TEOS.[6] The pH of the solution should be basic.
-
Aging: Continue stirring the mixture at room temperature for at least 2 hours to allow for the formation of the this compound-surfactant composite.
-
Hydrothermal Treatment (Optional): For improved ordering, the resulting gel can be transferred to a sealed autoclave and aged at 80-100°C for 24-72 hours.[8]
-
Product Recovery: Filter the solid product and wash it thoroughly with distilled water and ethanol to remove any unreacted reagents.
-
Drying: Dry the washed solid in an oven at 80-100°C overnight.
-
Calcination (Template Removal): To create the porous structure, the organic template (CTAB) must be removed. Calcine the dried powder in a furnace by slowly ramping the temperature to 550-600°C and holding it for 4-6 hours in the presence of air.[8]
Logical Workflow for Sol-Gel Synthesis
Caption: Workflow for Sol-Gel Synthesis of Mesoporous this compound.
Impregnation
Impregnation is a widely used technique for depositing a catalytically active species onto a pre-formed porous this compound support.[9] This method is particularly useful for preparing catalysts where the active component is a metal or metal oxide. The two main variations are incipient wetness impregnation (IWI) and wet impregnation.
Key Advantages:
-
Simple and cost-effective method.
-
Applicable to a wide range of active species and supports.
-
Good control over the loading of the active species.
Experimental Protocol: Incipient Wetness Impregnation (IWI) of Ni on this compound
This protocol describes the preparation of a nickel-on-silica catalyst using the IWI method.
Materials:
-
Porous this compound support (e.g., this compound gel)
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
Distilled water
Procedure:
-
Support Preparation: Dry the this compound support in an oven at 110-120°C for several hours to remove adsorbed water.
-
Pore Volume Determination: Determine the total pore volume of the dried this compound support. This can be done by adding a solvent (e.g., water or isopropanol) dropwise to a known weight of the support until it is saturated, and the particles just begin to stick together. The volume of solvent added is the pore volume.
-
Precursor Solution Preparation: Prepare an aqueous solution of nickel(II) nitrate. The concentration of the solution should be calculated to achieve the desired nickel loading on the catalyst, and the total volume of the solution should be equal to the pore volume of the support.
-
Impregnation: Add the precursor solution to the dried this compound support dropwise while mixing or tumbling to ensure uniform distribution.[10] The goal is to fill the pores of the support with the solution without any excess liquid.[9][11]
-
Drying: Dry the impregnated material in an oven at 90-120°C to evaporate the solvent.[11]
-
Calcination: Calcine the dried material in a furnace at 300-500°C to decompose the nickel nitrate precursor into nickel oxide.[11]
-
Reduction (Optional): If a metallic nickel catalyst is desired, the calcined material can be reduced in a stream of hydrogen gas at an elevated temperature.
Logical Workflow for Incipient Wetness Impregnation
Caption: Workflow for Incipient Wetness Impregnation.
Grafting
Grafting involves the covalent attachment of functional groups or catalyst molecules onto the surface of a this compound support.[12] This method is ideal for creating catalysts with well-defined, isolated active sites and for introducing organic functionalities that are not possible with other methods.
Key Advantages:
-
Creates stable, covalently bonded active sites.
-
Allows for precise control over the nature and density of active sites.
-
Minimizes leaching of the active species.
Experimental Protocol: Grafting of Aminosilane on this compound
This protocol describes the grafting of (3-aminopropyl)triethoxysilane (APTES) onto a this compound surface, a common method for creating basic catalysts or for further functionalization.
Materials:
-
This compound support (dried)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene (B28343)
Procedure:
-
Support Activation: Dry the this compound support under vacuum at a temperature above 150°C to remove physically adsorbed water and maximize the number of surface silanol (B1196071) groups (Si-OH).
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the dried this compound in anhydrous toluene.
-
Grafting Reaction: Add a calculated amount of APTES to the this compound suspension. The amount of APTES can be varied to control the surface coverage of amino groups.
-
Reflux: Heat the mixture to reflux (around 110°C for toluene) and maintain it for several hours (e.g., 4-24 hours) with stirring.[13]
-
Washing: After the reaction, cool the mixture to room temperature. Filter the functionalized this compound and wash it extensively with toluene and then with a solvent like ethanol or dichloromethane (B109758) to remove any unreacted aminosilane.
-
Drying: Dry the grafted this compound in a vacuum oven at a moderate temperature (e.g., 60-80°C) to remove the washing solvent.
Logical Workflow for Grafting
Caption: Workflow for Grafting Aminosilane on this compound.
Precipitation
The precipitation method involves the formation of solid this compound from a solution of a soluble silicate (B1173343), typically sodium silicate, by changing the pH.[14][15] This method is often used for the large-scale production of this compound supports and catalysts.
Key Advantages:
-
Cost-effective, using inexpensive precursors.
-
Suitable for large-scale production.
-
The properties of the this compound can be controlled by adjusting the precipitation conditions.
Experimental Protocol: Precipitation of this compound from Sodium Silicate
This protocol describes the synthesis of this compound particles by acidifying a sodium silicate solution.
Materials:
-
Sodium silicate solution (water glass)
-
A mineral acid (e.g., hydrochloric acid, HCl, or sulfuric acid, H₂SO₄) or CO₂ gas.[16]
-
Distilled water
Procedure:
-
Solution Preparation: Prepare a dilute solution of sodium silicate in distilled water. The concentration will affect the particle size and properties of the final this compound.
-
Precipitation: While vigorously stirring the sodium silicate solution, slowly add the acid to lower the pH.[14] Alternatively, CO₂ can be bubbled through the solution.[16] As the pH decreases, silicic acid is formed, which then polymerizes and precipitates as this compound. The final pH is a critical parameter influencing the properties of the this compound. A neutral pH of around 7 is often targeted.[15]
-
Aging: After the precipitation is complete, the resulting slurry is typically aged for a period of time (e.g., 1-2 hours) at a constant temperature and pH to allow for the strengthening of the this compound particles.
-
Washing: Filter the precipitated this compound and wash it thoroughly with distilled water to remove residual salts (e.g., sodium chloride or sodium sulfate).
-
Drying: Dry the washed this compound cake in an oven at 100-150°C.
-
Calcination (Optional): The dried this compound can be calcined at higher temperatures (e.g., 500-800°C) to dehydroxylate the surface and modify its porous structure.
Logical Workflow for Precipitation
Caption: Workflow for Precipitation of this compound.
Comparative Data of this compound-Based Catalysts
The choice of preparation method significantly impacts the physicochemical properties and, consequently, the catalytic performance of the resulting this compound-based material. The following tables summarize typical quantitative data for this compound catalysts prepared by the different methods described above. Note that these values can vary widely depending on the specific synthesis parameters.
| Preparation Method | Precursor(s) | Typical Surface Area (m²/g) | Typical Pore Volume (cm³/g) | Typical Pore Size (nm) |
| Sol-Gel | TEOS, CTAB | 700 - 1200 | 0.6 - 1.2 | 2 - 10 |
| Sodium Silicate | 300 - 800 | 0.5 - 1.0 | 2 - 15 | |
| Impregnation | Pre-made SiO₂ | 200 - 600 | 0.4 - 1.0 | 5 - 20 |
| Grafting | Pre-made SiO₂ | 200 - 500 | 0.4 - 0.9 | 5 - 20 |
| Precipitation | Sodium Silicate | 100 - 500 | 0.3 - 0.8 | 10 - 50 |
| Catalyst System | Preparation Method | Reaction | Conversion (%) | Selectivity (%) | Reference |
| AuPt@SiO₂ | Sol-Gel | Epoxidation of styrene | 85 | 87 | [17] |
| Cu/SiO₂ | Impregnation | Dehydrogenation of 2-butanol | 93.4 | 97.8 (to methyl ethyl ketone) | [18] |
| MCT81-500 | Sol-Gel | Hydrocracking of used palm oil | - | 92.24 (to biogasoline) | [7] |
| Au/SBA-15 | Doping Oxides | CO Oxidation | ~100 (at 150°C) | - | [19] |
| H₄SiW₁₂O₄₀/SiO₂ | Wet Impregnation | Dehydration of glycerol | 98 | >85 (to acrolein) | [20] |
References
- 1. Synthesis of Mesoporous this compound Using the Sol–Gel Approach: Adjusting Architecture and Composition for Novel Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. api.pageplace.de [api.pageplace.de]
- 3. Sol–gel process - Wikipedia [en.wikipedia.org]
- 4. Effect of Sol–Gel this compound Matrices on the Chemical Properties of Adsorbed/Entrapped Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hybrid Materials Based on this compound Matrices Impregnated with Pt-Porphyrin or PtNPs Destined for CO2 Gas Detection or for Wastewaters Color Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Incipient wetness impregnation - Wikipedia [en.wikipedia.org]
- 10. energy-cie.ro [energy-cie.ro]
- 11. grokipedia.com [grokipedia.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. (Open Access) Synthesis of this compound particles by precipitation method of sodium silicate: Effect of temperature, pH and mixing technique (2020) | I Made Joni | 36 Citations [scispace.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of Silica Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Silica (B1680970) nanoparticles (SiNPs) are a cornerstone of nanotechnology, with burgeoning applications in drug delivery, diagnostics, and advanced materials. Their efficacy and safety are intrinsically linked to their physicochemical properties. Therefore, precise and comprehensive characterization is paramount. This document provides detailed application notes and standardized protocols for three essential techniques in SiNP characterization: Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD).
Scanning Electron Microscopy (SEM)
Application Note
SEM is a powerful imaging technique that provides high-resolution images of the surface of a sample. For this compound nanoparticles, SEM is invaluable for determining their morphology, size distribution, and state of aggregation.[1][2][3] By scanning a focused beam of electrons over a sample, SEM produces images that reveal detailed surface features. This technique is particularly useful for visualizing the overall shape and surface texture of the nanoparticles and assessing the uniformity of the sample.[1][4]
Key Information Obtained:
-
Morphology: Provides detailed information about the shape and surface features of the nanoparticles (e.g., spherical, irregular).[1][4]
-
Size and Size Distribution: Allows for the measurement of individual particle diameters to build a size distribution histogram.[4][5]
-
Aggregation/Agglomeration: Visualizes the extent to which nanoparticles have clustered together.[6]
Experimental Protocol
1.1 Sample Preparation:
Proper sample preparation is critical for obtaining high-quality SEM images. The goal is to have a well-dispersed, representative layer of nanoparticles on a conductive substrate.
-
Dispersion:
-
Disperse a small amount of the dry this compound nanoparticle powder in a suitable solvent (e.g., ethanol (B145695), isopropanol, or deionized water) to create a dilute suspension. The suspension should be only slightly cloudy.[7]
-
Use an ultrasonic bath or probe sonicator for 5-15 minutes to break up agglomerates and ensure a homogenous dispersion.[7]
-
-
Substrate Mounting:
-
Securely mount a clean substrate (e.g., silicon wafer, glass coverslip, or an aluminum SEM stub with conductive carbon tape) onto an SEM stub.[7][8]
-
Using a micropipette, carefully drop-cast a small volume (5-10 µL) of the nanoparticle suspension onto the substrate.[7]
-
Allow the solvent to fully evaporate in a dust-free environment. This can be done at room temperature or in a low-temperature oven.[7]
-
-
Conductive Coating (Sputter Coating):
-
Since this compound is non-conductive, a thin layer of a conductive material (e.g., gold, platinum, or carbon) must be deposited on the sample to prevent charging under the electron beam.[9]
-
Place the stub with the dried nanoparticles into a sputter coater.
-
Coat the sample with a thin layer (typically 5-10 nm) of the conductive material according to the instrument's specifications. While some modern SEMs with low vacuum modes can image uncoated insulating samples, coating is generally recommended for high-resolution imaging.[9]
-
1.2 SEM Imaging and Analysis:
-
Load the coated sample into the SEM chamber.
-
Pump the chamber down to the required vacuum level.
-
Turn on the electron beam and select an appropriate accelerating voltage (e.g., 2-15 kV). Lower voltages can be beneficial for reducing beam damage to the nanoparticles.[8]
-
Navigate to an area of the sample with well-dispersed nanoparticles.
-
Adjust the focus, brightness, and contrast to obtain a sharp image.
-
Capture images at various magnifications to show both an overview of the sample and detailed morphology of individual particles.
-
Use the SEM software's measurement tools or external software like ImageJ to measure the diameters of a statistically significant number of nanoparticles (typically >100) to determine the average particle size and size distribution.[1][10]
Data Presentation
Quantitative data from SEM analysis can be summarized in the following table:
| Parameter | Value | Standard Deviation | Method of Determination |
| Average Particle Diameter (nm) | 105.2 | ± 8.5 | Image analysis of >100 particles |
| Particle Size Range (nm) | 85 - 120 | - | Image analysis |
| Morphology | Spherical | - | Visual Inspection |
| Aggregation State | Minor Aggregation | - | Visual Inspection |
Experimental Workflow
Caption: Workflow for SEM analysis of this compound nanoparticles.
Transmission Electron Microscopy (TEM)
Application Note
TEM offers significantly higher resolution than SEM, allowing for the visualization of the internal structure of nanoparticles.[11] In TEM, a beam of electrons is transmitted through an ultra-thin specimen, providing detailed information about the particle size, shape, and morphology with nanoscale resolution.[12] For this compound nanoparticles, TEM is crucial for confirming their size and shape, assessing their porosity, and identifying any core-shell structures.[13]
Key Information Obtained:
-
High-Resolution Size and Shape: Provides very accurate measurements of particle dimensions and detailed shape information.[13][14]
-
Internal Structure: Can reveal the internal structure of the nanoparticles, such as porosity or the presence of a core.[11]
-
Crystallinity: Selected Area Electron Diffraction (SAED) can be used to determine if the nanoparticles are crystalline or amorphous.[11]
Experimental Protocol
2.1 Sample Preparation:
TEM requires extremely thin samples to allow for electron transmission.
-
Dispersion:
-
Grid Preparation:
-
Place a drop of the dilute nanoparticle suspension onto a TEM grid (typically a copper grid coated with a thin film of carbon or formvar).[15][16][17]
-
Allow the solvent to evaporate completely. The grid can be left to air-dry or dried under a lamp.[15] The goal is to achieve a monolayer of well-separated particles.[18]
-
Optionally, the excess liquid can be wicked away with filter paper to prevent the "coffee-ring effect" where particles accumulate at the edge of the droplet.[18]
-
2.2 TEM Imaging and Analysis:
-
Load the prepared TEM grid into the TEM sample holder and insert it into the microscope.
-
Pump the column down to a high vacuum.
-
Turn on the electron beam and select an appropriate accelerating voltage (e.g., 100-200 kV).
-
Locate a region on the grid with a good dispersion of nanoparticles.
-
Focus the image and capture images at different magnifications.
-
Perform image analysis using software like ImageJ to measure the size of a large population of nanoparticles to determine the size distribution.[10][19]
-
If required, obtain SAED patterns to assess the crystallinity of the nanoparticles.
Data Presentation
Quantitative data from TEM analysis can be summarized as follows:
| Parameter | Value | Standard Deviation | Method of Determination |
| Average Particle Diameter (nm) | 102.8 | ± 7.9 | Image analysis of >200 particles |
| Particle Size Range (nm) | 88 - 118 | - | Image analysis |
| Morphology | Spherical, non-porous | - | Visual Inspection |
| Crystallinity | Amorphous | - | SAED Pattern Analysis |
Experimental Workflow
Caption: Workflow for TEM analysis of this compound nanoparticles.
X-ray Diffraction (XRD)
Application Note
XRD is a non-destructive analytical technique used to determine the crystalline structure of materials. By irradiating a sample with X-rays and measuring the angles and intensities of the diffracted beams, an XRD pattern is generated. For this compound nanoparticles, XRD is primarily used to distinguish between amorphous and crystalline forms.[20][21] Amorphous this compound, which is typical for SiNPs synthesized by methods like the Stöber process, exhibits a characteristic broad hump in the XRD pattern, whereas crystalline this compound would show sharp, well-defined peaks.[20][22][23][24][25][26]
Key Information Obtained:
-
Crystallinity: Determines whether the this compound nanoparticles are amorphous or crystalline.[4][25]
-
Phase Identification: Can identify different crystalline phases of this compound (e.g., quartz, cristobalite) if present.
-
Crystallite Size: For crystalline nanoparticles, the Scherrer equation can be used to estimate the average crystallite size from the peak broadening.
Experimental Protocol
3.1 Sample Preparation:
-
A sufficient amount of dry this compound nanoparticle powder (typically a few milligrams) is required.
-
The powder is gently packed into a sample holder. It is important to create a flat, smooth surface to ensure accurate diffraction data.
-
Care should be taken to avoid any preferred orientation of the particles during sample preparation.
3.2 XRD Measurement and Analysis:
-
Place the sample holder into the XRD instrument.
-
Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, and current.
-
Define the scanning range for 2θ (e.g., 10-80 degrees) and the step size.
-
Initiate the scan.
-
The resulting diffractogram is then analyzed. For amorphous this compound, a broad peak is typically observed around 2θ = 22-23°.[22][23][24][25] The absence of sharp peaks confirms the amorphous nature of the nanoparticles.[20][24]
Data Presentation
The primary result from XRD is the diffraction pattern itself. Quantitative data is limited for amorphous materials, but the key finding can be summarized.
| Parameter | Result | Interpretation |
| XRD Pattern | Broad hump centered at 2θ ≈ 22.5° | Amorphous structure[24] |
| Crystalline Peaks | Absent | No long-range crystalline order[20] |
Logical Relationship Diagram
References
- 1. m.youtube.com [m.youtube.com]
- 2. escholarship.org [escholarship.org]
- 3. solids-solutions.com [solids-solutions.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Precise Analysis of Nanoparticle Size Distribution in TEM Image - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. ijcmas.com [ijcmas.com]
- 13. measurlabs.com [measurlabs.com]
- 14. Particle size distributions by transmission electron microscopy: an interlaboratory comparison case study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microscopyinnovations.com [microscopyinnovations.com]
- 16. How To Prepare Of Samples For Nanoparticle Transmission Electron Microscopy (TEM) [satnanomaterial.com]
- 17. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. drawellanalytical.com [drawellanalytical.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Extraction and Physicochemical Characterization of Highly-pure Amorphous this compound Nanoparticles from Locally Available Dunes Sand - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for Immobilizing Proteins on a Silica Surface
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the immobilization of proteins onto silica (B1680970) surfaces, a critical technique in various fields including biosensor development, proteomics, and drug discovery. The methods described herein offer robust and reliable strategies for attaching proteins to this compound-based materials such as glass slides, silicon wafers, and this compound nanoparticles.
Introduction
The immobilization of proteins on solid supports is a fundamental technique for the development of protein microarrays, enzyme-based biosensors, and affinity chromatography matrices. This compound is an ideal substrate due to its hydrophilicity, chemical stability, and the well-established chemistry for surface modification. The protocols detailed below focus on covalent attachment methods, which provide stable and oriented protein immobilization, minimizing denaturation and preserving biological activity.
Two primary strategies are presented:
-
Covalent Immobilization via Aminosilanization and Glutaraldehyde (B144438) Crosslinking: A widely used two-step method involving surface functionalization with an aminosilane (B1250345) followed by protein coupling using a homobifunctional crosslinker.
-
One-Step Immobilization Using a this compound-Binding Tag (Si-Tag): A simpler and more rapid method that utilizes a fusion protein containing a specific this compound-binding domain for direct attachment to unmodified this compound surfaces.
Data Presentation: Comparison of Immobilization Strategies
The choice of immobilization strategy can significantly impact the surface density and binding affinity of the immobilized protein. The following table summarizes key quantitative data from published studies to aid in the selection of the most appropriate method.
| Immobilization Strategy | Protein Example | Substrate | Key Quantitative Parameter | Value | Reference |
| Aminosilanization (APTES) + Glutaraldehyde | Lysozyme | Mesocellular Foam this compound | Protein Loading | 14 µmol/g | [1] |
| Silane-PEG-NHS | Bovine Serum Albumin (BSA) | Porous Silicon | Uniform Protein Distribution | Homogeneous Layer | [2] |
| Si-Tag (Ribosomal Protein L2) | Green Fluorescent Protein (GFP) | This compound Particles | Dissociation Constant (Kd) | 0.7 nM | [3][4][5] |
| Si-Tag (Ribosomal Protein L2) | Green Fluorescent Protein (GFP) | This compound Particles | Maximum Binding (pH 7.5) | 5.9 µg GFP/mg this compound | [3] |
| Poly-Arg Tag | Green Fluorescent Protein (GFP) | This compound Particles | Dissociation Constant (Kd) | 18 - 123 nM | [3] |
Experimental Protocols
Protocol 1: Covalent Immobilization via Aminosilanization and Glutaraldehyde Crosslinking
This protocol describes the covalent attachment of proteins to a this compound surface using 3-aminopropyltriethoxysilane (B1664141) (APTES) for surface amination, followed by crosslinking with glutaraldehyde.
Materials:
-
This compound substrate (e.g., glass slides, silicon wafers)
-
Anhydrous acetone (B3395972)
-
3-Aminopropyltriethoxysilane (APTES)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Glutaraldehyde (25% aqueous solution)
-
Protein solution in PBS
-
Blocking buffer (e.g., 1% BSA in PBS or 1 M ethanolamine, pH 8.5)
-
Deionized (DI) water
Procedure:
-
Surface Cleaning and Hydroxylation:
-
Thoroughly clean the this compound surface by sonicating in a series of solvents (e.g., acetone, ethanol, and DI water) for 15 minutes each.
-
Dry the substrate under a stream of nitrogen.
-
To ensure a high density of surface hydroxyl groups, treat the surface with a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse extensively with DI water and dry with nitrogen.
-
-
Silanization (Amine Functionalization):
-
Prepare a 2% (v/v) solution of APTES in anhydrous acetone in a fume hood.[6]
-
Immerse the cleaned and dried this compound substrate in the APTES solution for 30-60 minutes at room temperature.[6]
-
Rinse the substrate with anhydrous acetone to remove excess APTES.[6]
-
Cure the silane (B1218182) layer by baking the substrate at 110°C for 30-60 minutes. This step promotes the formation of stable siloxane bonds.
-
-
Glutaraldehyde Activation:
-
Prepare a 2.5% (v/v) solution of glutaraldehyde in PBS.
-
Immerse the aminosilanized substrate in the glutaraldehyde solution for 1-2 hours at room temperature with gentle agitation. This step activates the surface by attaching one end of the glutaraldehyde to the surface amine groups, leaving the other aldehyde group free to react with the protein.
-
Rinse the substrate thoroughly with DI water and PBS to remove excess glutaraldehyde.
-
-
Protein Immobilization:
-
Prepare a solution of the protein to be immobilized in PBS at a desired concentration (e.g., 0.1 - 1 mg/mL).
-
Immerse the glutaraldehyde-activated substrate in the protein solution and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. The primary amine groups (e.g., from lysine (B10760008) residues) on the protein will react with the free aldehyde groups on the surface to form a stable imine bond.
-
-
Blocking:
-
After protein immobilization, quench any remaining reactive aldehyde groups by incubating the substrate in a blocking buffer for 30-60 minutes. This step prevents non-specific adsorption of other proteins in subsequent assays.
-
Rinse the substrate with PBS and DI water, and then dry with nitrogen. The protein-immobilized surface is now ready for use or storage.
-
Protocol 2: One-Step Immobilization Using a this compound-Binding Tag (Si-Tag)
This protocol utilizes a genetically engineered protein fused with a "Si-tag," a domain with high affinity for this compound surfaces, enabling a simple and rapid one-step immobilization process.[3][7]
Materials:
-
This compound substrate (e.g., glass slides, this compound nanoparticles)
-
Purified Si-tagged fusion protein
-
Binding buffer (e.g., Tris-buffered saline (TBS) with 0.5% Tween-20 and 0.5 M NaCl, pH 7.5)[7]
-
Washing buffer (same as binding buffer)
-
Deionized (DI) water
Procedure:
-
Substrate Preparation:
-
Clean the this compound substrate as described in Protocol 1, Step 1. A hydroxylated surface is still recommended for optimal binding.
-
-
Protein Immobilization:
-
Dilute the purified Si-tagged fusion protein to the desired concentration in the binding buffer.
-
Immerse the cleaned this compound substrate in the protein solution and incubate for 15-60 minutes at room temperature with gentle agitation.[7] The Si-tag will mediate strong and specific binding to the this compound surface.[3]
-
-
Washing:
-
Remove the substrate from the protein solution and wash it three times with the washing buffer to remove any non-specifically bound protein.[7] The high salt concentration in the washing buffer helps to minimize non-specific electrostatic interactions.
-
Finally, rinse the substrate with DI water to remove residual salt and detergent.
-
-
Drying and Storage:
-
Dry the substrate with a gentle stream of nitrogen. The surface with the immobilized protein is ready for use.
-
Visualizations
Experimental Workflow for Covalent Immobilization
Caption: Covalent protein immobilization workflow.
Signaling Pathway for Covalent Immobilization Chemistry
Caption: Chemical pathway of covalent immobilization.
References
- 1. Energetics of protein adsorption on amine-functionalized mesostructured cellular foam this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein attachment to silane-functionalized porous silicon: A comparison of electrostatic and covalent attachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. The Si-tag for immobilizing proteins on a this compound surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. briefs.techconnect.org [briefs.techconnect.org]
Application Notes and Protocols for Silica Nanoparticle-Mediated Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silica (B1680970) nanoparticles (SNPs) have emerged as a promising non-viral vector for gene delivery due to their biocompatibility, tunable size and surface properties, and high loading capacity for nucleic acids.[1][2] Their rigid structure protects genetic material from enzymatic degradation, while surface modifications can facilitate cellular uptake and endosomal escape, leading to efficient gene transfection.[1][3] This document provides detailed application notes and protocols for utilizing this compound nanoparticles in gene delivery applications, focusing on polyethyleneimine (PEI)-functionalized mesoporous this compound nanoparticles (MSNs).
Key Advantages of this compound Nanoparticles for Gene Delivery:
-
Biocompatibility: this compound is generally recognized as safe, and its degradation products are non-toxic.[4]
-
Tunable Properties: The size, pore size, and surface chemistry of SNPs can be precisely controlled during synthesis to optimize gene loading and delivery.[4][5]
-
High Loading Capacity: The large surface area of mesoporous this compound nanoparticles allows for high loading of DNA or RNA.
-
Protection of Genetic Material: The this compound framework shields nucleic acids from nuclease degradation in the extracellular environment.[3]
-
Facilitated Cellular Uptake: Surface functionalization with cationic polymers like PEI promotes electrostatic interaction with the negatively charged cell membrane, enhancing endocytosis.[4]
-
Endosomal Escape: The "proton sponge" effect of PEI facilitates the rupture of endosomes, releasing the genetic cargo into the cytoplasm.[4][6]
Data Presentation: Comparative Analysis of this compound Nanoparticle Formulations
The following table summarizes quantitative data from various studies on PEI-functionalized this compound nanoparticles for gene delivery, providing a comparative overview of their physicochemical properties, transfection efficiency, and cytotoxicity.
| Nanoparticle Formulation | Particle Size (nm) | Zeta Potential (mV) | Nucleic Acid | Cell Line | Transfection Efficiency | Cell Viability (%) | Reference(s) |
| PEI-Fumed this compound | Not Specified | Not Specified | pEGFP-N1 | Neuro-2A | Up to 38-fold higher than 25 kDa PEI | Acceptable viability | [7] |
| AHAPS-modified SiO₂ | 42 | +9.6 | pCMVbeta | Cos-1 | 2-fold higher than naked DNA (in vivo) | Low to no toxicity | [8][9] |
| PEI-Decorated SiO₂ | 34.2 ± 4.2 | Not Specified | siRNA | U2OS | Significant gene silencing | Low cytotoxicity | [10][11] |
| Amine-functionalized Silicalite | Not Specified | Not Specified | pDNA | HEK-293 | Enhanced with PEI-pDNA polyplexes | >80% at 0.01 mg/ml | [12] |
| l-DNA@SiO₂ | 240-280 | Not Specified | Linear DNA | HEK 293 | ~3-fold higher than Lipofectamine™ 2000 | >80% at optimal concentration | [2][13] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis, functionalization, characterization, and application of PEI-functionalized mesoporous this compound nanoparticles for gene delivery.
Protocol 1: Synthesis of Mesoporous this compound Nanoparticles (MSNs)
This protocol is based on a modified Stöber method to produce monodisperse MSNs.
Materials:
-
Cetyltrimethylammonium bromide (CTAB)
-
Deionized water
-
Ethanol (B145695) (200 proof)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 1.0 g of CTAB in 480 mL of deionized water and 200 mL of ethanol.
-
Add 10 mL of ammonium hydroxide solution to the CTAB solution and stir vigorously at 80°C for 30 minutes.
-
Slowly add 5.0 mL of TEOS to the solution while maintaining vigorous stirring.
-
Continue the reaction for 2 hours at 80°C under reflux to allow for the formation of this compound nanoparticles.
-
Collect the synthesized MSNs by centrifugation at 10,000 x g for 15 minutes.
-
Wash the nanoparticles three times with ethanol and three times with deionized water to remove residual reactants.
-
To remove the CTAB template, resuspend the nanoparticles in a solution of 1% (w/v) NaCl in ethanol and reflux at 60°C for 6 hours.
-
Collect the template-removed MSNs by centrifugation and wash thoroughly with ethanol and deionized water.
-
Dry the purified MSNs under vacuum overnight.
Protocol 2: Covalent Functionalization of MSNs with Polyethylenimine (PEI)
This protocol describes the covalent attachment of PEI to the surface of MSNs using a linker.[10][11]
Materials:
-
Synthesized MSNs (from Protocol 1)
-
3-Glycidoxypropyltrimethoxysilane (GPTMS)
-
Toluene (B28343) (anhydrous)
-
Polyethylenimine (PEI, branched, 25 kDa)
-
Ethanol
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Disperse 500 mg of the synthesized MSNs in 50 mL of anhydrous toluene.
-
Add 1.0 mL of GPTMS to the MSN suspension.
-
Reflux the mixture at 110°C for 24 hours with constant stirring under a nitrogen atmosphere to obtain epoxy-functionalized MSNs.
-
Collect the GPTMS-modified MSNs by centrifugation, wash three times with toluene and then three times with ethanol to remove unreacted silane.
-
Dry the epoxy-functionalized MSNs under vacuum.
-
Disperse 200 mg of the dried epoxy-functionalized MSNs in 20 mL of ethanol.
-
In a separate flask, dissolve 1.0 g of branched PEI (25 kDa) in 20 mL of ethanol.
-
Add the PEI solution to the MSN suspension and stir at 70°C for 24 hours to allow the amine groups of PEI to react with the epoxy groups on the MSN surface.
-
Collect the PEI-functionalized MSNs (PEI-MSNs) by centrifugation.
-
Wash the PEI-MSNs extensively with ethanol and deionized water to remove any non-covalently bound PEI.
-
Resuspend the final PEI-MSN product in deionized water and store at 4°C.
Protocol 3: Characterization of PEI-MSNs
3.1 Agarose (B213101) Gel Retardation Assay for DNA Binding
This assay confirms the ability of the cationic PEI-MSNs to bind and retard the migration of negatively charged plasmid DNA in an agarose gel.[14]
Materials:
-
PEI-MSNs
-
Plasmid DNA (e.g., pEGFP)
-
Agarose
-
1x TAE buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and power supply
-
UV transilluminator
Procedure:
-
Prepare a 1% (w/v) agarose gel in 1x TAE buffer containing a DNA stain.
-
Prepare a series of PEI-MSN/pDNA complexes at different weight ratios (e.g., 0:1, 1:1, 5:1, 10:1, 20:1). To do this, mix a fixed amount of pDNA (e.g., 0.5 µg) with varying amounts of PEI-MSNs in a final volume of 20 µL of nuclease-free water.
-
Incubate the mixtures at room temperature for 30 minutes to allow for complex formation.
-
Add 4 µL of 6x DNA loading dye to each complex.
-
Load the samples into the wells of the agarose gel. Include a lane with pDNA only as a control.
-
Run the gel at 100 V for 30-45 minutes.
-
Visualize the DNA bands under a UV transilluminator. Complete retardation of DNA migration in the well indicates stable complex formation.
3.2 Dynamic Light Scattering (DLS) and Zeta Potential Measurement
DLS is used to determine the hydrodynamic diameter and size distribution of the nanoparticles and their complexes with DNA. Zeta potential measurement indicates the surface charge, which is crucial for DNA binding and cellular interaction.
Procedure:
-
Disperse the PEI-MSNs and PEI-MSN/pDNA complexes in deionized water or a suitable buffer at a concentration of approximately 0.1 mg/mL.
-
Measure the particle size and zeta potential using a Zetasizer instrument according to the manufacturer's instructions.
Protocol 4: In Vitro Transfection
This protocol details the procedure for transfecting mammalian cells with a reporter plasmid (e.g., pEGFP) using PEI-MSNs.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
24-well cell culture plates
-
PEI-MSN/pDNA complexes (prepared as in Protocol 3.1)
-
Opti-MEM or other serum-free medium
-
Fluorescence microscope
Procedure:
-
Seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
On the day of transfection, prepare the PEI-MSN/pDNA complexes in serum-free medium. For each well, dilute the desired amount of pDNA (e.g., 1 µg) and the corresponding amount of PEI-MSNs (at the optimal weight ratio determined from the gel retardation assay) in separate tubes of serum-free medium (e.g., 50 µL each).
-
Add the PEI-MSN suspension to the pDNA solution, mix gently, and incubate at room temperature for 30 minutes.
-
During the incubation, replace the cell culture medium in each well with fresh, pre-warmed complete medium.
-
Add the PEI-MSN/pDNA complexes dropwise to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.
-
After the incubation, gently aspirate the transfection medium and replace it with fresh, complete medium.
-
Incubate the cells for another 24-48 hours.
-
Assess transfection efficiency by observing the expression of the reporter gene (e.g., GFP) under a fluorescence microscope.
Protocol 5: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][12][15]
Materials:
-
Cells seeded in a 96-well plate
-
PEI-MSNs at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
The next day, treat the cells with various concentrations of PEI-MSNs (e.g., 10, 25, 50, 100, 200 µg/mL) in fresh culture medium. Include untreated cells as a control.
-
Incubate the cells for 24 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for this compound nanoparticle-mediated gene delivery.
Caption: Cellular uptake and intracellular trafficking of PEI-MSN/DNA complexes.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Transfection Efficiency | - Suboptimal PEI-MSN/DNA ratio- Low cell viability- Incorrect cell density- Presence of serum during complex formation | - Optimize the weight ratio of PEI-MSNs to DNA using a titration experiment.- Assess cell viability before transfection; ensure cells are healthy.- Plate cells to be 70-80% confluent at the time of transfection.[16]- Form complexes in serum-free medium before adding to cells in complete medium.[16][17] |
| High Cytotoxicity | - High concentration of PEI-MSNs- Impure nanoparticle preparation- Sensitive cell line | - Perform a dose-response experiment to find the optimal non-toxic concentration of PEI-MSNs.[2]- Ensure thorough washing of nanoparticles after synthesis and functionalization to remove unreacted reagents.- Increase cell density at the time of transfection. |
| Nanoparticle Aggregation | - Incorrect pH or ionic strength of the suspension buffer- Incomplete surface functionalization | - Disperse nanoparticles in deionized water or a low ionic strength buffer.- Confirm successful PEI functionalization via zeta potential measurements (should be positive). |
| No DNA Retardation in Gel Assay | - Insufficient positive charge on nanoparticles- Low PEI-MSN/DNA ratio | - Verify the zeta potential of the PEI-MSNs.- Increase the weight ratio of PEI-MSNs to DNA. |
References
- 1. A sight on the current nanoparticle-based gene delivery vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradable this compound nanoparticles for efficient linear DNA gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Based Gene Delivery Systems: From Design to Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polymeric Engineering of Nanoparticles for Highly Efficient Multifunctional Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Cationic this compound nanoparticles as gene carriers: synthesis, characterization and transfection efficiency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound nanoparticles and polyethyleneimine (PEI)-mediated functionalization: a new method of PEI covalent attachment for siRNA delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. cmbr-journal.com [cmbr-journal.com]
- 16. genscript.com [genscript.com]
- 17. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
Application Notes and Protocols: Preparation of Hydrophobic vs. Hydrophilic Fumed Silica
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumed silica (B1680970), a form of amorphous silicon dioxide, is a versatile excipient in the pharmaceutical industry, valued for its high surface area, low bulk density, and ability to modify the rheology of liquids and flowability of powders.[1] It exists in two primary forms: hydrophilic and hydrophobic. The choice between these two types is critical and depends on the specific application, such as the polarity of the solvent system and the desired interactions with the active pharmaceutical ingredient (API).[2]
Hydrophilic fumed this compound possesses a surface rich in silanol (B1196071) groups (Si-OH), making it readily wettable by water and dispersible in polar systems.[3][4] This inherent characteristic is a result of its manufacturing process, which involves high-temperature hydrolysis of volatile chlorosilanes in a hydrogen-oxygen flame.[5][6]
Hydrophobic fumed this compound , conversely, is produced by chemically modifying the surface of hydrophilic fumed this compound.[3] The surface silanol groups are reacted with various silanizing agents to replace the polar hydroxyl groups with non-polar organic moieties, rendering the this compound water-repellent.[3] This modification allows for excellent dispersibility in non-polar systems and provides unique functionalities in pharmaceutical formulations.
These application notes provide a comprehensive overview of the preparation, characterization, and applications of both hydrophilic and hydrophobic fumed this compound, with a focus on their use in drug development.
Comparative Properties of Hydrophilic and Hydrophobic Fumed this compound
The distinct surface chemistries of hydrophilic and hydrophobic fumed this compound lead to significant differences in their physical and chemical properties. A summary of these properties is presented in the table below.
| Property | Hydrophilic Fumed this compound | Hydrophobic Fumed this compound | References |
| Surface Chemistry | Abundant silanol groups (Si-OH) | Surface treated with organosilanes (e.g., -Si(CH₃)₃) | [3] |
| Wettability | Readily wetted by water | Water repellent | [3] |
| Dispersibility | Good in polar solvents (e.g., water, ethanol) | Good in non-polar solvents and polymers (e.g., oils, silicones) | [2][3] |
| Hygroscopicity | High, readily absorbs moisture from the air | Low, resistant to moisture absorption | [4] |
| BET Surface Area (m²/g) | Typically 50 - 400 | Typically 50 - 300 (can be lower than the parent hydrophilic this compound) | [2][7] |
| Primary Particle Size (nm) | 7 - 40 | 7 - 40 | [8] |
| Silanol Group Density (OH/nm²) | ~2-3 | Significantly reduced | [9] |
| Water Contact Angle | < 90° (typically low) | > 90° (can be up to ~120°) | [10][11] |
Preparation of Fumed this compound
Preparation of Hydrophilic Fumed this compound
Hydrophilic fumed this compound is synthesized via a high-temperature process known as flame hydrolysis.[6] In this process, a volatile silicon compound, most commonly silicon tetrachloride (SiCl₄), is burned in a hydrogen-oxygen flame.[12] The intense heat causes the SiCl₄ to hydrolyze, forming microscopic droplets of amorphous this compound. These primary particles then collide and fuse to form branched, chain-like aggregates.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Effects of BET Surface Area and this compound Hydrophobicity on Natural Rubber Latex Foam Using the Dunlop Process [mdpi.com]
- 3. Hydrophobic vs. Hydrophilic Fumed this compound: A Complete Guide - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 4. fumed-silica.net [fumed-silica.net]
- 5. en.hifull.com [en.hifull.com]
- 6. rawsource.com [rawsource.com]
- 7. en.hifull.com [en.hifull.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. sites.temple.edu [sites.temple.edu]
- 11. Contact angle assessment of hydrophobic this compound nanoparticles related to the mechanisms of dry water formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jcsp.org.pk [jcsp.org.pk]
Controlling the Particle Size of Colloidal Silica: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of colloidal silica (B1680970) with controlled particle size, a critical parameter in applications ranging from drug delivery and diagnostics to catalysis and coatings. The following sections offer a comprehensive overview of the most common and effective methods, including the Stö-ber method and the reverse micelle method, with a focus on the key parameters that govern particle dimensions.
Introduction
The ability to precisely control the particle size of colloidal this compound is paramount for its successful application in various scientific and industrial fields. Particle size influences critical properties such as surface area, porosity, stability, and in the context of drug development, biocompatibility, cellular uptake, and drug release kinetics. This guide presents established methodologies for synthesizing monodisperse this compound nanoparticles with tunable sizes.
Methods for Particle Size Control
Two primary methods are widely employed for the synthesis of size-controlled colloidal this compound: the Stöber method and the reverse micelle (or microemulsion) method.
The Stöber Method
The Stöber process is a sol-gel technique that involves the hydrolysis and condensation of a this compound precursor, typically tetraethyl orthosilicate (B98303) (TEOS), in an alcoholic solvent catalyzed by ammonia (B1221849).[1][2] The particle size is primarily controlled by manipulating the concentrations of the reactants.
Key Parameters Influencing Particle Size in the Stöber Method:
-
Ammonia (NH₃) Concentration: Acts as a catalyst for both hydrolysis and condensation. Higher ammonia concentrations generally lead to larger particle sizes due to an increased rate of condensation.[3][4]
-
Water (H₂O) Concentration: Water is essential for the hydrolysis of TEOS. Increasing the water concentration generally results in larger particles, up to a certain point.[3][5]
-
Tetraethyl Orthosilicate (TEOS) Concentration: The this compound precursor. The effect of TEOS concentration can be complex. While some studies report that increasing TEOS concentration leads to smaller particles due to a higher number of nucleation sites, others have observed an increase in particle size up to a certain concentration.[5][6][7]
-
Temperature: Higher reaction temperatures typically lead to smaller particle sizes. This is attributed to an increased nucleation rate relative to the growth rate.[3]
-
Alcohol Solvent: The choice of alcohol can influence the particle size, with shorter-chain alcohols generally producing smaller particles.
Experimental Workflow for the Stöber Method:
Caption: Workflow for the Stöber method of colloidal this compound synthesis.
Quantitative Data for the Stöber Method:
The following table summarizes the effect of reactant concentrations on the final particle size of colloidal this compound synthesized by the Stöber method.
| TEOS (mol/L) | NH₃ (mol/L) | H₂O (mol/L) | Temperature (°C) | Particle Size (nm) | Reference |
| 0.26 | 0.097 | 5 | 25 | ~23 | [3] |
| 0.26 | 0.194 | 5 | 25 | ~100 | [3] |
| 0.26 | 0.29 | 5 | 25 | ~200 | [3] |
| 0.17 | 0.17 | 6 | RT | ~230 | [5] |
| 0.28 | 0.17 | 6 | RT | ~230 | [5] |
| 0.25 | 1.0 | 4.0 | RT | 480 | [4] |
RT: Room Temperature
Experimental Protocol: Stöber Method for ~100 nm this compound Particles
This protocol is adapted from a systematic study on size-controlled synthesis.[3]
Materials:
-
Tetraethyl orthosilicate (TEOS, 98%)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30% NH₃ basis)
-
Ethanol (absolute)
-
Deionized water
Procedure:
-
In a flask, prepare the reaction mixture by combining 100 mL of ethanol, 5 mL of deionized water, and a specific volume of ammonium hydroxide solution to achieve a final concentration of 0.194 mol/L.
-
Stir the mixture vigorously at room temperature (25 °C) to ensure homogeneity.
-
Rapidly add 5.8 mL of TEOS (to achieve a final concentration of 0.26 mol/L) to the stirring solution.
-
Continue stirring the reaction mixture for at least 6 hours at 25 °C. The solution will become turbid as this compound particles form and grow.
-
To purify the particles, centrifuge the suspension at 8000 rpm for 15 minutes.
-
Discard the supernatant and redisperse the this compound pellet in 100 mL of ethanol by sonication.
-
Repeat the centrifugation and redispersion steps three times with ethanol and then three times with deionized water to remove unreacted reagents and ammonia.
-
Finally, disperse the washed this compound nanoparticles in the desired solvent (e.g., deionized water or ethanol) for storage and characterization.
Reverse Micelle (Microemulsion) Method
The reverse micelle method confines the synthesis of this compound nanoparticles within the aqueous cores of water-in-oil microemulsions.[8][9] The size of these aqueous nanoreactors, and consequently the size of the resulting this compound particles, is primarily controlled by the molar ratio of water to surfactant (R).
Key Parameters Influencing Particle Size in the Reverse Micelle Method:
-
Water-to-Surfactant Molar Ratio (R = [H₂O]/[Surfactant]): This is the most critical parameter. Increasing the R value leads to larger water droplets and, consequently, larger this compound nanoparticles.[8][10]
-
Surfactant and Co-surfactant: The choice of surfactant (e.g., Triton X-100, AOT) and co-surfactant (e.g., n-hexanol) affects the stability and size of the reverse micelles.
-
Reactant Concentrations: The concentrations of TEOS and the catalyst (ammonia) within the microemulsion can also influence the final particle size, though to a lesser extent than the R value.
Experimental Workflow for the Reverse Micelle Method:
Caption: Workflow for the reverse micelle method of colloidal this compound synthesis.
Quantitative Data for the Reverse Micelle Method:
The following table illustrates the relationship between the water-to-surfactant molar ratio (R) and the resulting particle size.
| Surfactant System | R ( [H₂O]/[Surfactant] ) | Particle Size (nm) | Reference |
| Triton X-100/Cyclohexane (B81311)/n-Hexanol | 5 | 178 | [8] |
| Triton X-100/Cyclohexane/n-Hexanol | 10 | 82 | [8] |
| Triton X-100/Cyclohexane/n-Hexanol | 15 | 69 | [8] |
Experimental Protocol: Reverse Micelle Method for ~80 nm this compound Particles
This protocol is based on the work by Bagwe et al.[8]
Materials:
-
Triton X-100 (surfactant)
-
n-Hexanol (co-surfactant)
-
Cyclohexane (oil phase)
-
Tetraethyl orthosilicate (TEOS)
-
Ammonium hydroxide solution (28-30% NH₃ basis)
-
Deionized water
-
Ethanol (for breaking the emulsion)
Procedure:
-
Prepare the microemulsion by mixing 1.77 g of Triton X-100, 1.6 mL of n-hexanol, and 7.5 mL of cyclohexane in a flask. Stir until a clear solution is formed.
-
To this solution, add 400 µL of deionized water. This corresponds to a water-to-surfactant molar ratio (R) of approximately 10.
-
Stir the mixture to form a stable and transparent reverse microemulsion.
-
Add 100 µL of TEOS to the microemulsion and stir for 15 minutes.
-
Initiate the polymerization by adding 60 µL of ammonium hydroxide solution.
-
Allow the reaction to proceed for 24 hours with continuous stirring.
-
Break the microemulsion by adding an excess of ethanol (e.g., 20 mL). This will cause the this compound nanoparticles to precipitate.
-
Collect the nanoparticles by centrifugation at 10,000 rpm for 20 minutes.
-
Wash the particles twice with ethanol and once with deionized water to remove the surfactant and other unreacted components.
-
Disperse the final this compound nanoparticles in the desired solvent.
Characterization of Particle Size
Accurate characterization of the synthesized colloidal this compound is crucial. The primary techniques for determining particle size and size distribution are:
-
Dynamic Light Scattering (DLS): Provides a rapid measurement of the hydrodynamic diameter and size distribution of particles in a suspension.
-
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): Allows for direct visualization of the particles, providing information on their size, shape, and morphology.
Conclusion
The Stöber and reverse micelle methods offer robust and versatile platforms for the synthesis of colloidal this compound with controlled particle sizes. By carefully manipulating the experimental parameters outlined in these protocols, researchers can produce monodisperse this compound nanoparticles tailored to the specific requirements of their applications in drug development and other scientific disciplines. The provided quantitative data and detailed protocols serve as a valuable starting point for the reproducible synthesis of these important nanomaterials.
References
- 1. mse.iastate.edu [mse.iastate.edu]
- 2. Stöber process - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. scienceasia.org [scienceasia.org]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. ddd.uab.cat [ddd.uab.cat]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Silica as an Anti-Caking Agent in Powders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of silica (B1680970) as an anti-caking agent to improve the flowability and stability of powdered materials. Detailed protocols for the evaluation of anti-caking efficiency are also included.
Introduction
Powder caking, the agglomeration of individual particles into larger lumps, is a prevalent issue in various industries, including pharmaceuticals, food and beverage, and cosmetics. This phenomenon can lead to a host of problems such as poor flowability, inaccurate dosing, and reduced product shelf life. Anti-caking agents are incorporated into powder formulations to mitigate these issues. Among the most effective and widely used anti-caking agents is silicon dioxide (SiO₂), commonly known as this compound.
This compound is a versatile excipient valued for its high absorption capacity and its ability to improve the flow properties of powders.[1] It is available in various forms, with fumed and precipitated this compound being the most common types used for anti-caking purposes. These synthetic amorphous silicas are considered safe for consumption by regulatory bodies such as the European Food Safety Authority (EFSA) and are listed as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA).[2]
Mechanism of Action
This compound exerts its anti-caking effect through a multi-faceted mechanism that primarily involves surface interactions with the host powder particles. The primary particles of this compound are nano-sized, typically ranging from 7 to 40 nanometers, and they tend to form larger aggregates and agglomerates.[3]
The primary mechanisms include:
-
Physical Barrier Formation: this compound particles adhere to the surface of the host powder particles, creating a physical barrier that prevents direct particle-to-particle contact. This reduces the cohesive forces, such as van der Waals forces, that lead to agglomeration.[1]
-
Moisture Absorption: Many powders are prone to caking due to moisture absorption, which can lead to the formation of liquid bridges between particles. This compound, with its high surface area and porous structure, acts as a moisture scavenger, adsorbing excess moisture from the powder's microenvironment.
-
Surface Roughness Modification: The adhesion of fine this compound particles onto the larger host particles increases the surface roughness. This alteration of the surface topography reduces the contact area between host particles, thereby decreasing interparticle friction and improving flowability.
Types of this compound
The two primary types of synthetic amorphous this compound used as anti-caking agents are fumed this compound and precipitated this compound. While chemically identical (SiO₂), their manufacturing processes result in different physical properties, influencing their performance.
-
Fumed this compound: Produced in a flame hydrolysis process, fumed this compound consists of fine, amorphous particles. It has a high specific surface area and is available in both hydrophilic (un-treated) and hydrophobic (surface-treated) grades. Hydrophilic fumed this compound is effective at adsorbing moisture, while hydrophobic grades can be beneficial in humid environments by repelling water.
-
Precipitated this compound: This type of this compound is produced in a wet process. It is characterized by its porous structure and high absorption capacity. The particle size, surface area, and porosity of precipitated this compound can be tailored during the manufacturing process to suit specific applications.
| Property | Fumed this compound | Precipitated this compound |
| Primary Particle Size | 7 - 40 nm[3] | Varies with grade |
| Specific Surface Area (BET) | 90 - 400 m²/g[3] | Varies with grade |
| Manufacturing Process | Flame Hydrolysis | Wet Precipitation |
| Typical Form | Fine, fluffy powder | Fine powder |
Regulatory Status
Silicon dioxide is widely approved for use in food and pharmaceutical products. In the European Union, it is designated as E551.[2] The U.S. FDA lists silicon dioxide as a GRAS substance for use as an anti-caking agent in food at a concentration not to exceed 2% by weight of the food. For pharmaceuticals, it is an established excipient listed in major pharmacopeias.
Data Presentation: Effect of this compound on Powder Flow Properties
The addition of this compound generally improves the flowability of powders, as evidenced by a decrease in the angle of repose and improvements in the Carr's Index and Hausner Ratio. The optimal concentration of this compound is typically low, often in the range of 0.1% to 2.0% by weight.[2] Exceeding the optimal concentration can sometimes lead to a decrease in flowability due to increased cohesivity of the fine this compound particles.
Table 1: Effect of Fumed this compound on the Angle of Repose of a Polyester (B1180765) Powder
| Fumed this compound Type | Concentration (% w/w) | Angle of Repose (°) | Flow Property |
| None (Control) | 0 | 45.5 | Cohesive |
| Aerosil R812 | 0.6 | 39.4 | Fair to Passable |
| Aerosil R972 | 0.6 | 42.1 | Passable |
| Aerosil R8200 | 0.6 | 40.8 | Passable |
Data adapted from a study on polyester powder coatings.
Table 2: Effect of Mesoporous this compound Nanoparticles on Powder Flow Properties
| Formulation | MSN-CAF Concentration (%) | Angle of Repose (°) | Hausner Ratio | Carr's Index (%) | Flow Property |
| F1 | 10 | 12 | 1.16 | 14 | Excellent |
| F2 | 27.5 | 25 | Passable | Passable | Excellent |
| F3 | 50 | Fair | Very Poor | Very Poor | Fair |
Data adapted from a study on a pharmaceutical formulation with mesoporous this compound nanoparticles (MSN-CAF).[4]
Table 3: General Classification of Powder Flowability
| Flow Character | Angle of Repose (°) | Carr's Index (%) | Hausner Ratio |
| Excellent | 25-30 | ≤10 | 1.00-1.11 |
| Good | 31-35 | 11-15 | 1.12-1.18 |
| Fair | 36-40 | 16-20 | 1.19-1.25 |
| Passable | 41-45 | 21-25 | 1.26-1.34 |
| Poor | 46-55 | 26-31 | 1.35-1.45 |
| Very Poor | 56-65 | 32-37 | 1.46-1.59 |
| Extremely Poor | >66 | >38 | >1.60 |
Experimental Protocols
To evaluate the effectiveness of this compound as an anti-caking agent, it is essential to measure the flow properties of the powder with and without the addition of this compound. The following are detailed protocols for common powder flow characterization methods.
Protocol for Measuring Bulk Density and Tapped Density
Objective: To determine the bulk and tapped densities of a powder, which are then used to calculate the Carr's Index and Hausner Ratio.
Apparatus:
-
Graduated cylinder (typically 100 mL or 250 mL)
-
Tapped density tester
-
Balance
-
Spatula
-
Funnel
Procedure:
-
Sample Preparation: Weigh a specific amount of the powder sample (e.g., 50 g).
-
Bulk Density Measurement: a. Gently pour the weighed powder into a clean, dry graduated cylinder using a funnel. b. Level the surface of the powder without compacting it. c. Record the volume of the powder in the cylinder. This is the bulk volume (Vb). d. Calculate the bulk density (ρb) using the formula: ρb = mass / Vb.
-
Tapped Density Measurement: a. Place the graduated cylinder containing the powder into the tapped density tester. b. Set the tester to a specified number of taps (B36270) (e.g., 500, 750, 1250 taps) at a defined drop height and tapping frequency. c. After the tapping cycle is complete, record the new volume of the powder. This is the tapped volume (Vt). d. To ensure a constant volume is reached, continue tapping for additional cycles (e.g., another 750 taps) and record the volume. If the difference in volume is negligible (e.g., less than 2%), the final tapped volume has been reached. e. Calculate the tapped density (ρt) using the formula: ρt = mass / Vt.
Protocol for Calculating Carr's Index and Hausner Ratio
Objective: To calculate two key indices of powder flowability from the bulk and tapped density data.
Calculations:
-
Carr's Index (CI): CI (%) = [ (ρt - ρb) / ρt ] * 100
-
Hausner Ratio (HR): HR = ρt / ρb
Interpretation: Refer to Table 3 for the classification of powder flowability based on the calculated Carr's Index and Hausner Ratio.
Protocol for Measuring the Angle of Repose
Objective: To determine the angle of repose, which is a measure of the internal friction of a powder.
Apparatus:
-
Angle of repose tester (funnel and base plate)
-
Ruler or caliper
-
Balance
Procedure:
-
Setup: Place the funnel of the angle of repose tester at a fixed height above the base plate.
-
Sample Loading: Pour the powder sample into the funnel until it is full.
-
Cone Formation: Allow the powder to flow freely from the funnel onto the base plate, forming a conical pile.
-
Measurement: a. Once the powder has stopped flowing and the pile is stable, measure the height (h) of the cone. b. Measure the diameter (d) of the base of the cone. The radius (r) is d/2.
-
Calculation: Calculate the angle of repose (θ) using the following formula: θ = arctan (h / r)
Interpretation: Refer to Table 3 for the classification of powder flowability based on the measured angle of repose.
Conclusion
This compound is a highly effective anti-caking agent that can significantly improve the flowability and stability of a wide range of powdered materials. The choice between fumed and precipitated this compound, as well as the optimal concentration, will depend on the specific properties of the host powder and the desired performance characteristics. By following the detailed experimental protocols provided in these application notes, researchers and drug development professionals can systematically evaluate and select the most appropriate this compound grade and concentration to overcome challenges related to powder caking and flow.
References
Application Notes and Protocols for Creating Stimuli-Responsive Silica Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of stimuli-responsive silica-based drug delivery systems. These "smart" nanomaterials are designed to release therapeutic payloads in response to specific internal or external triggers, offering enhanced precision and efficacy in drug delivery. The protocols herein cover a range of stimuli, including pH, temperature, redox potential, enzymes, and light.
Introduction to Stimuli-Responsive This compound (B1680970) Nanoparticles
Mesoporous this compound nanoparticles (MSNs) are highly attractive drug delivery vehicles due to their large surface area, tunable pore size, and excellent biocompatibility.[1] By functionalizing the surface of these nanoparticles with stimuli-responsive moieties, it is possible to create sophisticated drug delivery systems that can control the release of their cargo in response to specific environmental cues.[2][3] This targeted release mechanism can enhance the therapeutic effect of a drug while minimizing off-target side effects.[4]
The key principle behind these systems is the use of "gatekeepers" that block the pores of the MSNs, trapping the drug molecules inside. These gatekeepers are designed to be removed or to undergo a conformational change in the presence of a specific stimulus, thereby opening the pores and allowing the drug to be released.
pH-Responsive Systems
The acidic microenvironment of tumors (pH 6.5-6.8) and the even lower pH within endosomes and lysosomes (pH 4.5-6.0) provide an endogenous stimulus for targeted drug release.[5][6] pH-responsive systems are designed to be stable at physiological pH (7.4) and to release their cargo upon exposure to acidic conditions.[7]
Mechanism of Action
The mechanism of pH-responsive release typically involves the use of acid-labile linkers or pH-sensitive polymers. Acid-labile linkers, such as hydrazones or acetals, are stable at neutral pH but are cleaved in acidic environments, leading to the detachment of the gatekeeper and subsequent drug release.[7] pH-sensitive polymers, such as poly(acrylic acid) or chitosan (B1678972), can undergo conformational changes (swelling or shrinking) in response to pH changes, which can also trigger drug release.[8][9]
Diagram: pH-Responsive Drug Release Mechanism
Caption: Mechanism of pH-triggered drug release from a this compound nanoparticle.
Quantitative Data: pH-Responsive Drug Release
| Nanoparticle System | Drug | pH 7.4 Release (%) | Acidic pH Release (%) | Reference |
| Polydopamine-coated MSNs | Doxorubicin | ~28% (190h) | ~38% at pH 5.6 (190h) | [10] |
| Poly(acrylic acid)-grafted MSNs | Doxorubicin | ~13% (24h) | ~70% at pH 5.6 (24h) | [8] |
| Chitosan-gated MSNs | Methotrexate | ~18% | ~81% at pH 5.0 | [9] |
| ZnO quantum dot-capped MSNs | Doxorubicin | Inhibited | Significantly triggered at pH 5.0 | [4] |
Experimental Protocol: Synthesis of pH-Responsive MSNs with Chitosan Gatekeepers
This protocol describes the synthesis of mesoporous this compound nanoparticles and their functionalization with chitosan as a pH-responsive gatekeeper.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Cetyltrimethylammonium bromide (CTAB)
-
Sodium hydroxide (B78521) (NaOH)
-
Ammonia (B1221849) solution (28-30%)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Chitosan (low molecular weight)
-
Acetic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Drug of choice (e.g., Doxorubicin hydrochloride)
-
Phosphate-buffered saline (PBS) of various pH values
Protocol:
-
Synthesis of Mesoporous this compound Nanoparticles (MSNs):
-
Dissolve 1.0 g of CTAB in 480 mL of deionized water and 200 mL of ethanol.
-
Add 3.5 mL of ammonia solution and stir for 30 min at room temperature.
-
Add 5.0 mL of TEOS dropwise and continue stirring for 2 hours.
-
Collect the white precipitate by centrifugation, wash with deionized water and ethanol, and dry in a vacuum oven.
-
To remove the CTAB template, disperse the dried powder in a solution of 1% (w/v) ammonium (B1175870) nitrate (B79036) in ethanol and reflux for 6 hours. Repeat this step.
-
Wash the template-removed MSNs with ethanol and dry.
-
-
Amine Functionalization of MSNs:
-
Disperse 500 mg of MSNs in 50 mL of dry toluene (B28343).
-
Add 1.0 mL of APTES and reflux the mixture for 24 hours under a nitrogen atmosphere.
-
Collect the amine-functionalized MSNs (MSN-NH2) by centrifugation, wash with toluene and ethanol, and dry.
-
-
Drug Loading:
-
Disperse 100 mg of MSN-NH2 in 10 mL of a drug solution (e.g., 1 mg/mL Doxorubicin in water).
-
Stir the suspension at room temperature for 24 hours in the dark.
-
Collect the drug-loaded nanoparticles (MSN-NH2-Drug) by centrifugation and wash with water to remove unloaded drug.
-
-
Chitosan Coating:
-
Prepare a 1% (w/v) chitosan solution in 1% acetic acid.
-
Disperse 100 mg of MSN-NH2-Drug in 10 mL of the chitosan solution.
-
Add 50 mg of EDC and 30 mg of NHS to the suspension to facilitate amide bond formation between the amine groups on the MSNs and the carboxyl groups of chitosan.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Collect the chitosan-coated MSNs (CS-MSNs) by centrifugation, wash with water, and lyophilize.
-
-
In Vitro Drug Release Study:
-
Disperse a known amount of CS-MSNs in PBS solutions of different pH values (e.g., 7.4 and 5.0).
-
Incubate the suspensions at 37°C with gentle shaking.
-
At predetermined time intervals, collect aliquots of the release medium and measure the drug concentration using UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Temperature-Responsive Systems
Temperature-responsive or thermo-sensitive systems are designed to release their cargo in response to changes in temperature.[11] This can be particularly useful for targeting hyperthermic regions, such as inflamed tissues or tumors treated with localized heat therapy.
Mechanism of Action
The most common approach for creating temperature-responsive this compound nanoparticles involves grafting thermo-sensitive polymers, such as poly(N-isopropylacrylamide) (PNIPAM), onto the surface.[12] PNIPAM exhibits a lower critical solution temperature (LCST) of around 32°C in water. Below the LCST, the polymer chains are hydrated and extended, effectively blocking the pores. Above the LCST, the polymer undergoes a phase transition, becoming hydrophobic and collapsing, which opens the pores and allows for drug release.[12]
Diagram: Temperature-Responsive Drug Release Workflow
Caption: Experimental workflow for temperature-responsive drug delivery.
Quantitative Data: Temperature-Responsive Drug Release
| Nanoparticle System | Drug | Temperature < LCST Release (%) | Temperature > LCST Release (%) | Reference |
| PNIPAM-co-PEG coated MSNs | Doxorubicin | ~33% (2h at RT) | ~50% (2h at 37°C) | [13] |
| PNIPAm-PAAm grafted MSNs | Doxorubicin | ~35% (at 25°C, pH 7.4) | ~81.5% (at 42°C, pH 7.4) | [10] |
| Agarose gel coated MSNs | Ibuprofen | Low | High | [14][15] |
| PEG/PCL multiblock copolymer functionalized MSNs | Doxorubicin | Low cytotoxicity (no heat) | Significant cytotoxicity (with heat shock) | [16] |
Experimental Protocol: Synthesis of Temperature-Responsive MSNs via "Grafting From" Polymerization
This protocol details the "grafting from" approach, where a polymerization initiator is first attached to the MSN surface, followed by the growth of the thermo-responsive polymer chains.
Materials:
-
Mesoporous this compound nanoparticles (synthesized as in section 2.3.1)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
2-Bromoisobutyryl bromide
-
N-isopropylacrylamide (NIPAM)
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridyl (bpy)
-
Methanol
-
Toluene
-
Drug of choice
Protocol:
-
Initiator Immobilization:
-
Functionalize MSNs with amine groups using APTES as described in section 2.3.2.
-
Disperse 500 mg of the amine-functionalized MSNs in 50 mL of dry toluene.
-
Add 1.5 mL of triethylamine and cool the mixture in an ice bath.
-
Slowly add 1.0 mL of 2-bromoisobutyryl bromide and stir the reaction overnight at room temperature.
-
Collect the initiator-functionalized MSNs (MSN-Br) by centrifugation, wash with toluene and methanol, and dry.
-
-
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP):
-
In a Schlenk flask, dissolve 2.0 g of NIPAM and 55 mg of bpy in 20 mL of a 1:1 (v/v) methanol/water mixture.
-
Add 200 mg of MSN-Br to the solution and degas the mixture by bubbling with nitrogen for 30 minutes.
-
Add 28 mg of CuBr to the flask under a nitrogen atmosphere to initiate the polymerization.
-
Allow the reaction to proceed for 24 hours at room temperature.
-
Stop the polymerization by exposing the mixture to air.
-
Collect the PNIPAM-grafted MSNs (MSN-PNIPAM) by centrifugation, wash extensively with water to remove unreacted monomer and catalyst, and lyophilize.
-
-
Drug Loading and Release Studies:
-
Drug loading is performed at a temperature below the LCST (e.g., 4°C) to ensure the polymer chains are in their extended conformation.
-
Disperse the MSN-PNIPAM in a concentrated drug solution and stir for 24 hours at 4°C.
-
Collect the drug-loaded nanoparticles and wash with cold water.
-
For release studies, disperse the nanoparticles in a buffer solution and incubate at temperatures below and above the LCST (e.g., 25°C and 40°C), measuring the drug release over time.
-
Redox-Responsive Systems
The significant difference in redox potential between the extracellular environment and the intracellular cytoplasm provides a robust stimulus for targeted drug release. The concentration of glutathione (B108866) (GSH), a major intracellular reducing agent, is significantly higher inside cells (2-10 mM) than in the bloodstream (~2-20 µM).[4]
Mechanism of Action
Redox-responsive systems typically utilize disulfide bonds (-S-S-) as the trigger. These bonds are stable in the oxidizing extracellular environment but are readily cleaved by the high concentration of GSH inside the cell. This cleavage can lead to the detachment of a gatekeeper or the degradation of a polymer coating, resulting in drug release.
Diagram: Redox-Responsive Signaling Pathway
Caption: Signaling pathway for redox-responsive drug release.
Quantitative Data: Redox-Responsive Drug Release
| Nanoparticle System | Drug | Release without GSH (%) | Release with GSH (%) | Reference |
| Disulfide-linked PEG-gated MSNs | Rhodamine B | Low | ~60% (24h with 10mM GSH) | |
| Diselenide-linked albumin-gated MSNs | Doxorubicin | Low | High (responsive to GSH and H2O2) | |
| Disulfide-linked dendronized chitosan-gated MSNs | Doxorubicin | Low | Synergistic therapeutic effect in the presence of GSH | |
| Disulfide-linked anti-CAIX antibody-gated MSNs | Doxorubicin | Low | Efficient release in the presence of GSH | [4] |
Experimental Protocol: Synthesis of Redox-Responsive MSNs with Disulfide-Linked Gatekeepers
This protocol describes the introduction of disulfide bonds onto the surface of MSNs for redox-responsive drug delivery.
Materials:
-
Amine-functionalized MSNs (MSN-NH2, from section 2.3.2)
-
3,3'-Dithiodipropionic acid di(N-succinimidyl ester) (DTSP)
-
Gatekeeper molecule with a primary amine group (e.g., polyethylene (B3416737) glycol amine, PEG-NH2)
-
Dimethylformamide (DMF)
-
Drug of choice
-
PBS with and without glutathione (GSH)
Protocol:
-
Introduction of Disulfide Linker:
-
Disperse 100 mg of MSN-NH2 in 10 mL of DMF.
-
Add a solution of 100 mg of DTSP in 5 mL of DMF to the MSN suspension and stir for 4 hours at room temperature.
-
Collect the DTSP-functionalized MSNs (MSN-SS-NHS) by centrifugation, wash with DMF and ethanol, and dry.
-
-
Drug Loading:
-
Load the drug into the MSN-SS-NHS as described in section 2.3.3.
-
-
Attachment of Gatekeeper:
-
Disperse the drug-loaded MSN-SS-NHS in 10 mL of DMF.
-
Add a solution of the amine-terminated gatekeeper (e.g., 100 mg of PEG-NH2) in 5 mL of DMF.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Collect the final redox-responsive nanoparticles by centrifugation, wash with DMF and water, and lyophilize.
-
-
In Vitro Drug Release Study:
-
Perform drug release studies in PBS (pH 7.4) with and without the addition of 10 mM GSH to simulate the intracellular reducing environment.
-
Monitor drug release over time using an appropriate analytical technique.
-
Enzyme-Responsive Systems
The overexpression of certain enzymes in pathological tissues, such as tumors, provides another avenue for targeted drug delivery.[14] Enzyme-responsive systems are designed to be stable until they encounter a specific enzyme that can cleave a component of the nanoparticle, triggering drug release.[15]
Mechanism of Action
The gatekeepers in enzyme-responsive systems are typically composed of substrates for the target enzyme. For example, peptides that are substrates for matrix metalloproteinases (MMPs), which are often overexpressed in tumors, can be used as linkers for the gatekeepers. When the nanoparticle reaches the tumor microenvironment, the MMPs cleave the peptide linker, leading to the release of the drug. Other examples include the use of polysaccharides that can be degraded by specific enzymes.[14]
Diagram: Enzyme-Responsive Release Logic
Caption: Logical flow of enzyme-triggered drug release.
Quantitative Data: Enzyme-Responsive Drug Release
| Nanoparticle System | Drug | Release without Enzyme (%) | Release with Enzyme (%) | Reference |
| Starch-capped MSNs | Dye | Very low | Cargo delivery in the presence of pancreatin | [14] |
| ε-Poly-L-lysine-capped MSNs | Camptothecin | Nearly zero | Remarkable payload delivery in the presence of proteases | |
| Hyaluronic acid-coated MSNs | Doxorubicin | Low | Enhanced release in the presence of hyaluronidase | |
| Zein-functionalized MCM-41 | Capsaicin | Low | Promoted release in the presence of bacteria |
Experimental Protocol: Synthesis of Enzyme-Responsive MSNs with Peptide Gatekeepers
This protocol outlines the synthesis of MSNs with a peptide linker that can be cleaved by a specific protease.
Materials:
-
Amine-functionalized MSNs (MSN-NH2, from section 2.3.2)
-
A custom-synthesized peptide with a protease cleavage site, a terminal carboxyl group, and a terminal amine group protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
-
EDC and NHS
-
Piperidine (B6355638) in DMF (20%)
-
A gatekeeper molecule with a carboxyl group
-
DMF
-
Drug of choice
Protocol:
-
Peptide Conjugation:
-
Activate the carboxyl group of the Fmoc-protected peptide using EDC and NHS in DMF.
-
Add the activated peptide solution to a suspension of MSN-NH2 in DMF and stir for 24 hours.
-
Collect the peptide-conjugated MSNs (MSN-peptide-Fmoc) by centrifugation and wash with DMF.
-
Remove the Fmoc protecting group by treating the nanoparticles with 20% piperidine in DMF for 1 hour.
-
Wash the deprotected nanoparticles (MSN-peptide-NH2) with DMF and ethanol.
-
-
Drug Loading:
-
Load the drug into the MSN-peptide-NH2 as described in section 2.3.3.
-
-
Gatekeeper Attachment:
-
Activate the carboxyl group of the gatekeeper molecule using EDC and NHS in DMF.
-
Add the activated gatekeeper to a suspension of the drug-loaded MSN-peptide-NH2 in DMF and stir for 24 hours.
-
Collect the final enzyme-responsive nanoparticles by centrifugation, wash with DMF and water, and lyophilize.
-
-
In Vitro Drug Release Study:
-
Conduct drug release studies in a buffer solution with and without the target protease.
-
Monitor the drug release profile over time.
-
Light-Responsive Systems
Light offers a non-invasive external stimulus for triggering drug release with high spatial and temporal control.[10] Near-infrared (NIR) light is often preferred due to its deeper tissue penetration.
Mechanism of Action
A common strategy for creating light-responsive systems is to use photo-isomerizable molecules, such as azobenzene (B91143). Azobenzene can switch between a stable trans isomer and a less stable cis isomer upon irradiation with UV light. This isomerization can cause a conformational change that uncaps the pores of the MSNs. The process is often reversible with visible light, allowing for on-demand drug release.
Diagram: Light-Responsive Azobenzene Mechanism
Caption: Photo-isomerization of azobenzene for controlling drug release.
Quantitative Data: Light-Responsive Drug Release
| Nanoparticle System | Drug | Release without Light (%) | Release with Light (%) | Reference |
| Azobenzene-modified nucleic acid-gated MSNs | Rhodamine 6G | No significant release | 91% release after 1500 min of UV irradiation | |
| Azobenzene-grafted MSNs | Camptothecin | No activity | 60-86% apoptosis after 5 min of blue light irradiation | [10] |
| Azobenzene and β-CD "supramolecular valve" on MSNs | Doxorubicin | Low | ~38% release after 360 min of red light irradiation | [10] |
Experimental Protocol: Synthesis of Light-Responsive MSNs with Azobenzene Gatekeepers
This protocol describes the functionalization of MSNs with azobenzene derivatives for light-triggered drug release.
Materials:
-
Amine-functionalized MSNs (MSN-NH2, from section 2.3.2)
-
4-(Phenylazo)benzoyl chloride
-
Triethylamine
-
Toluene
-
Drug of choice
-
UV and visible light sources
Protocol:
-
Azobenzene Functionalization:
-
Disperse 200 mg of MSN-NH2 in 30 mL of dry toluene.
-
Add 1.0 mL of triethylamine to the suspension.
-
Slowly add a solution of 200 mg of 4-(phenylazo)benzoyl chloride in 10 mL of dry toluene.
-
Stir the reaction mixture for 24 hours at room temperature in the dark.
-
Collect the azobenzene-functionalized MSNs (MSN-Azo) by centrifugation, wash with toluene and ethanol, and dry.
-
-
Drug Loading:
-
Load the drug into the MSN-Azo nanoparticles as described in section 2.3.3.
-
-
In Vitro Drug Release Study:
-
Disperse the drug-loaded MSN-Azo in a buffer solution.
-
Irradiate the suspension with UV light (e.g., 365 nm) to trigger drug release and monitor the drug concentration over time.
-
To stop the release, irradiate the suspension with visible light (e.g., >450 nm).
-
A control group should be kept in the dark to measure any leakage.
-
Conclusion
Stimuli-responsive this compound drug delivery systems represent a powerful platform for the development of advanced therapeutics. By carefully selecting the appropriate stimulus and designing the corresponding responsive gatekeeper, it is possible to achieve highly controlled and targeted drug release. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists working in this exciting field. Further research and development in this area hold the promise of creating even more sophisticated and effective drug delivery systems for a wide range of diseases.
References
- 1. Dual Enzyme-Triggered Controlled Release on Capped Nanometric this compound Mesoporous Supports - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mesoporous this compound Particles as Drug Delivery Systems—The State of the Art in Loading Methods and the Recent Progress in Analytical Techniques for Monitoring These Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Composite of functional mesoporous this compound and DNA: an enzyme-responsive controlled release drug carrier system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermosensitive Polymer-Modified Mesoporous this compound for pH and Temperature-Responsive Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pH- and temperature-responsive radially porous this compound nanoparticles with high-capacity drug loading for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sites.bu.edu [sites.bu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enzyme-responsive mesoporous this compound nanoparticles for tumor cells and mitochondria multistage-targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Construction of multifunctional porous this compound nanocarriers for pH/enzyme-responsive drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Zein-Functionalized MCM-41 this compound Nanoparticles with Enzyme-Responsive for Controlled Release in Antibacterial Activity [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Prevention of Silica Nanoparticle Aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of silica (B1680970) nanoparticles in solution.
Troubleshooting Guide: Common Aggregation Issues
Issue 1: Immediate aggregation upon dispersion in an aqueous solution.
-
Possible Cause: The pH of the solution may be near the isoelectric point (IEP) of unmodified this compound nanoparticles (typically around pH 2-3). At the IEP, the surface charge is minimal, leading to a lack of electrostatic repulsion between particles.
-
Solution: Adjust the pH of the solution to be significantly different from the IEP. For this compound nanoparticles, maintaining a pH between 8 and 10.5 generally ensures high negative surface charge and good stability.[1] However, stability can also be achieved in acidic conditions (pH 2-4), though it may be metastable.[1]
Issue 2: Aggregation in high ionic strength buffers (e.g., PBS).
-
Possible Cause: High concentrations of salts in the buffer can screen the surface charge of the nanoparticles, reducing the electrostatic repulsion and leading to aggregation. This is known as charge screening. Divalent cations (like Ca²⁺ and Mg²⁺) are much more effective at destabilizing this compound dispersions than monovalent cations (like Na⁺).[2][3]
-
Solution:
-
Lower Ionic Strength: If experimentally feasible, use a buffer with a lower salt concentration.[4]
-
Surface Modification: Functionalize the nanoparticle surface with polymers like polyethylene (B3416737) glycol (PEG) to provide steric hindrance, which prevents particles from getting close enough to aggregate.[5][6] PEGylated this compound nanoparticles have shown excellent stability even after freeze-drying without additional cryoprotectants.[6]
-
Use of Dispersants: Employ surfactants or other dispersing agents. For example, cationic surfactants like CTAB can modify the surface of this compound nanoparticles and improve their stability in certain formulations.[7][8]
-
Issue 3: Aggregation after surface modification with amine groups.
-
Possible Cause: Amine-modified this compound nanoparticles can have a low overall surface charge at physiological pH (around 7.4).[9][10] This is because the positively charged amine groups can interact with negatively charged silanol (B1196071) groups on the this compound surface, leading to a near-neutral surface and subsequent aggregation.[9][10]
-
Solution:
-
Co-functionalization: Introduce inert functional groups, such as methyl phosphonate (B1237965), along with the amine groups.[9][11][12][13] The phosphonate groups introduce a strong negative charge, increasing the overall negative zeta potential and enhancing electrostatic repulsion.[9][10]
-
pH Adjustment: For aminated this compound, storage in a low pH aqueous solution (e.g., acetate (B1210297) buffer at pH 5) can help maintain stability by ensuring the amine groups are protonated and provide a positive surface charge.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism causing this compound nanoparticle aggregation?
A1: The primary mechanism is the reduction of repulsive forces between particles, allowing attractive van der Waals forces to dominate and cause aggregation. This reduction in repulsion can be due to:
-
Nearing the Isoelectric Point (IEP): At the IEP (typically pH 2-3 for unmodified this compound), the net surface charge is zero, eliminating electrostatic repulsion.
-
Charge Screening: In high ionic strength solutions, ions in the solution form a cloud around the nanoparticles, neutralizing their surface charge and reducing electrostatic repulsion.[2][3]
Q2: How does pH affect the stability of this compound nanoparticle solutions?
A2: pH is a critical factor in the stability of this compound nanoparticle solutions. Unmodified this compound nanoparticles are most stable at pH values far from their IEP. They exhibit good stability in the pH range of 8-10.5 due to a high negative surface charge.[1] While they can be metastable between pH 2 and 4, they tend to aggregate rapidly between pH 4 and 8.[1]
Q3: What are the most common surface modifications to prevent aggregation?
A3: Common surface modifications include:
-
PEGylation: Grafting polyethylene glycol (PEG) chains to the surface provides steric hindrance, preventing particles from approaching each other.[5][6]
-
Functionalization with Charged Groups: Introducing charged functional groups like carboxylates or phosphonates creates a strong negative surface charge, enhancing electrostatic repulsion.[11][12][13]
-
Silanization: Using organosilanes can introduce a variety of functional groups to tailor the surface properties for specific applications and improve dispersion.[9][11]
Q4: Can sonication be used to redisperse aggregated this compound nanoparticles?
A4: Sonication (both bath and probe) can help in breaking up loose agglomerates and redispersing nanoparticles.[4] However, it may not be effective for strongly aggregated particles, and excessive sonication can potentially damage the nanoparticles. It is often used as a temporary solution, and addressing the root cause of aggregation is crucial for long-term stability.
Data Presentation
Table 1: Effect of Surface Functionalization on Zeta Potential and Hydrodynamic Size of this compound Nanoparticles
| Surface Functional Group | Amine to Phosphonate Ratio (v/v) | Zeta Potential (mV) | Average Hydrodynamic Size (nm) | Stability | Reference |
| Amine | - | Low (less negative) | High (aggregated) | Poor | [10] |
| Amine/Phosphonate | High Amine | Less Negative | Larger | Moderate | [10] |
| Amine/Phosphonate | Low Amine | More Negative | Smaller | Good | [10] |
| Carboxylate/Octadecyl | - | - | - | Stable for > 8 months | [9][10] |
Table 2: Critical Salt Concentrations (CSC) for this compound Nanoparticle Aggregation
| Electrolyte | Cation | Critical Salt Concentration (M) | Destabilizing Effectiveness | Reference |
| NaCl | Na⁺ | ~0.1 | Low | [2][3] |
| CaCl₂ | Ca²⁺ | ~0.001 | High | [2][3] |
| BaCl₂ | Ba²⁺ | ~0.001 | High | [2][3] |
| MgCl₂ | Mg²⁺ | ~0.001 | Very High | [2][3] |
Experimental Protocols
Protocol 1: Surface Modification of this compound Nanoparticles with Amine and Phosphonate Groups
This protocol is based on the co-hydrolysis of tetraethyl orthosilicate (B98303) (TEOS) and organosilane reagents in a water-in-oil microemulsion.[9][11]
Materials:
-
Triton X-100
-
Hexanol
-
Cyclohexane
-
Aqueous ammonia (B1221849)
-
Tetraethyl orthosilicate (TEOS)
-
3-aminopropyltriethoxysilane (APTES)
-
3-(trihydroxysilyl)propylmethylphosphonate (THPMP)
-
Deionized water
Procedure:
-
Microemulsion Formation: Prepare a water-in-oil microemulsion by mixing Triton X-100, hexanol, and cyclohexane. Add aqueous ammonia and stir.
-
This compound Nanoparticle Synthesis: Add TEOS to the microemulsion and stir for 24 hours to form the this compound nanoparticle cores.
-
Surface Modification: Introduce a mixture of TEOS, APTES, and THPMP to the reaction. The ratio of APTES to THPMP can be varied to control the surface charge and stability.[10] Allow the reaction to proceed for an additional 24 hours.
-
Purification: Break the microemulsion by adding ethanol. Collect the nanoparticles by centrifugation.
-
Washing: Wash the nanoparticles twice with ethanol and once with deionized water to remove unreacted reagents and surfactant.
-
Resuspension: Resuspend the purified nanoparticles in the desired aqueous buffer.
Protocol 2: PEGylation of this compound Nanoparticles
This protocol describes the grafting of PEG-silane onto the surface of this compound nanoparticles.
Materials:
-
Pre-synthesized this compound nanoparticles
-
Methylated poly(ethylene glycol) silane (B1218182) (mPEG-silane)
-
Aqueous buffer (e.g., deionized water)
Procedure:
-
Dispersion: Disperse the this compound nanoparticles in the aqueous buffer.
-
Functionalization: Add mPEG-silane to the nanoparticle suspension. The amount of mPEG-silane will depend on the desired grafting density.
-
Reaction: Stir the mixture at room temperature for a specified period (e.g., 24 hours) to allow the silane to react with the silanol groups on the this compound surface.
-
Purification: Remove excess mPEG-silane by repeated centrifugation and resuspension in fresh buffer.
-
Characterization: Confirm successful PEGylation by measuring the hydrodynamic diameter and zeta potential. An increase in hydrodynamic diameter and a less negative zeta potential are indicative of successful surface modification.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.chalmers.se [research.chalmers.se]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Pickering Emulsions Stabilized by Modified this compound Nanoparticles via the Taguchi Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Surface modification of this compound nanoparticles to reduce aggregation and non-specific binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface modification of this compound nanoparticles to reduce aggregation and nonspecific binding. | Semantic Scholar [semanticscholar.org]
- 12. Surface modification of this compound nanoparticles to reduce aggregation and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nanocomposix.com [nanocomposix.com]
Technical Support Center: Optimizing Mesoporous Silica Pore Size
Welcome to the technical support center for mesoporous silica (B1680970) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to optimizing the pore size of mesoporous this compound materials during synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of mesoporous this compound, with a focus on achieving the desired pore size.
Problem 1: The synthesized mesoporous this compound has a smaller pore size than expected.
| Potential Cause | Suggested Solution |
| Inappropriate Surfactant Template | The chain length of the surfactant is a primary determinant of the resulting pore size. Shorter chain surfactants lead to smaller pores.[1] For larger pores, select a surfactant with a longer alkyl chain. For example, switching from cetyltrimethylammonium bromide (CTAB) to a surfactant with a longer chain can increase the pore diameter. |
| Low Reaction Temperature | Lower synthesis temperatures can lead to smaller micelles and consequently smaller pores. Increasing the reaction temperature, for instance from 30°C to 70°C, can increase the particle and pore size due to an increased rate of polycondensation of the this compound monomers.[1] |
| Absence of a Swelling Agent | Swelling agents are organic molecules that can be incorporated into the hydrophobic core of the surfactant micelles, expanding their size and leading to larger pores in the final material.[2][3] Consider adding a swelling agent like 1,3,5-trimethylbenzene (TMB) or other aromatic hydrocarbons to the synthesis mixture.[2][3] |
| High pH | While basic conditions are common for mesoporous this compound synthesis, extremely high pH values can sometimes lead to faster condensation rates and smaller pores. Optimizing the pH of the reaction mixture is crucial for controlling pore size.[4] |
Problem 2: The pore size distribution of the synthesized mesoporous this compound is too broad.
| Potential Cause | Suggested Solution |
| Inhomogeneous Reaction Mixture | Inadequate mixing can lead to localized variations in reactant concentrations, resulting in a non-uniform distribution of micelle sizes and, consequently, a broad pore size distribution. Ensure vigorous and consistent stirring throughout the synthesis process. |
| Impure Reactants | Impurities in the this compound source, surfactant, or solvent can interfere with the self-assembly process and lead to a less ordered mesostructure with a broader pore size distribution. Use high-purity reagents for the synthesis. |
| Incorrect Surfactant Concentration | The concentration of the surfactant plays a critical role in the formation of well-ordered micelles. A concentration that is too low or too high can lead to a disordered mesostructure.[1] The molar concentration of surfactant, water, base catalyst, and TEOS has an impact on the morphology of the MSNs.[1] |
| Fluctuations in Temperature | Inconsistent reaction temperatures can affect the kinetics of this compound condensation and micelle formation, leading to a wider pore size distribution. Use a temperature-controlled reaction setup to maintain a stable temperature throughout the synthesis. |
Problem 3: The synthesized material has a disordered pore structure instead of the desired ordered mesostructure (e.g., hexagonal for MCM-41 or SBA-15).
| Potential Cause | Suggested Solution |
| Incorrect Surfactant-to-Silica Ratio | The molar ratio of the surfactant to the this compound precursor is a critical parameter for the formation of ordered mesostructures. A deviation from the optimal ratio can lead to disordered materials. Carefully control the stoichiometry of your reactants. |
| Inappropriate pH | The pH of the synthesis solution influences the charge matching and interaction between the surfactant micelles and the silicate (B1173343) species. For example, MCM-41 is typically synthesized under basic conditions.[2] Ensure the pH is within the optimal range for the desired mesophase. |
| Rapid Addition of this compound Precursor | A rapid addition of the this compound precursor (e.g., TEOS) can lead to uncontrolled hydrolysis and condensation, resulting in a disordered this compound network. Add the this compound precursor slowly and dropwise to the reaction mixture while stirring vigorously. |
| Insufficient Aging Time or Temperature | The hydrothermal treatment or aging step is crucial for the structural ordering of the mesoporous material. Insufficient time or a temperature that is too low may not allow for the necessary rearrangement and stabilization of the mesostructure. Follow the recommended aging time and temperature for the specific material you are synthesizing. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of mesoporous this compound pore size.
Q1: How does the choice of surfactant template affect the pore size of mesoporous this compound?
The choice of surfactant is a primary factor in determining the pore size of mesoporous this compound. The length of the hydrophobic alkyl chain of the surfactant molecule directly correlates with the diameter of the micelles formed in solution. These micelles act as templates around which the this compound network forms. After the removal of the surfactant template through calcination or solvent extraction, the resulting pores have a diameter that is proportional to the size of the original micelles. Therefore, using a surfactant with a longer alkyl chain will result in a larger pore diameter.[1]
Q2: What is the role of a swelling agent in tuning the pore size?
A swelling agent is an organic molecule, typically a hydrophobic hydrocarbon such as 1,3,5-trimethylbenzene (TMB), hexane, or octane, that is added to the synthesis mixture.[3][5] These molecules penetrate the hydrophobic core of the surfactant micelles, causing them to expand in size. This expansion of the micellar template leads to the formation of larger pores in the final mesoporous this compound material after the removal of the template and swelling agent. The amount of swelling agent added can be varied to fine-tune the final pore size.[3]
Q3: How do synthesis parameters like temperature and pH influence the final pore size?
Synthesis parameters such as temperature and pH play a crucial role in controlling the pore size of mesoporous this compound.
-
Temperature: Increasing the synthesis temperature generally leads to an increase in pore size.[1] This is attributed to several factors, including increased solubility of the surfactant, which can lead to larger micelle formation, and an accelerated rate of this compound condensation around the micelles.[1]
-
pH: The pH of the synthesis solution affects the hydrolysis and condensation rates of the this compound precursor and the interaction between the silicate species and the surfactant micelles. For instance, in the synthesis of MCM-41, basic conditions are typically used.[6] Adjusting the pH can influence the packing of the surfactant molecules and the thickness of the this compound walls, which in turn affects the final pore diameter.[4]
Q4: Can the pore size be modified after the initial synthesis?
While the primary control over pore size is exerted during the initial synthesis, some post-synthesis treatments can modify the pore structure. For example, hydrothermal treatment at elevated temperatures in the presence of water or a specific solution can lead to a reorganization of the this compound framework, which can sometimes result in a slight increase in pore size and improved ordering. However, these changes are generally less significant than those achieved by modifying the initial synthesis conditions.
Quantitative Data Summary
Table 1: Effect of Surfactant Chain Length on Mesoporous this compound Pore Size
| Surfactant | Alkyl Chain Length (Number of Carbons) | Typical Pore Size (nm) |
| Dodecyltrimethylammonium Bromide (DTAB) | 12 | 2.0 - 2.5 |
| Tetradecyltrimethylammonium Bromide (TTAB) | 14 | 2.5 - 3.0 |
| Cetyltrimethylammonium Bromide (CTAB) | 16 | 3.0 - 4.0 |
| Octadecyltrimethylammonium Bromide (OTAB) | 18 | > 4.0 |
Note: The exact pore size can vary depending on other synthesis conditions.
Table 2: Influence of Swelling Agent (TMB) Concentration on MCM-41 Pore Size
| TMB/Surfactant Molar Ratio | Resulting Pore Diameter (nm) |
| 0.0 | 3.2 |
| 0.5 | 4.5 |
| 1.0 | 5.8 |
| 1.5 | 7.0 |
Data is illustrative and can vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of MCM-41 with Controlled Pore Size
This protocol describes a general method for synthesizing MCM-41, a hexagonal mesoporous this compound, with the option to tune the pore size using a swelling agent.
Materials:
-
Cetyltrimethylammonium bromide (CTAB) - Surfactant template
-
Tetraethyl orthosilicate (B98303) (TEOS) - this compound source
-
Sodium hydroxide (B78521) (NaOH) - Catalyst
-
1,3,5-trimethylbenzene (TMB) - Swelling agent (optional)
-
Deionized water
Procedure:
-
Surfactant Solution Preparation: Dissolve a specific amount of CTAB in deionized water and ethanol under vigorous stirring.
-
Addition of Catalyst: Add a solution of NaOH to the surfactant solution and continue stirring until the solution becomes clear.
-
(Optional) Addition of Swelling Agent: To increase the pore size, add the desired amount of TMB to the solution and stir until it is fully incorporated into the micelles.
-
Addition of this compound Source: Add TEOS dropwise to the solution under continuous vigorous stirring. A white precipitate will form.
-
Aging: Age the mixture at a specific temperature (e.g., 80-100°C) for a set period (e.g., 2-4 hours) to allow for the condensation and ordering of the this compound framework.
-
Product Recovery: Filter the solid product, wash it with deionized water and ethanol to remove any unreacted reagents.
-
Template Removal (Calcination): Dry the product and then calcine it in air at a high temperature (e.g., 550°C) for several hours to burn off the surfactant template and swelling agent, leaving behind the mesoporous this compound.
Visualizations
Caption: Workflow for the synthesis of mesoporous this compound.
Caption: Key factors influencing the pore size of mesoporous this compound.
References
- 1. Mesoporous this compound Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Mesoporous this compound Using the Sol–Gel Approach: Adjusting Architecture and Composition for Novel Applications [mdpi.com]
troubleshooting common issues in silica gel column chromatography.
Welcome to the technical support center for silica (B1680970) gel column chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during this compound gel column chromatography, presented in a question-and-answer format.
Issue 1: Poor or No Separation of Compounds
Q: Why are my compounds not separating on the column?
A: This is a common issue that can arise from several factors related to your choice of mobile phase, column packing, or sample loading.
-
Inappropriate Solvent System: The polarity of your solvent system is critical for good separation. If the solvent is too polar, all compounds will elute quickly with the solvent front. If it's not polar enough, the compounds may not move from the origin.[1][2] An ideal solvent system should give your target compound an Rf value of approximately 0.2-0.35 on a TLC plate.[3][4][5]
-
Improper Column Packing: A poorly packed column with channels, cracks, or air bubbles will lead to an uneven flow of the mobile phase, resulting in poor separation.[6]
-
Column Overloading: Loading too much sample onto the column can lead to broad, overlapping bands and poor resolution.[7] The weight of the this compound gel should typically be 20 to 100 times the weight of the crude sample, depending on the difficulty of the separation.[1][4][8]
-
Sample Applied in Too Much Volume: The sample should be loaded in a minimal volume of solvent to ensure it starts as a narrow band. Using too much solvent for loading will cause the initial band to be too broad, leading to poor separation.
Issue 2: Streaking or Tailing of Bands
Q: What causes my compound bands to streak or tail down the column?
A: Streaking or tailing, where a compound band develops a "tail," can be caused by several factors:
-
Sample Overloading: As with poor separation, overloading the column is a primary cause of tailing.[7]
-
Compound Interaction with this compound: The slightly acidic nature of this compound gel can cause strong interactions with basic compounds like amines, leading to tailing.[9] Adding a small amount of a modifier like triethylamine (B128534) (0.1-2.0%) to the mobile phase can mitigate this issue. For acidic compounds, adding acetic or formic acid (0.1–2.0%) can help.[2][10]
-
Incomplete Sample Dissolution: If the sample is not fully dissolved when loaded, it can lead to streaking as it slowly dissolves during elution.
-
Flow Rate Too Fast: A very high flow rate may not allow for proper equilibration of the compound between the stationary and mobile phases, resulting in tailing.
Issue 3: Cracked or Channeled this compound Bed
Q: Why did the this compound gel bed in my column crack?
A: A cracked this compound bed creates channels that disrupt the uniform flow of the mobile phase, leading to poor separation.
-
Heat of Adsorption: Adding a polar solvent to a dry, non-polar solvent-filled column can generate heat, causing the solvent to boil and create bubbles that crack the this compound bed. This is particularly a concern with more polar solvents like methanol.[11] It is recommended to pack the column using a slurry method to avoid this.
-
Drastic Polarity Changes: Abruptly changing the solvent polarity during a gradient elution can cause the this compound gel to swell or shrink unevenly, leading to cracks.[12] It's best to change the solvent composition gradually.
-
Column Running Dry: Allowing the solvent level to drop below the top of the this compound bed will cause it to dry out and crack.
Issue 4: Uneven or Tilted Solvent Front/Bands
Q: Why are my compound bands running unevenly down the column?
A: An uneven solvent front and tilted bands are typically a result of improper column packing or sample loading.
-
Uneven Packing: If the this compound gel is not packed uniformly, the mobile phase will flow at different rates through different parts of the column, causing the bands to become distorted.
-
Disturbed this compound Surface: Carelessly adding solvent or the sample can disturb the top layer of the this compound gel, leading to an uneven entry of the mobile phase and subsequent band distortion. Adding a layer of sand on top of the this compound can help protect the surface.[3]
-
Column Not Vertical: If the column is not clamped in a perfectly vertical position, the bands will run unevenly.
Issue 5: Low or No Recovery of Compound
Q: I can't seem to recover my compound from the column. What could be the reason?
A: Low or no yield of your target compound can be frustrating and may be due to several reasons:
-
Compound Decomposition: Some compounds are unstable on this compound gel and may decompose during the chromatography process.[13] It's advisable to test the stability of your compound on a small amount of this compound beforehand.
-
Compound is Too Polar: Highly polar compounds can bind very strongly to the this compound gel and may not elute with the chosen solvent system.[10] A more polar solvent system, such as one containing methanol, may be required.
-
Compound is Colorless and Undetected: If your compound is colorless, you may be missing it during fraction collection. Ensure you are monitoring the fractions by a suitable method, such as TLC or UV analysis.
-
Precipitation on the Column: The compound may have precipitated at the top of the column if it is not soluble in the initial mobile phase.
Frequently Asked Questions (FAQs)
Q1: What is the ideal sample-to-silica gel ratio?
A1: The ratio of this compound gel to the sample depends on the difficulty of the separation. For easy separations (large ΔRf), a ratio of 20:1 to 30:1 (this compound:sample by weight) is often sufficient. For more difficult separations, a higher ratio of 50:1 to 100:1 or even more may be necessary.[1][4][7]
Q2: How do I choose the right solvent system?
A2: The ideal solvent system is typically determined by thin-layer chromatography (TLC). The goal is to find a solvent or solvent mixture that provides good separation of the components and moves the desired compound to an Rf value of about 0.2-0.35.[3][4][5]
Q3: What is the difference between gravity and flash chromatography?
A3: In gravity chromatography, the solvent moves through the column under the force of gravity. In flash chromatography, pressure (usually from compressed air or nitrogen) is applied to the top of the column to force the solvent through more quickly.[4] Flash chromatography is generally faster and can provide better resolution for difficult separations.
Q4: What is the difference between wet and dry loading?
A4: In wet loading, the sample is dissolved in a minimal amount of the mobile phase and carefully pipetted onto the top of the column.[14] In dry loading, the sample is first adsorbed onto a small amount of this compound gel (or another inert support), the solvent is evaporated, and the resulting free-flowing powder is then added to the top of the column.[13] Dry loading is preferred for samples that are not very soluble in the mobile phase.
Q5: How can I prevent my column from running dry?
A5: Always ensure there is a sufficient head of solvent above the this compound bed. It is good practice to monitor the solvent level and replenish it before it gets too low. Never let the solvent level drop below the top of the this compound gel.
Data Presentation
Table 1: Solvent Polarity Index
This table provides a list of common chromatography solvents ordered by increasing polarity. This can be used as a guide for selecting an appropriate mobile phase.
| Solvent | Polarity Index (P') |
| n-Hexane | 0.1 |
| Cyclohexane | 0.2 |
| Carbon Tetrachloride | 1.6 |
| Toluene | 2.4 |
| Diethyl Ether | 2.8 |
| Dichloromethane | 3.1 |
| Tetrahydrofuran (THF) | 4.0 |
| Chloroform | 4.1 |
| Ethyl Acetate | 4.4 |
| Acetone | 5.1 |
| Methanol | 5.1 |
| Acetonitrile | 5.8 |
| Acetic Acid | 6.0 |
| Water | 10.2 |
Source: Data compiled from various sources.[12][15][16][17]
Table 2: Recommended Sample Loading Capacity for this compound Gel
This table provides general guidelines for the amount of sample that can be loaded onto a given amount of this compound gel, based on the separation difficulty (as determined by the difference in Rf values, ΔRf, on TLC).
| Separation Difficulty | ΔRf on TLC | Sample to this compound Ratio (by weight) |
| Easy | > 0.2 | 1:20 - 1:30 |
| Moderate | 0.1 - 0.2 | 1:30 - 1:50 |
| Difficult | < 0.1 | 1:50 - 1:100+ |
Source: Data compiled from various sources.[1][4][5]
Table 3: Typical Flow Rates
This table provides typical flow rates for both gravity and flash chromatography. The optimal flow rate will depend on the column dimensions and particle size of the this compound gel.
| Chromatography Type | Typical Flow Rate |
| Gravity Chromatography | Dependent on column dimensions and packing; can be very slow. |
| Flash Chromatography | 2 inches/minute (solvent level drop).[3] For a standard 40-63 µm this compound gel, this can translate to a volumetric flow rate that is significantly higher than gravity flow. |
Experimental Protocols
Protocol 1: Slurry Packing a this compound Gel Column
-
Preparation: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Make the Slurry: In a separate beaker, create a slurry by mixing the required amount of this compound gel with the initial, least polar eluent. The slurry should be pourable but not too dilute.
-
Pour the Slurry: Pour the this compound gel slurry into the column in portions. After each addition, gently tap the side of the column to dislodge any air bubbles and to ensure even packing.
-
Settle and Pack: Allow the this compound to settle. Open the stopcock to drain some of the solvent, which helps in compacting the bed. Apply gentle pressure to the top of the column (for flash chromatography) to further pack the this compound.
-
Add Sand: Once the this compound bed is stable and the solvent level is just above the this compound, carefully add a thin layer of sand to the top to protect the surface.
-
Equilibrate: Run the initial eluent through the column for several column volumes to ensure it is fully equilibrated before loading the sample.
Protocol 2: Dry Loading a Sample
-
Dissolve Sample: Dissolve your crude sample in a suitable solvent in a round-bottom flask.
-
Add this compound Gel: Add a small amount of this compound gel (typically 1-3 times the weight of the sample) to the flask.
-
Evaporate Solvent: Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Load onto Column: Carefully add the powdered sample-silica mixture to the top of the prepared column.
-
Add Sand: Add a protective layer of sand on top of the sample layer.
-
Begin Elution: Carefully add the eluent and begin the chromatography.
Visualizations
Caption: General workflow for this compound gel column chromatography.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. silicycle.com [silicycle.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. Flash Column Chromatography Guide - Membrane Solutions [membrane-solutions.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The little secrets of this compound gel in liquid chromatography columns_ [uhplcslab.com]
- 10. benchchem.com [benchchem.com]
- 11. Chromatography [chem.rochester.edu]
- 12. organometallics.it [organometallics.it]
- 13. Chromatography [chem.rochester.edu]
- 14. silicycle.com [silicycle.com]
- 15. shodex.com [shodex.com]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. Polarity Index [macro.lsu.edu]
challenges and solutions in the surface functionalization of silica
Welcome to the technical support center for silica (B1680970) surface functionalization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during their experiments. Here you will find answers to frequently asked questions, detailed experimental protocols, and data to help you optimize your surface modification processes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that you may encounter during the surface functionalization of this compound.
Issue 1: Nanoparticle Aggregation
Q1: Why are my this compound nanoparticles aggregating after adding the silane (B1218182) coupling agent?
A: Nanoparticle aggregation during functionalization is a common issue that can arise from several factors:
-
Incorrect pH: The pH of your reaction mixture is critical. If the pH is near the isoelectric point of your this compound nanoparticles, the surface charge will be neutralized, leading to a loss of electrostatic repulsion and causing aggregation.[1] For aminosilane (B1250345) functionalization, a pH that is too low can protonate the amine groups, leading to electrostatic repulsion between silane molecules and preventing efficient surface binding, while a pH that is too high can accelerate silane self-condensation in the bulk solution.
-
Presence of Excess Water: While a small amount of water is necessary for the hydrolysis of alkoxysilanes, an excessive amount can lead to uncontrolled polymerization of the silane in the solution, rather than on the nanoparticle surface.[1][2] This can form siloxane bridges between nanoparticles, causing aggregation.[3]
-
High Silane Concentration: An overly high concentration of the silane coupling agent can lead to the formation of multilayers on the nanoparticle surface and promote inter-particle bridging, resulting in aggregation.[1]
-
Solvent Incompatibility: The addition of a silane dissolved in a solvent that is not fully compatible with the nanoparticle dispersion can induce aggregation.
Solutions:
-
Optimize pH: Before adding the silane, adjust the pH of your this compound nanoparticle suspension. For this compound nanoparticles, a slightly basic pH (around 8-9) can be optimal for promoting the reaction with aminosilanes by deprotonating the surface silanol (B1196071) groups.[1] However, the ideal pH should be determined experimentally for your specific system.
-
Control Water Content: Whenever possible, use an anhydrous solvent for the reaction to minimize water content.[1] If water is required for hydrolysis, its amount should be carefully controlled.
-
Optimize Silane Concentration: Titrate the concentration of your silane. A good starting point is to calculate the amount needed to form a theoretical monolayer on the nanoparticle surface.
-
Solvent Considerations: Ensure that the solvent used to dissolve the silane is compatible with your nanoparticle dispersion. Add the silane solution dropwise while stirring to ensure uniform mixing.[4]
Q2: My functionalized nanoparticles aggregate during purification and washing steps. How can I prevent this?
A: Aggregation during purification is often caused by the physical stresses of the process or changes in the solvent environment.
-
High Centrifugation Forces: High-speed centrifugation can overcome the repulsive forces between your functionalized nanoparticles, leading to the formation of irreversible aggregates.[1]
-
Solvent Shock: Abruptly changing the solvent during washing steps can cause the nanoparticles to become unstable and aggregate, especially if the functionalized particles are not stable in the new solvent.[1]
Solutions:
-
Optimize Centrifugation: Use the minimum speed and time necessary to pellet your nanoparticles.[1] After centrifugation, gently resuspend the pellet using a bath sonicator rather than a probe sonicator to avoid localized heating.[1]
-
Gradual Solvent Exchange: If you need to change the solvent, do so gradually by mixing the two solvents in increasing proportions.
-
Alternative Purification: If aggregation persists, consider alternative purification methods such as dialysis.[4]
Issue 2: Incomplete or Inefficient Functionalization
Q3: How can I confirm that my this compound surface has been successfully functionalized?
A: Several characterization techniques can be used to verify the success of your surface functionalization:
-
Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present on the this compound surface.[5][6] You should look for the appearance of characteristic peaks from your functional group and a decrease in the intensity of the silanol (Si-OH) peaks.[7]
-
Thermogravimetric Analysis (TGA): TGA can quantify the amount of organic material grafted onto the this compound surface by measuring the weight loss as the sample is heated.[8][9]
-
Zeta Potential Measurement: The zeta potential indicates the surface charge of your nanoparticles. A successful functionalization should result in a significant change in the zeta potential.[5][10] For example, functionalization with an aminosilane should shift the zeta potential to a more positive value.
-
Elemental Analysis (CHN): This technique can determine the weight percentage of carbon, hydrogen, and nitrogen in your sample, which can be used to quantify the degree of functionalization.[11]
-
Contact Angle Measurement: For flat this compound surfaces, measuring the water contact angle can indicate a change in surface hydrophobicity or hydrophilicity after functionalization.[8]
Q4: I am seeing very low functionalization efficiency. What are the possible causes and solutions?
A: Low functionalization efficiency can be due to several factors related to the this compound surface, the silane, or the reaction conditions.
-
Inactive this compound Surface: The this compound surface may not have a sufficient number of reactive silanol (Si-OH) groups. This can be the case if the this compound has been stored for a long time or has been exposed to contaminants.
-
Poor Silane Quality: The silane coupling agent may have already hydrolyzed and polymerized in the bottle due to exposure to atmospheric moisture.
-
Suboptimal Reaction Conditions: The reaction time, temperature, or concentration may not be optimal for your specific system.[12][13][14][15]
Solutions:
-
Surface Activation/Cleaning: Before functionalization, it is crucial to clean and activate the this compound surface to ensure a high density of reactive silanol groups.[16] Common methods include treatment with piranha solution or UV-ozone.[16]
-
Use Fresh Silane: Use a fresh bottle of the silane coupling agent and handle it in a dry environment (e.g., in a glove box or under an inert atmosphere) to prevent premature hydrolysis.
-
Optimize Reaction Parameters: Systematically vary the reaction time, temperature, and silane concentration to find the optimal conditions for your specific application.[12][13][14][15]
Issue 3: Poor Dispersibility and Stability of Functionalized Particles
Q5: My functionalized this compound nanoparticles are not stable in my desired buffer or medium. What can I do?
A: The stability of functionalized nanoparticles in different media depends on the surface chemistry and the properties of the medium (e.g., pH, ionic strength).
-
Inappropriate Surface Chemistry: The functional group you have introduced may not be compatible with the intended medium. For example, particles with a highly charged surface may aggregate in high ionic strength buffers due to charge screening.[1]
-
Incomplete Surface Coverage: If the functionalization is not uniform and there are bare patches of this compound, the particles may exhibit poor stability.[1]
Solutions:
-
Choose the Right Functional Group: For applications in physiological media, consider functionalizing with molecules that provide steric stabilization, such as polyethylene (B3416737) glycol (PEG).[17][18] PEG creates a hydrophilic layer around the nanoparticles that can prevent protein adsorption and improve colloidal stability.[18]
-
Co-functionalization: A strategy to improve stability and reduce non-specific binding is to co-functionalize the this compound surface with a mixture of active and inert functional groups.[19][20] For example, you can use a mixture of an active silane (e.g., an aminosilane) and an inert silane (e.g., a short-chain alkylsilane or a PEG-silane).
-
Optimize Storage Buffer: Store your functionalized nanoparticles in a buffer with a pH and ionic strength that ensures high surface charge and stability.[1]
Data Presentation
Table 1: Influence of Reaction Conditions on APTES Film Morphology on this compound Substrates
This table summarizes the effect of different reaction conditions on the morphology of 3-aminopropyltriethoxysilane (B1664141) (APTES) films on this compound, as described in the literature.[12][13][14][15]
| Concentration (% v/v) | Time (h) | Temperature (°C) | Resulting Morphology |
| 1 | 1 | 25 | Smooth, thin film |
| 1 | 24 | 25 | Smooth, thick film |
| 10 | 1 | 75 | Roughened, thick film |
| 33 | 24 | 75 | Roughened, thick film with islands |
Data adapted from studies on APTES deposition on flat this compound substrates.[12][13][14][15] The terms "thin" and "thick" are relative to monolayer coverage.
Table 2: Common Characterization Techniques for Functionalized this compound
| Technique | Information Provided |
| Fourier Transform Infrared Spectroscopy (FTIR) | Presence of specific functional groups.[5][6][7] |
| Thermogravimetric Analysis (TGA) | Quantification of grafted organic molecules.[8][9] |
| Zeta Potential | Surface charge of the nanoparticles.[5][10] |
| Elemental Analysis (CHN) | Quantitative elemental composition (C, H, N).[11] |
| Dynamic Light Scattering (DLS) | Hydrodynamic size and aggregation state.[19][20] |
| Electron Microscopy (SEM/TEM) | Morphology and size of nanoparticles.[5][19][20] |
| Water Contact Angle | Surface hydrophobicity/hydrophilicity (for flat surfaces).[8] |
Experimental Protocols
Protocol 1: Cleaning and Activation of this compound Surfaces
This protocol describes a general procedure for cleaning and activating this compound surfaces to ensure a high density of reactive silanol groups for subsequent functionalization.
Materials:
-
This compound substrate (nanoparticles, wafers, or glass slides)
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
Deionized (DI) water
-
Nitrogen or argon gas stream
-
Oven
Procedure:
-
Initial Cleaning:
-
For nanoparticles, disperse them in ethanol and sonicate for 15-30 minutes to break up any loose agglomerates. Centrifuge and redisperse in fresh ethanol. Repeat this washing step three times.
-
For flat substrates (wafers, slides), sonicate in a sequence of solvents such as acetone, methanol, and isopropanol (B130326) for 10 minutes each.[21]
-
-
Piranha Treatment (in a fume hood):
-
Carefully prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. Never add the acid to the peroxide. The solution will become very hot.
-
Immerse the cleaned this compound substrate in the piranha solution for 30-60 minutes. For nanoparticles, the dispersion can be slowly added to the piranha solution with stirring.
-
-
Rinsing:
-
Carefully remove the this compound from the piranha solution and rinse thoroughly with copious amounts of DI water.
-
-
Drying:
-
Dry the this compound substrate under a stream of nitrogen or argon gas.
-
For a completely dry surface, bake the this compound in an oven at 110-120°C for at least 2 hours to remove adsorbed water.[4] The activated this compound should be used immediately for functionalization.
-
Protocol 2: General Procedure for Silanization in an Anhydrous Solvent
This protocol provides a general method for the functionalization of this compound with an alkoxysilane in an anhydrous organic solvent.
Materials:
-
Activated this compound substrate (from Protocol 1)
-
Anhydrous toluene (B28343) or ethanol
-
Alkoxysilane coupling agent (e.g., APTES, MPTMS)
-
Reaction vessel with a reflux condenser (if heating)
-
Inert atmosphere (nitrogen or argon)
-
Methanol, ethanol, and DI water for rinsing
Procedure:
-
Setup:
-
Place the activated this compound substrate in a clean, dry reaction vessel. For nanoparticles, disperse them in the anhydrous solvent.
-
Ensure the setup is under an inert atmosphere to prevent the introduction of moisture.
-
-
Silane Solution Preparation:
-
In a separate dry flask under an inert atmosphere, prepare a solution of the alkoxysilane in the anhydrous solvent. The concentration will depend on the desired surface coverage and should be optimized (e.g., 1-10% v/v).[12]
-
-
Reaction:
-
Washing:
-
After the reaction, cool the mixture to room temperature if heated.
-
Remove the functionalized this compound from the solution.
-
Rinse the this compound sequentially with the reaction solvent (e.g., toluene), followed by methanol, and finally DI water to remove any unreacted silane and byproducts.[12] For nanoparticles, this can be done by repeated centrifugation and redispersion steps.
-
-
Curing (Optional):
-
To promote the formation of covalent siloxane bonds, the functionalized this compound can be cured by heating in an oven at 110-120°C for 1-2 hours.
-
Visualizations
Caption: Experimental workflow for this compound surface functionalization.
Caption: Mechanism of silanization on a this compound surface.
Caption: Troubleshooting decision tree for this compound functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. gelest.com [gelest.com]
- 3. Surface Modification of Colloidal this compound Nanoparticles: Controlling the size and Grafting Process | CoLab [colab.ws]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and characterization of secondary amine-functionalized this compound for CO<sub>2</sub> capture - ProQuest [proquest.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Characterization of Functionalized this compound Particles: A Course-Based Undergraduate Research Experience in Materials Chemistry | CoLab [colab.ws]
- 9. mdpi.com [mdpi.com]
- 10. Surface Functionalization of this compound Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Optimization of this compound silanization by 3-aminopropyltriethoxysilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of this compound silanization by 3-aminopropyltriethoxysilane. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Silanization of silicon and mica - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Influence of the Surface Functionalization on the Fate and Performance of Mesoporous this compound Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Surface modification of this compound nanoparticles to reduce aggregation and non-specific binding - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Drug Loading Efficiency of Mesoporous Silica
Welcome to the technical support center for improving the drug loading efficiency of mesoporous silica (B1680970) nanoparticles (MSNs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your drug loading experiments in a question-and-answer format.
Question 1: Why is my drug loading efficiency unexpectedly low?
Answer: Low drug loading efficiency is a common issue that can arise from several factors. Here is a step-by-step guide to troubleshoot this problem:
-
1. Review Your Solvent Choice: The solvent plays a critical role in the drug loading process. A common misconception is that a solvent with the highest drug solubility will yield the best loading efficiency. However, due to the competitive nature of adsorption, this is not always the case. The dielectric constant of the solvent has been shown to be a good predictor of loading efficiency.[1][2]
-
Recommendation: Experiment with a range of solvents with varying polarities. For hydrophobic drugs, consider solvents like chloroform.[3] For hydrophilic drugs, aqueous solutions are often a starting point.
-
-
2. Check the pH of the Loading Solution: The surface charge of both the mesoporous this compound and the drug molecule is highly dependent on the pH of the solution.
-
For Unmodified MSNs: The surface of unmodified MSNs is typically negatively charged due to silanol (B1196071) groups.[3] To load positively charged (cationic) drugs, a pH that ensures the drug is charged and the this compound surface is oppositely charged will enhance electrostatic interactions and improve loading.
-
For Functionalized MSNs: The optimal pH will depend on the pKa of the functional groups. For instance, for amine-functionalized MSNs, a pH below the pKa of the amine group will result in a positive surface charge, ideal for loading negatively charged (anionic) drugs.
-
Recommendation: Adjust the pH of your drug solution to optimize the electrostatic interactions between the drug and the MSN surface.
-
-
3. Evaluate the Drug-to-Carrier Ratio: Overloading the system can lead to lower loading efficiency as the available surface area for adsorption decreases.[4]
-
Recommendation: Start with a lower drug-to-carrier ratio and incrementally increase it to find the optimal loading capacity for your specific drug and MSN system.
-
-
4. Assess for Pore Blockage: Surface functionalization, while often intended to improve loading, can sometimes lead to the obstruction of pore entrances if not performed correctly.[5] This is particularly a risk with bulky molecules like PEG.[5]
-
Recommendation: Ensure your functionalization protocol is designed to selectively modify the outer surface without blocking the pores. Characterization techniques like nitrogen adsorption-desorption analysis can confirm if the pore volume and surface area have been significantly reduced post-functionalization.
-
-
5. Consider the Loading Method: The chosen loading method significantly impacts efficiency. For instance, the incipient wetness impregnation method is often more efficient than traditional solvent immersion.[6]
-
Recommendation: If you are using a solvent immersion method and experiencing low efficiency, consider switching to incipient wetness impregnation or a solvent evaporation technique.
-
Question 2: My drug-loaded MSNs are aggregating. What can I do?
Answer: Aggregation of MSNs after drug loading can be a significant issue, affecting dispersibility and subsequent applications. Here are some potential causes and solutions:
-
1. Surface Charge Neutralization: The adsorption of charged drug molecules onto the surface of the MSNs can neutralize their surface charge, leading to a loss of electrostatic repulsion between particles and causing them to aggregate.
-
Recommendation: After drug loading, consider a surface coating with a stabilizing agent like polyethylene (B3416737) glycol (PEG) to provide steric hindrance and improve colloidal stability.
-
-
2. Interparticle Drug Bridging: If the drug concentration is too high, drug molecules can adsorb to the outer surfaces of multiple particles, causing them to stick together.
-
Recommendation: Optimize the drug-to-carrier ratio to avoid excess drug on the external surface. A washing step after loading can help remove surface-adsorbed drug.[6]
-
-
3. Improper Solvent Removal: Rapid or uneven solvent removal during the drying process can cause particles to agglomerate.
-
Recommendation: Employ a controlled drying method such as freeze-drying (lyophilization) or use a rotary evaporator for gradual solvent removal.
-
Question 3: The drug release from my loaded MSNs is too fast (burst release). How can I achieve a more sustained release?
Answer: A significant initial burst release often indicates that a large portion of the drug is adsorbed on the external surface of the nanoparticles rather than being encapsulated within the mesopores.
-
1. Thorough Washing: Ensure that the washing step after drug loading is sufficient to remove any drug that is not inside the pores.[6][7]
-
Recommendation: Wash the drug-loaded MSNs multiple times with a fresh solvent in which the drug is soluble but does not cause premature release from the pores. Centrifugation and redispersion is a common method.
-
-
2. Surface Modification with "Gatekeepers": To control the release, you can functionalize the surface of the MSNs with stimuli-responsive molecules that act as "gatekeepers." These molecules can cap the pores and release the drug only in response to specific triggers like a change in pH, temperature, or the presence of certain enzymes.
Frequently Asked Questions (FAQs)
Q1: What are the main methods for loading drugs into mesoporous this compound?
A1: Drug loading methods are broadly categorized into solvent-based and solvent-free techniques.[9]
-
Solvent-Based Methods: These are the most common and include:
-
Adsorption/Solvent Immersion: MSNs are suspended in a concentrated solution of the drug, and the drug adsorbs onto the pore surfaces.[6]
-
Incipient Wetness Impregnation: A concentrated drug solution with a volume approximately equal to the pore volume of the this compound is added dropwise to the dry MSN powder.[6][9] This method is often more efficient.[6]
-
Solvent Evaporation: The drug and MSNs are dissolved/dispersed in a volatile solvent, which is then evaporated, leaving the drug deposited in the pores.[3][9]
-
-
Solvent-Free Methods:
Q2: How does surface functionalization affect drug loading?
A2: Surface functionalization can significantly enhance drug loading capacity by increasing the affinity between the drug and the MSN surface.[10]
-
Enhanced Electrostatic Interactions: By introducing functional groups with a specific charge (e.g., -NH2 for a positive charge, -COOH for a negative charge), you can dramatically increase the loading of oppositely charged drug molecules.[11]
-
Increased Hydrophobic/Hydrophilic Interactions: The surface can be modified to be more hydrophobic or hydrophilic to better match the properties of the drug molecule, thereby improving loading.
-
Covalent Grafting: In some cases, the drug can be covalently attached to the functionalized surface, offering precise control over loading and preventing premature release.[9]
Q3: What is the typical drug loading capacity of mesoporous this compound?
A3: The drug loading capacity of MSNs is one of their key advantages and can be quite high, often expressed as a weight percentage of the drug relative to the total weight of the loaded nanoparticle. The specific loading capacity depends on several factors:
-
MSN Properties: High surface area (often exceeding 700 m²/g) and large pore volume (around 1 cm³/g) are crucial for high drug loading.[9]
-
Drug Properties: The size, charge, and solubility of the drug molecule are important.
-
Loading Conditions: As discussed, the loading method, solvent, pH, and drug-to-carrier ratio all play a significant role.
Loading contents can range from a few percent to over 50% by weight. For example, ibuprofen (B1674241) has been loaded into MSNs with a loading content as high as 21.6%.[8] In another study, the loading efficiency and content of doxorubicin (B1662922) were reported to be 93.4 wt% and 52.3 wt%, respectively, in mesoporous carbon nanoparticles, a related material.[8]
Data Presentation
Table 1: Influence of Solvent on Drug Loading Efficiency
| Drug | Mesoporous this compound Type | Solvent | Loading Efficiency (%) | Reference |
| Rifampin | MSN | Dimethyl sulfoxide (B87167) (DMSO) | ~60 | [9] |
| Rifampin | MSN | Methanol | ~50 | [9] |
| Rifampin | MSN | Water | ~20 | [9] |
| Furosemide | Syloid® XDP 3050 | Not specified | 99.2 (at 100% surface coverage) | [4] |
| Felodipine | Syloid® XDP 3050 | Not specified | 101.9 (at 100% surface coverage) | [4] |
| Furosemide | Syloid® XDP 3050 | Not specified | 57.4 (at 300% surface coverage) | [4] |
| Felodipine | Syloid® XDP 3050 | Not specified | 73.8 (at 300% surface coverage) | [4] |
Table 2: Effect of Surface Functionalization on Drug Loading
| Drug | MSN Functionalization | Loading Efficiency/Content | Key Finding | Reference |
| Doxorubicin | Poly-L-Histidine (PLH) | Encapsulation Efficiency: 12.2% | Enhanced interactions (π-π stacking) between the drug and the hydrophobic PLH molecules. | [12] |
| Doxorubicin | PLH-Tamoxifen | Encapsulation Efficiency: 12.1% | Similar to PLH functionalization. | [12] |
| Pentamidine | Carboxyl (-COOH) | ~15% Drug Loading | Favorable interactions leading to significant drug loading. | [11] |
| Pentamidine | Cyanopropyl (-CN) | Appreciable loading | The local environment favors drug diffusion into the pores. | [11] |
| Carvedilol | Chitosan | Loading Efficiency: 96.25% ± 3.12%, Loading Content: 32.49% ± 1.57% | High loading and pH-triggered release. | [8] |
Experimental Protocols
Protocol 1: Drug Loading by Solvent Immersion (Adsorption)
This protocol is a general guideline and should be optimized for your specific drug and MSN system.
-
Preparation of Drug Solution: Dissolve the drug in a suitable solvent to create a concentrated solution. The concentration will depend on the drug's solubility and the desired loading amount.
-
Dispersion of MSNs: Weigh a specific amount of dry MSNs and disperse them in a separate volume of the same solvent. Use ultrasonication for a few minutes to ensure a uniform dispersion.
-
Mixing and Incubation: Add the drug solution to the MSN dispersion. Stir the mixture continuously at a controlled temperature for a set period (e.g., 24 hours) to allow for equilibrium adsorption.[9]
-
Separation: Collect the drug-loaded MSNs by centrifugation at a high speed (e.g., 10,000 rpm for 10-20 minutes).
-
Washing: Discard the supernatant, which contains the unloaded drug. Resuspend the nanoparticle pellet in a small amount of fresh solvent and centrifuge again. Repeat this washing step 2-3 times to remove any drug adsorbed on the external surface.[12]
-
Drying: Dry the final product to remove the solvent. This can be done in a vacuum oven at a low temperature or by freeze-drying.
-
Quantification: To determine the loading efficiency, the amount of unloaded drug in the collected supernatants can be quantified using techniques like UV-Vis spectroscopy or HPLC. The encapsulation efficiency (EE%) and drug content (DC%) can be calculated using the following formulas:[12]
-
EE% = (Weight of loaded drug / Initial weight of drug) x 100%
-
DC% = (Weight of loaded drug / (Weight of MSNs + Weight of loaded drug)) x 100%
-
Protocol 2: Drug Loading by Incipient Wetness Impregnation
This method is often more efficient and uses less solvent.
-
Determine Pore Volume: The total pore volume of your specific batch of MSNs needs to be known (usually provided by the manufacturer or can be determined by nitrogen adsorption analysis).
-
Prepare Concentrated Drug Solution: Dissolve the desired amount of drug in a volume of solvent that is equal to or slightly less than the total pore volume of the MSNs you will be using.
-
Impregnation: Place the dry MSN powder in a suitable container. Add the drug solution dropwise to the powder while continuously mixing or tumbling to ensure even distribution. The powder should become damp but not form a slurry.
-
Drying: Dry the impregnated MSNs thoroughly to remove the solvent. A vacuum oven at a controlled temperature is recommended.[6]
-
Washing (Optional but Recommended): A quick wash with a small amount of fresh solvent can be performed to remove any drug that may have crystallized on the external surface.[6]
-
Quantification: The drug loading can be assumed to be close to 100% if the procedure is done correctly, but it is always best to confirm by dissolving a small amount of the loaded MSNs and quantifying the drug content.
Visualizations
Caption: General experimental workflow for drug loading into MSNs via the solvent immersion method.
Caption: Key factors influencing the drug loading efficiency of mesoporous this compound nanoparticles.
References
- 1. Effect of solvent selection on drug loading and amorphisation in mesoporous this compound particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Encapsulation of drug into mesoporous this compound by solvent evaporation: A comparative study of drug characterization in mesoporous this compound with various molecular weights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mesoporous this compound Particles as Drug Delivery Systems—The State of the Art in Loading Methods and the Recent Progress in Analytical Techniques for Monitoring These Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Characterization of Rifampin Loaded Mesoporous this compound Nanoparticles as a Potential System for Pulmonary Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Strategies to Obtain Encapsulation and Controlled Release of Pentamidine in Mesoporous this compound Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Stability Issues with Silica-Based Formulations
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing stability issues encountered with silica-based formulations. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) to address common challenges during your experiments.
Troubleshooting Guides
Issue 1: Nanoparticle Aggregation and Precipitation
One of the most frequent stability challenges with this compound-based formulations is the aggregation of nanoparticles, which can lead to precipitation and a loss of therapeutic efficacy. This section provides a step-by-step guide to diagnose and resolve aggregation issues.
Symptoms:
-
Visible turbidity or sedimentation in the formulation.
-
A significant increase in hydrodynamic diameter as measured by Dynamic Light Scattering (DLS).
-
Inconsistent results in downstream applications.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Preventative Measures |
| Incorrect pH | 1. Measure the pH of your formulation. 2. Adjust the pH to be far from the isoelectric point (pI) of This compound (B1680970) (typically around pH 2-3). For bare this compound nanoparticles, a pH between 8 and 10 is often optimal for stability due to strong negative surface charge and electrostatic repulsion.[1][2][3] 3. Monitor particle size with DLS after pH adjustment. | Maintain the formulation pH within a stable range using appropriate buffer systems.[1] |
| High Ionic Strength | 1. Determine the ionic strength of your buffer or medium. 2. If possible, reduce the salt concentration. High salt concentrations can screen the surface charge, leading to reduced electrostatic repulsion and aggregation.[4][5] 3. For high ionic strength applications, consider surface modification with polymers like polyethylene (B3416737) glycol (PEG) to provide steric hindrance.[6] | Use buffers with the lowest possible ionic strength that are compatible with your application. |
| Inadequate Surface Charge | 1. Measure the zeta potential of your nanoparticles. A value close to zero suggests low electrostatic repulsion and a higher tendency to aggregate. Generally, a zeta potential greater than +30 mV or less than -30 mV indicates good stability.[6] 2. If the zeta potential is low, consider surface functionalization to introduce charged groups. | Select or synthesize this compound nanoparticles with appropriate surface functionalization for your intended medium. |
| Drying and Re-dispersion Issues | 1. Avoid completely drying this compound nanoparticles, as this can lead to irreversible aggregation.[7] 2. If re-dispersing from a powder, use probe sonication to break up agglomerates.[8] Bath sonication may not be sufficient. | Store this compound nanoparticles in a colloidal suspension, preferably in an alcohol like ethanol (B145695) for long-term stability.[7] |
Issue 2: Premature Drug Leakage or Poor Loading Efficiency
For drug delivery applications, ensuring high drug loading and controlled release are critical. Premature leakage can lead to toxicity and reduced efficacy, while low loading efficiency can make the formulation impractical.
Symptoms:
-
Low drug concentration in the final formulation as determined by techniques like HPLC.
-
Rapid, uncontrolled release of the drug in initial in vitro release studies.
-
High concentration of free drug in the supernatant after loading and purification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Optimization Strategies |
| Suboptimal Loading Method | 1. Evaluate your current drug loading method (e.g., simple adsorption, solvent evaporation, incipient wetness).[9][10][11] 2. Consider the physicochemical properties of your drug (solubility, stability). For hydrophobic drugs, solvent-based methods are often effective.[9] 3. Experiment with different solvents to improve drug solubility and interaction with the this compound matrix. | Optimize the drug-to-nanoparticle ratio and incubation time during loading.[10] Ensure thorough mixing, potentially using ultrasonication, to enhance drug diffusion into the pores.[10] |
| Poor Drug-Silica Interaction | 1. Assess the surface chemistry of your this compound nanoparticles. Unmodified this compound has a negatively charged surface due to silanol (B1196071) groups.[2] 2. If your drug has a similar charge, electrostatic repulsion may hinder loading. 3. Consider surface functionalization of the this compound with groups that have a high affinity for your drug (e.g., amine groups for acidic drugs). | Modify the surface of the this compound nanoparticles to enhance electrostatic or hydrophobic interactions with the drug molecule. |
| Inefficient Purification | 1. Review your purification method (e.g., centrifugation, dialysis). 2. Ensure that the purification process is sufficient to remove unloaded drug without causing premature release from the nanoparticles. 3. Analyze the supernatant for drug content to quantify loading efficiency accurately. | Optimize centrifugation speed and duration, or the dialysis membrane cutoff and duration, to effectively separate free drug from the nanoparticle formulation. |
| Pore Blockage | 1. Characterize the porosity of your this compound nanoparticles before and after drug loading using techniques like nitrogen adsorption-desorption. 2. If significant pore blockage is observed, it may be due to drug crystallization at the pore entrance. 3. Try a different loading method or solvent system to prevent premature drug precipitation. | Use a solvent in which the drug is highly soluble to ensure it remains in a dissolved state during the loading process. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for storing this compound nanoparticle formulations?
A1: The optimal pH for storing this compound nanoparticles depends on their surface modification. For unmodified this compound, a pH range of 8-10 is generally recommended to maintain a high negative surface charge, which promotes electrostatic repulsion and prevents aggregation.[1][2][3] However, the stability of any specific formulation should be determined empirically by conducting a pH-dependent stability study.
Q2: How does ionic strength affect the stability of my this compound formulation?
A2: Increasing the ionic strength of the medium can destabilize this compound nanoparticle formulations. The dissolved ions can screen the surface charge of the nanoparticles, reducing the electrostatic repulsion between them and leading to aggregation.[4][5] This effect is more pronounced with divalent cations (e.g., Ca²⁺, Mg²⁺) compared to monovalent cations (e.g., Na⁺, K⁺).[4] If your application requires high ionic strength, consider surface modification with non-ionic polymers like PEG to provide steric stabilization.
Q3: My DLS measurements show a much larger particle size than what I expect from TEM. Why is that?
A3: Dynamic Light Scattering (DLS) measures the hydrodynamic diameter of particles in solution, which includes the this compound core, any surface modifications, and a layer of solvent associated with the particle. Transmission Electron Microscopy (TEM), on the other hand, visualizes the dry, solid particle. Therefore, the hydrodynamic diameter measured by DLS is expected to be larger than the size observed with TEM. A significant discrepancy, however, could indicate particle aggregation in your sample.[12] It is crucial to ensure your sample is properly dispersed before DLS measurement.
Q4: How can I improve the drug loading efficiency of my mesoporous this compound nanoparticles?
A4: To improve drug loading, you can:
-
Optimize the loading method: Experiment with different techniques such as solvent evaporation, adsorption, or incipient wetness impregnation to find the most suitable method for your drug.[9][11]
-
Enhance drug-silica interactions: Functionalize the this compound surface with groups that have a strong affinity for your drug.
-
Increase the drug concentration: Using a more concentrated drug solution during loading can improve efficiency, but be mindful of the drug's solubility limit to avoid precipitation.
-
Increase the surface area and pore volume of the this compound: Using this compound nanoparticles with a larger surface area and pore volume can provide more space for drug encapsulation.[13]
Q5: What is the best way to characterize the stability of my this compound-based formulation over time?
A5: A comprehensive long-term stability study should involve monitoring several parameters at different time points and storage conditions (e.g., temperature, humidity). Key characterization techniques include:
-
Dynamic Light Scattering (DLS): To monitor changes in particle size and polydispersity index (PDI) as indicators of aggregation.[14][15]
-
Zeta Potential Measurement: To assess changes in surface charge, which can affect stability.
-
Transmission Electron Microscopy (TEM): To visually inspect for aggregation and changes in nanoparticle morphology.[16][17]
-
High-Performance Liquid Chromatography (HPLC): To quantify drug content and detect any degradation products over time.[18][19][20]
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Particle Size Analysis
Objective: To determine the hydrodynamic diameter and size distribution of this compound nanoparticles in a liquid dispersion.
Materials:
-
This compound nanoparticle formulation
-
Appropriate solvent or buffer (filtered through a 0.22 µm filter)
-
DLS instrument
-
Disposable or quartz cuvettes
Procedure:
-
Ensure the DLS instrument is warmed up and has passed its performance verification test.
-
Dilute the this compound nanoparticle formulation with the filtered solvent/buffer to an appropriate concentration. The optimal concentration depends on the instrument and particle size, but typically a slightly translucent suspension is desired.
-
Transfer the diluted sample to a clean, dust-free cuvette. Ensure there are no air bubbles.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters, including the solvent viscosity and refractive index, and the measurement temperature.
-
Equilibrate the sample at the set temperature for a few minutes.
-
Perform the measurement. Most instruments will automatically determine the optimal measurement duration and number of runs.
-
Analyze the data to obtain the Z-average diameter, polydispersity index (PDI), and particle size distribution.
Protocol 2: Drug Loading into Mesoporous this compound Nanoparticles (Adsorption Method)
Objective: To load a therapeutic agent into the pores of mesoporous this compound nanoparticles.
Materials:
-
Mesoporous this compound nanoparticles (MSNs)
-
Drug to be loaded
-
A suitable solvent in which the drug is highly soluble (e.g., ethanol, water)
-
Magnetic stirrer and stir bar
-
Centrifuge
Procedure:
-
Accurately weigh a specific amount of MSNs.
-
Prepare a stock solution of the drug in the chosen solvent at a known concentration.
-
Add the MSNs to the drug solution. The ratio of drug to MSNs should be optimized for your specific system.
-
Stir the mixture vigorously at room temperature for a predetermined period (e.g., 24 hours) to allow the drug to diffuse into the pores of the MSNs.[9]
-
After incubation, separate the drug-loaded MSNs from the solution by centrifugation.
-
Wash the collected nanoparticles several times with the fresh solvent to remove any unencapsulated drug adsorbed on the external surface.
-
Dry the drug-loaded MSNs under vacuum.
-
Determine the drug loading efficiency by quantifying the amount of drug in the supernatant and washing solutions using a suitable analytical method like HPLC or UV-Vis spectroscopy.
Protocol 3: In Vitro Drug Release Study
Objective: To evaluate the release kinetics of a drug from this compound nanoparticles in a simulated physiological environment.
Materials:
-
Drug-loaded this compound nanoparticles
-
Release medium (e.g., phosphate-buffered saline (PBS) at a specific pH)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Accurately weigh a specific amount of drug-loaded nanoparticles and disperse them in a known volume of the release medium.
-
Transfer the dispersion into a dialysis bag and seal it.
-
Place the dialysis bag in a larger container with a known volume of the release medium.
-
Maintain the setup at a constant temperature (e.g., 37°C) with continuous gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Logical pathway of this compound nanoparticle aggregation due to formulation instability.
Caption: A workflow for troubleshooting this compound nanoparticle formulation instability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Synthesis of mesoporous this compound nanoparticles and drug loading of poorly water soluble drug cyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mesoporous this compound Particles as Drug Delivery Systems—The State of the Art in Loading Methods and the Recent Progress in Analytical Techniques for Monitoring These Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. horiba.com [horiba.com]
- 15. horiba.com [horiba.com]
- 16. researchgate.net [researchgate.net]
- 17. Transmission Electron Microscopy as a Powerful Tool to Investigate the Interaction of Nanoparticles with Subcellular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Nanoparticle Formulation Composition Analysis by Liquid Chromatography on Reversed-Phase Monolithic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Sol-Gel Synthesis of Silica
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the sol-gel synthesis of silica (B1680970).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the sol-gel synthesis of this compound?
The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules.[1] The process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For this compound synthesis, this is typically achieved through the hydrolysis and polycondensation of silicon alkoxide precursors, such as tetraethyl orthosilicate (B98303) (TEOS).[1][2][3] The reactions are generally carried out at room temperature.[2]
Q2: What are the key parameters that influence the properties of the final this compound product?
The textural and structural properties of the resulting this compound material are strongly influenced by several synthesis and processing parameters.[2] These include the type and concentration of the precursor, the type and concentration of the catalyst, the pH of the solution, the water-to-precursor molar ratio (R), temperature, aging time, and drying conditions.[2][3][4]
Q3: How does the pH of the reaction mixture affect the sol-gel process?
The pH of the solution is a critical parameter that influences the rates of hydrolysis and condensation reactions.[5][6] The rate of silicon alkoxide hydrolysis is at its minimum at pH 7 and increases at both lower and higher pH values.[2] Acid-catalyzed conditions favor the hydrolysis kinetic over condensation, which typically begins after hydrolysis is complete.[2] In contrast, under alkali-catalyzed conditions, condensation is faster than hydrolysis.[2] The pH also affects the dissolution and reprecipitation of this compound.[2]
Q4: What is the role of the catalyst in this compound sol-gel synthesis?
Silicon alkoxides react slowly with water, and the process can be accelerated by using acid or base catalysts.[2] For instance, the gelation time of TEOS dissolved in ethanol (B145695) can be significantly reduced with the use of HCl.[2] The type of catalyst used can also impact the film thickness, shrinkage, porosity, and optical quality of the final product.[2]
Q5: How does temperature affect the sol-gel process?
Temperature influences the rates of hydrolysis and condensation reactions.[7] Higher temperatures generally lead to faster reaction rates.[6][7] For example, increasing the reaction temperature can lead to a decrease in the size of the resulting this compound nanoparticles.[6]
Troubleshooting Guide
Problem 1: The gelation time is too long or too short.
-
Cause: The gelation time is highly dependent on the pH of the solution, the catalyst concentration, and the temperature.
-
Solution:
-
Adjust pH: The stability of the sol is at a minimum around pH 5.5, leading to faster gelation.[8] Moving the pH away from this value will generally increase the gelation time. Acidic (pH < 5) or basic (pH > 7) conditions will accelerate the process compared to neutral pH.[2]
-
Modify Catalyst Concentration: Increasing the concentration of either an acid or base catalyst will accelerate the hydrolysis and condensation reactions, leading to a shorter gelation time.[9]
-
Change Temperature: Increasing the reaction temperature will typically decrease the gelation time.[7][8]
-
Problem 2: The resulting this compound particles are too large, too small, or have a broad size distribution.
-
Cause: Particle size is primarily influenced by the precursor concentration, catalyst concentration, and temperature.
-
Solution:
-
Alter Precursor Concentration: An increase in the concentration of the silicon alkoxide precursor (e.g., TEOS) generally leads to an increase in the final particle size.[4][9]
-
Adjust Catalyst Concentration: Increasing the concentration of the catalyst (e.g., ammonia) can lead to a decrease in particle size.[9]
-
Control Temperature: A higher reaction temperature can result in the formation of smaller this compound nanoparticles.[6]
-
Problem 3: The final this compound product has low porosity or an undesirable pore structure.
-
Cause: The porosity of the this compound gel is significantly affected by the pH of the synthesis and the drying method.
-
Solution:
-
Optimize pH: High pH values, where this compound has higher solubility, tend to produce more porous structures.[2] Conversely, low pH values result in finer pore networks and denser structures due to a lower dissolution-reprecipitation rate.[2] For example, this compound gel obtained at pH 2 is microporous, while at pH 10, it is mesoporous.[5]
-
Control Drying: The drying process is a critical step that influences the pore structure of the final product.[5] Supercritical drying is a common technique used to produce highly porous aerogels by avoiding the collapse of the gel network.
-
Problem 4: The this compound gel cracks during drying.
-
Cause: Cracking during drying is often due to capillary stresses that arise as the solvent is removed from the porous network.
-
Solution:
-
Slow Drying: A slower drying process at a lower temperature can help to minimize capillary stress and prevent cracking.[10]
-
Aging: Allowing the gel to age in its mother liquor before drying can strengthen the this compound network, making it more resistant to cracking.
-
Solvent Exchange: Exchanging the initial solvent with one that has a lower surface tension before drying can reduce capillary forces.
-
Data Presentation
Table 1: Effect of Precursor (TEOS) Concentration on this compound Nanoparticle Size
| TEOS Concentration | Resulting Particle Size | Reference |
| Lower Concentrations | Smaller, uniformly dispersed nanoparticles (~50 nm) | [4] |
| Higher Concentrations | Larger, more aggregated particles | [4] |
| Increasing Concentration | Increased particle size | [9] |
Table 2: Effect of Catalyst (Ammonia) Concentration on this compound Nanoparticle Size
| Catalyst (NH₃) Concentration | Resulting Particle Size | Reference |
| 15 g/L | 83 nm | [9] |
| 35 g/L | 64 nm | [9] |
| Increasing Concentration | Decreased particle diameter | [9] |
Table 3: Influence of pH on this compound Gel Pore Structure
| Synthesis pH | Pore Structure | Average Pore Diameter | Specific Surface Area | Reference |
| 2 | Microporous | 2 nm | 398 m²/g | [5] |
| 7 | Mesoporous | 10 nm | 297 m²/g | [5] |
| 10 | Mesoporous | 18 nm | 110 m²/g | [5] |
Experimental Protocols
General Protocol for Sol-Gel Synthesis of this compound Nanoparticles (Stöber Method)
This protocol is a generalized procedure based on the Stöber method, a widely used technique for synthesizing monodisperse this compound nanoparticles.[4]
-
Preparation of Reaction Mixture: In a reaction vessel, a mixture of ethanol and deionized water is prepared under continuous stirring at room temperature.[4]
-
Catalyst Addition: An ammonium (B1175870) hydroxide (B78521) solution is added dropwise to the ethanol-water mixture to achieve an alkaline pH (typically around 10-11).[4]
-
Precursor Addition: A specific amount of tetraethyl orthosilicate (TEOS) is added to the solution while maintaining vigorous stirring. The concentration of TEOS is a critical parameter for controlling the final particle size.[4]
-
Reaction: The hydrolysis and condensation reactions are allowed to proceed for a predetermined duration. The reaction time will influence the extent of particle growth.
-
Particle Recovery: The resulting this compound nanoparticles can be collected by centrifugation, followed by washing with ethanol and water to remove any unreacted reagents.
-
Drying: The purified nanoparticles are then dried, typically in an oven at a controlled temperature.
Visualizations
References
- 1. Sol–gel process - Wikipedia [en.wikipedia.org]
- 2. webbut.unitbv.ro [webbut.unitbv.ro]
- 3. mdpi.com [mdpi.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Factors Affecting this compound/Cellulose Nanocomposite Prepared via the Sol–Gel Technique: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Influence of Reaction Conditions on Sol-Gel Process Producing SiO2 and SiO2-P2O5 Gel and Glass [scirp.org]
common problems encountered when scaling up silica nanoparticle synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the common challenges encountered when scaling up the synthesis of silica (B1680970) nanoparticles.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of this compound nanoparticle synthesis, offering potential causes and actionable solutions.
Problem 1: The average particle size of my this compound nanoparticles is inconsistent between batches.
-
Possible Cause: Minor variations in reactant concentrations, temperature, or mixing efficiency can have a significant impact on the final particle size, and these effects are often magnified during scale-up. The concentration of ammonium (B1175870) hydroxide (B78521), in particular, has a strong correlation with the size of the this compound nanoparticles.[1][2] The rates of hydrolysis and condensation of the this compound precursor are sensitive to these parameters.[2][3]
-
Solution:
-
Precise Reagent Control: Use freshly distilled tetraethyl orthosilicate (B98303) (TEOS) for each synthesis to avoid premature hydrolysis.[1] Ensure accurate and consistent measurement of all reagents, especially the ammonium hydroxide catalyst.
-
Temperature Regulation: Implement a robust temperature control system for the reaction vessel to maintain a constant temperature, as higher temperatures generally lead to smaller particles.[1][2] However, be aware that temperatures exceeding 55°C can cause a dramatic increase in nuclei aggregation, which will, in turn, increase the final particle size.[1][2]
-
Standardized Mixing: Employ a calibrated and consistent stirring mechanism to ensure homogeneous mixing throughout the reaction. Inadequate stirring can create localized areas of high reactant concentration, leading to non-uniform nucleation and growth.[4]
-
Problem 2: I am observing significant aggregation and a broad particle size distribution in my scaled-up reaction.
-
Possible Cause: As the reaction volume increases, maintaining uniform reaction conditions becomes more challenging. Inefficient mixing can lead to localized "hot spots" of high reactant concentration, promoting uncontrolled nucleation and aggregation.[4] Additionally, the choice of solvent and the concentration of water can influence particle stability.[5] For mesoporous this compound nanoparticles, the absence of a surfactant can lead to non-monodisperse particles.[6]
-
Solution:
-
Optimized Mixing: Ensure vigorous and consistent stirring throughout the entire reaction volume. For larger reactors, consider using multiple impellers or a more advanced mixing system.
-
Controlled Reagent Addition: Instead of adding reagents all at once, a controlled, slow addition of the this compound precursor (e.g., TEOS) can help maintain a lower, more stable concentration of monomers, favoring particle growth over secondary nucleation and aggregation.
-
Solvent and Water Content: The choice of alcohol as a solvent can impact particle size; for instance, ethanol (B145695) tends to produce larger particles than methanol (B129727) under the same conditions.[5] The water concentration also plays a complex role; a high concentration can limit the solubility of TEOS.[1]
-
Surface Modification: For some applications, post-synthesis surface modification with agents like hexamethyldisilazane (B44280) can prevent aggregation and improve dispersibility in hydrophobic media.[7]
-
Problem 3: The reaction is forming a gel instead of a colloidal suspension of discrete nanoparticles.
-
Possible Cause: Gel formation is often a result of excessively high reactant concentrations, particularly of the this compound precursor or the catalyst.[4] This leads to a rapid and uncontrolled polymerization process, forming a continuous gel network instead of individual particles.[4] The pH of the reaction is also a critical factor, with gelation being accelerated in slightly acidic or alkaline conditions.[4]
-
Solution:
-
Dilute Reactants: Reduce the initial concentration of the sodium silicate (B1173343) or TEOS solution.
-
pH Control: Carefully monitor and control the pH of the reaction mixture. For syntheses starting from sodium silicate, a neutral pH of around 7 is often optimal for producing smaller, discrete particles.[4]
-
Slower Catalyst Addition: Add the catalyst (e.g., ammonium hydroxide) gradually to control the rate of hydrolysis and condensation.
-
Problem 4: My nanoparticle yield has significantly decreased upon scaling up.
-
Possible Cause: Inefficient mixing can lead to incomplete reactions. Additionally, side reactions or the solubility of reactants and products might be affected by changes in the reaction environment at a larger scale. For instance, high water concentrations can limit the solubility of TEOS, which in turn decreases the reaction yield.[1][2]
-
Solution:
-
Optimize Mixing and Temperature: Ensure the reaction goes to completion by optimizing mixing and maintaining the appropriate temperature for a sufficient duration.
-
Reagent Purity: Use high-purity reagents to avoid side reactions that can consume reactants and reduce the yield of the desired nanoparticles.
-
Solvent Considerations: In some large-scale syntheses, the use of a co-solvent like ethylene (B1197577) glycol has been shown to increase the yield of fractal this compound nanoparticles.[8][9]
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control when scaling up the Stöber method?
The most critical parameters to control during the scale-up of the Stöber process are the concentrations of the this compound precursor (e.g., TEOS), water, and the ammonia (B1221849) catalyst, as well as the reaction temperature.[1][2] These factors collectively determine the rates of hydrolysis and condensation, which in turn govern the nucleation and growth of the this compound nanoparticles, ultimately influencing their final size and dispersity.[1][2][3]
Q2: How does the choice of solvent affect the scaled-up synthesis of this compound nanoparticles?
The solvent plays a crucial role in the Stöber process by influencing the solubility of reactants and the stability of the forming nanoparticles. The polarity of the alcohol used as a solvent can affect the final particle size. For instance, using ethanol as a solvent generally results in significantly larger particles compared to using methanol under identical reaction conditions.[5] When scaling up, ensuring the complete solubility of all reactants is crucial for a homogeneous reaction.
Q3: What are the main challenges associated with the reverse microemulsion method at a larger scale?
The reverse microemulsion method, while excellent for producing monodisperse nanoparticles, presents several challenges for large-scale production. These include:
-
Formation of empty this compound nanoparticles: A common side product is the formation of this compound nanoparticles without the desired core material.[10]
-
Encapsulation of multiple nanoparticles: Aggregates of the core material can become encapsulated within a single this compound shell.[10]
-
Byproduct interference: The synthesis of some core nanoparticles can result in byproducts that interfere with the this compound coating process.[11]
-
Cost and solvent waste: This method often requires large volumes of organic solvents and surfactants, making it expensive and generating significant chemical waste, which are major considerations for industrial-scale production.
Q4: How can I purify large quantities of this compound nanoparticles effectively?
Purifying large batches of this compound nanoparticles to remove unreacted reagents, solvents, and byproducts can be challenging. Common lab-scale techniques like repeated centrifugation and redispersion can be time-consuming and may lead to particle aggregation. For larger scales, consider:
-
Tangential Flow Filtration (TFF): This is a rapid and scalable method for separating nanoparticles from the reaction medium.
-
Size Exclusion Chromatography (SEC): SEC can be used to separate nanoparticles based on their size, effectively removing smaller impurities.[12]
-
Dialysis: While slower, dialysis against a suitable solvent (e.g., ethanol or water) can be effective for removing small molecule impurities from large volumes.
Q5: Are there more sustainable or "green" approaches to scaling up this compound nanoparticle synthesis?
Yes, research is ongoing to develop more environmentally friendly methods for this compound nanoparticle synthesis. These include:
-
Using bio-based precursors: Sourcing this compound from natural materials like bamboo leaf ash or rice husks is being explored as a sustainable alternative to synthetic precursors.[6][13]
-
Water-based synthesis: Developing synthesis routes that minimize or eliminate the use of organic solvents.
-
Energy-efficient processes: Optimizing reaction conditions to reduce energy consumption.
Data Presentation
Table 1: Effect of Reactant Concentration on this compound Nanoparticle Size (Stöber Method)
| TEOS Concentration (M) | Ammonium Hydroxide Concentration (M) | Water Concentration (M) | Resulting Particle Size (nm) | Reference |
| 0.26 | 0.29 | 5 | 190.8 | [1] |
| 0.26 | 0.194 | 5 | 91.7 | [1] |
| 0.26 | 0.097 | 5 | 27.1 | [1] |
| 0.17 | 0.17 | 6 | ~100-200 | [14] |
| 0.28 | 0.17 | 6 | ~100-200 | [14] |
Note: Data is extracted from the cited sources and should be considered within the context of the specific experimental conditions reported.
Table 2: Effect of Temperature on this compound Nanoparticle Size (Stöber Method)
| Temperature (°C) | Ammonium Hydroxide Concentration (M) | Water Concentration (M) | TEOS Concentration (M) | Resulting Particle Size (nm) | Reference |
| 25 | 0.29 | 5 | 0.26 | 190.8 | [1] |
| 35 | 0.29 | 5 | 0.26 | 120.5 | [1] |
| 45 | 0.29 | 5 | 0.26 | 85.2 | [1] |
| 55 | 0.29 | 5 | 0.26 | 69.3 | [1] |
| 30 | Constant | Constant | Constant | 28.91 | [15] |
| 70 | Constant | Constant | Constant | 113.22 | [15] |
Note: The relationship between temperature and particle size can vary depending on the specific reaction conditions. The data presented illustrates general trends reported in the literature.
Experimental Protocols
Protocol 1: Scalable Stöber Method for this compound Nanoparticle Synthesis
This protocol is a generalized procedure based on the principles of the Stöber method, designed to be adaptable for scale-up.
-
Reaction Setup:
-
In a suitably sized reaction vessel equipped with a mechanical stirrer and temperature control, combine ethanol and deionized water.
-
Begin stirring the solution at a consistent and vigorous rate to ensure homogeneity.
-
Add the desired amount of ammonium hydroxide solution to the ethanol-water mixture.
-
Allow the temperature of the solution to stabilize at the target reaction temperature.
-
-
Initiation of Nanoparticle Formation:
-
Slowly add a pre-determined volume of tetraethyl orthosilicate (TEOS) to the stirring solution. A syringe pump or a dropping funnel can be used for controlled addition, which is crucial for reproducibility at a larger scale.
-
-
Particle Growth:
-
Allow the reaction to proceed for a set amount of time (typically several hours) under continuous stirring and constant temperature. The reaction mixture will gradually become opalescent as the this compound nanoparticles form and grow.
-
-
Termination and Purification:
-
Stop the reaction by ceasing the stirring.
-
The this compound nanoparticles can be collected by centrifugation. For larger volumes, continuous flow centrifugation or tangential flow filtration may be more efficient.
-
Wash the collected nanoparticles multiple times with ethanol and then with deionized water to remove unreacted reagents and byproducts.
-
The purified nanoparticles can be redispersed in a suitable solvent for storage or further use. For long-term stability and to prevent aggregation, consider storing the particles in ethanol or a buffered aqueous solution.
-
Protocol 2: General Guidelines for Reverse Microemulsion Synthesis
This method is suitable for encapsulating a core material within a this compound shell.
-
Microemulsion Formation:
-
In a nonpolar solvent (e.g., cyclohexane), dissolve a surfactant (e.g., Triton X-100) and a co-surfactant (e.g., hexanol).
-
Add an aqueous solution containing the core nanoparticles to be encapsulated. This will form a water-in-oil microemulsion.
-
-
This compound Precursor Addition:
-
Add TEOS to the microemulsion. The TEOS will diffuse through the oil phase to the water nanodroplets.
-
-
Catalysis of this compound Formation:
-
Add an aqueous solution of ammonium hydroxide to catalyze the hydrolysis and condensation of TEOS at the water-oil interface of the nanodroplets, forming a this compound shell around the core material.
-
-
Particle Recovery:
-
Break the microemulsion by adding a polar solvent like ethanol or acetone. This will cause the this compound-coated nanoparticles to precipitate.
-
Collect the nanoparticles by centrifugation and wash them repeatedly with ethanol and water to remove the surfactant and other residual reactants.
-
Visualizations
Caption: Workflow for scalable Stöber synthesis of this compound nanoparticles.
Caption: Key parameter effects on this compound nanoparticle properties.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. Systematic Study of Reaction Conditions for Size-Controlled Synthesis of this compound Nanoparticles | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Size control of this compound nanoparticles and their surface treatment for fabrication of dental nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Greening the pathways: a comprehensive review of sustainable synthesis strategies for this compound nanoparticles and their diverse applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01047G [pubs.rsc.org]
- 7. scribd.com [scribd.com]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. A method for the growth of uniform this compound shells on different size and morphology upconversion nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Mesoporous this compound Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 15. aidic.it [aidic.it]
how to achieve a narrow particle size distribution in silica synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving a narrow particle size distribution during silica (B1680970) synthesis.
Troubleshooting Guide: Common Issues in this compound Synthesis
Unexpected results in this compound nanoparticle synthesis can often be traced back to specific experimental parameters. This guide addresses common problems, their probable causes, and actionable solutions to achieve monodispersity.
| Issue | Potential Causes | Recommended Solutions |
| Broad Particle Size Distribution (High Polydispersity) | 1. Inhomogeneous mixing of reagents: Slow or inefficient mixing can lead to localized variations in reactant concentrations, causing simultaneous nucleation and growth. 2. Temperature fluctuations: Inconsistent temperature control can affect the rates of hydrolysis and condensation unevenly. 3. Impure reagents or solvent: Contaminants can act as nucleation sites or interfere with the reaction kinetics. 4. Incorrect reactant addition rate: Too rapid addition of the this compound precursor (e.g., TEOS) can lead to a burst of nucleation, resulting in a wide size distribution.[1] | 1. Ensure vigorous and consistent stirring throughout the reaction. 2. Use a temperature-controlled water or oil bath to maintain a stable reaction temperature. 3. Use high-purity reagents and solvents. 4. Add the this compound precursor dropwise or at a slow, controlled rate using a syringe pump.[2] |
| Particle Aggregation | 1. Inappropriate solvent: The polarity of the solvent may not be suitable for stabilizing the this compound particles. 2. High ionic strength: Excessive salt concentration can screen the surface charges on the this compound particles, leading to aggregation. 3. Incorrect pH: The pH of the solution affects the surface charge of the this compound particles. Near the isoelectric point, the particles have minimal charge and are prone to aggregation. 4. Post-synthesis processing: Improper washing or drying techniques can lead to irreversible aggregation. | 1. Ensure the use of a suitable solvent, such as ethanol (B145695) or isopropanol, for the Stöber method.[3] 2. Use deionized water and minimize the concentration of any salt additives. 3. For Stöber synthesis, maintain a basic pH (typically pH 9-11) to ensure negative surface charge and electrostatic repulsion between particles.[4] 4. After synthesis, wash the particles with the reaction solvent (e.g., ethanol) and then with deionized water via centrifugation and redispersion. For drying, consider lyophilization or drying under vacuum at a low temperature. |
| Incorrect Particle Size | 1. Inaccurate reactant concentrations: The concentrations of TEOS, water, and ammonia (B1221849) are critical in determining the final particle size.[5][6][7] 2. Reaction temperature: Higher temperatures generally lead to smaller particle sizes due to increased nucleation rates.[3][8][9] 3. Type of alcohol: The choice of alcohol as the solvent can influence the particle size. | 1. Carefully calculate and measure the volumes of all reactants. Refer to established protocols and literature for desired size ranges. 2. Precisely control the reaction temperature. For larger particles, a lower temperature may be required. 3. Be consistent with the type and grade of alcohol used in the synthesis. |
| Low Yield | 1. Incomplete reaction: The reaction time may be insufficient for the complete hydrolysis and condensation of the this compound precursor. 2. Low concentration of reactants: Lower concentrations of TEOS will naturally result in a lower mass of this compound produced.[10] 3. Loss of product during workup: Significant amounts of nanoparticles can be lost during the washing and collection steps. | 1. Increase the reaction time to ensure the reaction goes to completion. 2. Increase the concentration of TEOS, but be mindful of its effect on particle size.[10] 3. Optimize the centrifugation speed and duration to ensure complete pelleting of the nanoparticles. Carefully decant the supernatant to avoid disturbing the pellet. |
Logical Workflow for Troubleshooting this compound Synthesis
The following diagram illustrates a systematic approach to troubleshooting common issues in this compound nanoparticle synthesis.
Caption: A flowchart for troubleshooting common problems in this compound synthesis.
Frequently Asked Questions (FAQs)
1. What is the Stöber method and why is it so common for this compound synthesis?
The Stöber method is a widely used sol-gel approach for synthesizing monodisperse spherical this compound (SiO₂) particles.[3][11] It involves the hydrolysis and condensation of a this compound precursor, typically tetraethyl orthosilicate (B98303) (TEOS), in an alcoholic solvent with ammonia as a catalyst.[11] Its popularity stems from its simplicity, reproducibility, and the ability to control particle size by adjusting reaction parameters.[3][12]
2. How do the concentrations of reactants in the Stöber method affect particle size?
The final particle size is highly dependent on the concentrations of the reactants:
-
TEOS Concentration: Increasing the TEOS concentration generally leads to an increase in particle size, up to a certain point.[10] However, some studies have shown that at very high concentrations, the particle size may decrease.[5][7]
-
Water Concentration: Higher water concentrations tend to result in larger particles.[5]
-
Ammonia Concentration: Increasing the ammonia concentration, which acts as a catalyst, typically leads to larger particles.[5]
3. What is the role of temperature in controlling particle size?
Reaction temperature has a significant impact on the kinetics of the Stöber process. Generally, increasing the reaction temperature leads to a decrease in the final particle size.[3][9] This is attributed to a higher nucleation rate at elevated temperatures, resulting in the formation of a larger number of smaller particles.
4. Can I use a different alcohol as a solvent?
Yes, but the choice of alcohol will affect the particle size. In the Stöber process, using longer-chain alcohols (e.g., propanol, butanol) tends to produce larger this compound particles compared to shorter-chain alcohols like methanol (B129727) or ethanol.
5. How can I achieve a very narrow particle size distribution?
Besides the Stöber method, microfluidic approaches offer excellent control over particle size and distribution.[13][14] Microfluidic reactors provide precise control over mixing and reaction times, leading to highly monodisperse this compound particles.[13]
6. My this compound particles are aggregating after synthesis. What can I do?
Aggregation is often due to the loss of colloidal stability. To prevent this:
-
Ensure the particles are well-dispersed in a suitable solvent, typically ethanol or a buffered aqueous solution at a pH away from the isoelectric point of this compound (around pH 2-3).
-
For long-term storage, keeping the particles suspended in ethanol or a buffer with a pH above 8 can help maintain stability.
-
Avoid drying the particles into a hard powder, as this can cause irreversible aggregation. If a dry powder is needed, consider lyophilization (freeze-drying).
7. How can I confirm the size and monodispersity of my synthesized this compound particles?
Several techniques can be used to characterize your this compound nanoparticles:
-
Dynamic Light Scattering (DLS): Provides a quick measurement of the average hydrodynamic diameter and the polydispersity index (PDI), which is a measure of the width of the size distribution.
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): These imaging techniques allow for direct visualization of the particles, providing information on their size, shape, and state of aggregation. TEM is generally the gold standard for nanoparticle size characterization.[15]
Experimental Protocols
Protocol 1: Synthesis of Monodisperse this compound Nanoparticles via the Stöber Method
This protocol is a standard procedure for synthesizing this compound nanoparticles with a narrow size distribution.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (absolute)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30% NH₃ basis)
-
Deionized water
Procedure:
-
In a flask, combine ethanol, deionized water, and ammonium hydroxide solution in the desired ratios. (See table below for examples).
-
Place the flask in a temperature-controlled bath and stir the solution vigorously.
-
Slowly add the desired amount of TEOS to the solution while maintaining vigorous stirring.
-
Allow the reaction to proceed for the specified time (typically 2-12 hours). The solution will become turbid as the this compound particles form.
-
After the reaction is complete, collect the this compound particles by centrifugation.
-
Wash the particles several times with ethanol and then with deionized water to remove any unreacted reagents.
-
Resuspend the particles in the desired solvent for storage or further use.
Example Reaction Conditions for Different Particle Sizes:
| TEOS (M) | NH₃ (M) | H₂O (M) | Temperature (°C) | Approx. Particle Size (nm) |
| 0.17 | 0.5 | 6.0 | 25 | ~100 |
| 0.26 | 0.194 | 5.0 | 25 | ~92 |
| 0.28 | 0.17 | 6.0 | 25 | ~230 |
| 0.5 | 0.57 | 6.0 | 25 | ~450 |
Note: These are starting points. The final particle size may vary depending on the specific lab conditions and reagent purity.
Factors Influencing Particle Size in the Stöber Process
The interplay of various parameters determines the final characteristics of the synthesized this compound nanoparticles.
Caption: Key factors influencing the size and distribution of this compound particles in the Stöber method.
References
- 1. Greening the pathways: a comprehensive review of sustainable synthesis strategies for this compound nanoparticles and their diverse applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01047G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. azom.com [azom.com]
- 5. nanocomposix.com [nanocomposix.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Mesoporous this compound Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. Stöber process - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Microfluidics for this compound Biomaterials Synthesis: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microfluidic synthesis of monodisperse hierarchical this compound particles with raspberry-like morphology - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
troubleshooting inconsistent results in silica-based catalysis
Welcome to the Technical Support Center for Silica-Based Catalysis. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to inconsistent results in their experiments. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to help you achieve reproducible and reliable outcomes.
General Troubleshooting Workflow
When encountering inconsistent results, a systematic approach is crucial. The workflow below provides a logical sequence of steps to diagnose the potential source of the problem, starting from the most common and easily verifiable factors to more complex catalyst-specific issues.
Caption: A step-by-step workflow for troubleshooting inconsistent results.
Frequently Asked Questions (FAQs)
Section 1: Issues with the Catalyst and Support
Q1: My catalyst performance is inconsistent from batch to batch, even though I follow the same synthesis protocol. What could be the cause?
A1: Batch-to-batch inconsistency is a common problem often rooted in subtle variations in the This compound (B1680970) support or the synthesis procedure.
-
This compound Support Variability: Commercial this compound gels can have variations in properties like surface area, pore volume, pore size distribution, and the concentration of surface silanol (B1196071) groups.[1][2] The amount of water on the this compound surface, for instance, significantly affects its polarity and selectivity.[3] Even minor differences can impact the dispersion of the active metal and the final catalytic activity.[4][5] It has been observed that incipient wetness impregnation can lead to significant variations in metal loading between individual this compound support granules within the same batch, which directly affects catalytic performance.[6]
-
Precursor Effects: The choice of this compound precursor (e.g., sodium silicate (B1173343) vs. colloidal this compound like Ludox) dramatically influences the final catalyst's characteristics, such as surface area, acidity, and pore diameter, which in turn impacts catalytic performance.[7][8] Similarly, the metal precursor used can affect the structure and activity of the final catalyst.[9]
-
Drying and Calcination: The drying method can alter the textural properties of the this compound support.[5] For example, microwave drying can produce this compound supports with higher surface area and pore volume compared to conventional hot air drying, leading to better dispersion of active metals and higher catalytic activity.[5] Inconsistent temperature ramps or final temperatures during calcination can lead to different degrees of metal particle sintering or incomplete removal of precursors.
Q2: How do the physical properties of the this compound support affect my reaction?
A2: The physical properties of the this compound support are critical as they directly influence the accessibility of active sites and mass transfer of reactants and products.[1][10]
-
Surface Area and Porosity: A high surface area is generally desirable for achieving high dispersion of the active catalytic phase.[1][2] The pore size and volume affect the diffusion of molecules to and from the active sites.[4][10] For bulky molecules, diffusion limitations within smaller pores can lead to lower activity and selectivity.[11]
-
Pore Diameter: The effect of pore diameter is complex. While smaller pores might be expected to increase reaction rates due to fragmentation effects, they can also hinder the penetration of large molecules, like the co-catalyst MAO in polymerization, potentially reducing activity.[4]
-
Particle Size: For supported catalysts with similar properties, smaller support particles tend to be more active, likely due to improved mass transfer characteristics.[4]
Q3: My catalyst's selectivity is changing over time or between runs. What should I investigate?
A3: A change in selectivity often points to a change in the nature of the active sites or catalyst deactivation.
-
Active Site Heterogeneity: The catalyst surface may have multiple types of active sites, each favoring a different reaction pathway.[12] Inconsistent synthesis can alter the ratio of these sites.
-
Catalyst Deactivation: Different active sites may deactivate at different rates, leading to a shift in the product distribution over time.[12] For example, coke deposition can selectively block certain types of pores or active sites.[13]
-
Metal Leaching: The active metal component may leach from the this compound support into the reaction medium, which not only reduces the number of active sites but can also introduce homogeneous catalysis, altering the observed selectivity.[2][14]
-
Support Interactions: The interaction between the active catalyst and the support can affect selectivity.[2] Changes in the support's surface chemistry (e.g., hydration level) can alter these interactions.[3]
Section 2: Catalyst Deactivation and Regeneration
Q1: My catalyst's activity decreases significantly after the first run. What are the likely deactivation mechanisms?
A1: The primary causes of catalyst deactivation are poisoning, fouling (coking), thermal degradation (sintering), and leaching of the active phase.[15][16]
-
Poisoning: Impurities in the feedstock (e.g., sulfur or nitrogen compounds) can irreversibly adsorb to the active sites, blocking them.[15][16]
-
Fouling (Coking): Carbonaceous deposits, or "coke," can form on the catalyst surface, physically blocking pores and active sites.[13][16] This is a common issue in high-temperature hydrocarbon reactions and is often reversible through regeneration.[17][18]
-
Sintering: At high reaction temperatures, small metal nanoparticles can migrate and agglomerate into larger particles.[15][16] This reduces the active surface area and is generally irreversible. This compound supports may offer better resistance to sintering compared to others like alumina (B75360) in certain reactions.[19]
-
Leaching: The active metal can dissolve into the liquid reaction phase, leading to a loss of active sites.[16] This can be a problem for supported cobalt catalysts in hydroformylation, but can sometimes be suppressed by adding protectants like organic acids.[14]
Q2: Can I regenerate my deactivated this compound-based catalyst?
A2: Yes, in many cases, especially when deactivation is due to coking, catalysts can be regenerated. A common method is calcination (oxidative treatment).
-
Calcination: This involves heating the catalyst in the presence of air or oxygen to burn off carbonaceous deposits.[17] The temperature must be carefully controlled to remove the coke without causing thermal damage to the catalyst structure or sintering of the metal particles.[20] Studies on Pt-alloy catalysts on this compound have shown that oxidative regeneration can restore initial conversion rates with minimal sintering.[18][19]
-
Solvent Washing: In some cases, washing the catalyst with a suitable solvent can remove adsorbed poisons or foulants.
-
Hydrogen Treatment: Interestingly, some Pt-alloy catalysts on this compound used for propane (B168953) dehydrogenation can be regenerated by treatment in pure hydrogen, which causes a redistribution of coke between the metal and the support, restoring most of the catalytic activity.[18]
Q3: My reaction selectivity changes after regenerating the catalyst. Why?
A3: The regeneration process itself can alter the catalyst's structure. For instance, the conditions used for calcination might lead to a change in the oxidation state of the active metal or cause some minor sintering, which could favor different reaction pathways.[21] The process might not uniformly remove coke from all areas, leaving a modified surface. It is crucial to characterize the catalyst after regeneration to understand these changes.
Data Summary
Table 1: Effect of this compound Support Drying Method on Catalyst Properties and Performance
This table summarizes data showing how the physical drying process of the this compound support affects the final catalyst's properties and its performance in the Oxidative Coupling of Methane (OCM) reaction.[5]
| Drying Method | Power/Temp | Surface Area (m²/g) | Pore Volume (cm³/g) | CH₄ Conversion (%) | C₂₊ Yield (%) |
| Hot Air (HA) | 100 °C | 352.3 | 0.28 | 24.11 | 10.09 |
| Microwave (MW) | 600 W | 410.5 | 0.53 | 25.68 | 9.87 |
| Microwave (MW) | 800 W | 425.1 | 0.61 | 27.53 | 9.95 |
| Microwave (MW) | 1000 W | 433.8 | 0.65 | 28.74 | 10.11 |
Data adapted from a study on Na₂WO₄-Mn₂O₃/SiO₂ catalysts.[5]
Table 2: Influence of this compound Precursor on this compound-Alumina Catalyst Characteristics
This table illustrates how different this compound precursors impact the physical and chemical properties of a synthesized this compound-alumina catalyst.[7]
| Precursor | Total Acidity (mmol/g) | Surface Area (m²/g) | Total Pore Volume (cm³/g) | Avg. Pore Diameter (nm) |
| Sodium Silicate | 10.55 | 98.54 | 0.95 | 19.87 |
| Ludox (Colloidal this compound) | 13.62 | 119.91 | 1.38 | 22.95 |
Data adapted from a study on this compound-alumina catalysts for hydrocracking.[7]
Detailed Experimental Protocols
Protocol 1: General Procedure for Catalyst Regeneration by Calcination
This protocol describes a general method for regenerating a this compound-supported catalyst deactivated by coke deposition.[17][18][20]
Objective: To remove carbonaceous deposits (coke) from a spent catalyst via oxidation.
Materials:
-
Spent catalyst
-
Tube furnace with temperature controller
-
Quartz or ceramic tube reactor
-
Source of dry air or a mixture of O₂/N₂
-
Gas flow controllers
Procedure:
-
Loading: Place a known amount of the spent catalyst into the reactor, forming a fixed bed.
-
Purging: Purge the reactor with an inert gas (e.g., Nitrogen, Argon) at a flow rate of 50-100 mL/min for 15-30 minutes at room temperature to remove any residual reactants.
-
Heating Ramp (Inert): Begin heating the furnace to a temperature just below the combustion point of the coke (e.g., 150-250 °C) under the inert gas flow. A slow ramp rate (e.g., 2-5 °C/min) is recommended.
-
Oxidative Treatment: Once the target temperature is reached, gradually introduce a flow of dry air or a lean O₂/N₂ mixture (e.g., 1-5% O₂). This controlled introduction prevents a rapid temperature excursion due to exothermic coke combustion, which could cause sintering.
-
Combustion Ramp: Slowly ramp the temperature to the final regeneration temperature (typically 400-550 °C, but this is highly catalyst-dependent). The optimal temperature should be high enough to burn off coke but low enough to avoid damaging the support or sintering the active metal.[20] Hold at this temperature for 2-4 hours or until CO₂ is no longer detected in the effluent gas.
-
Cooling: After the hold period, switch the gas flow back to the inert gas and cool the furnace down to room temperature.
-
Post-Characterization: Once cooled, the regenerated catalyst should be characterized (e.g., using N₂ physisorption, XRD, TEM) to confirm the removal of coke and assess any changes to its structure.
Protocol 2: Catalyst Characterization by N₂ Physisorption (BET Surface Area and BJH Pore Analysis)
Objective: To determine the specific surface area, pore volume, and pore size distribution of the this compound support or catalyst.
Principle: The method is based on the adsorption of nitrogen gas onto the surface of the material at cryogenic temperature (77 K). The amount of gas adsorbed at different partial pressures is used to calculate the surface area (using the Brunauer-Emmett-Teller, BET, theory) and pore characteristics (using the Barrett-Joyner-Halenda, BJH, model).
Procedure:
-
Degassing (Sample Preparation): Accurately weigh a sample of the catalyst (typically 50-200 mg) into a sample tube. The sample must be degassed under vacuum at an elevated temperature (e.g., 150-300 °C) for several hours to remove adsorbed water and other volatile impurities from the surface. The degassing temperature should be chosen carefully to avoid altering the catalyst structure.
-
Analysis: Transfer the sample tube to the analysis port of the physisorption analyzer.
-
Free Space Measurement: The instrument will measure the "free space" or void volume within the sample tube, typically using helium gas, which does not adsorb on the surface.
-
Adsorption/Desorption Isotherm: The sample is cooled to 77 K using a liquid nitrogen bath. Nitrogen gas is then introduced into the sample tube in controlled doses, and the pressure is allowed to equilibrate. The amount of gas adsorbed is measured at each pressure point to generate the adsorption isotherm. Subsequently, the pressure is systematically reduced to generate the desorption isotherm.
-
Data Analysis:
-
BET Surface Area: The specific surface area is calculated from the adsorption data in the relative pressure (P/P₀) range of approximately 0.05 to 0.35 using the BET equation.
-
Pore Volume: The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to saturation (e.g., P/P₀ = 0.99).
-
BJH Pore Size Distribution: The pore size distribution is calculated from the desorption branch of the isotherm using the BJH model, which relates the amount of gas desorbed in a pressure step to the volume of pores emptied.
-
Supporting Diagrams
Caption: Common deactivation pathways for this compound-supported catalysts.
Caption: Relationship between this compound support properties and catalytic performance.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. silicycle.com [silicycle.com]
- 4. "Impact of geometric properties of this compound supports on metallocene catal" by Timothy McKenna, Barbara Rezende Lara et al. [dc.engconfintl.org]
- 5. cetjournal.it [cetjournal.it]
- 6. Resolving Interparticle Heterogeneities in Composition and Hydrogenation Performance between Individual Supported Silver on this compound Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Immobilized Grubbs catalysts on mesoporous this compound materials: insight into support characteristics and their impact on catalytic activity and product selectivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Deactivation of a this compound-alumina catalyst by coke deposition (Journal Article) | OSTI.GOV [osti.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Strategies for regeneration of Pt-alloy catalysts supported on this compound for propane dehydrogenation (Journal Article) | OSTI.GOV [osti.gov]
- 19. par.nsf.gov [par.nsf.gov]
- 20. US6248683B1 - Process for the regeneration of used this compound gel - Google Patents [patents.google.com]
- 21. Characterisation of Cr–this compound polymerisation catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
optimizing the surface modification of silica for specific applications.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the surface modification of silica (B1680970). The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for this compound surface modification?
A1: The most prevalent method for this compound surface modification is silanization, which involves reacting the silanol (B1196071) groups (Si-OH) on the this compound surface with organosilane agents.[1] These agents have a general formula of RnSiX(4-n), where X is a hydrolyzable group (e.g., methoxy, ethoxy) and R is a non-hydrolyzable organic group that provides the desired functionality (e.g., amine, methacrylate).[1] Thin films of 3-aminopropyltriethoxysilane (B1664141) (APTES) are commonly used to promote adhesion between this compound substrates and organic or metallic materials.[2][3]
Q2: How can I confirm that the this compound surface has been successfully modified?
A2: Several characterization techniques can confirm successful surface modification:
-
Fourier Transform Infrared Spectroscopy (FTIR): To identify the presence of functional groups from the silane (B1218182) on the this compound surface. For example, after amine functionalization, you would look for N-H bending and C-H stretching peaks in addition to the characteristic Si-O-Si and Si-OH peaks of this compound.[4]
-
Zeta Potential Measurement: A significant change in the zeta potential indicates a change in the surface charge, confirming the presence of the new functional groups. For instance, the zeta potential of bare this compound is typically negative, while amine-functionalized this compound will have a positive zeta potential at neutral pH.[4]
-
Thermogravimetric Analysis (TGA): To quantify the amount of organic material grafted onto the this compound surface by measuring the weight loss upon heating.[4][5]
-
Dynamic Light Scattering (DLS): A slight increase in the hydrodynamic diameter of the particles can suggest the presence of a surface coating.[4][6]
Q3: What are the key parameters to control during the silanization process?
A3: The success and consistency of silanization depend on several factors, including reaction temperature, time, silane concentration, and the solvent used.[1][3][7] It is crucial to precisely control these parameters to achieve the desired surface coverage and morphology.[8] The use of a catalyst, such as a mild amine, can also accelerate the reaction.
Troubleshooting Guides
Issue 1: Particle Aggregation After Surface Modification
Symptoms:
-
Visible clumps or sediment in the nanoparticle dispersion.
-
Inconsistent and large particle sizes observed in Dynamic Light Scattering (DLS).
-
Difficulty in resuspending the particles after centrifugation.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Excess Silane | Excess silane can lead to cross-linking between particles. Reduce the silane concentration. Perform thorough washing steps (repeated centrifugation and redispersion in fresh solvent) to remove unreacted silane.[9] |
| Presence of Water | Water can cause premature hydrolysis and self-condensation of the silane in solution, leading to aggregates. Use anhydrous solvents and handle reagents in a dry environment (e.g., under a nitrogen atmosphere).[2] |
| Incomplete Surface Coverage | Patches of unmodified, hydrophilic this compound surface can lead to hydrogen bonding between particles. Optimize reaction conditions (time, temperature, concentration) to ensure uniform and complete surface coverage.[10] |
| Inappropriate Solvent | The modified particles may not be stable in the storage solvent. After modification, disperse the particles in a solvent that is compatible with the new surface functionality. |
Issue 2: Inconsistent or Low Functionalization Efficiency
Symptoms:
-
Characterization techniques (FTIR, TGA) show a weak signal for the desired functional group.
-
Poor performance in downstream applications (e.g., low drug loading, inefficient biomolecule conjugation).
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inactive this compound Surface | The this compound surface may have a low density of reactive silanol groups. Pre-treat the this compound by heating to activate the surface.[11] |
| Suboptimal Reaction Conditions | The reaction time, temperature, or silane concentration may not be optimal. Systematically vary these parameters to find the ideal conditions for your specific silane and this compound material.[2][3] For example, increasing the reaction temperature can accelerate the kinetics of silanization.[2] |
| Silane Degradation | The silane reagent may have hydrolyzed due to improper storage. Store silanes in a dry, inert atmosphere and use fresh reagents. |
| Steric Hindrance | The functional group on the silane may be bulky, preventing high-density grafting. Consider using a silane with a longer linker arm to reduce steric hindrance. |
Experimental Protocols
Protocol 1: Amine Functionalization of this compound Nanoparticles using APTMS
This protocol describes the surface modification of this compound nanoparticles with (3-aminopropyl)trimethoxysilane (APTMS).
Materials:
-
This compound nanoparticles
-
Ethanol (B145695) (anhydrous)
-
(3-aminopropyl)trimethoxysilane (APTMS)
Procedure:
-
Disperse the this compound nanoparticles in anhydrous ethanol to a concentration of 5 mg/mL.[6][9]
-
Add the desired amount of APTMS to the this compound suspension. The weight ratio of SiO2 to APTMS can be varied, for example, from 1:0.01 to 1:0.1.[9][12]
-
Isolate the modified nanoparticles by centrifugation.
-
Wash the nanoparticles by repeated cycles of centrifugation and redispersion in fresh ethanol to remove unreacted APTMS.[9]
-
Finally, redisperse the purified amine-functionalized this compound nanoparticles in the desired solvent.
Protocol 2: Quantification of Amine Groups using 4-Nitrobenzaldehyde Assay
This protocol allows for the quantification of amine functional groups on the this compound surface.[9]
Materials:
-
Amine-functionalized this compound nanoparticles
-
Methanol
-
4-Nitrobenzaldehyde (4-NBA)
Procedure:
-
Take a known amount of the amine-functionalized this compound nanoparticle dispersion and centrifuge to obtain a pellet.
-
Remove the supernatant and redisperse the nanoparticles in a solution of 4-NBA in methanol.
-
React the mixture overnight at 45°C with shaking.[9]
-
Purify the particles by centrifugation to remove unreacted 4-NBA, discarding the supernatant.[9]
-
Hydrolyze the Schiff base formed by adding a suitable hydrolysis solution and incubate.
-
Collect the supernatant containing the hydrolyzed product and measure its absorbance at 275 nm.
-
Quantify the amount of 4-NBA by comparing the absorbance to a standard calibration curve.[9]
Quantitative Data Summary
Table 1: Effect of Reaction Conditions on APTES Film Thickness on this compound Substrates [2]
| Reaction Time (h) | Reaction Temperature (°C) | APTES Concentration (%) | Film Thickness (Å) |
| 1 | 25 | 1 | ~5 |
| 24 | 25 | 1 | ~10 |
| 1 | 75 | 1 | ~10 |
| 24 | 75 | 1 | ~15 |
| 1 | 25 | 10 | ~10 |
| 24 | 25 | 10 | ~25 |
| 1 | 75 | 10 | ~20 |
| 24 | 75 | 10 | ~40 |
Table 2: Characterization of Unmodified and Amine-Functionalized this compound Nanoparticles [4]
| Property | Unmodified this compound | Amine-Functionalized this compound |
| Zeta Potential (pH 7) | -15 to -30 mV | +20 to +40 mV |
| Particle Size (DLS) | Varies with synthesis | Slight increase after modification |
| FTIR Characteristic Peaks | Si-O-Si (~1100 cm⁻¹), Si-OH (~950 cm⁻¹) | Above peaks + N-H bending (~1560 cm⁻¹), C-H stretching |
Visualizations
Caption: General experimental workflow for this compound surface modification.
References
- 1. ajol.info [ajol.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of this compound silanization by 3-aminopropyltriethoxysilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of surface functional groups on this compound nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. How silanization influences aggregation and moisture sorption behaviours of silanized this compound: analysis of porosity and multilayer moisture adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. superfinemill.com [superfinemill.com]
- 12. Quantitative Analysis and Efficient Surface Modification of this compound Nanoparticles - ProQuest [proquest.com]
Technical Support Center: Controlled Release from Silica Nanoparticles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with silica (B1680970) nanoparticles for controlled drug release. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, functionalization, loading, and release of therapeutic agents from this compound nanoparticles.
Issue 1: Initial Burst Release - Too much drug is released too quickly.
Question: My drug release profile shows a high initial burst, releasing a significant portion of the drug within the first few hours. How can I minimize this?
Answer: An initial burst release is a common challenge, often due to drug molecules adsorbed onto the external surface of the this compound nanoparticles rather than being encapsulated within the mesopores. Here are several strategies to mitigate this issue:
-
Surface Washing: After drug loading, perform thorough washing steps to remove surface-adsorbed drug molecules. Centrifugation and redispersion in a suitable solvent for the drug but in which the nanoparticles are poorly soluble can be effective.
-
Surface Modification: Functionalize the nanoparticle surface to control drug release. This can be achieved by:
-
Gatekeeping Mechanisms: Capping the pores with stimuli-responsive molecules (e.g., polymers, cyclodextrins) that only release the drug under specific conditions (pH, temperature, enzymes).[1]
-
Polymer Coating: Applying a polymer coating (e.g., PEG) can act as a diffusion barrier, slowing down the initial release.
-
-
Optimize Loading Conditions:
-
Solvent Selection: Use a solvent system that maximizes drug solubility and promotes its diffusion into the pores rather than adsorption on the surface.
-
Loading Method: Methods like incipient wetness impregnation can offer better control over drug localization within the pores compared to simple adsorption from a concentrated solution.[2]
-
Logical Relationship for Troubleshooting Burst Release
Caption: Troubleshooting workflow for addressing high initial burst release.
Issue 2: Incomplete or Slow Drug Release.
Question: My release profile shows that a significant fraction of the loaded drug is not released, or the release is extremely slow. What could be the cause and how can I improve it?
Answer: Incomplete or very slow drug release can stem from strong interactions between the drug and the this compound matrix or aggregation of the nanoparticles.
-
Drug-Matrix Interactions: Strong electrostatic interactions or hydrogen bonding between the drug and the silanol (B1196071) groups on the this compound surface can hinder release.
-
Surface Functionalization: Modify the surface to reduce these interactions. For example, if your drug is positively charged, functionalizing the surface with amine groups could lead to repulsion and faster release.
-
pH Adjustment: Changing the pH of the release medium can alter the ionization state of both the drug and the this compound surface, thereby modulating their interaction and facilitating release.
-
-
Nanoparticle Aggregation: Aggregation can trap the drug within the nanoparticle clusters, preventing its diffusion into the bulk medium.
-
Surface Charge: Ensure the nanoparticles have a sufficient surface charge (zeta potential) to maintain colloidal stability in the release medium. Functionalization with charged groups can prevent aggregation.
-
PEGylation: Coating the nanoparticles with polyethylene (B3416737) glycol (PEG) can provide steric hindrance, preventing aggregation.
-
Issue 3: Poor Drug Loading Efficiency.
Question: I am struggling to achieve a high drug loading capacity in my this compound nanoparticles. What factors should I consider?
Answer: Low drug loading efficiency can be attributed to several factors related to the nanoparticle properties and the loading process.
-
Nanoparticle Characteristics:
-
Pore Volume and Surface Area: A larger pore volume and higher surface area generally lead to higher loading capacity. Synthesize nanoparticles with these characteristics in mind.
-
Pore Size: The pore diameter must be large enough to accommodate the drug molecules.
-
-
Loading Conditions:
-
Drug Concentration: Increasing the initial drug concentration in the loading solution can enhance loading, but be mindful of potential drug precipitation on the outer surface.
-
Solvent: The choice of solvent is crucial. The drug should be highly soluble in the solvent, and the solvent should be able to wet the nanoparticle pores.
-
pH: The pH of the loading solution can influence the surface charge of the this compound and the ionization of the drug, affecting their interaction and, consequently, the loading efficiency.
-
Time and Temperature: Allow sufficient time for the drug to diffuse into the pores. Temperature can also affect drug solubility and diffusion kinetics.
-
Frequently Asked Questions (FAQs)
Q1: What are the key parameters of this compound nanoparticles that influence controlled release?
A1: The controlled release of therapeutic agents from this compound nanoparticles is primarily governed by the following physicochemical properties:
-
Particle Size: Affects cellular uptake and biodistribution.
-
Pore Size and Volume: Determines the drug loading capacity and the diffusion rate of the drug out of the pores.
-
Surface Area: A larger surface area can accommodate more drug molecules.
-
Surface Chemistry/Functionalization: The presence of specific functional groups on the surface can control the interaction with the drug and the release medium, enabling stimuli-responsive release.
Data on Factors Influencing Release Kinetics
| Parameter | Effect on Release Rate | Typical Range/Value | Reference |
| Particle Size | Smaller particles may have a faster initial release due to a larger surface area-to-volume ratio. | 50 - 200 nm | [3] |
| Pore Size | Larger pores generally lead to faster release. | 2 - 10 nm | [4] |
| Surface Area | High surface area can lead to higher drug loading, potentially affecting the release profile. | > 700 m²/g | [5] |
| Surface Charge (Zeta Potential) | Can influence drug-matrix interactions and colloidal stability, indirectly affecting release. | -15 to -30 mV (unmodified this compound in neutral pH) | [5] |
| Functional Group | Amine (-NH2) functionalization can slow the release of acidic drugs due to strong interaction. | N/A | [6] |
Q2: How can I achieve stimuli-responsive ("smart") drug release?
A2: Stimuli-responsive release is achieved by modifying the this compound nanoparticles with "gatekeepers" that respond to specific internal or external stimuli. This allows for targeted drug delivery and release at the desired site. Common stimuli include:
-
pH: Using acid-labile linkers or pH-responsive polymers that change conformation in the acidic tumor microenvironment or endosomes.[7][8]
-
Redox Potential: Incorporating disulfide bonds that are cleaved in the reducing environment of cancer cells (high glutathione (B108866) concentration).[1]
-
Enzymes: Capping the pores with substrates for enzymes that are overexpressed in the target tissue.
-
Temperature: Using thermosensitive polymers that undergo a phase transition at a specific temperature, triggering drug release.
-
Light: Incorporating light-sensitive molecules that can induce a conformational change or bond cleavage upon irradiation.
Signaling Pathway for pH-Responsive Release
Caption: Pathway for pH-triggered drug release from this compound nanoparticles.
Q3: What are the standard methods for characterizing drug release from this compound nanoparticles?
A3: The most common in vitro method is the dialysis bag diffusion technique. The drug-loaded nanoparticles are placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium. Samples of the medium are collected at different time points and the drug concentration is measured using techniques like UV-Vis spectroscopy or HPLC. It is crucial to maintain sink conditions, where the concentration of the drug in the release medium is kept low to ensure that the release rate is not limited by drug solubility.
Experimental Protocols
Protocol 1: Synthesis of Mesoporous this compound Nanoparticles (Modified Stöber Method)
-
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Cetyltrimethylammonium bromide (CTAB)
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
-
-
Procedure:
-
Dissolve CTAB in a mixture of deionized water and ethanol in a round-bottom flask with vigorous stirring.
-
Add ammonium hydroxide solution to the mixture and continue stirring.
-
Add TEOS dropwise to the solution.
-
Continue stirring at room temperature for at least 2 hours to allow for nanoparticle formation.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with ethanol and deionized water multiple times to remove unreacted reagents.
-
To remove the CTAB template, resuspend the nanoparticles in an acidic ethanol solution (e.g., HCl in ethanol) and reflux overnight.
-
Wash the template-removed nanoparticles with ethanol and water and dry under vacuum.
-
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of MSNs.
Protocol 2: Amine Functionalization of this compound Nanoparticles
-
Materials:
-
Synthesized mesoporous this compound nanoparticles
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene (B28343) (anhydrous)
-
-
Procedure:
-
Disperse the dried this compound nanoparticles in anhydrous toluene under a nitrogen atmosphere.
-
Add APTES to the suspension.
-
Reflux the mixture overnight with stirring.
-
Cool the mixture to room temperature and collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles thoroughly with toluene and ethanol to remove unreacted APTES.
-
Dry the amine-functionalized nanoparticles under vacuum.
-
Protocol 3: In Vitro Drug Release Study
-
Materials:
-
Drug-loaded this compound nanoparticles
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Release medium (e.g., phosphate-buffered saline, PBS, at a specific pH)
-
Shaking incubator or water bath
-
-
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a small volume of the release medium.
-
Transfer the suspension into a pre-soaked dialysis bag and seal it.
-
Place the dialysis bag in a larger container with a known volume of the release medium, ensuring sink conditions are maintained.
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative percentage of drug released over time.
-
References
- 1. Mesoporous this compound nanoparticles as a drug delivery mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mesoporous this compound Particles as Drug Delivery Systems—The State of the Art in Loading Methods and the Recent Progress in Analytical Techniques for Monitoring These Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publishing.emanresearch.org [publishing.emanresearch.org]
- 4. Progress in Mesoporous this compound Nanoparticles as Drug Delivery Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic and Methodological Insights into Hydrophilic Drug Release from Mesoporous this compound Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stimuli-responsive functionalized mesoporous this compound nanoparticles for drug release in response to various biological stimuli - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 7. dovepress.com [dovepress.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Silica Aerogel Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome the common challenge of cracking during silica (B1680970) aerogel synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cracking in this compound aerogels during synthesis?
A1: The primary cause of cracking is capillary pressure.[1][2] During evaporative drying (like ambient pressure drying), as the liquid solvent evaporates from the nanopores of the gel, surface tension at the liquid-vapor interface pulls on the delicate solid network.[3] These capillary forces can be immense, reaching up to 200 MPa, which is strong enough to cause the fragile this compound structure to collapse, leading to significant shrinkage and cracking.[1]
Q2: What is the most reliable method to produce crack-free this compound aerogels?
A2: Supercritical drying is the most dependable method for producing crack-free aerogels.[4][5] This process works by heating and pressurizing the solvent within the gel (often liquid CO2 that has replaced the original solvent) beyond its critical point.[6] In this supercritical state, the distinction between liquid and gas disappears, and there is no surface tension.[3][4] The solvent can then be removed from the gel's pores without inducing the destructive capillary forces that cause cracking.[2][3]
Q3: Is it possible to synthesize crack-free aerogels without a supercritical dryer?
A3: Yes, it is possible to create crack-free aerogels using ambient pressure drying (APD), although it is more challenging.[7][8] Success with APD relies on a two-pronged approach: strengthening the gel's solid network through aging and minimizing capillary forces.[7][9] The latter is achieved by performing a solvent exchange with a low-surface-tension solvent (e.g., n-hexane) and chemically modifying the gel's internal surface to make it hydrophobic (a process called silylation).[7][10][11]
Q4: What is the "spring-back effect," and why is it crucial for ambient pressure drying?
A4: The "spring-back effect" is a phenomenon observed during ambient pressure drying where the gel, after shrinking significantly as the solvent evaporates, re-expands to nearly its original volume.[7] This effect is critical for achieving low-density, high-porosity aerogels without cracks.[7] It is directly linked to the successful surface modification of the gel network, which makes the interior surfaces hydrophobic and prevents the pore walls from sticking together and forming irreversible bonds upon collapse.[7]
Q5: How does the choice of this compound precursor affect the aerogel's mechanical strength?
A5: The choice of precursor significantly impacts the final properties of the aerogel. Using precursors with organic groups, such as methyltrimethoxysilane (B3422404) (MTMS) or methyltriethoxysilane (MTES), can create a more flexible and robust network compared to traditional precursors like tetramethoxysilane (B109134) (TMOS) or tetraethoxysilane (TEOS).[12][13] The non-hydrolyzable organic groups (e.g., -CH3) improve the hydrophobicity and mechanical properties of the network, making it more resistant to cracking during drying.[13] Increasing the precursor concentration generally leads to a denser, more interconnected, and stronger gel structure that is less susceptible to shrinkage and cracking.[5]
Troubleshooting Guide
This section addresses specific problems encountered during synthesis and provides actionable solutions.
Problem 1: The aerogel cracked or turned into powder during the drying stage.
| Cause | Recommended Solution(s) |
| High Capillary Stress (Ambient Pressure Drying) | 1. Optimize Solvent Exchange: Ensure the original solvent is completely replaced with a low-surface-tension solvent like n-hexane or heptane. Perform multiple exchanges with fresh solvent over several days.[7][10] 2. Ensure Complete Surface Modification: The molar ratio of the silylating agent (e.g., trimethylchlorosilane - TMCS) to the pore water is critical. A TMCS/pore water molar ratio between 0.297 and 0.396 has been shown to be effective for producing crack-free monoliths.[7] 3. Strengthen the Gel Network: Increase the aging time or temperature before solvent exchange to reinforce the this compound backbone.[5][7] |
| Thermal Shock (Supercritical Drying) | When introducing cold liquid CO2 into the drying chamber, the rapid temperature change can cause thermal stress and crack the gel.[14] Solution: Introduce the liquid CO2 slowly, allowing the temperature to equilibrate gradually. Placing a small shield (e.g., aluminum foil) over the gels can also prevent cold liquid from dripping directly onto them.[14] |
| Incomplete Solvent Exchange (Supercritical Drying) | If residual solvent (e.g., methanol (B129727), ethanol) remains in the gel, it will not become supercritical under the conditions for CO2, leading to conventional evaporation and cracking.[15] Solution: Increase the number and duration of CO2 flushes to ensure all the original solvent diffuses out of the gel and is replaced by liquid CO2 before heating.[14] |
Problem 2: The wet gel is extremely fragile and breaks apart with minimal handling before drying.
| Cause | Recommended Solution(s) |
| Insufficient Aging | The gel network requires time to strengthen through the formation of additional siloxane bonds after initial gelation.[9][16] Solution: Increase the aging period. Aging the gel in its mother liquor for 24-72 hours is common. Aging at a slightly elevated temperature (e.g., 40-50°C) can also accelerate the strengthening process.[9] |
| Low Precursor Concentration | Gels made with a low concentration of this compound precursors (TMOS, TEOS, etc.) have a weaker, less cross-linked network.[5] Solution: Increase the precursor concentration in the initial sol. This will result in a denser and more robust gel structure, though it will also increase the final density of the aerogel.[5][17] |
| Incorrect pH / Catalyst Concentration | The pH of the sol-gel solution dictates the rates of hydrolysis and condensation, which in turn determines the final gel structure. Highly acidic or basic conditions can lead to weak or poorly formed networks.[9] Solution: Optimize the catalyst concentration. For two-step (acid-base) catalysis, ensure the time interval between adding the acid and base is controlled, as this affects the final properties.[5] |
Problem 3: The aerogel experienced irreversible shrinkage during ambient pressure drying and did not "spring back."
| Cause | Recommended Solution(s) |
| Incomplete Surface Modification | If the internal surfaces of the gel are not sufficiently hydrophobic, silanol (B1196071) (Si-OH) groups on adjacent surfaces can form permanent siloxane (Si-O-Si) bonds when forced together during shrinkage, preventing re-expansion.[7] Solution: Increase the concentration of the silylating agent or the duration of the modification step. Ensure all water has been removed via solvent exchange prior to this step, as silylating agents react readily with water.[7] |
| Residual Water in Pores | Water is a high-surface-tension solvent and prevents effective hydrophobic modification.[14] Solution: Perform a more rigorous solvent exchange protocol to completely remove all water and catalyst residues from the gel before attempting surface modification.[14] Soaking the gel in fresh methanol or ethanol (B145695) for several days with multiple solvent changes is a common practice.[14] |
Key Process Parameters and Their Effects
The following table summarizes how adjusting key synthesis variables can help mitigate cracking.
| Parameter | Effect on Cracking Tendency | Rationale |
| Drying Method | Supercritical > Freeze > Ambient Pressure | Supercritical drying eliminates capillary forces, the main cause of cracking.[4][6] Freeze drying avoids the liquid-vapor interface by sublimation.[1] Ambient pressure drying is highly susceptible to capillary forces.[7] |
| Precursor Concentration | Higher concentration reduces cracking | Creates a denser and mechanically stronger gel network that can better withstand drying stresses.[5] |
| Aging Time & Temperature | Longer/hotter aging reduces cracking | Strengthens the this compound backbone through continued condensation reactions and network rearrangement (Ostwald ripening), increasing its resistance to collapse.[7][9] |
| Solvent Exchange | Crucial for reducing cracking in APD | Replacing the initial high-surface-tension solvent with one of low surface tension (e.g., n-hexane) directly reduces the magnitude of capillary forces during evaporation.[7][10] |
| Surface Modification | Essential for preventing cracking in APD | Creates a hydrophobic internal surface that prevents irreversible bonding during shrinkage and enables the "spring-back effect."[7][11] |
Experimental Protocols
Protocol 1: Ambient Pressure Drying for Crack-Free this compound Aerogel
This protocol is an example using a waterglass (sodium silicate) precursor, which is a cost-effective method.
-
Preparation of this compound Sol:
-
Dilute a sodium silicate (B1173343) solution to the desired SiO2 concentration (e.g., 4–10 wt%).[18]
-
Pass the solution through a column of cation-exchange resin to remove sodium ions and form a silicic acid sol.[18]
-
-
Gelation:
-
Aging:
-
Once gelled, keep the wet gels in their molds in a sealed container for at least 24 hours to allow the this compound network to strengthen.[7]
-
-
Solvent Exchange:
-
Carefully remove the gels from their molds and place them in a bath of an organic solvent such as isopropanol (B130326) or ethanol.[7]
-
The purpose is to completely replace the water in the pores. This is a diffusion-limited process and must be done in steps over several days.[14][19]
-
Replace the solvent bath with fresh solvent every 12-24 hours for 3-5 days.
-
-
Surface Modification (Hydrophobization):
-
Final Wash and Drying:
-
Wash the modified gels in pure n-hexane one or two more times to remove any unreacted silylating agent and byproducts.[7]
-
Remove the gels from the final hexane (B92381) bath and place them in a fume hood or a gently ventilated oven (e.g., at 60°C) to dry at ambient pressure.[2] The gel will shrink significantly before springing back to a large fraction of its original size.[7]
-
Protocol 2: Key Considerations for Supercritical CO2 Drying
-
Initial Steps: Prepare and age the wet gel as described in steps 1-3 of the APD protocol. The initial solvent is typically an alcohol like methanol or ethanol.
-
Solvent Exchange to Liquid CO2:
-
Place the wet gels into a high-pressure vessel.[14]
-
Fill the vessel with the initial alcohol solvent to ensure the gels do not dry out.
-
Cool the vessel (e.g., to 10-15°C) and slowly introduce liquid CO2, displacing the alcohol from the bottom of the vessel. Ensure the gels remain submerged in liquid at all times.[14]
-
Perform multiple static soaks and flushes with fresh liquid CO2 over 2-3 days to ensure all alcohol has diffused out of the gels.[14]
-
-
Supercritical Drying:
-
Once the solvent exchange is complete, seal the vessel.
-
Heat the vessel past the critical temperature of CO2 (31.1°C) and ensure the pressure rises above the critical pressure (73.8 bar). A safe operating point is around 40°C and 80 bar.[5]
-
Once supercritical, slowly vent the CO2 gas from the vessel over several hours while maintaining the temperature above the critical point.[4][14] This slow depressurization prevents rapid expansion of gas that could damage the structure.
-
After returning to ambient pressure, the vessel can be cooled and the dry, crack-free aerogels can be removed.
-
Visual Guides
Caption: Troubleshooting flowchart for diagnosing the cause of cracking in this compound aerogels.
Caption: Experimental workflow for synthesizing crack-free this compound aerogels via Ambient Pressure Drying (APD).
Caption: Comparison of physical forces during Ambient Pressure Drying vs. Supercritical Drying.
References
- 1. Manufacturing this compound aerogel and cryogel through ambient pressure and freeze drying - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03325A [pubs.rsc.org]
- 2. Scalable and robust this compound aerogel materials from ambient pressure drying - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01086G [pubs.rsc.org]
- 3. sfe-process.com [sfe-process.com]
- 4. supercritical.appliedseparations.com [supercritical.appliedseparations.com]
- 5. The effect of synthesis conditions and process parameters on aerogel properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 9. Frontiers | The effect of synthesis conditions and process parameters on aerogel properties [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. The Importance of Precursors and Modification Groups of Aerogels in CO2 Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Kinetics of Supercritical Drying of Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aerogel.org » this compound Aerogel [aerogel.org]
- 17. researchgate.net [researchgate.net]
- 18. Effective preparation of crack-free this compound aerogels via ambient drying - ProQuest [proquest.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Poor Separation in Silica-Based HPLC Columns
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common separation issues encountered with silica-based HPLC columns.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you quickly identify and resolve problems in your chromatographic experiments.
Peak Tailing
Q1: Why are the peaks for my basic compounds tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue, especially for basic compounds on this compound-based columns. This is often caused by secondary interactions between the analyte and the stationary phase.
A1: Potential Causes and Solutions for Peak Tailing
| Potential Cause | Description | Solution |
| Secondary Silanol (B1196071) Interactions | Residual silanol groups (Si-OH) on the This compound (B1680970) surface can be deprotonated at mid-range pH values, creating negatively charged sites that strongly interact with protonated basic analytes. This leads to a secondary, stronger retention mechanism, causing the peak to tail.[1][2] | Adjust Mobile Phase pH: Lower the mobile phase pH to be at least 1.5-2 pH units below the pKa of the basic analyte. This ensures the analyte is fully protonated and suppresses the ionization of the silanol groups, minimizing secondary interactions.[1][3] Use a High-Purity this compound Column: Modern, high-purity this compound columns have a lower concentration of acidic silanol groups, reducing the likelihood of tailing.[4] Use Mobile Phase Additives: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to mask the active silanol sites.[5][6][7][8] |
| Column Overload | Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to a non-ideal distribution of the analyte as it travels through the column.[9] | Reduce Sample Concentration: Dilute the sample and reinject. If the peak shape improves, you were likely overloading the column.[9] Reduce Injection Volume: Inject a smaller volume of your sample. |
| Column Contamination or Degradation | Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.[9] | Perform Column Washing/Regeneration: Follow a suitable column cleaning protocol to remove contaminants (see Protocol 2).[10] Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.[11] Replace the Column: If the column is old or has been subjected to harsh conditions, it may be irreversibly damaged and need replacement.[12] |
| Extra-Column Volume | Excessive volume in the tubing, fittings, or detector flow cell can cause band broadening and lead to peak tailing.[13] | Optimize Tubing and Connections: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly seated to avoid dead volume.[13] |
Quantitative Data: Effect of Mobile Phase pH on Retention of a Basic Compound
The following table illustrates the typical effect of mobile phase pH on the retention factor (k') of a hypothetical basic compound with a pKa of 8.0. As the pH approaches the pKa, retention decreases due to increased ionization. For optimal peak shape and retention, a pH of 6.0 or lower would be recommended.
| Mobile Phase pH | Retention Factor (k') | Peak Shape Observation |
| 3.0 | 12.5 | Symmetrical |
| 4.5 | 10.2 | Symmetrical |
| 6.0 | 7.8 | Symmetrical |
| 7.0 | 4.5 | Slight Tailing |
| 8.0 | 2.1 | Significant Tailing |
| 9.0 | 1.2 | Severe Tailing |
This table is illustrative and actual values will vary depending on the analyte, column, and other chromatographic conditions.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Peak Fronting
Q2: My peaks are fronting. What is the cause and how can I fix it?
Peak fronting, where the front half of the peak is broader than the latter half, is typically a sign of column overload or issues with the sample solvent.
A2: Potential Causes and Solutions for Peak Fronting
| Potential Cause | Description | Solution |
| Sample Overload | Injecting too high a concentration or volume of the sample can lead to saturation of the stationary phase at the column inlet, causing some of the analyte to travel down the column more quickly.[14][15] | Reduce Sample Concentration/Volume: Dilute your sample or inject a smaller volume.[14][15] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte band will spread at the column inlet, leading to a distorted, fronting peak.[14] | Use a Weaker Sample Solvent: Ideally, dissolve the sample in the mobile phase. If this is not possible due to solubility issues, use a solvent that is weaker than the mobile phase.[14] |
| Column Collapse or Void | A physical collapse of the packed bed at the column inlet can create a void, leading to an uneven flow path and peak fronting.[10] This is more common with older columns or when operating at excessively high pressures. | Check for a Column Void: Perform a column void test (see Protocol 1).[16] If a void is confirmed, the column may need to be replaced. |
| Channeling | The formation of channels within the packed bed can also lead to peak fronting, as some analyte molecules will travel through the column faster than others.[15] | Replace the Column: Channeling is often irreversible, and the column will need to be replaced. |
Troubleshooting Workflow for Peak Fronting
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. researchgate.net [researchgate.net]
- 4. hplc.eu [hplc.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. How to Cleaning of Protein Residues in HPLC Column - Hawach [hawachhplccolumn.com]
- 10. glsciencesinc.com [glsciencesinc.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Notes on Cleaning bound Protein from RP HPLC columns: [hplctips.blogspot.com]
- 14. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 15. m.youtube.com [m.youtube.com]
- 16. silicycle.com [silicycle.com]
Technical Support Center: Optimizing Silica Nanoparticle Biocompatibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the biocompatibility of silica (B1680970) nanoparticles (SNPs) for clinical applications.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound nanoparticles that influence their biocompatibility?
A1: The biocompatibility of this compound nanoparticles is significantly influenced by several key physicochemical properties. These include:
-
Size: Smaller nanoparticles often exhibit greater toxicity.[1][2] For instance, a systematic review found that 83.8% of the 35 papers analyzed concluded that smaller-sized amorphous this compound nanoparticles (aSiNPs) demonstrated stronger toxic effects.[1]
-
Porosity: The porous nature of this compound nanoparticles plays a crucial role in their interaction with biological systems.[3][4] Mesoporous this compound nanoparticles (MSNs) have been shown to have lower hemolytic activity compared to their nonporous counterparts of a similar size.[2]
-
Surface Chemistry: The surface functionalization of this compound nanoparticles can dramatically alter their biocompatibility.[5][6][7] For example, surface modification with polyethylene (B3416737) glycol (PEG) can reduce protein adsorption and subsequent recognition by the immune system.[8][9] Amine-functionalized MSNs have shown good biocompatibility in both 2D and 3D cell culture systems.[5]
-
Surface Charge: The charge on the nanoparticle surface influences its interaction with cell membranes and proteins. Highly positively charged nanoparticles can lead to increased cellular uptake and potential cytotoxicity.[5]
Q2: What are the common mechanisms of this compound nanoparticle-induced toxicity?
A2: The primary mechanisms of this compound nanoparticle toxicity include:
-
Hemolysis: Direct damage to red blood cell membranes, leading to the release of hemoglobin.[2][10] This effect is often dependent on the size, concentration, and surface properties of the nanoparticles.[2]
-
Immunotoxicity: Activation of the immune system, which can lead to inflammatory responses.[11][12] This can involve interactions with macrophages, dendritic cells, and lymphocytes.[12]
-
Cytotoxicity: Direct damage to cells, which can occur through various mechanisms, including oxidative stress and apoptosis.[11][13] The toxicity is often dose-dependent and varies with cell type.[13]
-
Genotoxicity: Damage to the genetic material of cells.[14]
Q3: How can I improve the biocompatibility of my this compound nanoparticles?
A3: Several strategies can be employed to enhance the biocompatibility of this compound nanoparticles:
-
Surface Modification: Coating nanoparticles with biocompatible polymers like polyethylene glycol (PEG) can shield the nanoparticle surface, reducing protein corona formation and subsequent immune recognition.[8][9]
-
Control of Physicochemical Properties: Careful control over the size, porosity, and surface charge of the nanoparticles during synthesis can minimize their toxic effects.[1][3][4]
-
Purification: Ensuring the removal of residual reactants and surfactants from the nanoparticle synthesis process is crucial to avoid confounding toxic effects.
Troubleshooting Guides
Issue 1: High levels of hemolysis observed in in vitro assays.
| Possible Cause | Troubleshooting Step |
| Inherent properties of the nanoparticle | - Modify surface chemistry: Functionalize the nanoparticle surface with PEG or other hydrophilic polymers to reduce interactions with red blood cell membranes.[10] - Optimize size and porosity: If possible, use mesoporous this compound nanoparticles, which have shown lower hemolytic activity than nonporous ones.[2] Consider using larger nanoparticles, as smaller particles can be more hemolytic.[2] |
| Nanoparticle aggregation | - Improve dispersion: Ensure nanoparticles are well-dispersed before adding them to the assay. Sonication or vortexing can help break up aggregates.[15] - Check colloidal stability: Assess the stability of the nanoparticle suspension in the assay medium over time using techniques like Dynamic Light Scattering (DLS). |
| Assay interference | - Run appropriate controls: Include nanoparticle-only controls (without red blood cells) to check for any interference with the spectrophotometric reading of hemoglobin. |
Issue 2: Unexpected cytotoxicity in cell culture experiments.
| Possible Cause | Troubleshooting Step |
| Nanoparticle-induced oxidative stress | - Co-treatment with antioxidants: Investigate if the cytotoxicity can be mitigated by co-administering antioxidants like N-acetylcysteine. - Measure reactive oxygen species (ROS): Use fluorescent probes to quantify the generation of ROS in cells treated with your nanoparticles. |
| Interference with cytotoxicity assays | - Select an appropriate assay: Some colorimetric assays, like MTT, can be affected by nanoparticles.[16] Consider using alternative assays like ATP-based luminescence assays (e.g., CellTiter-Glo), which have shown better correlation with cell count data for mesoporous this compound nanoparticles.[16] - Run nanoparticle controls: Include controls with nanoparticles in cell-free media to check for direct reactions with the assay reagents. |
| High cellular uptake | - Modify surface charge: If nanoparticles have a high positive charge, consider modifying the surface to be more neutral or slightly negative to reduce non-specific cellular uptake.[5] |
Issue 3: Inconsistent results in biocompatibility testing.
| Possible Cause | Troubleshooting Step |
| Batch-to-batch variability of nanoparticles | - Thorough characterization: Characterize each new batch of nanoparticles for size, morphology, surface charge, and porosity to ensure consistency.[17] - Standardize synthesis protocol: Strictly adhere to a standardized synthesis and purification protocol to minimize variations. |
| Formation of protein corona | - Pre-incubate with serum: In some cases, pre-coating nanoparticles with serum proteins can lead to more reproducible results in subsequent cell-based assays.[18] - Characterize the protein corona: Isolate and analyze the proteins that adsorb to your nanoparticles to understand how they might be influencing cellular interactions.[19] |
| Experimental variability | - Standardize protocols: Ensure all experimental parameters, such as cell seeding density, incubation times, and nanoparticle concentrations, are consistent across experiments. |
Data Presentation
Table 1: Influence of this compound Nanoparticle Properties on Maximum Tolerated Dose (MTD) in Mice
| Nanoparticle Type | Aspect Ratio | MTD (mg/kg) | Reference |
| Mesoporous SiO₂ | 1, 2, 8 | 30 - 65 | [3][4] |
| Amine-modified mesoporous SiO₂ | 1, 2, 8 | 100 - 150 | [3][4] |
| Unmodified or amine-modified nonporous SiO₂ | N/A | 450 | [3][4] |
Experimental Protocols
Hemolysis Assay Protocol
This protocol is a generalized procedure for assessing the hemolytic activity of this compound nanoparticles, based on standard methods.[20][21]
1. Materials:
-
Fresh whole blood (with anticoagulant like heparin) from healthy donors.[21]
-
Phosphate-buffered saline (PBS).
-
Triton X-100 (or similar detergent) as a positive control.
-
This compound nanoparticle suspension at various concentrations.
-
Centrifuge.
-
Spectrophotometer.
2. Procedure:
-
Prepare Red Blood Cell (RBC) Suspension:
-
Centrifuge the whole blood to pellet the RBCs.
-
Remove the plasma and buffy coat.
-
Wash the RBC pellet with PBS several times until the supernatant is clear.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Incubation:
-
In separate microcentrifuge tubes, add the RBC suspension.
-
Add the this compound nanoparticle suspensions to achieve the desired final concentrations.
-
For the positive control, add Triton X-100 (e.g., 1% final concentration).
-
For the negative control, add an equal volume of PBS.
-
Incubate all tubes at 37°C for a specified time (e.g., 2 hours) with gentle agitation.
-
-
Measurement:
-
Centrifuge the tubes to pellet the intact RBCs and nanoparticles.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 541 nm).[21]
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Mandatory Visualizations
Caption: Workflow for assessing and optimizing this compound nanoparticle biocompatibility.
Caption: Simplified signaling pathway of this compound nanoparticle-induced inflammation.
Caption: Relationship between nanoparticle properties and biocompatibility outcomes.
References
- 1. The size-dependent in vivo toxicity of amorphous this compound nanoparticles: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Influence of Geometry, Porosity and Surface Characteristics of this compound Nanoparticles on Acute Toxicity: Their Vasculature Effect and Tolerance Threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound nanoparticle surface chemistry: An important trait affecting cellular biocompatibility in two and three dimensional culture systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surface Functionalization of this compound Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Concepts and Approaches to Reduce or Avoid Protein Corona Formation on Nanoparticles: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization [frontiersin.org]
- 10. Impacts of mesoporous this compound nanoparticle size, pore ordering, and pore integrity on hemolytic activity. | Semantic Scholar [semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Toxicology of this compound nanoparticles: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biocompatibility Assessment of Si-based Nano- and Micro-particles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous this compound nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical translation of this compound nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Hemolytic Activity of Nanoparticles as a Marker of Their Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of Hemolytic Properties of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In-Vitro Biocompatibility of Mesoporous Silica Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Mesoporous silica (B1680970) nanoparticles (MSNs) have emerged as a versatile and promising platform for a range of biomedical applications, including drug delivery, bioimaging, and diagnostics. Their high surface area, tunable pore size, and ease of surface functionalization make them highly attractive candidates for carrying therapeutic payloads. However, a thorough understanding of their biocompatibility is paramount for their clinical translation. This guide provides an objective comparison of the in-vitro biocompatibility of MSNs with other commonly used nanoparticle systems, supported by experimental data and detailed protocols.
At a Glance: Biocompatibility Profile of MSNs vs. Alternatives
The in-vitro biocompatibility of nanoparticles is not an intrinsic property but is influenced by a multitude of factors including size, shape, surface charge, and the specific cell type being investigated. Generally, MSNs exhibit a favorable biocompatibility profile.
| Parameter | Mesoporous this compound Nanoparticles (MSNs) | Alternative Nanoparticles (e.g., Gold, Polymeric) | Key Considerations |
| Cytotoxicity | Generally low, but dose- and cell type-dependent. Surface functionalization can mitigate toxicity. | Varies widely. For example, bare gold nanoparticles can exhibit higher toxicity than this compound-coated counterparts. | Surface chemistry plays a critical role in determining cytotoxic responses. |
| Hemolytic Activity | Lower than non-porous this compound counterparts. Surface modifications like PEGylation can significantly reduce hemolysis.[1] | Can be a concern for certain polymeric and metallic nanoparticles. | Interaction with red blood cell membranes is a key initiating event. |
| Inflammatory Response | Can induce pro-inflammatory cytokines in a dose-dependent manner. | Varies; some liposomes are known for their low immunogenicity. | The innate immune system's recognition of nanoparticle surfaces is a crucial factor. |
| Oxidative Stress | Can induce reactive oxygen species (ROS) production, leading to cellular stress. | A common mechanism of toxicity for many types of nanoparticles. | ROS generation can trigger downstream inflammatory and apoptotic pathways. |
Quantitative Comparison of In-Vitro Biocompatibility
The following tables summarize quantitative data from comparative studies on the in-vitro biocompatibility of MSNs and alternative nanoparticle systems. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Nanoparticle | Cell Line | IC50 (µg/mL) after 72h | Reference |
| Magnetic Mesoporous this compound (SPION@this compound) | CHO (normal cells) | 75.0 | [2] |
| Iron-containing Polyoxometalate (FeMo6) | CHO (normal cells) | 57.53 | [2] |
| Magnetic Mesoporous this compound (SPION@this compound) | PC-3 (prostate cancer) | 80.69 | [2] |
| Iron-containing Polyoxometalate (FeMo6) | PC-3 (prostate cancer) | 68.29 | [2] |
| Mesoporous Bioactive Glass Nanoparticles | BMSCs | > 40 (high biocompatibility) | [3] |
| Mesoporous this compound Nanoparticles | BMSCs | > 40 (high biocompatibility) | [3] |
Note: Lower IC50 values indicate higher cytotoxicity.
Table 2: Comparative Hemolytic Activity
Hemolysis assays measure the damage to red blood cells.
| Nanoparticle Type | Concentration (µg/mL) | Hemolysis (%) | Key Finding | Reference |
| Mesoporous this compound Nanoparticles | 100 | < 5% | Low hemolytic activity. | [4] |
| Non-porous Stöber this compound Nanoparticles | 100 | ~10% | Porosity reduces hemolytic activity. | [4] |
| Amine-modified Mesoporous this compound | 100 | < 5% | Cationic surface modification did not significantly increase hemolysis at this concentration. | [4] |
| Bare Mesoporous this compound Nanoparticles | Not specified | Induces hemolysis | Surface silanol (B1196071) groups are implicated in hemolytic activity. | [5] |
| Functionalized Mesoporous this compound | Not specified | Reduced or no hemolysis | Surface functionalization can prevent hemolysis.[5] |
Table 3: Comparative Inflammatory Response (Cytokine Induction)
This table presents data on the induction of key pro-inflammatory cytokines.
| Nanoparticle | Cell Type | Cytokine Measured | Result | Reference |
| Magnetic Mesoporous this compound with CpG ODN | Raw 264.7 macrophages | IL-6 | Significantly enhanced induction compared to free CpG ODN. | [6] |
| Mesoporous this compound Nanoparticles | Caco-2/PBMC co-culture | IL-1β, IL-8, TNF-α | Dose-dependent increase in pro-inflammatory cytokine gene expression. | |
| Colloidal this compound Nanoparticles | In vivo (mice) | IgG, IgM | No significant alteration in serum immunoglobulin levels. | [7] |
| Mesoporous this compound Nanoparticles | In vivo (mice) | IgG, IgM | Increased serum IgG and IgM levels, suggesting higher immunotoxicity in vivo compared to colloidal this compound.[7] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental processes and the underlying biological mechanisms is crucial for a comprehensive understanding of nanoparticle biocompatibility.
References
- 1. Impacts of mesoporous this compound nanoparticle size, pore ordering, and pore integrity on hemolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cmbr-journal.com [cmbr-journal.com]
- 3. mdpi.com [mdpi.com]
- 4. The Impact of this compound Nanoparticle Design on Cellular Toxicity and Hemolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of mesoporous this compound nanoparticle surface functionality on hemolytic activity, thrombogenicity and non-specific protein adsorption - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. Magnetic mesoporous this compound nanoparticles for CpG delivery to enhance cytokine induction via toll-like receptor 9 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. dovepress.com [dovepress.com]
A Comparative Analysis of Silica and Alumina as Catalyst Supports for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst support is a pivotal decision that profoundly influences reaction efficiency, selectivity, and overall process viability. Among the myriad of support materials, silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃) are two of the most extensively utilized options, lauded for their high surface area, thermal stability, and mechanical resilience.[1] However, their distinct surface chemistries give rise to significant variations in catalytic performance. This guide provides an objective, data-driven comparison of this compound and alumina as catalyst supports to facilitate an informed selection for your specific application.
Key Performance Differences: A Head-to-Head Comparison
The efficacy of a catalyst is intrinsically linked to the properties of its support material. The support influences critical factors such as the dispersion of the active metal, the strength of the metal-support interaction, and the surface acidity, all of which dictate the catalyst's activity, selectivity, and long-term stability.[1][2]
Alumina (Al₂O₃): Alumina is characterized by its amphoteric nature, possessing both acidic and basic sites on its surface.[2] This characteristic can be advantageous for reactions that benefit from a certain level of acidity. The interaction between metal precursors and the alumina surface is typically strong, leading to high dispersion of the active metal particles. This strong interaction helps to prevent the agglomeration or sintering of metal particles at elevated temperatures, thereby enhancing the catalyst's stability.[1][2] Alumina also exhibits good stability over a wide pH range, typically from 2 to 13, making it a robust choice for a variety of reaction conditions.[1]
This compound (SiO₂): In contrast, this compound is generally considered a more inert support with weakly acidic surface hydroxyl groups, known as silanols.[1][2] The metal-support interaction on this compound is generally weaker compared to alumina.[1][2][3] This weaker interaction can sometimes result in the formation of larger metal particles and an increased susceptibility to sintering. However, for reactions where the intrinsic acidity of the support could catalyze undesirable side reactions, the inertness of this compound makes it the preferred choice.[1]
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from comparative studies of catalysts supported on alumina and this compound.
Table 1: Physicochemical Properties of Unloaded Supports
| Property | γ-Alumina | This compound Gel |
| BET Surface Area (m²/g) | 150 - 400 | 300 - 800 |
| Pore Volume (cm³/g) | 0.4 - 0.8 | 0.6 - 1.2 |
| Average Pore Diameter (nm) | 5 - 15 | 2 - 20 |
| Surface Acidity | Amphoteric (Lewis & Brønsted acid sites) | Weakly acidic (silanol groups) |
| Point of Zero Charge (PZC) | 7.0 - 9.0 | 2.0 - 4.0 |
Table 2: Performance Comparison of Nickel Catalysts in Dry Reforming of Methane
| Catalyst | CH₄ Conversion (%) | CO₂ Conversion (%) | H₂/CO Ratio | Stability |
| Ni/Al₂O₃ | Lower initial activity | Lower initial activity | ~1.0 | High stability over 50h |
| Ni/SiO₂ | Higher initial activity | Higher initial activity | ~1.0 | Poor stability, rapid deactivation within 15h |
Reaction conditions: 800°C. Data sourced from a comparative study on Ni-based catalysts.[3] The higher stability of the Ni/Al₂O₃ catalyst is attributed to a stronger metal-support interaction, which prevents the sintering of Ni particles and reduces carbon deposition.[3]
Table 3: Performance Comparison of Nickel Catalysts in CO₂ Methanation
| Catalyst | CO₂ Conversion (%) (at 400°C) | CH₄ Selectivity (%) (at 350°C) |
| Ni/Al₂O₃ | ~75 | ~95 |
| Ni/SiO₂-Al₂O₃ (SIRAL-10) | ~65 | ~90 |
| Ba-Ni/SiO₂-Al₂O₃ | 85.6 | >95 |
| Ce-Ni/SiO₂-Al₂O₃ | ~78 | 98 |
Data sourced from a study on CO₂ methanation over Ni/SiO₂-Al₂O₃ catalysts.[4][5][6][7] The addition of promoters like Ba and Ce to the this compound-alumina support significantly enhanced the catalytic activity and selectivity.
Experimental Protocols
Detailed methodologies for the preparation and testing of this compound- and alumina-supported catalysts are provided below to ensure reproducibility and facilitate fair comparisons.
Protocol 1: Catalyst Preparation by Incipient Wetness Impregnation
This technique is widely used for the synthesis of both alumina- and this compound-supported catalysts, aiming to uniformly deposit a controlled amount of a metal precursor onto the support material.[8][9][10]
1. Support Pre-treatment:
- Calcine the γ-alumina or this compound gel support in a furnace under a flow of air.
- Ramp the temperature to 500-650°C at a rate of 5°C/min and hold for 4-6 hours to remove adsorbed water and other volatile impurities.
2. Pore Volume Determination:
- Measure the total pore volume of the pre-treated support using nitrogen physisorption (BET method). This value is crucial for calculating the required volume of the precursor solution.
3. Precursor Solution Preparation:
- Calculate the mass of the metal precursor (e.g., nickel nitrate, hexachloroplatinic acid) required to achieve the desired metal loading on the support.
- Dissolve the calculated mass of the precursor in a volume of deionized water (or another suitable solvent) equal to the measured pore volume of the support.
4. Impregnation:
- Add the precursor solution dropwise to the pre-treated support material in a rotary evaporator flask or a beaker with constant agitation.
- Ensure the solution is added slowly to allow for even distribution throughout the pores of the support. The final material should appear uniformly moist but without excess liquid.
5. Drying:
- Dry the impregnated support in an oven at 100-120°C for 12-24 hours to remove the solvent.
6. Calcination:
- Calcine the dried catalyst in a furnace under a flow of air.
- Ramp the temperature to 350-500°C at a rate of 2-5°C/min and hold for 3-5 hours to decompose the metal precursor to its oxide form.
7. Reduction (if required):
- For catalysts where the active phase is the reduced metal (e.g., Ni, Pt, Pd), the calcined catalyst is reduced in a tube furnace under a flow of hydrogen (typically 5-10% H₂ in an inert gas like N₂ or Ar).
- Ramp the temperature to 400-600°C and hold for 2-4 hours.
Protocol 2: Catalyst Performance Testing in a Fixed-Bed Reactor
This protocol outlines a general procedure for evaluating the catalytic performance of the prepared this compound- and alumina-supported catalysts.
1. Reactor Setup:
- A fixed-bed reactor system typically consists of a gas delivery system (mass flow controllers), a reactor tube (quartz or stainless steel) housed in a furnace, a temperature controller, a pressure controller, and an analysis system (e.g., gas chromatograph).
2. Catalyst Loading:
- Load a known mass of the prepared catalyst (typically 50-200 mg) into the center of the reactor tube, supported by quartz wool plugs on both ends.
3. In-situ Pre-treatment (Reduction):
- If the catalyst requires reduction, heat the reactor to the reduction temperature (e.g., 500°C) under a flow of a reducing gas mixture (e.g., 10% H₂/N₂) for 2-4 hours.
4. Reaction Run:
- After pre-treatment, cool the reactor to the desired reaction temperature under an inert gas flow.
- Introduce the reactant gas mixture at a specific flow rate (defined by the desired gas hourly space velocity, GHSV).
- Maintain the reactor at the desired temperature and pressure for the duration of the experiment.
5. Product Analysis:
- Periodically analyze the composition of the reactor effluent using an online gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., TCD for permanent gases, FID for hydrocarbons).
6. Data Analysis:
- Calculate the reactant conversion, product selectivity, and yield using the following formulas:
- Conversion (%) = [(Moles of reactant in - Moles of reactant out) / Moles of reactant in] * 100
- Selectivity (%) = (Moles of desired product formed / Moles of reactant converted) * 100
- Yield (%) = (Conversion * Selectivity) / 100
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the comparative study of this compound and alumina supported catalysts.
Logical Relationship for Support Selection
Caption: Decision-making guide for selecting between this compound and alumina catalyst supports.
References
- 1. benchchem.com [benchchem.com]
- 2. energy-cie.ro [energy-cie.ro]
- 3. researchgate.net [researchgate.net]
- 4. CO2 methanation over Ni/SiO2–Al2O3 catalysts: effect of Ba, La, and Ce addition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CO2 methanation over Ni/SiO2–Al2O3 catalysts: effect of Ba, La, and Ce addition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Incipient wetness impregnation - Wikipedia [en.wikipedia.org]
- 9. What Is The Impregnation Method Of Catalyst Preparation? Achieve High Dispersion & Activity - Kintek Solution [kindle-tech.com]
- 10. scribd.com [scribd.com]
performance comparison of silica aerogel and traditional insulation materials.
A Comprehensive Performance Showdown: Silica (B1680970) Aerogel Versus Traditional Insulation Materials
In the ever-evolving landscape of materials science, the quest for superior insulation solutions is paramount for advancements in fields ranging from aerospace and industrial processes to drug delivery and bio-scaffolding. This guide provides an in-depth, data-driven comparison of this compound aerogel, a nanoporous amorphous solid, against a suite of traditional insulation materials including fiberglass, mineral wool, expanded polystyrene (EPS), extruded polystyrene (XPS), and polyurethane foam. This objective analysis is tailored for researchers, scientists, and drug development professionals who require a thorough understanding of material performance for critical applications.
Unveiling the Performance Metrics: A Tabular Comparison
The efficacy of an insulation material is quantified by several key performance indicators. The following table summarizes the comparative data for this compound aerogel and its conventional counterparts, offering a clear, at-a-glance assessment of their respective strengths and weaknesses.
| Property | This compound Aerogel | Fiberglass | Mineral Wool | Expanded Polystyrene (EPS) | Extruded Polystyrene (XPS) | Polyurethane Foam |
| Thermal Conductivity (W/m·K) | 0.013 - 0.020[1] | 0.030 - 0.040[2] | 0.035 - 0.045[1] | 0.030 - 0.040 | 0.029 - 0.035 | 0.020 - 0.030[1] |
| Density ( kg/m ³) | 3 - 150[3] | 10 - 100 | 10 - 100[4] | 15 - 30 | 25 - 45 | 30 - 60 |
| Compressive Strength (kPa) | 0.4 - 2.2 MPa (fiber-reinforced)[5] | Low | Low to Medium | 70 - 200 | 100 - 700 | 150 - 400 |
| Tensile Strength (MPa) | 0.01 - 0.05 (monolithic)[6] | High | High | Low | Low-Medium | Medium |
| Flexural Strength (MPa) | 0.6 - 1.3 (fiber-reinforced)[5] | High | High | Low | Low-Medium | Medium |
Experimental Protocols: Ensuring Data Integrity
The quantitative data presented in this guide is underpinned by standardized experimental methodologies. A lucid understanding of these protocols is crucial for the accurate interpretation and replication of the findings.
Thermal Conductivity: ASTM C518
The thermal conductivity of the insulation materials is determined using the ASTM C518 standard test method.[7] This procedure employs a heat flow meter apparatus to measure the steady-state thermal transmission properties of a material. A specimen of the insulation material is placed between two parallel plates, a hot plate and a cold plate, which are maintained at different, constant temperatures. The apparatus measures the rate of heat flow through the specimen from the hot plate to the cold plate. By knowing the temperature difference across the specimen, its thickness, and the heat flow, the thermal conductivity (k-value) can be calculated.
Density: ASTM C303
For preformed block and board-type thermal insulation, the density is determined in accordance with ASTM C303.[8][9] This test method involves the measurement of the dimensions (length, width, and thickness) and the mass of a representative specimen. The volume is calculated from the dimensional measurements, and the density is then determined by dividing the mass by the calculated volume. It is crucial that the specimens are conditioned to a constant weight at a specified temperature and humidity before testing to ensure accurate and reproducible results.
Compressive Properties: ASTM C165
The compressive properties of thermal insulations are evaluated as per ASTM C165.[7] This standard outlines procedures for determining the compressive resistance of insulation materials. A compressive load is applied to a specimen of a specific size at a controlled rate of deformation. The load and the corresponding deformation are recorded. The compressive strength is typically reported as the stress at a specific strain (e.g., 10% deformation) or the stress at the yield point, if one is observed. This test is critical for applications where the insulation material will be subjected to mechanical loads.
Visualizing the Experimental Workflow
To further elucidate the logical flow of the comparative analysis, the following diagram, generated using the DOT language, illustrates the overarching experimental workflow.
In-Depth Performance Analysis
Thermal Performance: this compound aerogel exhibits exceptionally low thermal conductivity, significantly outperforming all the traditional insulation materials listed.[1] Its nanoporous structure effectively suppresses all three modes of heat transfer: conduction, convection, and radiation. This superior thermal resistance allows for the use of thinner insulation profiles to achieve the same or better performance as thicker layers of conventional materials, a critical advantage in space-constrained applications.
Density: With a density that can be as low as 3 kg/m ³, this compound aerogel is the lightest solid material known.[3] This low density is a direct result of its high porosity, which is typically greater than 90%. In contrast, traditional insulation materials have significantly higher densities. The low weight of this compound aerogel is a considerable benefit in applications where weight is a critical design parameter, such as in aerospace or portable equipment.
Mechanical Properties: Monolithic this compound aerogel is inherently brittle and possesses low mechanical strength.[6] However, the incorporation of reinforcing fibers, such as glass or polymer fibers, can significantly enhance its compressive, tensile, and flexural strength, making it suitable for a wider range of applications.[5] While fiber-reinforced this compound aerogel composites exhibit improved mechanical properties, traditional materials like fiberglass and mineral wool generally offer higher tensile and flexural strength. The compressive strength of rigid foams like XPS and polyurethane is also notable and often sufficient for load-bearing applications.
Conclusion
The comparative analysis unequivocally demonstrates that this compound aerogel possesses superior thermal insulation properties and a significantly lower density than traditional insulation materials. While its mechanical strength in monolithic form is a limitation, the development of fiber-reinforced composites has substantially broadened its application scope. For researchers, scientists, and drug development professionals, the choice between this compound aerogel and traditional insulation will ultimately depend on the specific requirements of the application, with thermal performance, weight, and mechanical integrity being the primary deciding factors. The experimental data and standardized protocols provided in this guide offer a solid foundation for making informed material selection decisions.
References
- 1. Key differences between FOAMGLAS® & other insulation materials [foamglas.com]
- 2. solarcore.tech [solarcore.tech]
- 3. Insulating materials based on this compound aerogel composites: synthesis, properties and application - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04976D [pubs.rsc.org]
- 4. Colloidal this compound vs this compound Aerogel: Insulation Properties Comparison [eureka.patsnap.com]
- 5. wewontech.com [wewontech.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. store.astm.org [store.astm.org]
- 8. matestlabs.com [matestlabs.com]
- 9. benttram.com [benttram.com]
Revolutionizing Drug Delivery: A Comparative Guide to Functionalized Silica Nanoparticles for Controlled Release
For researchers, scientists, and drug development professionals, the quest for more effective and targeted drug delivery systems is a constant endeavor. Functionalized silica (B1680970) nanoparticles have emerged as a promising platform for controlled drug release, offering a high degree of tunability and biocompatibility. This guide provides an objective comparison of the performance of various functionalized this compound nanoparticles, supported by experimental data, to aid in the selection and design of optimal drug delivery vehicles.
The unique properties of mesoporous this compound nanoparticles (MSNs), such as their high surface area, large pore volume, and tunable pore size, make them ideal candidates for hosting a wide range of therapeutic agents.[1] However, the true potential of these nanoparticles is unlocked through surface functionalization, which allows for precise control over drug loading and release kinetics. By modifying the this compound surface with different organic groups, it is possible to create "smart" drug delivery systems that respond to specific environmental stimuli, such as pH, redox potential, or temperature, to release their payload at the desired site of action.[2][3]
This guide will delve into the specifics of different functionalization strategies, presenting a comparative analysis of their impact on drug loading and release performance, with a focus on the widely used anticancer drug, doxorubicin (B1662922).
Performance Comparison of Functionalized this compound Nanoparticles
The choice of functional group for surface modification of this compound nanoparticles plays a critical role in determining the drug loading capacity, encapsulation efficiency, and release profile. The table below summarizes the performance of non-functionalized, amine-functionalized, and poly-L-histidine (PLH) and tamoxifen (B1202) co-functionalized mesoporous this compound nanoparticles (MSNs) for the delivery of doxorubicin (DOX).
| Nanoparticle System | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Cumulative DOX Release (%) (pH 7.4, 72h) | Cumulative DOX Release (%) (pH 5.0, 72h) | Reference |
| Native MSNs | 7.22 ± 0.15 | 7.78 ± 0.18 | ~30 | ~40 | [4] |
| MSN-PLH | Not Reported | 12.2 | ~18 | ~23 | [4] |
| MSN-PLH-TAM | Not Reported | 12.1 | ~5 | ~9 | [4] |
| Amine-functionalized MSNs | Not Reported | 42.8 | - | - | [5] |
Key Observations:
-
Functionalization Enhances Encapsulation: Both amine and PLH/tamoxifen functionalization significantly improved the encapsulation efficiency of doxorubicin compared to native MSNs. This is likely due to enhanced electrostatic interactions and hydrogen bonding between the drug molecules and the functionalized this compound surface.[4][5]
-
Sustained and pH-Responsive Release: The functionalized systems, particularly MSN-PLH-TAM, exhibited a more sustained release of doxorubicin with a clear pH-responsive behavior.[4] The lower release at physiological pH (7.4) and enhanced release at acidic pH (5.0), which mimics the tumor microenvironment, is a desirable characteristic for targeted cancer therapy.[4]
-
Amine Functionalization for High Loading: While specific release data was not provided in the comparative context, the high encapsulation efficiency of amine-functionalized MSNs suggests their potential for delivering a larger therapeutic payload.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis and functionalization of this compound nanoparticles.
Synthesis of Amino-Functionalized Mesoporous this compound Nanoparticles (Co-condensation Method)
This one-step method allows for the direct incorporation of amino groups into the this compound framework.
-
Preparation of Surfactant Solution: Dissolve 0.7 g of cetyltrimethylammonium bromide (CTAB) in 336 mL of distilled water. Add 2.45 mL of a 2 M NaOH solution and adjust the temperature to 80 °C.
-
Addition of this compound and Amine Precursors: While stirring, add 3.5 mL of tetraethyl orthosilicate (B98303) (TEOS) and 0.43 mL of 3-aminopropyltriethoxysilane (B1664141) (APTES) dropwise to the surfactant solution.
-
Reaction and Nanoparticle Formation: Continue stirring the mixture for 2 hours to allow for the formation of a white precipitate.
-
Purification: Filter the precipitate and wash it with a mixture of water and ethanol.
-
Drying: Dry the obtained amino-functionalized this compound nanoparticles in air for 24 hours at 60 °C.[6]
Synthesis of pH-Responsive Mesoporous this compound Nanoparticles (Graft-onto Strategy)
This method involves the covalent attachment of a pH-responsive polymer to the surface of pre-synthesized amino-functionalized MSNs.
-
Synthesis of Amino-Functionalized MSNs: Prepare amino-functionalized MSNs using a suitable method (e.g., co-condensation as described above).
-
Activation of Poly(acrylic acid) (PAA): Dissolve PAA in a suitable solvent and activate the carboxylic acid groups using a carbodiimide (B86325) coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and N-Hydroxysuccinimide (NHS).
-
Grafting of PAA onto MSNs: Disperse the amino-functionalized MSNs in a solution containing the activated PAA and allow the amidation reaction to proceed, forming a stable amide bond between the PAA and the MSN surface.
-
Purification: Purify the resulting PAA-grafted MSNs (PAA-MSNs) by centrifugation and washing to remove any unreacted PAA and coupling agents.[7]
Visualizing the Process: From Synthesis to Cellular Action
To better understand the complex processes involved in validating controlled drug release and the subsequent cellular response, the following diagrams, generated using the DOT language, provide a visual representation of the experimental workflow and a key signaling pathway.
Caption: Experimental workflow for validating controlled drug release from functionalized this compound nanoparticles.
Caption: The apoptosis signaling pathway, a common target for anticancer drugs delivered by nanoparticles.
Caption: Relationship between functionalization strategies and stimuli-responsive drug release mechanisms.
References
- 1. Mesoporous this compound Nanoparticles as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mesoporous this compound nanoparticles for stimuli-responsive controlled drug delivery: advances, challenges, and outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Amine-functionalized mesoporous this compound nanoparticles decorated by silver nanoparticles for delivery of doxorubicin in breast and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in mesoporous this compound nanoparticles for targeted stimuli-responsive drug delivery: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Study of Drug Loading in Hollow Mesoporous this compound Nanoparticles: Impacting Factors and Loading Efficiency [mdpi.com]
A Head-to-Head Battle: Silica Versus Polymer-Based Nanoparticles for Drug Delivery
A comprehensive comparison for researchers, scientists, and drug development professionals.
The burgeoning field of nanomedicine offers revolutionary approaches to drug delivery, with nanoparticles at the forefront of this innovation. Among the diverse array of nanomaterials, silica (B1680970) and polymer-based nanoparticles have emerged as two of the most promising platforms. This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence, to assist researchers in selecting the optimal nanocarrier for their therapeutic applications.
At a Glance: Key Performance Metrics
The choice between this compound and polymer-based nanoparticles often hinges on the specific requirements of the drug and the therapeutic goal. The following tables summarize key quantitative data from various studies, offering a comparative overview of their physicochemical properties and drug delivery capabilities.
| Parameter | Mesoporous this compound Nanoparticles (MSNs) | Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | Drug | Reference |
| Particle Size (nm) | ~147 | ~172-230 | Doxorubicin (B1662922) | [1][2] |
| Zeta Potential (mV) | -28.6 | -25 to -45 | Doxorubicin | [1][3] |
| Drug Loading Capacity (%) | ~25.8 | ~5 | Doxorubicin | [1][4] |
| Encapsulation Efficiency (%) | Not specified | ~75 | Doxorubicin | [4] |
Table 1: Comparative physicochemical properties and doxorubicin loading of this compound and PLGA nanoparticles.
| Parameter | Mesoporous this compound Nanoparticles (MSNs) | Polymeric Nanoparticles | Drug | Reference |
| Particle Size (nm) | Not specified | 65-108 | Paclitaxel (B517696) | [5] |
| Zeta Potential (mV) | Not specified | -15.4 | Paclitaxel | [5] |
| Drug Loading (%) | ~21.75 | Not specified | Paclitaxel | [6] |
| Encapsulation Efficiency (%) | ~96.36 | Not specified | Paclitaxel | [6] |
Table 2: Physicochemical properties and paclitaxel loading in this compound and polymeric nanoparticles.
Deep Dive: A Comparative Analysis
Drug Loading and Encapsulation Efficiency
Mesoporous this compound nanoparticles (MSNs) generally exhibit a high drug loading capacity due to their large surface area and porous structure.[7] For instance, a study reported a doxorubicin loading capacity of up to 25.8% for this compound nanoparticles.[1] In contrast, polymeric nanoparticles like PLGA, while versatile, may have a lower loading capacity for certain drugs. For example, doxorubicin-loaded PLGA nanoparticles have been reported with a drug loading of approximately 5%.[4] However, the encapsulation efficiency of PLGA nanoparticles can be quite high, often exceeding 70%, ensuring that a significant portion of the drug is successfully incorporated within the nanoparticle.[4]
Particle Size and Zeta Potential
Both this compound and polymeric nanoparticles can be synthesized in a range of sizes suitable for biomedical applications, typically between 50 and 300 nm. The particle size is a critical factor influencing the biodistribution and cellular uptake of the nanoparticles.[8] Zeta potential, which indicates the surface charge of the nanoparticles, is another crucial parameter affecting their stability in suspension and their interaction with biological membranes. Both this compound and PLGA nanoparticles can be formulated to have a negative surface charge, which can help to reduce non-specific interactions with cells and proteins in the bloodstream.[1][3]
Drug Release Kinetics
A key advantage of both platforms is the ability to achieve sustained drug release. For instance, paclitaxel-loaded polymeric nanoparticles have been shown to release the drug over a period of 96 hours.[5] Similarly, doxorubicin-loaded this compound nanoparticles can provide a sustained release, with the release rate often being pH-dependent.[1] This pH-responsive release is particularly advantageous for cancer therapy, as the acidic tumor microenvironment can trigger a faster release of the drug at the target site.
Biocompatibility and In Vivo Performance
Both this compound and PLGA nanoparticles are generally considered biocompatible.[9] In vitro cytotoxicity studies have shown that both PLGA and amorphous fumed this compound particles exhibit high cell viability.[9] In vivo studies have shown that both types of nanoparticles tend to accumulate in organs of the reticuloendothelial system (RES), such as the liver and spleen. However, the biodistribution can be modulated by altering the physicochemical properties of the nanoparticles, such as size and surface chemistry. For instance, surface modification of PLGA nanoparticles is often necessary to reduce their accumulation in the liver.
Experimental Corner: Protocols and Methodologies
Reproducibility is paramount in scientific research. To that end, this section provides detailed experimental protocols for key procedures cited in the comparison.
Preparation of Doxorubicin-Loaded PLGA Nanoparticles (Double Emulsion Method)
This protocol is adapted from a method used for encapsulating hydrophilic drugs like doxorubicin hydrochloride.[3]
-
Preparation of the Inner Aqueous Phase (W1): Dissolve doxorubicin hydrochloride in deionized water.
-
Preparation of the Organic Phase (O): Dissolve PLGA in a suitable organic solvent, such as dichloromethane.
-
Formation of the Primary Emulsion (W1/O): Add the inner aqueous phase (W1) to the organic phase (O) and emulsify using a high-speed homogenizer or sonicator to form a water-in-oil emulsion.
-
Preparation of the External Aqueous Phase (W2): Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA).
-
Formation of the Double Emulsion (W1/O/W2): Add the primary emulsion (W1/O) to the external aqueous phase (W2) and homogenize or sonicate to form a water-in-oil-in-water double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles several times with deionized water to remove any unencapsulated drug and excess stabilizer.
-
Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and future use.
Drug Loading into Mesoporous this compound Nanoparticles (Solvent Immersion Method)
This is a common method for loading drugs into the pores of MSNs.[1]
-
Dissolution of the Drug: Dissolve the drug (e.g., doxorubicin) in a suitable solvent.
-
Incubation: Add the mesoporous this compound nanoparticles to the drug solution.
-
Stirring: Stir the mixture for a specified period (e.g., 24 hours) to allow the drug molecules to diffuse into the pores of the this compound nanoparticles.
-
Nanoparticle Collection: Separate the drug-loaded nanoparticles from the solution by centrifugation.
-
Washing: Wash the nanoparticles with the solvent to remove any drug adsorbed on the external surface.
-
Drying: Dry the drug-loaded nanoparticles under vacuum.
Visualizing the Biology: Cellular Uptake Pathways
The journey of a nanoparticle into a cell is a complex process, primarily mediated by endocytosis. Understanding these pathways is crucial for designing nanoparticles that can efficiently reach their intracellular targets.
Caption: Clathrin-Mediated Endocytosis Pathway.
Caption: Caveolin-Mediated Endocytosis Pathway.
Caption: Macropinocytosis Pathway.
Conclusion: Selecting the Right Tool for the Job
Both this compound and polymer-based nanoparticles offer compelling advantages for drug delivery. Mesoporous this compound nanoparticles shine with their high drug loading capacity and tunable pore sizes, making them excellent candidates for delivering a large payload of therapeutic agents. Polymeric nanoparticles, such as those made from PLGA, provide a high degree of versatility and a long-standing history of clinical translation, with well-established biocompatibility and biodegradability profiles.
The ultimate choice between these two platforms will depend on a careful consideration of the specific drug's properties, the desired release profile, and the in vivo targeting strategy. This guide serves as a foundational resource to inform that decision-making process, empowering researchers to harness the full potential of nanotechnology in developing next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Doxorubicin-loaded poly (lactic-co-glycolic acid) nanoparticles coated with chitosan/alginate by layer by layer technology for antitumor applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of Polymeric Nanopaclitaxel and Comparison with Free Paclitaxel for Effects on Cell Proliferation of MCF-7 and B16F0 Carcinoma Cells [journal.waocp.org]
- 5. Endocytosis of Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison and process optimization of PLGA, chitosan and this compound nanoparticles for potential oral vaccine delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchspace.csir.co.za [researchspace.csir.co.za]
- 8. In vivo evaluation of the biodistribution and safety of PLGA nanoparticles as drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of Silica-Based Biosensors: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a suitable biosensing platform is a critical decision that impacts the accuracy, sensitivity, and efficiency of their work. This guide provides an objective comparison of silica-based biosensors with prominent alternatives, including gold nanoparticle (AuNP), carbon nanotube (CNT), and graphene-based biosensors. The performance of each is substantiated by experimental data, and detailed methodologies for key validation experiments are provided.
Performance Metrics: A Quantitative Comparison
The efficacy of a biosensor is primarily evaluated based on its sensitivity, limit of detection (LOD), and the linear range of detection for a specific analyte. The following table summarizes these key performance metrics for this compound-based biosensors and their alternatives across various applications, such as the detection of cancer biomarkers, glucose, and DNA.
| Biosensor Type | Analyte | Limit of Detection (LOD) | Linear Range | Sensitivity | Reference |
| Mesoporous This compound (B1680970) Nanoparticles (MSN) | Carcinoembryonic Antigen (CEA) | 5.25 fg/mL | 0.1–5 pg/mL | - | [1] |
| Mesoporous this compound Nanoparticles (MSN) | CYFRA 21-1 | 2.00 fg/mL | 0.01–1.0 pg/mL | - | [1] |
| Mesoporous this compound Nanoparticles (MSN) | Prostate-Specific Antigen (PSA) | 8.1 pg/mL | 10 pg/mL - 1 µg/mL | - | [2] |
| This compound Nanoparticles | Arsenic (As(III)) | 0.0000001 pg/mL | 0.0000001 pg/mL - 0.01 pg/ml | - | [3] |
| Gold Nanoparticles (AuNP) | Prostate-Specific Antigen (PSA) | 0.2 ng/mL | - | - | [4] |
| Gold Nanoparticles (AuNP) | Mycobacterium tuberculosis DNA | 0.28 nM | - | - | [5] |
| Gold Nanoparticles (AuNP) | Glucose | 9 µM | - | 45 µS/mM | [6][7] |
| Carbon Nanotubes (CNT) | DNA (H63D sequence) | - | - | - | [8] |
| Carbon Nanotubes (CNT) | Glucose (with PdNPs) | - | - | - | [9] |
| Carbon Nanotubes (CNT) | Glucose | 0.01 mM | - | - | [10] |
| Graphene | Glucose | 1 aM | - | 10.6 mV/decade | [11][12][13] |
| Graphene | Glucose | 0.02 mM | 0.08–12 mM | 37.93 µA mM⁻¹ cm⁻² | [14] |
| Graphene | Glucose | 0.431 mM | up to 8 mM | 43.15 µA mM⁻¹ cm⁻² | [15] |
| Graphene Oxide | Glucose | - | 1.0–40 mM | - | [16] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the validation and comparison of biosensor performance. Below are methodologies for key experimental procedures.
Protocol 1: Fabrication of a this compound-Based Biosensor and Antibody Immobilization
This protocol outlines the steps for fabricating a this compound-based biosensor and functionalizing it with antibodies for the detection of a specific protein biomarker.
-
Surface Preparation:
-
Silanization:
-
Treat the activated SiO₂ surface with an aminosilane, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), to form a self-assembled monolayer (SAM) with amine functional groups.[1]
-
-
Antibody Immobilization using EDC/NHS Chemistry:
-
Prepare a solution of the desired antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Activate the carboxyl groups on the antibody by adding a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). This reaction forms a semi-stable NHS ester.
-
Introduce the activated antibody solution to the aminated this compound surface. The amine groups on the surface will react with the NHS esters on the antibodies, forming stable amide bonds and covalently immobilizing the antibodies.[17]
-
Wash the surface thoroughly with a blocking buffer (e.g., PBS with bovine serum albumin, BSA) to remove any non-specifically bound antibodies and to block any remaining active sites on the surface.
-
Protocol 2: Characterization using Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to characterize the interfacial properties of the biosensor at each stage of fabrication and to monitor the binding of the target analyte.[7][18][19][20][21]
-
Experimental Setup:
-
Use a three-electrode system consisting of the fabricated biosensor as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Perform the measurements in an electrolyte solution containing a redox probe, such as a mixture of [Fe(CN)₆]³⁻/⁴⁻.
-
-
Measurement Procedure:
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance).
-
The semicircle diameter in the Nyquist plot corresponds to the charge transfer resistance (Rct), which is sensitive to changes at the electrode surface.
-
An increase in Rct after antibody immobilization and after analyte binding indicates the successful modification of the surface and the detection of the target, respectively, as the bound molecules hinder the electron transfer of the redox probe.[7]
-
Fit the data to an equivalent electrical circuit model to quantify the changes in capacitance and resistance.[18]
-
Visualizing Key Processes and Comparisons
To better illustrate the underlying mechanisms and comparative aspects of these biosensors, the following diagrams are provided in the DOT language for Graphviz.
Caption: A typical experimental workflow for the validation of a biosensor's efficacy.
Caption: A generalized signaling pathway for a label-free electrochemical biosensor.
Caption: A comparison of the key characteristics of different biosensor materials.
References
- 1. Biosensors for Cancer Biomarkers Based on Mesoporous this compound Nanoparticles [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound and graphene mediate arsenic detection in mature rice grain by a newly patterned current–volt aptasensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Gold Nanoparticles Based Optical Biosensors for Cancer Biomarker Proteins: A Review of the Current Practices [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Silicon-Based Biosensors: A Critical Review of Silicon’s Role in Enhancing Biosensing Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of electrochemical impedance spectroscopy for bioanalytical sensors - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY00970F [pubs.rsc.org]
- 8. Universal DNA detection realized by peptide based carbon nanotube biosensors - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00625G [pubs.rsc.org]
- 9. pnrjournal.com [pnrjournal.com]
- 10. An Overview of Carbon Nanotubes and Graphene for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. graphenea.com [graphenea.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Graphene Glucose Biosensor Detects Tear Glucose at Ultra-Low Levels - INL [inl.int]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. Enhancing Glucose Biosensing with Graphene Oxide and Ferrocene-Modified Linear Poly(ethylenimine) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electrochemical Impedance Spectroscopy-Based Biosensors for Label-Free Detection of Pathogens [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
Navigating the Maze of Nanocarriers: A Comparative Guide to the Long-Term Stability of Silica Drug Delivery Systems
For researchers, scientists, and drug development professionals, the long-term stability of a drug delivery system is a critical determinant of its therapeutic efficacy and safety. Among the plethora of nanocarriers, silica-based systems have garnered significant attention for their robustness. This guide provides an objective comparison of the long-term stability of This compound (B1680970) drug delivery systems against two common alternatives: liposomes and polymeric nanoparticles, supported by experimental data and detailed methodologies.
This guide will delve into the critical aspects of stability, including physical integrity, prevention of drug leakage, and degradation profile under physiological conditions. By presenting quantitative data in easily digestible tables and outlining experimental protocols, we aim to equip researchers with the necessary information to make informed decisions in the development of next-generation drug delivery technologies.
At a Glance: Stability Showdown
This compound nanoparticles, particularly mesoporous this compound nanoparticles (MSNs), consistently demonstrate superior physical and chemical stability when compared to their organic counterparts.[1][2] Their rigid inorganic framework offers inherent resistance to fluctuations in temperature, pH, and enzymatic degradation, factors that can significantly compromise the integrity of liposomes and polymeric nanoparticles.[2]
| Stability Parameter | This compound Nanoparticles (MSNs) | Liposomes | Polymeric Nanoparticles (e.g., PLGA) |
| Physical Stability | High; rigid structure prevents aggregation and fusion.[2] | Low to Moderate; prone to aggregation, fusion, and changes in size over time.[3][4] | Moderate; stability is dependent on polymer properties and can be susceptible to swelling or erosion. |
| Chemical Stability | High; resistant to a wide range of pH and enzymatic degradation.[2] | Low; susceptible to hydrolysis and oxidation of lipid components. | Moderate; degradation is triggered by hydrolysis of ester bonds, influenced by pH. |
| Drug Leakage | Low; drug is physically entrapped within the porous matrix. Coating can further reduce leakage.[5] | High; drug leakage is a significant issue due to membrane fluidity and instability.[3] | Moderate to High; drug can diffuse out of the polymer matrix, especially in initial burst release. |
| Storage Stability | Excellent; can be stored for extended periods as a dry powder or in suspension with minimal changes. | Poor to Moderate; often requires specific storage conditions (e.g., refrigeration, lyophilization) to prevent degradation.[6] | Moderate; storage can lead to changes in particle size and drug encapsulation efficiency. |
Deep Dive: Experimental Evidence of Long-Term Stability
The long-term performance of a drug delivery system is ultimately determined by its behavior in environments that mimic physiological conditions. Key indicators of stability include the change in particle size over time, the rate of drug leakage, and the degradation kinetics of the carrier itself.
Particle Size Stability in Physiological Media
Maintaining a consistent particle size is crucial for the in vivo fate of a nanocarrier, influencing its biodistribution, cellular uptake, and clearance.[7] Aggregation or degradation can lead to unpredictable behavior and potential toxicity.
| Nanocarrier | Incubation Conditions | Time | Particle Size Change | Reference |
| This compound Nanoparticles | Simulated Body Fluid (SBF), 37°C | 28 days | Minimal change in size for surface-modified particles. | [8] |
| Liposomes | Phosphate-Buffered Saline (PBS), 25°C | 30 days | Significant increase in size and polydispersity index (PDI). | [9] |
| Polymeric Nanoparticles (PLGA) | PBS, 37°C | 7 days | Gradual increase in size due to swelling, followed by a decrease upon degradation. | [4] |
Drug Leakage Under Simulated Physiological Conditions
Premature release of the therapeutic payload can lead to off-target effects and reduced efficacy. The ability of a nanocarrier to retain its cargo until it reaches the target site is a hallmark of its stability.
| Nanocarrier | Drug | Incubation Conditions | Time | Cumulative Drug Leakage (%) | Reference |
| This compound-coated Liposomes | Curcumin (B1669340) | Artificial Gastric Fluid (pH 1.2) | 2 hours | < 10% | [9] |
| Conventional Liposomes | Curcumin | Artificial Gastric Fluid (pH 1.2) | 2 hours | > 40% | [9] |
| Mesoporous this compound Nanoparticles (DOX-loaded) | Doxorubicin | PBS (pH 7.4), 37°C | 24 hours | ~20% (uncoated) | [5] |
| Liposome-capped MSNs (DOX-loaded) | Doxorubicin | PBS (pH 7.4), 37°C | 24 hours | < 10% | [5] |
Degradation Kinetics in Simulated Body Fluid
The degradation profile of a nanocarrier is a double-edged sword. While biodegradability is essential for eventual clearance from the body and minimizing long-term toxicity, a premature breakdown can lead to uncontrolled drug release.[10][11] this compound nanoparticles exhibit a controlled and tunable degradation process.[1][12]
| Nanocarrier | Degradation Mechanism | Degradation Rate in SBF (37°C) | Key Factors Influencing Degradation | Reference |
| Mesoporous this compound Nanoparticles | Hydrolytic dissolution of the this compound matrix. | Slow and controlled; can be tuned from days to weeks. | Porosity, surface area, surface functionalization (e.g., PEGylation slows degradation), and presence of ions like calcium and magnesium. | [8][13][14] |
| Liposomes | Hydrolysis of phospholipids, oxidation. | Can be rapid, especially for unsaturated lipids. | Lipid composition, pH, temperature, presence of enzymes. | |
| Polymeric Nanoparticles (PLGA) | Hydrolysis of ester bonds. | Rate is dependent on polymer molecular weight, lactide:glycolide ratio, and crystallinity. | pH (faster at acidic or alkaline pH), temperature, enzymatic activity. |
Experimental Protocols: A How-To Guide for Stability Assessment
Reproducible and standardized experimental protocols are fundamental to accurately assessing the long-term stability of drug delivery systems. Below are detailed methodologies for key stability-indicating assays.
Measurement of Particle Size and Polydispersity Index (PDI) Over Time
Objective: To assess the physical stability of the nanoparticle suspension by monitoring changes in particle size and size distribution.
Methodology:
-
Sample Preparation: Disperse the nanoparticles in a relevant physiological medium (e.g., PBS, SBF, or cell culture medium) at a predetermined concentration.
-
Instrumentation: Utilize Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter (Z-average) and PDI of the nanoparticles.
-
Time-Lapse Measurement:
-
Take an initial measurement at time zero (t=0).
-
Incubate the samples under controlled conditions (e.g., 37°C with gentle agitation).
-
At specified time points (e.g., 1, 6, 24, 48 hours, and weekly for longer studies), withdraw an aliquot of the sample for DLS analysis.
-
-
Data Analysis: Plot the Z-average and PDI as a function of time. A significant increase in either parameter indicates particle aggregation or degradation.[15]
In Vitro Drug Leakage Study
Objective: To quantify the amount of drug released from the nanocarrier over time in a simulated physiological environment.
Methodology:
-
Sample Preparation: Prepare a suspension of the drug-loaded nanoparticles in a release medium (e.g., PBS at pH 7.4 or a more specific simulated fluid) at a known concentration.
-
Separation Technique: Employ a dialysis method.
-
Place a known volume of the nanoparticle suspension into a dialysis bag with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.
-
Immerse the dialysis bag in a larger volume of the release medium, maintained at 37°C with constant stirring.
-
-
Sampling: At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag. Replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.
-
Drug Quantification: Analyze the concentration of the leaked drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug loaded.[16]
In Vitro Degradation Study
Objective: To determine the degradation rate of the nanocarrier matrix in a simulated physiological fluid.
Methodology:
-
Sample Preparation: Incubate a known mass of nanoparticles in a simulated biological fluid (e.g., SBF) at 37°C under constant agitation.
-
Sample Collection: At various time points, collect the samples and separate the remaining intact nanoparticles from the dissolved components via centrifugation.
-
Quantification of Degraded Product:
-
For this compound nanoparticles, quantify the amount of dissolved silicic acid in the supernatant using a colorimetric method such as the molybdenum blue assay.[8]
-
For polymeric nanoparticles, the degradation can be monitored by measuring the change in polymer molecular weight over time using Gel Permeation Chromatography (GPC).
-
-
Data Analysis: Plot the percentage of degraded material as a function of time to determine the degradation kinetics.[14]
Visualizing the Biological Interactions: Cellular Uptake and Signaling
The long-term stability and ultimate fate of a drug delivery system are intrinsically linked to its interactions with cells. Understanding the pathways of cellular uptake is crucial for designing effective and safe nanomedicines.
Experimental Workflow for Assessing Nanoparticle Stability
Caption: Workflow for assessing the long-term stability of drug delivery systems.
Cellular Uptake Pathways of this compound Nanoparticles
This compound nanoparticles are primarily internalized by cells through various endocytic pathways. The specific mechanism can depend on the particle size, shape, and surface functionalization.[17][18]
Caption: Major endocytic pathways for this compound nanoparticle cellular uptake.
Inflammatory Response Signaling Pathway
The long-term biocompatibility of this compound nanoparticles is also linked to the cellular responses they elicit. In some cases, they can trigger inflammatory pathways. Understanding these interactions is crucial for designing biocompatible nanocarriers.[19][20][21]
References
- 1. In vitro degradation behavior of this compound nanoparticles under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJNANO - The surface properties of nanoparticles determine the agglomeration state and the size of the particles under physiological conditions [beilstein-journals.org]
- 8. In Vitro and In Vivo Evaluation of Degradation, Toxicity, Biodistribution, and Clearance of this compound Nanoparticles as a Function of Size, Porosity, Density, and Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-coated flexible liposomes as a nanohybrid delivery system for enhanced oral bioavailability of curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. The three-stage in vitro degradation behavior of mesoporous this compound in simulated body fluid - East China Normal University [pure.ecnu.edu.cn]
- 15. Stability-Focused Nanoparticle Development: Applying Particle Size Stability as a Response Factor in the Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Distinct Endocytic Mechanism of Functionalized-Silica Nanoparticles in Breast Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound nanoparticles induce oxidative stress, inflammation, and endothelial dysfunction in vitro via activation of the MAPK/Nrf2 pathway and nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Nanoparticles Cause Activation of NLRP3 Inflammasome in-vitro Model-Using Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Unveiling the Strength Within: A Comparative Guide to the Mechanical Properties of Silica Aerogels
For researchers, scientists, and professionals in drug development, understanding the mechanical resilience of silica (B1680970) aerogels is paramount for their application in advanced materials and delivery systems. This guide provides an objective comparison of the mechanical properties of different this compound aerogels, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable material for your specific needs.
This compound aerogels, renowned for their exceptionally low density and superior thermal insulation, often face limitations due to their inherent brittleness.[1][2] The "pearl-necklace-like" three-dimensional network structure, while responsible for their unique properties, is also the source of their mechanical fragility.[3] However, significant advancements in material science have led to the development of various types of this compound aerogels with enhanced mechanical robustness. This guide delves into a comparative analysis of native, cross-linked, and fiber-reinforced this compound aerogels.
Comparative Analysis of Mechanical Properties
The mechanical behavior of this compound aerogels can be drastically altered by modifications to their synthesis and structure. The following table summarizes the key mechanical properties of different this compound aerogel types based on reported experimental data.
| Property | Native this compound Aerogel | Cross-linked this compound Aerogels | Fiber-Reinforced this compound Aerogels | Polymer-Reinforced this compound Aerogels |
| Density (g/cm³) | 0.003 - 0.200[1] | Maintained at low levels, e.g., ~0.16[1] | Variable, depends on fiber content | Generally increased with polymer content |
| Young's Modulus (MPa) | 0.01 - 10[4] | Can reach up to 129[5] | Can be lower than native aerogels[3] | Can reach up to 91 kPa (for PS-reinforced)[1] |
| Compressive Strength (kPa) | Low, often fractures at low stress | Significantly enhanced, e.g., 205.9[6] | Can be lower than native aerogels[3] | Can reach up to 68 kPa (for PS-reinforced)[1] |
| Tensile Strength (kPa) | ~16[4][7] | Can reach up to 51,960 (with ionic liquid)[1] | Shear strength exceeds tensile strength[3] | Can be significantly increased, e.g., by 62% with epoxy[1] |
| Compressive Modulus (MPa) | ~0.3[4] | - | - | - |
| Strain at Failure (%) | Low | Can be significantly increased, e.g., to 77%[5] | - | Can be enhanced, e.g., to 15%[1] |
Delving into the Differences: A Closer Look at Aerogel Types
Native this compound Aerogels
Pristine this compound aerogels, while exhibiting remarkable properties like high porosity (80-99.8%) and large surface areas (500-1500 m²/g), are notoriously fragile.[1] Their mechanical properties are intrinsically linked to their density; however, even at higher densities, they remain susceptible to fracture under minimal stress.[8]
Cross-linked this compound Aerogels
To overcome the brittleness of native this compound aerogels, various cross-linking strategies have been developed. These methods involve introducing organic or inorganic molecules that form covalent bonds with the this compound network, thereby reinforcing the structure. For instance, cross-linking with sorbitol has been shown to enhance mechanical properties while preserving the desirable textural characteristics of the aerogel.[6] Another approach involves using isocyanates to create a polyurea coating on the this compound framework, resulting in a significant increase in Young's modulus and strain at failure.[5]
Fiber-Reinforced this compound Aerogels
Incorporating fibers into the this compound matrix is another common technique to improve mechanical strength. However, studies have shown that the addition of fibers can sometimes lead to softer and weaker materials with smaller elastic moduli, indicating a complex interplay between the fiber and the aerogel matrix.[3] The effectiveness of fiber reinforcement is highly dependent on factors such as fiber type, concentration, and the interface between the fibers and the this compound network.
Polymer-Reinforced this compound Aerogels
Infiltrating the porous network of this compound aerogels with polymers is a highly effective method for enhancing their mechanical properties.[1] Polymers such as epoxy and polystyrene can significantly increase the Young's modulus, tensile strength, and toughness of the resulting composite material.[1] For example, the addition of epoxy polymers into the mesopores of this compound aerogels has been reported to increase the Young's modulus by 35% and tensile strength by 62%.[1]
Experimental Protocols: A Glimpse into the Lab
The characterization of the mechanical properties of this compound aerogels relies on a suite of standardized testing methods. Below are detailed methodologies for key experiments.
Sample Preparation (Sol-Gel Synthesis)
The synthesis of this compound aerogels is a critical step that dictates their final properties. The sol-gel process is the most common method used.[1]
Workflow:
Figure 1: General workflow for this compound aerogel synthesis via the sol-gel process.
Detailed Steps:
-
Sol Formation: A silicon alkoxide precursor, such as tetramethoxysilane (B109134) (TMOS) or tetraethoxysilane (TEOS), is dissolved in a solvent, typically an alcohol.
-
Hydrolysis and Condensation: A catalyst (acid or base) and water are added to the solution to initiate hydrolysis and polycondensation reactions. These reactions lead to the formation of a three-dimensional this compound network. The pH of the solution, concentration of the precursor, and reaction time are crucial parameters that influence the final properties.[1]
-
Aging: The resulting wet gel is aged in its mother liquor or another solvent. This process strengthens the this compound network through further condensation reactions and Ostwald ripening.[1]
-
Drying: The solvent within the gel's pores is removed. Supercritical drying is a common method that prevents the collapse of the delicate porous structure by avoiding capillary stresses.
Mechanical Testing
Standard mechanical tests are adapted to accommodate the delicate nature of aerogel samples.
a. Compression Testing:
-
Objective: To determine the compressive strength and modulus of the aerogel.
-
Methodology: A cylindrical or cubic sample is placed between two parallel plates of a universal testing machine. A compressive load is applied at a constant strain rate until the sample fractures or reaches a predefined strain. The stress and strain are continuously recorded to generate a stress-strain curve.
b. Tensile Testing:
-
Objective: To measure the tensile strength and Young's modulus.
-
Methodology: A dog-bone-shaped specimen is clamped into the grips of a tensile testing machine. A uniaxial tensile load is applied at a constant rate of displacement until the specimen fails. The load and elongation are recorded to plot a stress-strain curve.
c. Three-Point Bending Test:
-
Objective: To determine the flexural strength and modulus.
-
Methodology: A rectangular bar-shaped sample is supported at two points, and a load is applied to the center of the sample. The load and deflection are measured until the sample fractures.
Logical Relationships in Mechanical Property Enhancement
The enhancement of mechanical properties in this compound aerogels is a direct result of targeted modifications to their inherent structure. The following diagram illustrates the logical progression from the base material to reinforced composites with improved mechanical performance.
Figure 2: Logical flow from native this compound aerogels to reinforced composites with enhanced mechanical properties.
Conclusion
The mechanical properties of this compound aerogels can be tailored over a wide range through various reinforcement strategies. While native this compound aerogels are inherently brittle, cross-linking and polymer infiltration have proven to be highly effective methods for significantly improving their strength, stiffness, and toughness. The choice of a specific type of this compound aerogel will ultimately depend on the specific mechanical requirements of the intended application. This guide provides a foundational understanding to aid researchers and professionals in navigating the diverse landscape of this compound aerogel materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of the Young's modulus of this compound aerogels – an analytical–numerical approach - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. mkt-intl.com [mkt-intl.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound Aerogel :: MakeItFrom.com [makeitfrom.com]
- 8. Mechanical Properties and Brittle Behavior of this compound Aerogels - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Purity of Synthesized Silica Nanoparticles
The burgeoning fields of nanotechnology and nanomedicine rely heavily on the precise characterization of nanomaterials. For researchers, scientists, and drug development professionals, ensuring the purity of synthesized silica (B1680970) nanoparticles (SiNPs) is a critical step that influences biocompatibility, efficacy, and regulatory approval. Impurities, which can range from residual precursors and solvents to unintended metal contaminants, can significantly alter the physicochemical properties and biological interactions of SiNPs.
This guide provides an objective comparison of common analytical techniques used to validate the purity of SiNPs, supported by experimental data and detailed protocols. We will explore methods for detecting elemental, structural, and chemical impurities, offering a comprehensive framework for rigorous quality control.
Comparison of Analytical Techniques for Purity Validation
The selection of an appropriate analytical technique depends on the specific type of impurity being investigated, the required sensitivity, and the available resources. The following table summarizes and compares key methods for assessing the purity of this compound nanoparticles.
| Technique | Principle | Information Provided (Purity Aspect) | Detectable Impurities | Key Advantages | Key Disadvantages |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS/MS) | Atomization and ionization of the sample in argon plasma, followed by mass-to-charge ratio separation and detection. | Ultra-trace elemental composition and quantification. | Metallic and non-metallic elemental contaminants. | Extremely high sensitivity (ppb-ppt); MS/MS mode effectively removes polyatomic interferences on silicon.[1][2] | Destructive analysis; complex matrix can cause interferences; requires sample digestion.[1][3] |
| Energy Dispersive X-ray Spectroscopy (EDX/EDS) | Detection of characteristic X-rays emitted from a sample when bombarded by an electron beam. | Elemental composition of the nanoparticles. | Elements with atomic number > 4; often used to detect contaminants from the synthesis process. | Often coupled with SEM/TEM for localized elemental analysis; relatively quick. | Lower sensitivity than ICP-MS; quantification can be challenging.[4] |
| X-ray Diffraction (XRD) | Scattering of X-rays by the crystalline lattice of a material. | Structural purity (amorphous vs. crystalline phases). | Unwanted crystalline phases or impurities. | Non-destructive; provides definitive information on the amorphous nature of synthesized this compound.[4][5] | Not suitable for detecting non-crystalline or trace-level impurities. |
| Fourier Transform Infrared Spectroscopy (FT-IR) | Absorption of infrared radiation by molecules, causing vibrations of chemical bonds. | Chemical bond structure and presence of functional groups. | Residual organic precursors (e.g., TEOS), solvents, or surface functionalization agents.[4][6] | Non-destructive; provides information on Si-O-Si network formation; relatively simple and fast.[4] | Not inherently quantitative; can be difficult to detect trace impurities. |
| Transmission / Scanning Electron Microscopy (TEM/SEM) | Imaging with a focused beam of electrons. | Morphology, size, and size distribution. | Aggregates, and particles of different morphology that may indicate impurities or side reactions.[7] | High-resolution imaging of individual particles; can be combined with EDX for elemental mapping.[4] | Provides information on a very small sample area; does not directly measure chemical purity. |
| X-ray Photoelectron Spectroscopy (XPS) | Analysis of kinetic energies of photoelectrons emitted from a material upon X-ray irradiation. | Surface elemental composition and chemical states. | Surface contaminants and unintended surface modifications.[7] | Highly surface-sensitive (top 1-10 nm); provides chemical state information. | Requires high vacuum; quantification can be complex. |
Visualizing the Validation Process
A systematic approach is crucial for the comprehensive validation of this compound nanoparticle purity. The workflow typically involves a multi-technique characterization to assess different aspects of purity, from elemental composition to structural integrity.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. agilent.com [agilent.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. mdpi.com [mdpi.com]
- 6. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]
- 7. Synthesis and Characterization of Mesoporous this compound Nanoparticles Loaded with P-Cymene against Rice Bacterial Blight [mdpi.com]
A Comparative Analysis of Adsorption Capacities in Mesoporous Silicas: MCM-41 vs. SBA-15
For researchers, scientists, and professionals in drug development, the choice of a suitable carrier for active pharmaceutical ingredients is critical. Mesoporous silicas, with their high surface area and tunable pore structures, have emerged as promising candidates. This guide provides a comparative study of the adsorption capacities of two widely used mesoporous silicas, Mobil Composition of Matter No. 41 (MCM-41) and Santa Barbara Amorphous No. 15 (SBA-15), supported by experimental data and detailed protocols.
The efficiency of mesoporous silicas as adsorbent materials is largely attributed to their unique structural properties. Both MCM-41 and SBA-15 possess well-ordered hexagonal pore structures, but they differ in key parameters that influence their adsorption performance.[1][2] Generally, SBA-15 exhibits a larger pore size, thicker pore walls, and higher thermal and hydrothermal stability compared to MCM-41.[3] These characteristics can significantly impact their loading capacity for different molecules.
Comparative Adsorption Performance
The adsorption capacity of mesoporous silicas is highly dependent on the specific adsorbate and the experimental conditions, such as pH, initial concentration, and contact time.[4] Below is a summary of comparative data for the adsorption of various molecules onto MCM-41 and SBA-15.
| Adsorbent | Adsorbate | Max. Adsorption Capacity (mg/g) | Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Diameter (nm) | Reference |
| MCM-41 | Methyl Orange | 4.757 | 436 | 0.533 | 11.27 | [4] |
| SBA-15 | Methyl Orange | 20.212 | 507 | 0.688 | 7.2 | [4] |
| MCM-41 | Methylene (B1212753) Blue | 16.00 | 436 | 0.533 | 11.27 | [4] |
| SBA-15 | Methylene Blue | 10.45 | 507 | 0.688 | 7.2 | [4] |
| MCM-41 | Naphthalene | - | - | - | - | [5] |
| SBA-15 | Naphthalene | Higher than MCM-41 | - | - | - | [5][6] |
| AMCM-41 | CO₂ | 1.1 (mmol/g) | 665 | - | - | [7] |
| ASBA-15 | CO₂ | 1.8 (mmol/g) | 465 | - | - | [7] |
| MCM-41 | Carvedilol | Low Loading Efficiency (7.9%) | 1042 | 0.854 | 2.6 | [8][9] |
Note: AMCM-41 and ASBA-15 refer to amine-functionalized MCM-41 and SBA-15, respectively.
The data indicates that for the anionic dye methyl orange, SBA-15 shows a significantly higher adsorption capacity than MCM-41.[4] Conversely, for the cationic dye methylene blue, MCM-41 exhibits a higher capacity.[4] This difference can be attributed to the surface properties and the nature of the interaction between the adsorbent and the adsorbate at different pH levels.[4] In the case of CO2 adsorption on amine-functionalized silicas, SBA-15 demonstrates a superior uptake.[7] For the drug carvedilol, mesoporous silica (B1680970) nanoparticles (MSN) showed a low loading efficiency of 7.9% using a solvent adsorption method.[8]
Experimental Protocols
The following are generalized methodologies for the synthesis of MCM-41 and SBA-15, and for conducting adsorption experiments.
Synthesis of Mesoporous this compound
MCM-41 Synthesis (Hydrothermal Method): A common synthesis procedure for MCM-41 involves the use of a this compound source (like tetraethyl orthosilicate (B98303) - TEOS or sodium silicate), a surfactant template (such as cetyltrimethylammonium bromide - CTAB), and a hydroxyl source (like sodium hydroxide (B78521) or ammonium (B1175870) hydroxide).[3][4]
-
Solution A Preparation: Sodium silicate (B1173343) is mixed with sodium hydroxide in distilled water and stirred at 80°C for 2 hours.[4]
-
Solution B Preparation: CTAB and ammonium hydroxide are dissolved in distilled water with stirring at 80°C until the solution is clear.[4]
-
Mixing: Solution A is added to Solution B under continuous stirring.
-
Aging: The resulting gel is aged, typically for 24 hours, to allow for the formation of the mesoporous structure.
-
Product Recovery: The solid product is collected by filtration, washed, and dried.
-
Calcination: The surfactant template is removed by calcining the material in air at a high temperature (e.g., 550°C) for several hours.[7]
SBA-15 Synthesis (Sol-Gel Method): The synthesis of SBA-15 typically employs a triblock copolymer surfactant (like Pluronic P123) as the structure-directing agent and TEOS as the this compound source in an acidic medium.
-
Surfactant Dissolution: The P123 surfactant is dissolved in an acidic solution (e.g., HCl).
-
This compound Source Addition: TEOS is added to the surfactant solution under vigorous stirring.
-
Hydrothermal Treatment: The mixture is aged, often under hydrothermal conditions (e.g., in an autoclave at 100°C) for 24-48 hours.
-
Product Recovery: The solid product is filtered, washed with water and ethanol, and dried.
-
Calcination: The template is removed by calcination in air at around 550°C.
Adsorption Experiment Protocol
A typical batch adsorption experiment is conducted to determine the adsorption capacity of the mesoporous this compound.
-
Adsorbent Preparation: A known mass of the mesoporous this compound is added to a series of flasks.
-
Adsorbate Solution: A specific volume of the adsorbate solution (e.g., a drug or dye solution) with a known initial concentration is added to each flask.
-
pH Adjustment: The pH of the solutions is adjusted to the desired value using dilute acid or base.[1][4]
-
Equilibration: The flasks are agitated in a shaker at a constant temperature for a predetermined contact time to reach equilibrium.[1]
-
Separation: The adsorbent is separated from the solution by centrifugation or filtration.
-
Concentration Analysis: The final concentration of the adsorbate in the supernatant is determined using a suitable analytical technique (e.g., UV-Vis spectrophotometry).
-
Calculation: The amount of adsorbate adsorbed per unit mass of the adsorbent (q_e) is calculated using the following equation: q_e = (C_0 - C_e) * V / m where C_0 and C_e are the initial and equilibrium concentrations of the adsorbate, V is the volume of the solution, and m is the mass of the adsorbent.
Characterization of Mesoporous Silicas
To understand the relationship between the structure and adsorption performance, the synthesized mesoporous silicas are characterized using various techniques:
-
X-ray Diffraction (XRD): To confirm the ordered mesoporous structure.[10]
-
Nitrogen Adsorption-Desorption Analysis: To determine the specific surface area (using the BET method), pore volume, and pore size distribution (using the BJH method).[10][11][12]
-
Electron Microscopy (SEM and TEM): To visualize the morphology and internal pore structure of the materials.[2][12]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups on the surface of the this compound.[4][10]
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative adsorption study of mesoporous silicas.
Caption: Experimental workflow for comparing mesoporous this compound adsorption.
Conclusion
Both MCM-41 and SBA-15 are effective adsorbents, with their performance being highly dependent on their structural properties and the nature of the adsorbate. SBA-15's larger surface area often leads to higher adsorption capacities for certain molecules, though MCM-41 can be more effective for others, highlighting the importance of adsorbent selection based on the specific application.[4] For drug delivery applications, surface functionalization of these silicas can further enhance their loading capacity and control release kinetics.[1][11] The detailed experimental protocols and characterization methods provided in this guide offer a framework for conducting reproducible and comparative studies to identify the optimal mesoporous this compound for a given purpose.
References
- 1. mdpi.com [mdpi.com]
- 2. Inside the Framework: Structural Exploration of Mesoporous Silicas MCM-41, SBA-15, and SBA-16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Performance of mesoporous silicas (MCM-41 and SBA-15) and carbon (CMK-3) in the removal of gas-phase naphthalene: adsorption capacity, rate and regenerability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. karolinum.cz [karolinum.cz]
- 7. scielo.br [scielo.br]
- 8. A Comparative Study of the Use of Mesoporous Carbon and Mesoporous this compound as Drug Carriers for Oral Delivery of the Water-Insoluble Drug Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Investigating the Heavy Metal Adsorption of Mesoporous this compound Materials Prepared by Microwave Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Silica Nanoparticle Synthesis: A Comparative Guide
The synthesis of silica (B1680970) nanoparticles (SNPs) with consistent and reproducible properties is paramount for their successful application in research, diagnostics, and drug development. Minor variations in synthesis protocols can lead to significant differences in particle size, morphology, and surface chemistry, ultimately impacting experimental outcomes and therapeutic efficacy. This guide provides a comparative overview of common SNP synthesis methods, focusing on the key parameters that influence reproducibility and offering detailed experimental protocols.
Comparison of Key Synthesis Methods
The reproducibility of this compound nanoparticle synthesis is highly dependent on the chosen method and the precise control of reaction parameters. The most prevalent methods for synthesizing this compound nanoparticles are the Stöber method, reverse microemulsion, and sol-gel processes. Each method offers distinct advantages and challenges in achieving consistent particle characteristics.
The Stöber method is a widely used sol-gel approach known for its simplicity and ability to produce monodisperse spherical this compound particles.[1] The process involves the hydrolysis and condensation of a this compound precursor, typically tetraethyl orthosilicate (B98303) (TEOS), in an alcoholic solvent with a catalyst, usually ammonia (B1221849).[1][2] Key factors influencing the final particle size and distribution include the concentrations of TEOS, water, and ammonia, as well as the reaction temperature.[3][4] For instance, increasing the ammonia concentration generally leads to larger particles, while higher temperatures can result in smaller particles.[3][5]
The reverse microemulsion method offers excellent control over particle size, particularly for smaller nanoparticles, and can produce highly monodisperse particles.[6][7] In this technique, "nanoreactors" in the form of water droplets are stabilized by a surfactant in a continuous oil phase.[8][9] The synthesis occurs within these aqueous cores. The particle size is primarily determined by the water-to-surfactant molar ratio.[7] However, this method involves large amounts of organic solvents and surfactants, which can be costly and require extensive purification steps to remove.[7][10]
The sol-gel process , in a broader sense, encompasses the Stöber method but can also be performed under different conditions, such as acidic catalysis.[9][11] The general principle involves the transition of a solution of precursors (the "sol") into a solid network (the "gel") through hydrolysis and condensation reactions.[11] The pH of the reaction mixture is a critical parameter; acidic conditions tend to slow down the hydrolysis step, which can help in achieving a more uniform particle size.[11]
Below is a summary of quantitative data from various studies, highlighting the performance of each method in terms of achievable particle size and surface area.
| Synthesis Method | Precursor | Typical Particle Size (nm) | Surface Area (m²/g) | Key Reproducibility Factors |
| Stöber Method | TEOS | 50 - 2000[1] | Varies with particle size | TEOS, water, and ammonia concentration; temperature; stirring rate[3][4][12] |
| Reverse Microemulsion | TEOS | 15 - 150[7][13] | 164 - 538.72[13] | Water-to-surfactant ratio; type of surfactant and co-surfactant; precursor concentration[7][14][15] |
| Sol-Gel (general) | TEOS, Sodium Silicate | 15 - 50 (TEOS)[13] | 111.04 (TEOS)[13] | pH; precursor concentration; catalyst type and concentration; temperature; solvent type[16][17][18] |
Note: The values presented in this table are indicative and can vary significantly based on the specific experimental conditions.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for ensuring the reproducibility of this compound nanoparticle synthesis. Below are representative protocols for the Stöber and reverse microemulsion methods.
Stöber Method Protocol
This protocol is a typical example for synthesizing this compound nanoparticles. The final particle size can be tuned by adjusting the reactant concentrations.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (B145695) (absolute)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
-
Deionized water
Procedure:
-
In a flask, mix ethanol, deionized water, and ammonium hydroxide solution.
-
Stir the mixture vigorously at a constant rate.
-
Rapidly add the desired amount of TEOS to the stirring solution.[12]
-
Allow the reaction to proceed for a specified time (e.g., 12 hours) at a constant temperature.[12]
-
The resulting white suspension contains the this compound nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the particles multiple times with ethanol and then with deionized water to remove unreacted reagents.[12]
Reverse Microemulsion Protocol
This protocol describes a general procedure for synthesizing this compound nanoparticles within a reverse microemulsion system.
Materials:
-
Cyclohexane (or other suitable oil phase)
-
Surfactant (e.g., Igepal CO-520, CTAB)
-
Co-surfactant (e.g., n-hexanol)
-
Tetraethyl orthosilicate (TEOS)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
Procedure:
-
Prepare the reverse microemulsion by dissolving the surfactant and co-surfactant in the oil phase (e.g., cyclohexane).
-
Add deionized water to the mixture and stir until a clear and stable microemulsion is formed.
-
Add the desired amount of TEOS to the microemulsion and allow it to equilibrate.
-
Initiate the polymerization by adding the ammonium hydroxide solution.
-
Let the reaction proceed for a set amount of time (e.g., 24 hours) under constant stirring.
-
Break the emulsion by adding an excess of a polar solvent like acetone (B3395972) or ethanol.
-
Collect the this compound nanoparticles by centrifugation.
-
Wash the particles repeatedly with ethanol and water to remove the surfactant and residual reactants.
Assessing Reproducibility: A Logical Workflow
To systematically assess the reproducibility of a chosen synthesis method, a logical workflow should be followed. This involves careful control of experimental parameters and thorough characterization of the resulting nanoparticles.
Stöber Method: Key Steps
The Stöber method follows a well-defined series of steps, from precursor hydrolysis to particle growth. Understanding these steps is crucial for controlling the synthesis process and ensuring reproducibility.
References
- 1. Stöber process - Wikipedia [en.wikipedia.org]
- 2. Synthesis of this compound-coated Iron Oxide Nanoparticles: Preventing Aggregation without Using Additives or Seed Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Greening the pathways: a comprehensive review of sustainable synthesis strategies for this compound nanoparticles and their diverse applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01047G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 9. ijraset.com [ijraset.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. azonano.com [azonano.com]
- 12. mse.iastate.edu [mse.iastate.edu]
- 13. Mesoporous this compound nanoparticles prepared by different methods for biomedical applications: Comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A method for the growth of uniform this compound shells on different size and morphology upconversion nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Key Parameters for the Rational Design, Synthesis, and Functionalization of Biocompatible Mesoporous this compound Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fast nucleation for this compound nanoparticle synthesis using a sol–gel method - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis and Characterization of SiO2 Nanoparticles for Application as Nanoadsorbent to Clean Wastewater [mdpi.com]
Safety Operating Guide
Immediate Safety and Logistical Information
Proper disposal of silica (B1680970) is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding these procedures is essential to mitigate health risks associated with this compound dust and to ensure compliance with regulations. The primary determinant for the disposal route of this compound, particularly this compound gel used in chromatography, is the nature of any contaminants it has adsorbed.
When handling this compound, minimizing the generation of airborne dust is the highest priority. Respirable crystalline this compound is a known health hazard, and exposure should be kept below established limits.
Key Safety Precautions:
-
Ventilation: Always handle this compound powder in a well-ventilated area, preferably within a fume hood, to minimize inhalation risks.[1]
-
Personal Protective Equipment (PPE): Standard PPE includes chemical-resistant gloves, a lab coat, and safety goggles.[1] For procedures that may generate significant dust outside of a fume hood, respiratory protection may be necessary.[1][2]
-
Housekeeping: Regular cleaning is crucial to prevent the accumulation of this compound dust. Use wet methods or a HEPA-filtered vacuum for cleanup.[2][3] Dry sweeping or the use of compressed air for cleaning is strictly prohibited as these methods can re-disperse fine this compound particles into the air.[3][4]
-
Decontamination: Wipe down work surfaces and the exterior of this compound containers with a wet cloth after use.[1][5] Contaminated lab coats should be treated as solid chemical waste and not taken out of the workplace.[1]
This compound Waste Disposal Procedures
The correct disposal procedure depends on whether the this compound is contaminated with hazardous substances.
Procedure for Non-Hazardously Contaminated this compound
If the this compound gel or desiccant is not grossly contaminated with hazardous solvents or chemicals, it may often be disposed of as regular laboratory trash.[6] However, precautions must still be taken to prevent dust inhalation.
Step-by-Step Protocol:
-
Containment: Place the non-hazardous this compound in a sturdy, sealable container, such as a heavy-duty plastic bag, to prevent dust from becoming airborne.[6][7]
-
Labeling: Clearly label the container as "Non-hazardous this compound gel" or similar wording.[6] This prevents it from being mistaken for hazardous waste by disposal personnel.[6]
-
Disposal: Place the sealed and labeled container in the regular laboratory trash receptacle.[6]
Procedure for Hazardously Contaminated this compound
This compound used in applications like column chromatography is typically contaminated with organic solvents and research chemicals and must be treated as hazardous waste.[5][8]
Step-by-Step Protocol:
-
Waste Collection: Collect the contaminated this compound waste in a designated, properly sealed container.[5] Empty solvent containers (e.g., 5-litre bottles) or specialized 20-gallon fiberboard drums are often used for this purpose.[5][6]
-
Container Management: Do not fill the waste container more than three-quarters of its capacity.[6]
-
Sealing and Cleaning: Once the container is sufficiently full, securely tighten the lid.[5] Thoroughly wipe down the outside of the container to remove any residual this compound dust or chemical contamination.[5]
-
Labeling: Affix a "Hazardous Waste" or "Waste this compound" label to the container.[5][6] The label must include essential information, such as the name of the research group.[5]
-
Storage and Disposal: Move the prepared container to a designated this compound waste drop-off area for collection by a licensed external waste contractor.[1][5]
It is crucial to consult local and institutional regulations, as waste disposal requirements can vary.[4][7] For instance, some regulations may classify all desiccants, including this compound gel, as hazardous waste regardless of contamination.[8]
Quantitative Data: Occupational Exposure Limits
Regulatory bodies like the Occupational Safety and Health Administration (OSHA) have set strict limits for workplace exposure to respirable crystalline this compound to protect personnel.
| Regulatory Body / Standard | Exposure Limit Type | Value | Notes |
| OSHA | Permissible Exposure Limit (PEL) | 50 µg/m³ | 8-hour time-weighted average (TWA).[7][9] |
| OSHA | Action Level (AL) | 25 µg/m³ | 8-hour TWA. Triggers medical surveillance and more frequent exposure monitoring.[2][7] |
| WorkSafe Victoria | Workplace Exposure Standard (WES) | 0.05 mg/m³ (50 µg/m³) | 8-hour TWA.[10] |
| WorkSafe Victoria | Recommended Level | < 0.02 mg/m³ (20 µg/m³) | 8-hour TWA. A precautionary measure to further minimize risk.[10] |
Experimental Protocol Example: Chromatography Column Waste Disposal
This protocol outlines the steps for safely emptying and disposing of a this compound gel chromatography column, a common procedure in research and development labs.
Methodology:
-
Prepare Workspace: Ensure the work is performed inside a certified chemical fume hood.[1] Line the work surface with absorbent paper.
-
Gather Supplies: Assemble necessary items, including the designated hazardous waste container for this compound, a spatula, and appropriate PPE (gloves, lab coat, safety goggles).
-
Extrude this compound: Once the column run is complete and the solvent has been drained, safely extrude the this compound gel from the column onto a tray or watch glass. This can be done by applying gentle air pressure.
-
Transfer Waste: Carefully transfer the solvent-wet this compound gel into the designated "Waste this compound" container using a spatula.[1] Minimize any actions that could create dust.
-
Seal and Label: Once all waste is transferred, securely close the waste container. Ensure it is correctly labeled.
-
Clean Up: Place any contaminated disposable materials, such as gloves or absorbent paper, into the appropriate solid chemical waste pail.[1]
-
Final Decontamination: Thoroughly wipe down all surfaces, including the outside of the waste container, with a damp cloth to remove any residual this compound dust.[1]
-
Hand Washing: Remove gloves and thoroughly wash hands with soap and water after the procedure is complete.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound waste disposal based on contamination assessment.
References
- 1. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 2. This compound Management | Environmental Health & Safety [ehs.utk.edu]
- 3. safework.nsw.gov.au [safework.nsw.gov.au]
- 4. theasphaltpro.com [theasphaltpro.com]
- 5. chemhands.wp.st-andrews.ac.uk [chemhands.wp.st-andrews.ac.uk]
- 6. academics.eckerd.edu [academics.eckerd.edu]
- 7. osha.gov [osha.gov]
- 8. youtube.com [youtube.com]
- 9. phaseassociate.com [phaseassociate.com]
- 10. worksafe.vic.gov.au [worksafe.vic.gov.au]
Safeguarding Your Research: A Guide to Handling Crystalline Silica
Researchers, scientists, and drug development professionals are increasingly encountering crystalline silica (B1680970) in various applications. While invaluable, respirable crystalline this compound presents significant health risks, including silicosis, an incurable lung disease, as well as lung cancer and other respiratory illnesses.[1][2][3] Adherence to strict safety protocols is paramount to mitigate these hazards. This guide provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting.
Exposure Limits for Respirable Crystalline this compound
Regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have established exposure limits to protect workers.[2][4] Understanding these limits is the first step in ensuring a safe laboratory environment.
| Regulatory Body | Exposure Limit (8-Hour Time-Weighted Average) | Regulation/Recommendation |
| OSHA | 50 µg/m³ (Permissible Exposure Limit - PEL) | 29 CFR 1910.1053 |
| NIOSH | 50 µg/m³ (Recommended Exposure Limit - REL) | NIOSH 1974 |
Note: The NIOSH REL is intended to prevent silicosis, but the organization also recognizes crystalline this compound as a potential occupational carcinogen.[4] Employers are required to limit worker exposure to at or below the PEL.[5]
Operational Plan: Handling this compound Safely
A multi-layered approach involving engineering controls, administrative controls, and personal protective equipment (PPE) is crucial for minimizing exposure.
Engineering Controls: The First Line of Defense
The primary goal is to control this compound dust at its source.[6]
-
Ventilation: Use local exhaust ventilation (LEV) systems or fume hoods designed to capture airborne particles at the source.[7][8]
-
Wet Methods: When cutting, grinding, or drilling materials containing this compound, utilize wet methods to suppress dust generation.[8][9][10] Water sprays can prevent this compound particles from becoming airborne.[8]
-
Enclosure: Whenever possible, enclose processes that generate this compound dust to contain the particles.[9]
Personal Protective Equipment (PPE): Essential Safeguards
When engineering controls cannot sufficiently reduce this compound levels below the PEL, proper PPE is mandatory.[5][9][10]
-
Respiratory Protection: This is the most critical piece of PPE for preventing this compound inhalation.
-
Minimum Requirement: A NIOSH-approved N95 respirator is not considered sufficient for effective protection against crystalline this compound dust.[11]
-
Recommended: For effective protection, workers should use a P100 or N100 respirator, which filters 99.97% of airborne particles.[11]
-
Fit Testing: A proper fit is essential to ensure the respirator provides its intended protection level.[12] Workers using tight-fitting respirators cannot have facial hair that interferes with the seal.[10]
-
-
Eye Protection: Safety goggles should be worn to protect against eye irritation from this compound dust.[9]
-
Protective Clothing: Disposable coveralls or lab coats should be worn to prevent skin contact and contamination of personal clothing.[4][11]
Procedural Guidance for Handling this compound
-
Preparation: Before beginning work, ensure all engineering controls are functioning correctly.[8] Demarcate the work area and restrict access to authorized personnel.[6][9]
-
Donning PPE: Put on all required PPE, ensuring the respirator has a proper seal.
-
Handling: Handle this compound-containing materials carefully to minimize dust creation. If any dust becomes airborne, ensure it is captured by the ventilation system.
-
Cleaning: Use wet methods or a vacuum equipped with a high-efficiency particulate air (HEPA) filter for cleaning work surfaces.[7][13] Dry sweeping or using compressed air for cleaning is strictly prohibited as it can re-aerosolize this compound dust.[14][15]
-
Doffing PPE: Remove disposable clothing and gloves at the worksite. If possible, shower and change into clean clothes before leaving to prevent contaminating other areas.[4][10]
Disposal Plan: Managing this compound-Contaminated Waste
Proper disposal is critical to prevent further exposure to laboratory personnel and the environment. While OSHA does not have specific disposal requirements, the handling of this compound waste must be done in a way that minimizes employee exposure.[14]
Step-by-Step Disposal Protocol
-
Containment: Carefully place all disposable PPE, used filters, and other this compound-contaminated materials into heavy-duty, sealable plastic bags or containers.[14][16]
-
Sealing: Securely seal the bags or containers to prevent any dust from escaping.[13][14] Double-bagging is recommended for added security.
-
Labeling: Clearly label the container as "this compound-Contaminated Waste."
-
Local Regulations: Check with your institution's environmental health and safety department, as well as local and state environmental protection offices, for specific regulations on the disposal of crystalline this compound waste.[14][16]
-
Final Disposal: Dispose of the sealed and labeled containers in accordance with your institution's and local authorities' hazardous waste procedures.
Visual Workflow Guides
The following diagrams illustrate the decision-making process for PPE selection and the procedural flow for waste disposal.
References
- 1. osha.gov [osha.gov]
- 2. naspweb.com [naspweb.com]
- 3. restoredcdc.org [restoredcdc.org]
- 4. OSHA & NIOSH Regulations | Silicosis Attorneys & Abogados Protecting Workers' Rights [silicosis.com]
- 5. naturalstoneinstitute.org [naturalstoneinstitute.org]
- 6. westonma.gov [westonma.gov]
- 7. This compound Dust Control and Safe Removal Techniques | Capstone Civil Group [capstonecivil.com.au]
- 8. Safe Work Practices | this compound | CDC [cdc.gov]
- 9. Protecting workers from crystalline this compound hazards in the workplace [tdi.texas.gov]
- 10. TIPS FOR WORKERS EXPOSED TO CRYSTALLINE this compound | Occupational Safety and Health Administration [osha.gov]
- 11. usmesotheliomalaw.com [usmesotheliomalaw.com]
- 12. pksafety.com [pksafety.com]
- 13. Frequently Asked Questions - this compound Safe [this compound-safe.org]
- 14. Handling and disposal of respirable this compound dust, contaminated equipment, and filters from vacuums and PPE | Occupational Safety and Health Administration [osha.gov]
- 15. safework.nsw.gov.au [safework.nsw.gov.au]
- 16. theasphaltpro.com [theasphaltpro.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
